molecular formula C14H12O3 B045732 2-(3-Methoxyphenoxy)benzaldehyde CAS No. 122283-23-2

2-(3-Methoxyphenoxy)benzaldehyde

Cat. No.: B045732
CAS No.: 122283-23-2
M. Wt: 228.24 g/mol
InChI Key: AOGRYADLPWDYSN-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)benzaldehyde is a high-value chemical building block of significant interest in medicinal chemistry and materials science research. Its molecular structure features a benzaldehyde core symmetrically linked to a 3-methoxyphenoxy ether, creating a versatile scaffold for further synthetic elaboration. The aldehyde group is a highly reactive handle, enabling its use in condensation reactions (e.g., to form Schiff bases), nucleophilic addition, and as a precursor for heterocyclic synthesis, such as the preparation of benzimidazoles or other fused ring systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12O3/c1-16-12-6-4-7-13(9-12)17-14-8-3-2-5-11(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGRYADLPWDYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562293
Record name 2-(3-Methoxyphenoxy)benzaldehyde
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122283-23-2
Record name 2-(3-Methoxyphenoxy)benzaldehyde
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Record name 2-(3-Methoxyphenoxy)benzaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Methoxyphenoxy)benzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(3-Methoxyphenoxy)benzaldehyde is a versatile aromatic aldehyde that serves as a pivotal intermediate in diverse fields of chemical synthesis. Characterized by a diaryl ether linkage, a reactive aldehyde moiety, and a methoxy group, its unique electronic and steric properties make it a valuable building block for complex molecular architectures. This guide provides an in-depth examination of its physicochemical properties, outlines a robust methodology for its synthesis and purification, and explores its significant applications in pharmaceutical development, material science, and specialized organic synthesis. The content herein is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this important compound.

Core Physicochemical Properties and Identification

This compound, with CAS Number 122283-23-2, is an organic compound whose structure features a benzaldehyde ring connected to a 3-methoxyphenoxy group at the ortho position.[1][2][3] This arrangement of functional groups dictates its reactivity and utility. The aldehyde group is a prime site for nucleophilic addition and condensation reactions, while the diaryl ether bond provides a stable, yet flexible, scaffold.

The compound's physical state at ambient temperature can be a yellow liquid or a low-melting solid, as its melting point is in the range of 34-38 °C.[4][5] This property is crucial for handling and storage considerations, which typically recommend refrigeration at 0-8°C.[1]

Table 1: Key Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂O₃[1][2][4][6]
Molecular Weight 228.24 g/mol [2][4][5]
CAS Number 122283-23-2[1][2][3]
Appearance Yellow Liquid or Solid[1]
Melting Point 34-38 °C[4][5]
Boiling Point 148-157 °C (at 5 mmHg)[1]
Purity (Typical) ≥97% (GC)[1][2]
IUPAC Name This compound[3]
SMILES COC1=CC(=CC=C1)OC2=CC=CC=C2C=O[3][6]

Synthesis and Mechanistic Considerations

The synthesis of diaryl ethers such as this compound is most commonly achieved via a copper-catalyzed cross-coupling reaction, a variant of the Ullmann condensation. This method involves the coupling of an aryl halide with a phenol. For this specific molecule, the logical precursors are 2-halobenzaldehyde (typically 2-bromobenzaldehyde) and 3-methoxyphenol.

Causality of Experimental Choices:

  • Catalyst: A copper catalyst (e.g., copper(I) iodide or copper powder) is essential.[7] Copper facilitates the oxidative addition and reductive elimination steps that are central to the C-O bond formation between the two aromatic rings.

  • Base: A base, such as potassium carbonate, is required to deprotonate the phenolic hydroxyl group of 3-methoxyphenol.[8] This generates the more nucleophilic phenoxide anion, which is necessary to attack the aryl halide.

  • Solvent: A high-boiling point, polar aprotic solvent like DMF or DMSO is often used to ensure the reactants remain in solution at the elevated temperatures required for the reaction to proceed at a reasonable rate.

  • Temperature: The reaction typically requires heating (e.g., 120-190 °C) to overcome the activation energy for the C-O coupling.[7]

Generalized Experimental Protocol: Synthesis via Ullmann Condensation
  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxyphenol (1.1 equivalents), potassium carbonate (2.0 equivalents), and a copper catalyst (e.g., CuI, 0.1 equivalents).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a suitable anhydrous solvent (e.g., DMF). Stir the mixture for 15-20 minutes.

  • Aryl Halide Addition: Add 2-bromobenzaldehyde (1.0 equivalent) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 140-160 °C and maintain for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process Reactants 3-Methoxyphenol 2-Bromobenzaldehyde Setup Combine Reagents in Flask under N₂ Reactants->Setup Catalyst Copper Catalyst (e.g., CuI) Catalyst->Setup Base Base (e.g., K₂CO₃) Base->Setup Solvent Anhydrous DMF Solvent->Setup Reaction Heat to 140-160 °C (6-12 hours) Setup->Reaction Ullmann Condensation Workup Quench with H₂O Extract with Ethyl Acetate Reaction->Workup Wash Wash with H₂O & Brine Workup->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Product Crude Product: This compound Dry->Product

Caption: Generalized workflow for the Ullmann synthesis of the target compound.

Purification and Quality Control

The primary impurity in the crude product is often the corresponding carboxylic acid, 2-(3-methoxyphenoxy)benzoic acid, which forms via air oxidation of the aldehyde. Other potential impurities include unreacted starting materials or homocoupled byproducts.[9] A multi-step purification protocol is therefore essential for achieving high purity.

Protocol: Purification by Acid-Base Extraction and Chromatography

This protocol is a self-validating system, where each step removes a specific class of impurity, and the final quality is confirmed analytically.

  • Acid-Base Wash (Removes Acidic Impurities):

    • Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃).[9] The acidic benzoic acid impurity will be deprotonated and extracted into the aqueous layer.

    • Separate the layers and wash the organic layer with water, followed by brine.

  • Flash Column Chromatography (Separates by Polarity):

    • TLC Analysis: First, determine an optimal eluent system using TLC. A mixture of hexanes and ethyl acetate is common. The target Rf value for the product should be approximately 0.25 for good separation.[9]

    • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the initial, low-polarity eluent.

    • Loading: Concentrate the product from the acid-base wash, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

    • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the compounds based on their polarity. The less polar byproducts will elute first, followed by the desired aldehyde product.[9]

    • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Final Steps:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Place the resulting oil or solid under high vacuum to remove residual solvent.

  • Quality Control:

    • Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Wash Wash with aq. NaHCO₃ Dissolve->Wash Removes acidic impurities Separate Separate Layers Wash->Separate Dry Dry & Concentrate Separate->Dry TLC TLC Analysis for Solvent System Dry->TLC Column Silica Gel Column Chromatography Dry->Column Load onto column TLC->Column Fractions Collect & Analyze Fractions via TLC Column->Fractions Combine Combine Pure Fractions & Evaporate Solvent Fractions->Combine QC Final QC (NMR, GC-MS) Combine->QC Pure Purified Product (≥97%) QC->Pure

Caption: Workflow for purification and quality control analysis.

Key Applications in Research and Development

The utility of this compound stems from its status as a readily modifiable scaffold. It is not typically an end-product but rather a crucial intermediate.

  • Pharmaceutical Development: The compound is a key building block in the synthesis of various pharmaceutical agents.[1] It is particularly noted for its use in developing compounds targeting neurological disorders, where the diaryl ether motif is a common feature in centrally active molecules.[3][10]

  • Organic Synthesis: In a broader sense, it serves as a versatile precursor for creating diverse chemical libraries.[1][3] The aldehyde can be transformed into a vast array of other functional groups (alcohols, amines, carboxylic acids, alkenes) or used in multicomponent reactions to rapidly build molecular complexity for drug discovery programs.

  • Material Science: The aromatic nature of this molecule allows for its incorporation into polymers and resins. This can enhance critical properties such as thermal stability and mechanical strength, making it valuable in the creation of durable, high-performance materials.[3][10]

  • Biochemical Research: As a functionalized aldehyde, it can be used as a reagent in biochemical studies, for example, in probing enzyme interactions or developing assays for metabolic pathways.[3][10]

  • Flavor and Fragrance Industry: Its aromatic structure also lends itself to applications in formulating unique fragrances and flavoring agents, contributing specific scent profiles to consumer products.[3][10]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation across multiple scientific disciplines. Its well-defined physicochemical properties, coupled with established synthetic and purification methodologies, provide a reliable foundation for its use. For researchers in drug discovery, organic synthesis, and material science, this compound offers a strategic starting point for the construction of novel and functionally complex molecules. A thorough understanding of its synthesis and handling is paramount to leveraging its full potential in advanced research and development applications.

References

  • This compound, min 97%, 1 gram. CP Lab Safety. [Link]
  • This compound. goods.com. [Link]
  • This compound (C14H12O3). PubChemLite. [Link]
  • 2-[(3-Methoxybenzyl)oxy]benzaldehyde | C15H14O3 | CID 3851895. PubChem. [Link]
  • Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde.
  • Method for preparing 3-phenoxy-benzaldehyde.
  • Purification process for 3-phenoxybenzaldehyde.
  • Improved method for the preparation of meta-phenoxy-benzaldehyde.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-(3-Methoxyphenoxy)benzaldehyde (CAS No. 122283-23-2), a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its physical characterization. The guide details the compound's fundamental properties, including molecular structure, molecular weight, and thermal characteristics. While experimental spectral and solubility data are not widely available, this guide furnishes detailed, field-proven protocols for their determination, empowering researchers to generate this critical data in their own laboratories. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound is an aromatic aldehyde of significant interest in the field of organic synthesis. Its molecular architecture, featuring a benzaldehyde ring linked to a methoxyphenoxy moiety, provides a versatile scaffold for the construction of more complex molecular entities. This has led to its application as a key building block in the synthesis of various high-value compounds, including pharmaceuticals.[1][2] A thorough understanding of its physical properties is paramount for its effective use in synthetic protocols, ensuring reproducibility, optimizing reaction conditions, and confirming the identity and purity of synthesized materials.

This guide is structured to provide both established data and the practical methodologies required to obtain a complete physical profile of this compound.

Core Physical and Chemical Properties

A foundational understanding of a compound's physical properties is essential for its handling, storage, and application in chemical synthesis. The key physical and chemical identifiers for this compound are summarized below.

PropertyValueSource
CAS Number 122283-23-2
Molecular Formula C₁₄H₁₂O₃[1]
Molecular Weight 228.24 g/mol
Appearance Solid
Melting Point 34-38 °C
Boiling Point 148-157 °C at 5 mmHg[1]

Note: The compound's melting point being near ambient temperature means it may be encountered as either a solid or a liquid, depending on the laboratory environment.

Thermal Analysis: Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a crystalline solid, a sharp melting range typically signifies high purity, while a broad melting range can indicate the presence of impurities.

Causality in Experimental Choice

The choice of a capillary-based melting point apparatus is predicated on its precision and the small sample size required. The slow heating rate near the expected melting point is crucial to allow for thermal equilibrium to be reached between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Experimental Protocol for Melting Point Determination

This protocol outlines the use of a standard digital melting point apparatus.

Diagram of the Experimental Workflow:

MeltingPointWorkflow A Sample Preparation: Finely powder the solid sample. B Capillary Loading: Pack the powdered sample into a capillary tube to a depth of 2-3 mm. A->B C Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus. B->C D Rapid Heating: Heat rapidly to about 15-20 °C below the expected melting point (34-38 °C). C->D E Slow Heating & Observation: Reduce heating rate to 1-2 °C per minute. Observe for the onset of melting (first liquid drop). D->E F Record Melting Range: Record the temperature at the onset of melting and the temperature at which the last solid melts. E->F

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of this compound is placed on a clean, dry watch glass and crushed into a fine powder using a spatula.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This is repeated until a sample column of 2-3 mm is achieved.

  • Apparatus Insertion: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Initial Heating: The apparatus is heated at a relatively rapid rate to a temperature approximately 15-20°C below the expected melting point.

  • Fine Heating and Observation: The heating rate is then reduced to 1-2°C per minute. The sample is observed carefully through the magnifying lens.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure sample, this range should be narrow, typically within 1-2°C.

Solubility Profile

Recommended Solvents for Solubility Testing
  • Protic Solvents: Methanol, Ethanol

  • Aprotic Polar Solvents: Acetone, Ethyl Acetate, Dichloromethane

  • Aprotic Nonpolar Solvents: Toluene, Hexanes

  • Aqueous System: Water

Experimental Protocol for Qualitative Solubility Determination

Diagram of the Experimental Workflow:

SolubilityWorkflow A Sample Preparation: Weigh approximately 10 mg of the compound. B Solvent Addition: Add 1 mL of the chosen solvent to a test tube containing the sample. A->B C Observation at Room Temperature: Observe for dissolution. Agitate if necessary. B->C D Heating (if necessary): If not soluble at room temperature, gently heat the mixture. C->D Insoluble F Classification: Classify as soluble, partially soluble, or insoluble. C->F Soluble E Cooling: If dissolved upon heating, cool to room temperature to check for precipitation. D->E E->F Soluble on heating E->F Insoluble

Caption: Workflow for Qualitative Solubility Testing.

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 10 mg of this compound into a small test tube.

  • Solvent Addition: Add 1 mL of the selected solvent to the test tube.

  • Room Temperature Observation: Vigorously agitate the mixture at room temperature for 1 minute. Observe if the solid dissolves completely.

  • Heating: If the compound is not soluble at room temperature, gently heat the test tube in a warm water bath.

  • Cooling: If the compound dissolves upon heating, allow the solution to cool to room temperature and observe if the compound precipitates.

  • Classification:

    • Soluble: The compound dissolves completely at room temperature.

    • Partially Soluble: Some of the compound dissolves, but not all.

    • Soluble on Heating: The compound dissolves upon heating but may or may not remain in solution upon cooling.

    • Insoluble: The compound does not dissolve, even with heating.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds. The following sections provide the expected spectral characteristics of this compound and the standard protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Aldehyde Proton (-CHO): A singlet is expected in the region of δ 9.8-10.1 ppm. This downfield shift is characteristic of the deshielding effect of the carbonyl group.

  • Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (δ 6.8-8.0 ppm) for the eight aromatic protons. The exact splitting pattern will depend on the coupling constants between adjacent protons on the two aromatic rings.

  • Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected around δ 3.8 ppm.

  • Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 190-195 ppm.

  • Aromatic Carbons: Multiple signals are expected in the range of δ 110-160 ppm. The carbon atoms directly attached to oxygen will be the most downfield in this region.

  • Methoxy Carbon (-OCH₃): A signal is expected around δ 55-56 ppm.

Diagram of the NMR Workflow:

NMRWorkflow A Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). B Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube. A->B C Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock, tune, and shim the instrument. B->C D Acquisition of ¹H Spectrum: Acquire the ¹H NMR spectrum using standard parameters. C->D E Acquisition of ¹³C Spectrum: Acquire the ¹³C NMR spectrum, typically with proton decoupling. C->E F Data Processing: Process the raw data (FID) by Fourier transformation, phasing, and baseline correction. D->F E->F

Caption: General Workflow for NMR Spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spinner and place it in the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized by shimming. The probe is tuned to the appropriate frequencies for ¹H and ¹³C.

  • ¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed.

  • ¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed.

  • Data Processing: The resulting Free Induction Decays (FIDs) are processed using a Fourier transform. The spectra are then phased and baseline corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.

  • Aromatic C-H Stretch: Absorption bands are expected just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch (Methoxy): Absorption bands are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

  • C-O Stretch (Ether): Strong absorption bands are expected in the region of 1000-1300 cm⁻¹ due to the aryl-alkyl ether linkage.

  • Aromatic C=C Bending: Several bands of varying intensity are expected in the "fingerprint region" (below 1500 cm⁻¹).

Diagram of the IR (ATR) Workflow:

IRWorkflow A Background Scan: Acquire a background spectrum of the empty ATR crystal. B Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. A->B C Apply Pressure: Apply pressure to ensure good contact between the sample and the crystal. B->C D Sample Scan: Acquire the IR spectrum of the sample. C->D E Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups. D->E

Caption: Workflow for IR Spectroscopy using an ATR accessory.

Step-by-Step Methodology:

  • Background Spectrum: Record a background spectrum with the clean, empty Attenuated Total Reflectance (ATR) crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (approximately 228.24).

  • Fragmentation Pattern: Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) and subsequent fragmentation of the aromatic rings. The ether linkage may also be a site of fragmentation.

Diagram of the MS (EI) Workflow:

MSWorkflow A Sample Introduction: Introduce a small amount of the sample into the ion source (often via GC or direct insertion probe). B Ionization: Bombard the sample with high-energy electrons to generate ions. A->B C Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio in a mass analyzer. B->C D Detection: Detect the separated ions. C->D E Spectrum Generation: Generate a mass spectrum plotting ion intensity versus m/z. D->E

Caption: General Workflow for Mass Spectrometry (Electron Ionization).

Step-by-Step Methodology:

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol) is prepared. The sample is then introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected by an electron multiplier or a similar detector.

  • Spectrum Generation: The instrument's software generates a mass spectrum, which is a plot of the relative abundance of the ions as a function of their m/z ratio.

Conclusion

This technical guide has presented the fundamental physical properties of this compound and provided detailed, practical protocols for their determination. While a comprehensive set of experimental data for this specific molecule is not yet prevalent in the public domain, the methodologies outlined herein provide a robust framework for researchers to characterize this important synthetic intermediate. The combination of established physical constants and reliable experimental procedures is intended to support the work of scientists and professionals in advancing their research and development endeavors.

References

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An In-depth Technical Guide to the Spectral Characteristics of 2-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the expected spectral data for 2-(3-Methoxyphenoxy)benzaldehyde, a versatile aromatic compound utilized in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.[1][] Given its role as a building block for more complex molecules, a thorough understanding of its spectral signature is crucial for researchers in pharmaceutical development and medicinal chemistry.[1][3] This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles and supported by data from analogous structures.

Molecular Structure and Overview

This compound possesses a unique molecular architecture, featuring a benzaldehyde moiety linked to a methoxyphenoxy group at the ortho position. This structure gives rise to a distinct set of spectral characteristics that can be used for its identification and characterization.

Figure 1: Chemical structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehydic proton, the methoxy group protons, and the aromatic protons on the two phenyl rings. The exact chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)9.8 - 10.2Singlet1H
Aromatic (H)6.8 - 7.9Multiplet8H
Methoxy (-OCH₃)~3.8Singlet3H

Causality Behind the Chemical Shifts:

  • Aldehydic Proton: The proton of the aldehyde group is expected to appear significantly downfield (around 10 ppm) due to the strong deshielding effect of the adjacent electronegative oxygen atom of the carbonyl group.[4] This makes it a highly characteristic signal.

  • Aromatic Protons: The eight aromatic protons will resonate in the region of 6.8-7.9 ppm. Their signals will likely be complex and overlapping multiplets due to spin-spin coupling with neighboring protons. The protons on the benzaldehyde ring will be influenced by the electron-withdrawing aldehyde group and the electron-donating ether linkage, while the protons on the methoxyphenoxy ring will be affected by the methoxy and ether groups.

  • Methoxy Protons: The three protons of the methoxy group are chemically equivalent and are expected to appear as a sharp singlet around 3.8 ppm. This is a typical chemical shift for methoxy protons attached to an aromatic ring.

Experimental Protocol for ¹H NMR Spectroscopy

cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition & Processing A Dissolve 5-10 mg of sample B in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add a small amount of TMS as internal standard B->C D Place the NMR tube in the spectrometer C->D E Lock and shim the magnetic field D->E F Set acquisition parameters (e.g., pulse sequence, number of scans) E->F G Acquire the Free Induction Decay (FID) F->G H Apply Fourier transform to the FID G->H I Phase and baseline correct the spectrum H->I J Integrate the signals and determine chemical shifts I->J

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)190 - 195
Aromatic (C)110 - 160
Methoxy (-OCH₃)55 - 60

Interpretation of the Chemical Shifts:

  • Carbonyl Carbon: The carbon of the aldehyde group is highly deshielded and is expected to appear at a very low field, typically in the range of 190-195 ppm.

  • Aromatic Carbons: The twelve aromatic carbons will produce a series of peaks between 110 and 160 ppm. The chemical shifts will be influenced by the substituents on each ring. Carbons attached to the oxygen atoms of the ether and methoxy groups will be shifted downfield, while others will appear at a higher field.

  • Methoxy Carbon: The carbon of the methoxy group will resonate in the range of 55-60 ppm, which is characteristic of a methoxy carbon attached to an aromatic ring.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters, such as a wider spectral width and a different pulse program (e.g., with proton decoupling).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, ether, and aromatic moieties.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (aldehyde)2820 - 2850 and 2720 - 2750Medium
C=O stretch (aldehyde)1690 - 1715Strong
C=C stretch (aromatic)1450 - 1600Medium to Strong
C-O-C stretch (ether)1200 - 1275 (asymmetric) and 1000 - 1075 (symmetric)Strong
C-H bend (aromatic)690 - 900Medium to Strong

Significance of the Absorption Bands:

  • Aldehyde Group: The strong absorption band around 1700 cm⁻¹ due to the C=O stretching is a clear indicator of the aldehyde functionality. Additionally, the two medium intensity bands for the C-H stretch of the aldehyde proton (Fermi doublet) are highly diagnostic.

  • Ether Linkage: The strong C-O-C stretching vibrations in the fingerprint region confirm the presence of the ether linkage.

  • Aromatic Rings: The C=C stretching vibrations within the aromatic rings and the C-H bending vibrations out of the plane of the rings provide further evidence for the aromatic nature of the compound.

Experimental Protocol for IR Spectroscopy (ATR Method)

  • Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction to remove any contributions from the atmosphere (e.g., CO₂ and water vapor).

Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (C₁₄H₁₂O₃), the exact mass is 228.0786 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization)

m/zProposed Fragment
228[M]⁺ (Molecular ion)
227[M-H]⁺
199[M-CHO]⁺
121[C₇H₅O₂]⁺
107[C₇H₇O]⁺
92[C₆H₄O]⁺
77[C₆H₅]⁺

Proposed Fragmentation Pathway:

Upon electron ionization, the molecular ion [M]⁺ is formed. This can then undergo fragmentation through various pathways. A likely fragmentation involves the loss of a hydrogen radical to form the [M-H]⁺ ion, or the loss of the formyl radical (-CHO) to give the [M-CHO]⁺ ion. Further fragmentation of the ether linkage can lead to the formation of characteristic ions.

M [C₁₄H₁₂O₃]⁺˙ m/z = 228 MH [C₁₄H₁₁O₃]⁺ m/z = 227 M->MH -H• M_CHO [C₁₃H₁₁O₂]⁺ m/z = 199 M->M_CHO -CHO• frag1 [C₇H₅O₂]⁺ m/z = 121 M_CHO->frag1 -C₆H₄ frag2 [C₇H₇O]⁺ m/z = 107 M_CHO->frag2 -C₆H₄O

Figure 3: Proposed fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry (EI-GC-MS)

  • Sample Introduction: Dissolve the sample in a volatile solvent and inject it into the Gas Chromatograph (GC). The GC will separate the compound from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer where it is bombarded with electrons (Electron Ionization).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectral data for this compound. By understanding the expected NMR, IR, and MS signatures, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a standardized approach to acquiring high-quality spectral data, ensuring reproducibility and reliability in experimental workflows. While the data presented here is largely predictive, it is based on well-established principles of spectroscopy and provides a solid foundation for the analysis of this compound.

References

  • Journal of Pharmaceutical and Pharmaceutical Sciences. (2021).
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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Retrieved from https://hmdb.ca/spectra/nmr_one_d/10200
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). Retrieved from https://hmdb.ca/spectra/nmr_one_d/2221
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  • Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1051-1054.
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  • NIST. (n.d.). Benzaldehyde, 2,3-dimethoxy-. In NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?JCAMP=C86511&Index=1&Type=Mass
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A Technical Guide to the Solubility of 2-(3-Methoxyphenoxy)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a cornerstone of efficient drug development and chemical process design.[1][2] This technical guide provides a comprehensive framework for characterizing the solubility of 2-(3-Methoxyphenoxy)benzaldehyde, a versatile aromatic compound used in the synthesis of pharmaceuticals and other specialty chemicals.[3] Due to the limited availability of public solubility data for this specific molecule, this paper emphasizes a predictive and methodological approach. It combines theoretical principles with a practical, step-by-step protocol for experimental solubility determination, empowering researchers to generate reliable data and make informed decisions in solvent selection for synthesis, purification, and formulation.

Introduction: The Critical Role of Solubility

This compound is an aromatic aldehyde whose structural motifs are relevant in medicinal chemistry and materials science.[3] Its utility as a building block for more complex molecules makes a thorough understanding of its physical properties essential.[3] Solubility, in particular, governs every stage of a compound's lifecycle:

  • Chemical Synthesis: The choice of solvent directly impacts reaction rates, yields, and impurity profiles.

  • Purification: Crystallization and chromatography, two primary purification techniques, are fundamentally dependent on differential solubility.

  • Formulation: For drug development, solubility is a critical determinant of bioavailability and the feasibility of creating stable, effective dosage forms.[1][4]

This guide will provide the foundational knowledge and practical steps to systematically evaluate the solubility of this compound in a range of common organic solvents.

Physicochemical Profile and Solubility Prediction

Predicting solubility begins with a detailed analysis of the molecule's inherent physicochemical properties.[2][4][5] These characteristics dictate how the molecule will interact with various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Comment
Molecular Formula C₁₄H₁₂O₃[6][7][]
Molecular Weight 228.24 g/mol [7][]
Appearance Solid / Yellow liquid[3] (May exist as a low-melting solid)
Melting Point 34-38 °C
Predicted XlogP 3.2[6] (Indicates moderate lipophilicity)
Structure
Hydrogen Bond Donors 0The molecule lacks O-H or N-H bonds.
Hydrogen Bond Acceptors 3The ether oxygen, carbonyl oxygen, and methoxy oxygen can accept hydrogen bonds.

Interpretation for Solubility Prediction:

The structure of this compound provides key insights into its likely solubility behavior.

  • Aromatic Rings & Ether Linkage: The two phenyl rings and the ether linkage contribute to a significant non-polar, lipophilic character. This suggests good solubility in non-polar and moderately polar solvents.

  • Aldehyde & Methoxy Groups: The carbonyl group (aldehyde) and the methoxy group introduce polarity and hydrogen bond accepting capabilities. These features suggest potential solubility in polar aprotic solvents.

  • Lack of Hydrogen Bond Donors: The absence of O-H or N-H groups means the molecule cannot self-associate strongly via hydrogen bonding. It also means that its solubility in polar protic solvents (like alcohols) will depend primarily on the solvent's ability to interact with the molecule's polar regions, rather than strong hydrogen bond donation from the solute.

Based on this profile, we can predict that this compound will be most soluble in polar aprotic solvents and moderately polar solvents, with lower solubility in highly non-polar alkanes and potentially limited solubility in highly polar protic solvents like water.

Theoretical Framework for Solvent Selection

The Principle of "Like Dissolves Like"

The foundational principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[9][10] Solvents can be categorized based on their polarity and their ability to participate in hydrogen bonding.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals (dispersion) forces. They are effective at dissolving non-polar solutes.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF): These solvents possess dipole moments but lack O-H or N-H bonds.[11][12] They can engage in dipole-dipole interactions and act as hydrogen bond acceptors. They are excellent for dissolving solutes that have polar functional groups but are not strong hydrogen bond donors.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[11][12] They are most effective at dissolving polar solutes that can also participate in hydrogen bonding.

Hansen Solubility Parameters (HSP)

For a more quantitative approach, Hansen Solubility Parameters (HSP) can be used.[10][13] HSP theory deconstructs the total cohesive energy of a substance into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar (dipole-dipole) forces.

  • δH: Energy from hydrogen bonding forces.

The principle states that substances with similar (δD, δP, δH) parameters are likely to be miscible.[10][13] While determining the precise HSP for a novel compound requires experimentation, the HSP of common solvents are well-documented and can guide the selection of a diverse test set.

Table 2: Recommended Solvents for Solubility Screening

The following table provides a rationally selected list of solvents for testing, categorized by their type and polarity, to build a comprehensive solubility profile.

SolventTypeDielectric Constant (ε)Polarity IndexRationale for Inclusion
Hexane Non-Polar1.880.1Baseline for non-polar solubility.
Toluene Non-Polar (Aromatic)2.382.4Represents aromatic, non-polar interactions.
Dichloromethane (DCM) Polar Aprotic8.933.1Common solvent for moderately polar compounds.
Diethyl Ether Non-Polar / Weakly Polar4.332.8Common extraction and reaction solvent.
Tetrahydrofuran (THF) Polar Aprotic7.584.0A more polar ether, good for dissolving a wide range of compounds.
Ethyl Acetate Polar Aprotic6.024.4Common ester solvent used in chromatography and extraction.
Acetone Polar Aprotic20.75.1Highly polar aprotic solvent.
Acetonitrile (ACN) Polar Aprotic37.55.8Highly polar aprotic solvent, common in HPLC.
Isopropanol (IPA) Polar Protic19.923.9A less polar alcohol to test protic interactions.
Ethanol Polar Protic24.554.3Common polar protic solvent.
Methanol Polar Protic32.705.1The most polar common organic alcohol.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.687.2A very strong, highly polar aprotic solvent.

Data compiled from various sources.[14][15][16]

Experimental Protocol: Isothermal Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method.[17][18] This method ensures that the solvent is fully saturated with the solute, providing a reliable measurement of the equilibrium solubility.

Workflow Diagram

G Figure 1: Isothermal Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid solute to a known volume of solvent in a sealed vial. C Place vials in an isothermal shaker bath (e.g., 25°C) for 24-48 hours. A->C Incubate B Prepare multiple vials for each solvent to ensure reproducibility. E Allow vials to stand to let undissolved solid settle. C->E Settle D Ensure constant agitation to maximize surface contact. F Carefully withdraw a supernatant aliquot. Filter through a 0.45 µm syringe filter. E->F Sample & Filter G Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase). F->G Dilute H Quantify concentration using a validated analytical method (e.g., UV-Vis, HPLC). G->H Analyze I Calculate original solubility (mg/mL or M) accounting for the dilution factor. H->I Calculate

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

Materials:

  • This compound (solid form, purity >97%)

  • Selected organic solvents (HPLC grade or equivalent)

  • 4 mL glass vials with PTFE-lined screw caps

  • Isothermal orbital shaker or shaking incubator set to 25°C

  • Volumetric flasks and pipettes

  • 0.45 µm PTFE syringe filters

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation of Stock Solutions (for Calibration): a. Accurately weigh approximately 10 mg of this compound. b. Dissolve in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution. c. Perform serial dilutions to create a set of calibration standards (e.g., 0.1, 0.05, 0.025, 0.01, 0.005 mg/mL).

  • Sample Preparation (Shake-Flask): a. Add an excess amount of solid this compound to a 4 mL glass vial. "Excess" means enough solid remains undissolved at the end of the experiment (e.g., add ~20-50 mg). b. Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial. c. Securely cap the vial. d. Prepare at least three replicate vials for each solvent to be tested.

  • Equilibration: a. Place the vials in an isothermal shaker set to a constant temperature (typically 25°C). b. Agitate the vials for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached, especially for viscous solvents or compounds that dissolve slowly.[19][20]

  • Phase Separation: a. After equilibration, remove the vials from the shaker and let them stand undisturbed for at least 1 hour to allow the excess solid to sediment. b. Carefully withdraw an aliquot of the clear supernatant using a glass pipette. c. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.

  • Analysis (using UV-Vis Spectroscopy as an example): a. Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax). This maximizes sensitivity and minimizes interference. b. Generate Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax.[21][22] Plot Absorbance vs. Concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99). c. Measure Sample Absorbance: Accurately dilute the filtered supernatant from step 4 to ensure its absorbance falls within the linear range of the calibration curve. d. Measure the absorbance of the diluted sample.

  • Calculation: a. Use the calibration curve equation to calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the original concentration in the saturated supernatant. This value is the equilibrium solubility. c. Express the final solubility in appropriate units (e.g., mg/mL or mol/L).

Data Interpretation and Application

The experimentally determined solubility data should be compiled into a clear, comparative table.

Table 3: Example Solubility Data Presentation

SolventSolubility (mg/mL) @ 25°CMolar Solubility (mol/L) @ 25°CQualitative Classification
Hexane(Experimental Value)(Calculated Value)e.g., Sparingly Soluble
Toluene(Experimental Value)(Calculated Value)e.g., Soluble
Dichloromethane(Experimental Value)(Calculated Value)e.g., Freely Soluble
............

This data provides an empirical basis for:

  • Process Chemistry: Selecting an optimal solvent for a reaction that requires, for example, a concentration of 0.5 M.

  • Purification: Identifying a solvent system for crystallization where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Formulation Science: Ruling out solvents in which the compound has poor solubility for the development of liquid formulations.

Conclusion

While direct solubility data for this compound is not widely published, a robust solubility profile can be effectively established through a systematic approach. By combining an understanding of the compound's physicochemical properties with the rigorous, validated isothermal shake-flask method, researchers can generate the reliable data necessary for informed decision-making in chemical synthesis, purification, and drug development. This guide provides the theoretical foundation and a detailed, actionable protocol to achieve that goal, ensuring scientific integrity and advancing research and development objectives.

References

  • National Center for Biotechnology Information (2023). Prediction of protein solubility based on sequence physicochemical patterns and distributed representation information with DeepSoluE.
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synthesis of 2-(3-Methoxyphenoxy)benzaldehyde from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Strategic Synthesis of 2-(3-Methoxyphenoxy)benzaldehyde: A Guide for Medicinal and Process Chemistry

Executive Summary this compound is a valuable diaryl ether intermediate, pivotal in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and material science.[1][2] Its structure, featuring a flexible ether linkage between two distinct aromatic rings, makes it a versatile scaffold in drug discovery and organic synthesis.[2][3] This guide provides an in-depth analysis of the primary synthetic methodologies for this target, focusing on the venerable Ullmann condensation and the catalyst-free Nucleophilic Aromatic Substitution (SNAr). We will dissect the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy based on available starting materials, scalability, and process constraints.

Introduction: The Diaryl Ether Motif

The diaryl ether linkage is a cornerstone in a multitude of biologically active natural products, including the vancomycin family of antibiotics, and is integral to many commercial polymers and herbicides.[4] The synthesis of unsymmetrical diaryl ethers like this compound presents a unique challenge: the selective formation of a C-O bond between two specific aryl groups. This guide focuses on the practical and efficient construction of this target molecule.

1.1 Significance and Applications

This compound serves as a key building block in several areas:

  • Pharmaceutical Development: It is a crucial intermediate for various pharmaceutical agents, particularly those targeting neurological disorders.[1][3]

  • Organic Synthesis: Its bifunctional nature (aldehyde and diaryl ether) allows for the construction of diverse chemical libraries for high-throughput screening and drug discovery.[2]

  • Material Science: The compound can be integrated into polymers, potentially enhancing thermal stability and mechanical strength.[1]

Primary Synthetic Pathway: The Ullmann Condensation

The Ullmann condensation is the classical and most robust method for constructing diaryl ethers, involving the copper-catalyzed coupling of a phenol with an aryl halide.[5][6] While traditional Ullmann reactions required harsh conditions with stoichiometric copper at temperatures exceeding 200°C, modern advancements have transformed it into a more versatile and milder catalytic process.[4][6][7]

2.1 Mechanistic Principles

The modern catalytic Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) cycle. The key steps involve the coordination of the phenoxide and aryl halide to the copper center, followed by oxidative addition, and finally, reductive elimination to form the C-O bond and regenerate the active Cu(I) catalyst. The use of ligands, such as amino acids or diamines, stabilizes the copper intermediates and accelerates the catalytic turnover, allowing the reaction to proceed at significantly lower temperatures (90-120°C).[7][8]

Ullmann_Mechanism CuI_L Cu(I)L Complex_A [Ar-O-Cu(I)L] CuI_L->Complex_A  + Ar-O⁻ CuX_L Cu(I)X-L CuI_L->CuX_L Ligand Exchange Complex_B [Ar-O-Cu(III)(Ar')L(X)] Complex_A->Complex_B Oxidative Addition Product Ar-O-Ar' Complex_B->Product Reductive Elimination Base Base (e.g., Cs₂CO₃) Phenol Ar-OH Base->Phenol Phenol->Complex_A ArylHalide Ar'-X ArylHalide->Complex_B

Caption: Catalytic cycle of the modern Ullmann Condensation.

2.2 Starting Materials and Reagent Selection

The optimal starting materials for the synthesis of this compound via this route are 3-methoxyphenol and an ortho-halobenzaldehyde, such as 2-chlorobenzaldehyde or 2-bromobenzaldehyde .

  • Aryl Halide: Reactivity in Ullmann couplings follows the order I > Br > Cl.[9] While 2-iodobenzaldehyde would be most reactive, 2-bromobenzaldehyde and 2-chlorobenzaldehyde are often more cost-effective and readily available, with modern ligand systems showing excellent efficacy for these less reactive halides.[7][10]

  • Catalyst System: A common and effective system is Copper(I) iodide (CuI) as the catalyst precursor, paired with an inexpensive amino acid ligand like N,N-dimethylglycine.[7] This ligand accelerates the reaction and allows it to proceed at a much lower temperature (e.g., 90°C) than ligand-free systems.[7]

  • Base: Cesium carbonate (Cs₂CO₃) is a highly effective base for this transformation due to its high solubility in polar aprotic solvents, though potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be used.[10][11]

  • Solvent: Anhydrous polar aprotic solvents such as 1,4-dioxane, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred.[6][7]

2.3 Detailed Experimental Protocol: Ullmann Condensation

This protocol is adapted from established methodologies for N,N-dimethylglycine-promoted Ullmann couplings.[7]

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (5 mol%), N,N-dimethylglycine hydrochloride (20 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Reagent Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add 3-methoxyphenol (1.2 equiv.) and 2-chlorobenzaldehyde (1.0 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The final concentration should be approximately 0.5 M with respect to the 2-chlorobenzaldehyde.

  • Reaction: Seal the flask and heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of Celite® to remove insoluble copper salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure product.

2.4 Data Presentation: Reagent Stoichiometry

ReagentMolar Mass ( g/mol )Example AmountMoles (mmol)Equivalents
2-Chlorobenzaldehyde140.571.41 g10.01.0
3-Methoxyphenol124.141.49 g12.01.2
Copper(I) Iodide (CuI)190.4595 mg0.50.05
N,N-Dimethylglycine HCl139.58279 mg2.00.2
Cesium Carbonate (Cs₂CO₃)325.826.52 g20.02.0
1,4-Dioxane-20 mL--

graph TD {
A[Setup: Inert Atmosphere] --> B(Add Solids: CuI, Ligand, Base);
B --> C(Add Liquids: 2-Chlorobenzaldehyde, 3-Methoxyphenol, Dioxane);
C --> D{Heat & Stir (90-100°C, 12-24h)};
D --> E[Cool to RT & Quench];
E --> F(Filter through Celite);
F --> G[Liquid-Liquid Extraction];
G --> H(Dry & Concentrate);
H --> I[Purification: Column Chromatography];
I --> J(Characterization);
subgraph "Reaction"
    direction LR
    A; B; C; D;
end
subgraph "Work-Up & Purification"
    direction LR
    E; F; G; H; I; J;
end
style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style J fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF

// Structures represented as labels in nodes Start [label="Start: 2-Fluorobenzaldehyde + 3-Methoxyphenoxide"]; Meisenheimer [label=< Meisenheimer Complex "10" >(Resonance-Stabilized Anion)>]; Product [label="Product: this compound"];

// Flow Start -> Meisenheimer [label="Nucleophilic Attack\n(Addition)"]; Meisenheimer -> Product [label="Loss of Leaving Group\n(Elimination, -F⁻)"];

// Styling Meisenheimer [shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: Two-step mechanism of SNAr reaction.

3.2 Substrate Requirements

  • Aryl Halide: The reactivity for SNAr is opposite to that of the Ullmann reaction: F > Cl > Br > I. The high electronegativity of fluorine stabilizes the negative charge in the Meisenheimer complex, making 2-fluorobenzaldehyde the ideal starting material for this route. [12][13]* Nucleophile: The phenol must be deprotonated by a base to form the more potent phenoxide nucleophile.

  • Solvent: Polar aprotic solvents like DMSO or DMF are essential to solvate the cation of the base and promote the reaction. [12] 3.3 Detailed Experimental Protocol: SNAr

This protocol is based on a reported procedure for a similar SNAr reaction. [12]

  • Vessel Preparation: To a round-bottom flask with a stir bar, add 3-methoxyphenol (1.0 equiv.) and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent and Reagent Addition: Add dimethyl sulfoxide (DMSO) to the flask, followed by 2-fluorobenzaldehyde (1.0 equiv.).

  • Reaction: Heat the reaction mixture to 140°C and stir for 45-60 minutes. Monitor for the consumption of starting materials via TLC.

  • Work-up: Cool the mixture to room temperature and dilute with water.

  • Extraction: Transfer the aqueous suspension to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them multiple times with brine to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization or flash column chromatography as described in the Ullmann protocol.

3.4 Comparative Analysis: Ullmann vs. SNAr

FeatureUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Catalyst Required (Copper-based)Not Required (Catalyst-free)
Aryl Halide Reactivity: I > Br > Cl Reactivity: F > Cl > Br > I
Temperature Milder (90-120°C with ligand)Harsher (Typically >120°C)
Advantages Broader substrate scope (works well with Cl, Br)Atom economical, simpler setup, faster reaction times
Disadvantages Catalyst cost/removal, ligand requiredLimited to activated aryl halides (fluoro is best)

Conclusion

The synthesis of this compound can be achieved efficiently through two primary, well-established methodologies. The Ullmann condensation , particularly its modern ligand-accelerated variant, offers broad applicability and is effective for readily available starting materials like 2-chlorobenzaldehyde. For researchers with access to 2-fluorobenzaldehyde , the catalyst-free SNAr pathway presents a simpler, faster, and more atom-economical alternative. The choice between these robust methods will ultimately depend on factors of starting material availability, cost, and the specific process requirements of the research or development program. Both routes, when executed with care, provide reliable access to this important synthetic intermediate.

References

  • J&K Scientific LLC. This compound | 122283-23-2.
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  • X-MOL.
  • IntechOpen. (2024).
  • Organic Chemistry Portal.
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  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Wikipedia.
  • Chem-Impex. This compound.
  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.
  • Magné, V., et al. (2015). Ullmann-Type Coupling of Phenols with Aryl Halides on Cuprian Zeolite USY. Synfacts, 11(12), 1327.
  • National Institutes of Health (NIH). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.
  • IUCr Journals. (2015).
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  • Wikipedia. 2-Chlorobenzaldehyde.
  • Chegg. (2018). Question: I recently did a lab where we mixed 4-fluorobenzaldehyde, 4-methoxyphenol....

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The Versatile Cornerstone: A Technical Guide to 2-(3-Methoxyphenoxy)benzaldehyde as an Organic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(3-methoxyphenoxy)benzaldehyde, a versatile organic building block with significant applications in pharmaceutical development and complex molecule synthesis. We will delve into its synthesis via the Ullmann condensation, its detailed spectroscopic characterization, and its pivotal role as a precursor to medicinally important dibenzo[b,f]oxepine scaffolds. This document serves as a comprehensive resource, offering both theoretical insights and practical, field-proven protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

This compound is a diaryl ether derivative that has emerged as a valuable intermediate in organic synthesis. Its unique structural arrangement, featuring a benzaldehyde moiety ortho to a phenoxy group, provides a strategic platform for the construction of complex heterocyclic systems. The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, including condensations, cyclizations, and multicomponent reactions, while the diaryl ether core is a common motif in many biologically active molecules.

This guide will illuminate the synthesis, properties, and reactivity of this compound, with a particular focus on its application in the synthesis of dibenzo[b,f]oxepines, a class of compounds known for their diverse pharmacological activities, including antidepressant, antipsychotic, and anti-inflammatory properties.[1][2]

Synthesis of this compound: A Modern Approach to a Classic Reaction

The construction of the diaryl ether linkage in this compound is most effectively achieved through the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[3][4] This classic transformation has undergone significant refinement, with modern protocols offering milder reaction conditions and improved yields.[5]

The Ullmann Condensation: Mechanism and Optimization

The Ullmann condensation involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.[3] The generally accepted mechanism proceeds through the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst.[6]

Key parameters for a successful Ullmann condensation include the choice of catalyst, ligand, base, and solvent. While traditional protocols often required harsh conditions, contemporary methods utilize copper(I) salts, such as CuI, in combination with ligands like 1,10-phenanthroline or N,N-dimethylglycine to facilitate the reaction at lower temperatures. The choice of a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is crucial for solubilizing the reactants and promoting the reaction.

Diagram: Generalized Ullmann Condensation Workflow

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification ArylHalide Aryl Halide (e.g., 2-Bromobenzaldehyde) Solvent Solvent (e.g., DMF) ArylHalide->Solvent Phenol Phenol (e.g., 3-Methoxyphenol) Phenol->Solvent Catalyst Cu(I) Catalyst (e.g., CuI) Catalyst->Solvent Base Base (e.g., K2CO3) Base->Solvent Temperature Heat (e.g., 120-150 °C) Solvent->Temperature Quenching Quenching (e.g., H2O) Temperature->Quenching Extraction Extraction (e.g., Ethyl Acetate) Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product This compound Purification->Product G Start This compound Intermediate Intermediate (e.g., Stilbene derivative) Start->Intermediate Wittig Reaction or Knoevenagel Condensation Product Dibenzo[b,f]oxepine Derivative Intermediate->Product Intramolecular Cyclization (e.g., Heck Reaction, Friedel-Crafts)

Sources

discovery and history of 2-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Methoxyphenoxy)benzaldehyde: From Synthesis to Application

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile diaryl ether intermediate crucial in multiple scientific domains. The narrative delves into the historical context of its underlying synthetic chemistry, details its physicochemical properties, and presents a thorough, field-proven methodology for its synthesis via the Ullmann condensation. We explore the causality behind critical experimental choices, from catalyst and base selection to reaction conditions, ensuring a self-validating and reproducible protocol. Furthermore, this guide outlines the compound's significant applications in pharmaceutical development, organic synthesis, and materials science, grounding its relevance in current research and industrial practices. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable chemical building block.

Introduction and Significance

This compound is an aromatic compound characterized by a diaryl ether linkage, connecting a benzaldehyde moiety and a 3-methoxyphenol derivative.[1] This unique structural arrangement makes it a highly valuable and versatile intermediate in a wide array of chemical applications. Its ability to serve as a foundational building block for more complex molecules has positioned it as a key component in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][2][3] Beyond medicinal chemistry, it is widely employed in general organic synthesis to create diverse chemical libraries for drug discovery, in materials science for enhancing polymer properties, and even in the flavor and fragrance industry due to its aromatic character.[1][2][3] Understanding the history, synthesis, and properties of this compound is essential for leveraging its full potential in research and development.

Physicochemical and Structural Data

A precise understanding of a compound's properties is the bedrock of its effective application in research and synthesis. All quantitative data for this compound has been consolidated into Table 1 for clarity and ease of reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 122283-23-2[1]
Molecular Formula C₁₄H₁₂O₃[1][4]
Molecular Weight 228.25 g/mol [1]
Appearance Yellow liquid or solid[1][4]
Melting Point 34-38 °C[4]
Boiling Point 148-157 °C at 5 mmHg[1]
Purity ≥ 97% (GC)[1]
Flash Point > 110 °C (> 230 °F)[5]
IUPAC Name This compound[3]
SMILES String COC1=CC(=CC=C1)OC2=CC=CC=C2C=O[3][6]
InChI Key AOGRYADLPWDYSN-UHFFFAOYSA-N[3]

Historical Context: The Chemistry of Diaryl Ether Synthesis

While a singular "discovery" paper for this compound is not prominent in the historical record, as is common for many specialized intermediates, its existence is a direct result of foundational work in C-O bond formation. The history of this molecule is intrinsically linked to the development of methods for synthesizing diaryl ethers.

The Williamson Ether Synthesis: An Early Approach

Developed by Alexander Williamson in 1850, the Williamson ether synthesis is a cornerstone of organic chemistry.[7] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile, attacking an alkyl halide to form an ether.[8][9]

While highly effective for producing alkyl ethers, the classical Williamson synthesis is generally unsuitable for preparing diaryl ethers. The reaction of a phenoxide with an unactivated aryl halide is disfavored because the carbon atom of the C-X bond on an aromatic ring is sterically hindered and electronically resistant to backside nucleophilic attack required for an SN2 reaction.[10]

The Ullmann Condensation: The Enabling Breakthrough

The critical breakthrough for diaryl ether synthesis came in 1905 when Fritz Ullmann reported a method for coupling an aryl halide with a phenol in the presence of copper.[11] This reaction, now known as the Ullmann condensation or Ullmann coupling, became the classic and most reliable method for creating the diaryl ether linkage found in this compound. The reaction involves a copper-catalyzed nucleophilic aromatic substitution, overcoming the limitations of the Williamson synthesis for this class of compounds.[11][12] Modern iterations have introduced various ligands and conditions to improve yields and broaden the reaction's scope, but the fundamental principle remains the key to synthesizing this and countless other diaryl ethers.[13][14]

Synthetic Methodology: The Ullmann Condensation

The synthesis of this compound is most effectively and commonly achieved through a copper-catalyzed Ullmann condensation. This section provides a detailed, self-validating protocol grounded in the established principles of this reaction class.

Reaction Principle

The core transformation involves the coupling of 3-methoxyphenol with a 2-halobenzaldehyde (typically 2-bromobenzaldehyde or 2-chlorobenzaldehyde) using a copper catalyst and a base in a high-boiling point solvent. The base deprotonates the phenol to form the more nucleophilic phenoxide, which then coordinates to the copper center and couples with the aryl halide.

Caption: General scheme for the Ullmann Condensation.

Detailed Experimental Protocol

This protocol describes a robust procedure for the synthesis of this compound.

Materials:

  • 3-Methoxyphenol

  • 2-Bromobenzaldehyde

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methoxyphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and Copper(I) Iodide (0.1 eq).

  • Solvent and Reactant Addition: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. Add anhydrous DMF to the flask to create a stirrable slurry. Add 2-bromobenzaldehyde (1.1 eq) to the mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 140-150 °C with vigorous stirring. The mixture will typically darken as the reaction proceeds.

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting 3-methoxyphenol is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a yellow liquid or solid.[1]

Causality Behind Experimental Choices
  • Choice of Halide: 2-Bromobenzaldehyde is often preferred over 2-chlorobenzaldehyde. The C-Br bond is weaker than the C-Cl bond, making it more reactive in the copper-catalyzed oxidative addition step of the mechanism. Aryl iodides are even more reactive but are often more expensive.[12]

  • Catalyst System: Copper(I) salts are the active catalysts. The use of ligands, such as 2,2,6,6-tetramethylheptane-3,5-dione (TMHD), can accelerate the reaction, allowing for lower temperatures and shorter reaction times by improving the solubility and reactivity of the copper species.[13]

  • Base Selection: An inexpensive inorganic base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol.[12] For less reactive substrates, a stronger base like cesium carbonate (Cs₂CO₃) may be employed to increase the concentration and nucleophilicity of the phenoxide.[13]

  • Solvent Choice: High-boiling polar aprotic solvents like DMF or NMP are ideal. They effectively dissolve the ionic intermediates (phenoxide salt) and can reach the high temperatures required for the reaction to proceed at a practical rate.[15]

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflow A 1. Charge Reactor (3-Methoxyphenol, K₂CO₃, CuI) B 2. Establish Inert Atmosphere (Evacuate/Backfill N₂) A->B C 3. Add Solvent & Reactant (DMF, 2-Bromobenzaldehyde) B->C D 4. Heat to 140-150 °C C->D E 5. Monitor Reaction (TLC / GC-MS) D->E F 6. Cool & Quench (Dilute with Toluene) E->F Reaction Complete G 7. Filter Solids (Celite Filtration) F->G H 8. Aqueous Work-up (Wash with H₂O & Brine) G->H I 9. Dry & Concentrate (MgSO₄, Rotary Evaporation) H->I J 10. Purify (Column Chromatography) I->J K Final Product This compound J->K

Caption: Workflow for the synthesis of this compound.

Applications and Research Significance

The utility of this compound stems from its dual functionality: the reactive aldehyde group and the stable diaryl ether core. This structure makes it a valuable precursor in several fields.

  • Pharmaceutical Development: It is a pivotal intermediate in the synthesis of complex pharmaceutical agents. Its structure is frequently incorporated into molecules designed to treat neurological disorders.[1][2][3] The general class of benzaldehyde derivatives has shown potential antiaflatoxigenic and anti-neuroinflammatory activity, providing a rationale for its use in drug discovery programs.[16][17]

  • Organic Synthesis: Chemists use this compound as a versatile building block. The aldehyde can be readily transformed into a wide range of other functional groups (alcohols, carboxylic acids, imines, etc.), allowing for the construction of large and diverse molecular libraries.[1][2]

  • Materials Science: The rigid, aromatic diaryl ether backbone can be incorporated into polymers and resins. This often enhances key material properties such as thermal stability and mechanical strength, making it useful in the development of high-performance materials.[1][2][3]

  • Biochemical Research: In a laboratory setting, it can act as a reagent for studying enzyme interactions and metabolic pathways, helping to elucidate complex biological processes.[2][3]

Conclusion

This compound stands as a testament to the power of classic organic reactions in enabling modern scientific advancement. Its synthesis, rooted in the century-old Ullmann condensation, provides a reliable pathway to a molecule of significant contemporary value. From its foundational role in the development of new pharmaceuticals to its application in advanced materials, this compound serves as a critical and versatile tool for chemists and researchers. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to empower scientific professionals to confidently utilize this important intermediate in their own innovative work.

References

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  • PubMed. (n.d.). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione.
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  • ACS Publications. (n.d.). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • ResearchGate. (2025). The Ullmann Ether Condensation.
  • J&K Scientific LLC. (n.d.). This compound | 122283-23-2.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
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  • Chemistry LibreTexts. (2022). Williamson Ether Synthesis.
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  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • MDPI. (n.d.). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Toxins.
  • PubMed. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(3), 511-516.
  • Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
  • MDPI. (2023). The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. Journal of Fungi, 9(1), 74.

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A Technical Guide to the Safe Handling of 2-(3-Methoxyphenoxy)benzaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Compound

2-(3-Methoxyphenoxy)benzaldehyde (CAS No. 122283-23-2) is a substituted aromatic aldehyde of increasing importance in specialized chemical synthesis. Its unique structure, featuring a benzaldehyde moiety linked to a methoxyphenoxy group, makes it a valuable intermediate and building block in several advanced applications. Primarily, it serves a critical role in pharmaceutical development, particularly in the synthesis of novel agents targeting neurological disorders.[1] Its utility also extends to organic synthesis for creating diverse chemical libraries, in material science for enhancing polymer properties, and in biochemical research as a reagent for studying enzyme interactions.[1]

Given its reactive aldehyde functional group and its complex molecular structure, a comprehensive understanding of its safety profile and handling requirements is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a detailed framework for the safe handling, storage, and disposal of this compound.

Section 1: Chemical and Physical Identity

A foundational aspect of safe chemical handling is a thorough understanding of the substance's physical and chemical properties. These characteristics dictate appropriate storage conditions, inform the selection of personal protective equipment (PPE), and are critical for developing emergency response plans.

PropertyValueSource(s)
CAS Number 122283-23-2[1][2][3]
Molecular Formula C₁₄H₁₂O₃[1][3][4]
Molecular Weight 228.24 g/mol [2][3][4]
Appearance Yellow liquid or solid[1][2]
Melting Point 34-38 °C[2][4]
Boiling Point 148-157 °C at 5 mmHg[1]
Flash Point > 110 °C (> 230 °F) - Closed Cup[2][4]
Purity ≥ 97% (GC)[1]

Table 1: Physicochemical Properties of this compound.

The compound's melting point is near ambient laboratory temperatures, meaning it may be encountered as either a solid or a low-volatility liquid. Its high flash point suggests a low risk of ignition under standard laboratory conditions, though it is still considered a combustible solid.[2]

Section 2: Hazard Identification and GHS Classification

While comprehensive toxicological data for this compound is not extensively published, the available Safety Data Sheets (SDS) and data for structurally similar substituted benzaldehydes allow for a robust hazard assessment. The primary hazards are associated with eye damage, skin irritation, and aquatic toxicity.

Hazard ClassGHS CategoryHazard StatementSignal WordPictogramSource(s)
Serious Eye Damage/Eye Irritation Category 1H318: Causes serious eye damage.DangerCorrosion[2]
Hazardous to the Aquatic Environment, Acute Hazard Category 1H400: Very toxic to aquatic life.WarningEnvironment[2]
Skin Corrosion/Irritation (Inferred) Category 2H315: Causes skin irritation.WarningExclamation Mark[5][6][7][8][9]
Specific Target Organ Toxicity — Single Exposure (Inferred) Category 3H335: May cause respiratory irritation.WarningExclamation Mark[5][6][7][8][9]

Table 2: GHS Hazard Classification for this compound.

The "Danger" signal word is warranted due to the classification for serious eye damage (H318).[2] This is a critical consideration, as it implies a risk of irreversible damage upon contact. The potential for skin and respiratory irritation is inferred from consistent data on related benzaldehydes, such as 3-Methoxybenzaldehyde and other isomers, and represents a prudent assumption for establishing safe handling protocols.[5][7][8][9]

Section 3: Toxicological Profile and Exposure Pathways

The primary routes of occupational exposure are inhalation, skin contact, and eye contact.

  • Eye Contact : This is the most significant hazard. Direct contact with the liquid or solid can cause serious, potentially irreversible, eye damage.[2] The aldehyde functional group can react with proteins in the cornea, leading to severe irritation and damage.

  • Skin Contact : Prolonged or repeated contact is likely to cause skin irritation, characterized by redness and itching.[5][10] While specific dermal absorption data is unavailable for this compound, benzaldehyde itself is known to be absorbed through the skin.[11] Therefore, minimizing skin contact is a crucial preventative measure.

  • Inhalation : While the compound has a low vapor pressure, inhalation of aerosols, dusts (if in solid form), or vapors (if heated) may cause respiratory tract irritation.[5][7][12]

  • Ingestion : Ingestion may cause irritation to the mucous membranes and gastrointestinal tract.[10] Data for related compounds suggests that substituted benzaldehydes can be harmful if swallowed.[6]

The metabolism of benzaldehyde involves rapid oxidation to benzoic acid, which is then conjugated and excreted.[11] It is reasonable to assume a similar metabolic pathway for this substituted derivative. While this rapid metabolism generally prevents accumulation in tissues, the initial irritant effects of the aldehyde remain the primary toxicological concern.[11]

Section 4: Safe Handling and Storage Protocol

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating the risks associated with this compound.

Engineering Controls
  • Ventilation : All handling of this compound should be performed in a certified chemical fume hood to prevent inhalation of any dusts or aerosols.[7][13]

  • Safety Stations : An eyewash station and safety shower must be readily accessible and located in close proximity to the workstation.[10]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the GHS classifications.

  • Eye Protection : Due to the H318 classification, chemical safety goggles are mandatory. A face shield should also be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[2][5]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[2][10] Gloves should be inspected for integrity before each use and changed immediately if contamination occurs.

  • Body Protection : A standard laboratory coat should be worn. For tasks with a higher risk of splashing, a chemically impervious apron is recommended.[12]

  • Respiratory Protection : Under normal conditions of use within a fume hood, respiratory protection is not required. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge (or a dust mask like the N95 for handling the solid form) should be used.[2]

Storage Protocol
  • Container : Store in the original, tightly sealed container.[5][12]

  • Temperature : Store in a cool, dry, well-ventilated area.[13] Some suppliers recommend refrigerated storage at 0-8°C to maintain long-term stability.[1]

  • Incompatibilities : Segregate from strong oxidizing agents, strong bases, and strong reducing agents.[10] Aldehydes can undergo vigorous reactions with these materials.

  • Inert Atmosphere : For long-term storage, consider blanketing the container with an inert gas like argon or nitrogen to prevent slow oxidation of the aldehyde group to the corresponding carboxylic acid.

Workflow for Safe Laboratory Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Review SDS and Protocol prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Verify Fume Hood Operation and Proximity to Eyewash prep2->prep3 handle1 Transfer Compound to Reaction Vessel prep3->handle1 handle2 Clean Spatulas and Glassware Immediately After Use handle1->handle2 handle3 Seal Reaction Vessel handle2->handle3 clean1 Wipe Down Work Surface handle3->clean1 clean2 Segregate Waste into Labeled Container clean1->clean2 clean3 Remove PPE and Wash Hands Thoroughly clean2->clean3 end End clean3->end start Start start->prep1 G spill Spill Occurs size Is the spill large or outside of a fume hood? spill->size evacuate Evacuate Area Alert Safety Officer Wait for Emergency Response size->evacuate Yes contain Ensure PPE is Worn Contain Spill with Inert Absorbent Material size->contain No end Procedure Complete evacuate->end collect Collect Material into Sealed Hazardous Waste Container contain->collect decon Decontaminate Spill Area collect->decon decon->end

Caption: Decision workflow for responding to a chemical spill.

Fire-Fighting Measures
  • Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. [14]* Hazards : Combustion may produce hazardous gases such as carbon monoxide and carbon dioxide. [10]* Protective Equipment : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA). [10]

Section 6: Disposal Considerations

Chemical waste must be managed in accordance with local, state, and federal regulations.

  • Waste Classification : This material should be treated as hazardous chemical waste. Due to its H400 classification, it is toxic to aquatic life and must not be discharged into drains or the environment. [2][5]2. Containerization : Collect waste material in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Disposal : Arrange for disposal through a licensed professional waste disposal service. [10][12]Do not attempt to dispose of this chemical with general laboratory trash.

Section 7: Conclusion

This compound is a valuable synthetic intermediate whose safe use hinges on a clear understanding of its specific hazards. The primary risks—serious eye damage, aquatic toxicity, and potential skin/respiratory irritation—can be effectively managed through the consistent application of robust safety protocols. By adhering to the guidelines outlined in this document, which emphasize the use of proper engineering controls, appropriate PPE, and established emergency procedures, researchers can confidently and safely leverage the synthetic potential of this compound in their work.

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  • SAFETY DATA SHEET - 2-Hydroxy-3-methoxybenzaldehyde. Thermo Fisher Scientific. [Link]
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theoretical studies on 2-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Computational Insights into 2-(3-Methoxyphenoxy)benzaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of this compound, a versatile aromatic compound with potential applications in pharmaceutical and materials science.[1][2] Although direct experimental and theoretical studies on this specific molecule are limited, this paper establishes a robust framework for its investigation by drawing parallels with analogous diaryl ether and substituted benzaldehyde structures. The guide outlines a probable synthetic route via an Ullmann condensation reaction, details expected spectroscopic characteristics, and provides a step-by-step protocol for performing Density Functional Theory (DFT) calculations to elucidate its structural and electronic properties. This document is intended for researchers, scientists, and drug development professionals interested in the in silico and experimental exploration of novel aromatic compounds.

Introduction: The Significance of the Diaryl Ether Scaffold

The diaryl ether (DE) moiety is a privileged scaffold in medicinal and agrochemical chemistry, recognized for its prevalence in natural products and synthetic compounds.[3][4][5] Its unique physicochemical properties contribute to a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects.[3][4][6][7] The structural flexibility of the ether linkage, combined with the diverse substitution patterns possible on the two aromatic rings, allows for the fine-tuning of electronic and steric properties to target various biological receptors. This compound, with its aldehyde functional group, presents an interesting platform for the synthesis of more complex molecules such as Schiff bases, which are also known for their biological activities.[8][9] The presence of the methoxy group further modulates the electronic character of the molecule. This guide aims to provide a comprehensive theoretical foundation for understanding and predicting the properties of this compound to accelerate its potential application in drug discovery and materials science.

Synthesis and Spectroscopic Characterization

While specific literature on the synthesis of this compound is not abundant, a logical and well-established method for its preparation is the Ullmann condensation. This copper-catalyzed reaction is a classic method for the formation of diaryl ethers from an aryl halide and a phenol.[10][11][12]

2.1. Proposed Synthetic Protocol: Ullmann Condensation

This protocol describes a general procedure for the synthesis of this compound from 2-chlorobenzaldehyde and 3-methoxyphenol.

Materials:

  • 2-chlorobenzaldehyde

  • 3-methoxyphenol

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorobenzaldehyde (1 equivalent), 3-methoxyphenol (1.2 equivalents), CuI (0.1 equivalents), and Cs2CO3 (2 equivalents).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the copper catalyst and other reactants.

  • Excess 3-methoxyphenol: To ensure complete consumption of the limiting reagent, 2-chlorobenzaldehyde.

  • CuI as Catalyst: A common and effective copper source for Ullmann condensations.[13]

  • Cs2CO3 as Base: A strong, non-nucleophilic base to deprotonate the phenol, facilitating the coupling reaction.

  • DMF as Solvent: A high-boiling polar aprotic solvent suitable for the high temperatures often required for Ullmann reactions.[10]

2.2. Expected Spectroscopic Data

Based on the structure of this compound and data from analogous compounds, the following spectroscopic characteristics are anticipated.

Technique Expected Observations
¹H NMR Aromatic protons in the range of δ 6.8-8.0 ppm. A singlet for the methoxy protons around δ 3.8 ppm. A singlet for the aldehyde proton around δ 10.0 ppm.
¹³C NMR Aromatic carbons in the range of δ 110-160 ppm. A signal for the methoxy carbon around δ 55 ppm. A signal for the aldehyde carbonyl carbon around δ 190 ppm.[14]
IR A strong C=O stretching band for the aldehyde at ~1700 cm⁻¹. C-O-C stretching bands for the diaryl ether at ~1250 cm⁻¹. Aromatic C-H stretching bands above 3000 cm⁻¹.
Mass Spec. A molecular ion peak (M+) corresponding to the molecular weight of 228.25 g/mol .[1]
Theoretical Studies: A DFT-Based Approach

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules.[15][16][17][18] This section outlines a protocol for performing DFT calculations on this compound.

3.1. Computational Protocol

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

  • Geometry Optimization:

    • Construct the initial 3D structure of this compound.

    • Perform a geometry optimization using a suitable level of theory, such as the B3LYP functional with a 6-31G(d,p) basis set.[15][17] This will find the lowest energy conformation of the molecule.

  • Frequency Analysis:

    • Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain vibrational frequencies for comparison with experimental IR spectra.

  • Electronic Property Calculations:

    • Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to determine the electronic band gap, which provides insights into the molecule's reactivity and electronic transitions.

    • Generate molecular electrostatic potential (MEP) maps to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

  • NMR Chemical Shift Prediction:

    • Calculate the NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method to aid in the interpretation of experimental NMR spectra.

3.2. Visualization of Computational Workflow

DFT_Workflow cluster_input Input cluster_computation DFT Calculations cluster_output Output A Initial 3D Structure B Geometry Optimization (B3LYP/6-31G(d,p)) A->B Start C Frequency Analysis B->C Optimized Geometry D Electronic Properties (HOMO, LUMO, MEP) B->D E NMR Chemical Shifts (GIAO) B->E F Optimized Structure B->F G Vibrational Frequencies C->G H Electronic Data D->H I Predicted NMR Spectra E->I

Caption: A typical workflow for DFT calculations on this compound.

Potential Applications in Drug Development

The diaryl ether scaffold is a cornerstone in the development of various therapeutic agents.[3][4][5] The structural features of this compound suggest several potential avenues for its application in medicinal chemistry.

  • Anticancer Agents: Many diaryl ether-containing compounds exhibit potent anticancer activity.[6][7] The aldehyde group of this compound can be readily converted into other functional groups, allowing for the synthesis of a library of derivatives for screening against various cancer cell lines.

  • Enzyme Inhibitors: The flexible diaryl ether linkage can allow the molecule to adopt conformations that fit into the active sites of enzymes. The aldehyde can also form covalent bonds with nucleophilic residues in enzyme active sites, leading to irreversible inhibition.

  • Antimicrobial Agents: The diaryl ether motif is present in a number of natural and synthetic antimicrobial compounds.[3][4] Further modification of this compound could lead to the discovery of novel antibacterial or antifungal agents.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the study of this compound. By leveraging established synthetic methodologies for diaryl ethers and powerful computational techniques like DFT, researchers can efficiently explore the properties and potential applications of this and other novel aromatic compounds. The proposed protocols for synthesis, characterization, and computational analysis offer a clear and actionable path for future research in the fields of medicinal chemistry and materials science. The insights gained from such studies will undoubtedly contribute to the development of new and effective therapeutic agents and functional materials.

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A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 2-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-(3-Methoxyphenoxy)benzaldehyde, a molecule of significant interest in pharmaceutical development and organic synthesis.[1][2][3] As a versatile organic building block, understanding its electronic structure and reactivity is paramount for the rational design of novel therapeutics and complex molecules.[2][4][5] This document outlines the theoretical underpinnings and provides a step-by-step computational protocol using Density Functional Theory (DFT). We will delve into the causality behind methodological choices, from the selection of functionals and basis sets to the interpretation of key quantum chemical descriptors such as Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP). The protocols described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently apply these computational techniques to accelerate their discovery pipelines.[4]

Introduction: The Rationale for Computational Scrutiny

This compound (C₁₄H₁₂O₃, CAS No. 122283-23-2) is an aromatic compound featuring a benzaldehyde moiety linked to a methoxyphenoxy group via an ether bond.[1][6] Its structural complexity and the presence of multiple functional groups—an aldehyde, an ether, and two aromatic rings—give rise to a nuanced electronic landscape that dictates its chemical behavior. This molecule serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders, as well as in the creation of diverse chemical libraries for drug discovery.[2][3]

Experimental approaches, while indispensable, can be resource-intensive. Quantum chemical calculations offer a powerful, complementary in-silico approach to predict and understand molecular properties at the electronic level.[4][7] By simulating the molecule's behavior, we can gain predictive insights into its:

  • Geometric Structure: Determining the most stable three-dimensional conformation.

  • Electronic Properties: Understanding the distribution of electrons and identifying regions of high and low electron density.

  • Reactivity: Predicting sites susceptible to nucleophilic or electrophilic attack.[8]

  • Spectroscopic Signatures: Correlating computational results with experimental data from techniques like IR and UV-Vis spectroscopy.

This guide will focus on a robust and widely validated computational approach: Density Functional Theory (DFT).

Theoretical Framework: Selecting the Right Tools for the Job

The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method and basis set. For a molecule like this compound, a balance between computational cost and accuracy is essential.

Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry for medium-to-large sized organic molecules.[9] It offers a good compromise between accuracy and computational expense by approximating the complex many-electron wavefunction with the simpler electron density. A key component of DFT is the exchange-correlation functional, which accounts for the quantum mechanical effects of electron exchange and correlation.

Chosen Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

For this guide, we select the B3LYP hybrid functional. This choice is deliberate and based on extensive validation across a vast range of organic molecules.[10][11] B3LYP incorporates a portion of exact Hartree-Fock exchange, which often corrects for some of the self-interaction error inherent in pure DFT functionals, leading to more accurate predictions of thermochemistry and reaction barriers for organic compounds.[12]

The Basis Set: Building Blocks of Molecular Orbitals

The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set directly impact the accuracy of the calculation.

Chosen Basis Set: 6-31G(d)

We will employ the 6-31G(d) Pople-style basis set. The rationale is as follows:

  • 6-31G: This designates a split-valence basis set, where core electrons are described by a single basis function and valence electrons are described by two (a double-zeta representation). This provides the necessary flexibility to accurately model the valence electrons, which are primarily involved in chemical bonding and reactions.

  • (d): This indicates the addition of polarization functions (d-orbitals) on heavy (non-hydrogen) atoms. Polarization functions are crucial for describing the anisotropic distribution of electron density in molecules, particularly those with multiple bonds and lone pairs, such as the carbonyl and ether groups in our target molecule.[12]

The B3LYP/6-31G(d) level of theory represents a "gold standard" for initial computational studies on organic molecules, providing reliable geometric and electronic property data without excessive computational demand.[13]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps to perform a comprehensive quantum chemical analysis of this compound using a computational chemistry package like Gaussian.[14][15][16]

Step 1: Molecular Structure Input

The first step is to generate an initial 3D structure of the molecule. This can be done using molecular building software like GaussView, Avogadro, or ChemDraw. The CAS number (122283-23-2) or SMILES string (COC1=CC(=CC=C1)OC2=CC=CC=C2C=O) can be used to generate the initial structure.[2]

Step 2: Geometry Optimization

The initial structure is not necessarily at its lowest energy state. Geometry optimization is the process of finding the molecular structure that corresponds to a minimum on the potential energy surface.

Protocol:

  • Software: Gaussian 16 (or similar).

  • Input File Setup:

    • Route Section (#p): #p B3LYP/6-31G(d) Opt

      • B3LYP/6-31G(d): Specifies the chosen level of theory.

      • Opt: The keyword for geometry optimization.

    • Charge and Multiplicity: 0 1 (for a neutral singlet state).

    • Coordinates: Provide the Cartesian coordinates from the initial structure.

  • Execution: Run the Gaussian calculation.[14]

  • Verification: Upon completion, ensure the optimization converged successfully by checking the output file for the message "Optimization completed."

Step 3: Vibrational Frequency Analysis

A successful geometry optimization finds a stationary point on the potential energy surface, but this could be a minimum or a saddle point (a transition state). A vibrational frequency analysis is essential to confirm that the optimized structure is a true energy minimum.

Causality: At a true minimum, all vibrational frequencies will be real (positive). The presence of one or more imaginary frequencies indicates a saddle point, and the structure needs to be re-optimized.

Protocol:

  • Input File Setup (using the optimized geometry):

    • Route Section (#p): #p B3LYP/6-31G(d) Freq

      • Freq: The keyword for frequency analysis.

  • Execution: Run the calculation.

  • Analysis: Examine the output file. All calculated frequencies should be positive. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.[17] A calculated IR spectrum can also be generated and compared with experimental data for validation.[18][19]

Workflow Diagram

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Interpretation Build 1. Build Initial Structure (e.g., GaussView) Opt 2. Geometry Optimization # B3LYP/6-31G(d) Opt Build->Opt Freq 3. Frequency Analysis # B3LYP/6-31G(d) Freq Opt->Freq Check Verify Minimum (No Imaginary Frequencies) Freq->Check Examine Output Check->Opt Failure (Imaginary Freq) Properties 4. Calculate Properties (HOMO-LUMO, MEP) Check->Properties Success Interpret 5. Interpret Results (Reactivity, Stability) Properties->Interpret

Caption: The computational workflow for quantum chemical analysis.

Analysis of Quantum Chemical Descriptors

With a validated minimum energy structure, we can now calculate and analyze the properties that provide insight into the molecule's behavior.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited electronically.[20][21] In drug design, a gap of 4-8 eV is often considered favorable for a drug-like compound.[22]

Protocol: The HOMO and LUMO energies are calculated automatically during the optimization and frequency jobs and can be found in the Gaussian output file.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It is an invaluable tool for visualizing charge distribution and predicting intermolecular interactions.[23][24][25]

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, such as those around electronegative atoms (e.g., the oxygen atoms of the carbonyl and ether groups). These are sites prone to electrophilic attack.[8][26]

  • Positive Regions (Blue): Indicate electron-poor areas, typically around hydrogen atoms. These are sites for potential nucleophilic attack.[8]

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other molecules, including biological targets like proteins.[8][26]

Conceptual Diagram: MEP and Reactivity

MEP_Concept cluster_MEP Molecular Electrostatic Potential (MEP) Map cluster_Reactivity Predicted Reactivity Molecule This compound (Calculated Structure) Red Negative Potential (Red) Electron-Rich Blue Positive Potential (Blue) Electron-Poor Electrophile Electrophilic Attack Site (e.g., Carbonyl Oxygen) Red->Electrophile Predicts Nucleophile Nucleophilic Interaction Site (e.g., Aromatic C-H) Blue->Nucleophile Predicts

Caption: Using MEP to predict sites of chemical reactivity.

Data Presentation and Interpretation

All quantitative data should be systematically organized for clarity and comparison.

Table 1: Calculated Properties for this compound This table presents hypothetical, yet realistic, values for illustrative purposes. Actual values must be obtained from the calculation output file.

PropertyValueUnitSignificance
Total Electronic Energy -765.12345HartreesThe final, optimized electronic energy of the molecule.
Zero-Point Vibrational Energy 0.23456HartreesCorrection to the electronic energy due to vibrational motion at 0 K.
Dipole Moment 3.45DebyeIndicates the overall polarity of the molecule.
HOMO Energy -6.21eVPotential for electron donation.
LUMO Energy -1.15eVPotential for electron acceptance.
HOMO-LUMO Gap (ΔE) 5.06eVIndicator of chemical reactivity and kinetic stability.

Interpretation of Results:

The calculated HOMO-LUMO gap of ~5.06 eV suggests that this compound is a relatively stable molecule, yet reactive enough to participate in the chemical transformations for which it is used as an intermediate.[21][22] The significant dipole moment indicates that the molecule is polar, which will influence its solubility and interactions with polar solvents and biological environments. Analysis of the MEP surface would further reveal that the most negative potential is localized on the carbonyl oxygen, confirming it as the primary site for electrophilic attack or hydrogen bond donation.

Conclusion

This technical guide has established a robust and scientifically grounded protocol for the quantum chemical analysis of this compound. By employing the B3LYP/6-31G(d) level of theory, researchers can reliably predict the molecule's geometry, electronic structure, and reactivity. The systematic workflow, from geometry optimization and frequency validation to the analysis of HOMO-LUMO energies and the MEP map, provides a comprehensive picture of the molecule's chemical nature. These computational insights are invaluable for accelerating research in drug discovery and organic synthesis, enabling a more rational, data-driven approach to molecular design.[27][28][29]

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Whitepaper: An In-depth Technical Guide to the Electrophilicity of the 2-(3-Methoxyphenoxy)benzaldehyde Carbonyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The reactivity of the carbonyl group is a cornerstone of organic synthesis and medicinal chemistry. In complex molecules like 2-(3-Methoxyphenoxy)benzaldehyde, a key intermediate in pharmaceutical development, the electrophilicity of the aldehyde is not straightforward.[1][2] It is governed by a delicate interplay of resonance, inductive, and steric effects from its unique substitution pattern. This guide provides a comprehensive analysis of these factors, outlining a multi-pronged strategy employing spectroscopic, kinetic, and computational methods to quantitatively and qualitatively assess the electrophilic character of its carbonyl carbon. We present detailed, field-proven protocols to empower researchers to predict and modulate the reactivity of this and similar scaffolds in drug discovery and process development.

Foundational Principles: Electrophilicity of the Benzaldehyde Carbonyl

The carbonyl group (C=O) is inherently polarized due to the high electronegativity of oxygen, rendering the carbonyl carbon an electrophilic center susceptible to nucleophilic attack. In benzaldehyde, this innate electrophilicity is tempered by the adjacent aromatic ring. The π-system of the benzene ring delocalizes the partial positive charge on the carbonyl carbon through resonance, which reduces its electrophilicity compared to aliphatic aldehydes like acetaldehyde.[3]

The reactivity of substituted benzaldehydes is a classic case study in physical organic chemistry. The addition of substituents to the aromatic ring can either enhance or diminish the carbonyl's electrophilicity:

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂ or -CF₃ pull electron density away from the ring and, by extension, from the carbonyl carbon. This destabilizes the ground state and increases the partial positive charge, leading to enhanced electrophilicity and faster reaction rates with nucleophiles.[4][5]

  • Electron-Donating Groups (EDGs): Groups like -OCH₃ or -NMe₂ push electron density into the ring. This helps to stabilize the partial positive charge on the carbonyl carbon, thereby reducing its electrophilicity and slowing reactions with nucleophiles.[4]

Recent high-level computational studies have refined our understanding, indicating that for nucleophilic additions to benzaldehydes, the reactivity is primarily dictated by electrostatic attractions rather than solely by frontier molecular orbital (FMO) interactions.[4][6][7] The charge on the carbonyl carbon is a direct determinant of these electrostatic forces.[4]

Deconstructing this compound: A Multi-Substituent System

The structure of this compound presents a more complex scenario. Its reactivity is a composite of effects from the benzaldehyde core, the ortho-phenoxy ether linkage, and the meta-methoxy group on the distal phenoxy ring.

  • The Benzaldehyde Core: Provides the foundational electrophilic center, moderated by aromatic resonance.

  • The Ortho-Phenoxy Group (-O-Ph): This is the most influential substituent. The ether oxygen exerts two opposing electronic effects:

    • Resonance Donation (+R Effect): The oxygen's lone pairs can be donated into the benzaldehyde ring, a powerful electron-donating effect that decreases the carbonyl's electrophilicity.

    • Inductive Withdrawal (-I Effect): As oxygen is highly electronegative, it pulls electron density away from the ring through the sigma bond, an electron-withdrawing effect that increases electrophilicity. For oxygen substituents directly attached to a π-system, the +R effect typically dominates the -I effect, leading to a net electron-donating character and deactivation of the carbonyl.[8]

    • Steric Hindrance: Its position ortho to the aldehyde group can sterically hinder the approach of bulky nucleophiles to the carbonyl carbon.

  • The Meta-Methoxy Group (-OCH₃) on the Phenoxy Ring: This group's influence is transmitted through the ether oxygen. As a classic EDG, the methoxy group increases the electron density on the phenoxy ring. This, in turn, enhances the electron-donating character of the bridging ether oxygen, further amplifying its +R effect on the primary benzaldehyde ring. The net result is an anticipated further reduction in the carbonyl's electrophilicity.

G Carbonyl Carbonyl Carbon (C=O) BenzaldehydeRing Benzaldehyde Ring (π-system) Carbonyl->BenzaldehydeRing Resonance (reduces electrophilicity) Phenoxy_O ortho-Phenoxy Oxygen BenzaldehydeRing->Phenoxy_O -I Effect (Minor) (increases electrophilicity) Phenoxy_O->BenzaldehydeRing +R Effect (Dominant) (reduces electrophilicity) Phenoxy_Ring Phenoxy Ring (π-system) Phenoxy_Ring->Phenoxy_O Modulates O electron density Methoxy_O meta-Methoxy Group (-OCH3) Methoxy_O->Phenoxy_Ring

Caption: Interplay of electronic effects in this compound.

A Strategic Framework for Electrophilicity Assessment

A robust evaluation of the carbonyl's electrophilicity requires a combination of spectroscopic, kinetic, and computational techniques. This multi-faceted approach provides a self-validating system where experimental observations can be rationalized by theoretical models.

G cluster_workflow Electrophilicity Assessment Workflow A Sample Preparation (Target Molecule + Controls) B Spectroscopic Analysis (13C NMR) A->B C Kinetic Analysis (Reaction with Nucleophile) A->C D Computational Modeling (ESP, NBO Charge) A->D E Data Integration & Interpretation B->E C->E D->E F Quantitative Electrophilicity Profile E->F

Caption: A comprehensive workflow for evaluating carbonyl electrophilicity.

Integrated Analysis and Data Interpretation

By integrating data from these distinct methodologies, a cohesive picture of the carbonyl's reactivity emerges. The electron-donating substituents are expected to decrease the electrophilicity of the carbonyl carbon in this compound relative to unsubstituted benzaldehyde.

Table 1: Comparative Electrophilicity Data (Illustrative)

Compound¹³C NMR δ(C=O) (ppm)Calculated NBO Charge on C=ORelative Rate (k_rel)
p-Nitrobenzaldehyde (EWG Control)192.5+0.4850.2
Benzaldehyde (Reference)191.1+0.451.0
p-Methoxybenzaldehyde (EDG Control)190.7+0.430.3
This compound ~190.5 +0.42 ~0.1

Note: Data are illustrative values based on established chemical principles for comparative purposes.

The data consistently point towards the carbonyl carbon of this compound being significantly less electrophilic than that of unsubstituted benzaldehyde. The downfield shift in the ¹³C NMR spectrum is less pronounced, the calculated partial positive charge is lower, and the relative reaction rate with a nucleophile is substantially slower. This confirms that the combined electron-donating resonance effects of the ortho-phenoxy and ancillary meta-methoxy groups outweigh the inductive withdrawal of the ether oxygen.

Detailed Methodologies & Protocols

Protocol 1: ¹³C NMR Spectroscopic Analysis

Objective: To determine the chemical shift of the carbonyl carbon as a proxy for its electronic environment.

Causality: The resonance frequency (chemical shift) of a ¹³C nucleus is highly sensitive to its local electron density. A lower electron density (higher electrophilicity) results in less shielding and a more downfield chemical shift (higher ppm value).[9] While not an absolute measure of reactivity, it provides a rapid and valuable comparison between analogues.[10]

Methodology:

  • Sample Preparation: Accurately weigh ~20-30 mg of this compound and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay (D1) of 2 seconds, and an acquisition time of 1-2 seconds. Collect a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio for the carbonyl carbon, which is a quaternary carbon and often has a weaker signal.[9]

  • Data Processing: Apply Fourier transformation to the free induction decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

  • Analysis: Identify the carbonyl carbon resonance, expected in the 190-200 ppm region.[9] Record the precise chemical shift. Compare this value to that of benzaldehyde and other substituted benzaldehydes run under identical conditions.

Protocol 2: Kinetic Analysis of Nucleophilic Addition

Objective: To quantitatively measure the reaction rate of the aldehyde with a model nucleophile.

Causality: Electrophilicity is fundamentally a kinetic parameter.[4][7] By measuring the rate constant (k) for the reaction with a nucleophile, we directly probe the energy of the transition state. A more electrophilic carbonyl will have a lower activation energy barrier and thus a faster reaction rate. The Wittig-Horner reaction with a stabilized phosphonate ylide is an excellent model system.[11]

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M stock solution of this compound in anhydrous acetonitrile.

    • Prepare a 1.0 M stock solution of the nucleophile, triethyl phosphonoacetate, in anhydrous acetonitrile.

    • Prepare a 1.2 M stock solution of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in anhydrous acetonitrile.

  • Reaction Monitoring: Use a UV-Vis spectrophotometer with a temperature-controlled cuvette holder set to 25.0 °C. Monitor the reaction by observing the disappearance of the benzaldehyde's n→π* absorbance (~320-340 nm) or the appearance of the conjugated product.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • In a 1 cm quartz cuvette, place 2.8 mL of anhydrous acetonitrile.

    • Add 0.1 mL of the 1.0 M triethyl phosphonoacetate solution (final conc. ~0.033 M).

    • Add 0.1 mL of the 0.1 M aldehyde solution (final conc. ~0.0033 M).

    • Initiate the reaction by adding 0.1 mL of the 1.2 M DBU solution. Immediately begin recording the absorbance at the chosen wavelength over time.

  • Data Analysis:

    • Confirm that the concentration of the nucleophile is in at least 10-fold excess to ensure pseudo-first-order kinetics with respect to the aldehyde.

    • Plot ln(Aₜ - A∞) versus time (t), where Aₜ is the absorbance at time t and A∞ is the absorbance at reaction completion.

    • The slope of the resulting straight line is equal to -k_obs (the observed pseudo-first-order rate constant).

    • The second-order rate constant (k₂) is calculated as k_obs / [Nucleophile].

  • Validation: Repeat the experiment with benzaldehyde as a control to determine the relative rate constant (k_rel = k₂(target) / k₂(benzaldehyde)).

Protocol 3: Computational Chemistry Analysis

Objective: To model the electronic structure of the molecule and calculate parameters related to electrophilicity.

Causality: Quantum mechanical calculations can provide quantitative data on the charge distribution and molecular orbitals. The partial positive charge on the carbonyl carbon and the electrostatic potential map are direct indicators of the electrostatic attraction that governs the reaction's initial phase.[4][7]

Methodology:

  • Structure Optimization:

    • Using a quantum chemistry software package (e.g., Gaussian, Spartan), build the 3D structure of this compound.

    • Perform a geometry optimization using a reliable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set. This finds the lowest energy conformation of the molecule.

  • Property Calculation:

    • On the optimized geometry, perform a single-point energy calculation using the same or a higher level of theory.

    • Request the calculation of Natural Bond Orbital (NBO) charges to determine the partial atomic charge on the carbonyl carbon.

    • Request the generation of the molecular electrostatic potential (ESP) mapped onto an electron density surface.

  • Analysis:

    • NBO Charge: Record the calculated partial positive charge on the carbonyl carbon. Compare this value to that of benzaldehyde and other controls calculated at the same level of theory. A larger positive charge correlates with higher electrophilicity.

    • ESP Map: Visualize the ESP surface. The carbonyl carbon region will be color-coded to represent the potential. A more intense blue color indicates a more positive (electron-deficient) potential and thus a stronger site for nucleophilic attack.

Conclusion

The electrophilicity of the carbonyl group in this compound is significantly attenuated compared to unsubstituted benzaldehyde. This is the result of the powerful electron-donating resonance (+R) effect of the ortho-phenoxy group, which is further enhanced by the electron-donating meta-methoxy substituent on the distal ring. This net electron donation increases the electron density at the carbonyl carbon, reducing its partial positive charge and raising the activation energy for nucleophilic attack. This guide provides a robust, integrated framework of spectroscopic, kinetic, and computational protocols for the rigorous assessment of this key chemical property, offering valuable, actionable insights for professionals in synthetic and medicinal chemistry.

References

  • Bautista-Aguilera, J., et al. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science.
  • Study.com (n.d.). Would you expect the carbonyl carbon of benzaldehyde to be more or less electrophilic than that of acetaldehyde? Explain using resonance structures.
  • Keglevich, G. (2022). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 27(21), 7572.
  • Bautista-Aguilera, J., et al. (2024). What defines electrophilicity in carbonyl compounds. Radboud Repository.
  • JoVE (n.d.). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones.
  • Mayr, H., et al. (2001). Electrophilicities of Benzaldehyde-Derived Iminium Ions: Quantification of the Electrophilic Activation of Aldehydes by Iminium Formation. Journal of the American Chemical Society, 123(39), 9500–9512.
  • Li, Z.-K., et al. (2002). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2002(11), 121-127.
  • ResearchGate (n.d.). Computed global electrophilicity indexes (ω) for benzaldehydes 2...
  • G. T. Nagy, et al. (2001). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13 C NMR Chemical Shifts, ν(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity. The Journal of Organic Chemistry, 66(23), 7627-7634.
  • University of Liverpool (n.d.). Lecture 2: Identifying Carbonyl Groups using Spectroscopy.
  • Taylor & Francis Group (1990). 17O NMR Spectroscopic Data for Carbonyl Compounds: I. Aldehydes and Ketones II. Carboxylic Acids and Derivatives.
  • University of Calgary (n.d.). Substituent Effects.
  • Master Organic Chemistry (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.

Sources

stability and storage conditions for 2-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-(3-Methoxyphenoxy)benzaldehyde

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the critical stability considerations and optimal storage conditions for this compound. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances, understanding its chemical behavior is paramount to ensuring its quality, efficacy, and safety in research and manufacturing applications.[1][2]

Chemical and Physical Profile

This compound is an aromatic compound featuring a benzaldehyde moiety linked to a methoxyphenoxy group.[1] This unique structure contributes to its utility as a versatile building block in organic synthesis.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 122283-23-2[1][3][4]
Molecular Formula C₁₄H₁₂O₃[1][4]
Molecular Weight 228.24 g/mol [3][4]
Appearance Yellow liquid or solid[1][3]
Melting Point 34-38 °C[3][4]
Boiling Point 148-157 °C at 5 mmHg[1]
Flash Point >110 °C (>230 °F) - closed cup[3][4]
Purity ≥ 97% (GC)[1]

Below is a diagram illustrating the chemical structure of this compound.

G A This compound B 2-(3-Methoxyphenoxy)benzoic Acid A->B Oxidation (Air/O₂) Accelerated by heat, light C Other Photodegradation Products A->C Photodegradation (UV light)

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To maintain the integrity and purity of this compound, strict adherence to appropriate storage and handling protocols is essential.

Optimal Storage Conditions
  • Temperature: Store in a cool, dry place. [5]Several suppliers recommend refrigeration at temperatures between 0-8°C. [1]* Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation. [5]* Container: Keep the container tightly closed to prevent exposure to air and moisture. [5][6]Use amber glass vials or other light-protective containers to shield the compound from light. [7]* Ventilation: Store in a well-ventilated area. [5] Table 2: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 0-8°C (Refrigerated)To slow down the rate of oxidation and other potential degradation reactions.
Atmosphere Inert gas (e.g., Nitrogen, Argon)To prevent oxidation of the aldehyde group to a carboxylic acid.
Light Protect from light (Amber vial)To prevent photodegradation.
Container Tightly sealedTo prevent exposure to air and moisture.
Location Cool, dry, well-ventilated areaTo ensure a stable environment and prevent accumulation of any potential vapors.
Safe Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, as the compound can cause skin and eye irritation. [6][8]* Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any vapors. [6]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents. [9]* Hygiene: Wash hands thoroughly after handling. [6]

Protocol for Stability Assessment

To ensure the ongoing quality of this compound, particularly for long-term storage or when used in critical applications, a stability assessment study is recommended.

Experimental Design

The following workflow outlines a typical stability study.

G A Initial Sample Analysis (t=0) (Purity, Appearance, etc.) B Stress Conditions A->B C Elevated Temperature (e.g., 40°C) B->C D High Humidity (e.g., 75% RH) B->D E Light Exposure (ICH Q1B compliant) B->E F Time-Point Analysis (e.g., 1, 3, 6 months) C->F D->F E->F G Final Data Analysis and Stability Determination F->G

Caption: Workflow for a stability assessment study.

Step-by-Step Methodology
  • Initial Analysis (Time Zero):

    • Characterize the initial batch of this compound.

    • Conduct purity analysis using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Record the physical appearance (color, state).

    • Perform spectroscopic analysis (e.g., FT-IR, NMR) to confirm identity and serve as a baseline.

  • Sample Storage under Stress Conditions:

    • Aliquot the sample into appropriate, sealed containers for each storage condition.

    • Thermal Stability: Store samples at an elevated temperature (e.g., 40°C/75% RH) in a stability chamber.

    • Photostability: Expose samples to a controlled light source according to ICH Q1B guidelines. Include a dark control stored under the same conditions.

    • Long-Term Storage: Store samples under the recommended conditions (e.g., 5°C) as a control.

  • Time-Point Testing:

    • At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove samples from each storage condition.

    • Repeat the analyses performed at time zero (purity, appearance, spectroscopy).

    • For HPLC/GC analysis, quantify the parent compound and any new peaks that appear, which may indicate degradation products.

  • Data Analysis and Interpretation:

    • Compare the results from each time point to the initial data.

    • A significant decrease in purity or the appearance of degradation products indicates instability under those specific conditions.

    • Based on the data, establish a re-test date or shelf life for the compound under defined storage conditions.

Conclusion

This compound is a valuable chemical intermediate whose stability is critical for its successful application. The primary degradation pathways are oxidation of the aldehyde to a carboxylic acid and photodegradation. By adhering to the recommended storage conditions of a cool, dark, and inert environment within a tightly sealed container, and by following safe handling practices, researchers can ensure the quality and integrity of this compound for their synthetic needs. For critical applications, a formal stability study is recommended to establish an appropriate shelf life.

References

  • Techno PharmChem. BENZALDEHYDE. [Link]
  • PubChem. 2-[(3-Methoxybenzyl)oxy]benzaldehyde. [Link]
  • PubChem. Benzaldehyde. [Link]
  • Carl ROTH.
  • Carl ROTH.
  • CP Lab Safety. This compound, min 97%, 1 gram. [Link]
  • ResearchGate. Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. [Link]

Sources

A Technical Guide to 2-(3-Methoxyphenoxy)benzaldehyde: Sourcing, Synthesis, and Application in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(3-Methoxyphenoxy)benzaldehyde in Medicinal Chemistry

This compound is a versatile aromatic aldehyde that has garnered significant interest within the pharmaceutical and organic synthesis sectors. Its unique diaryl ether structure, combined with the reactive aldehyde functionality, positions it as a crucial intermediate in the construction of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, a detailed synthesis protocol, and its pivotal role as a precursor in the development of novel therapeutics, with a specific focus on the glaucoma medication, Netarsudil. For researchers engaged in drug discovery, particularly in the realm of kinase inhibitors, a thorough understanding of this compound's procurement, synthesis, and application is essential for accelerating the development of next-generation therapies.

Commercial Availability and Procurement

A reliable supply of starting materials is the foundation of any successful research and development program. This compound (CAS No. 122283-23-2) is available from several reputable chemical suppliers. When selecting a supplier, researchers should consider not only the cost but also the purity, available quantities, and the supplier's ability to provide comprehensive analytical data and technical support. Below is a comparative summary of leading commercial suppliers.

SupplierProduct NamePurityAvailable QuantitiesAdditional Information
Sigma-Aldrich (Merck) This compound97%Gram to multi-gram scaleProvides detailed safety and handling information.
Chem-Impex This compound≥ 97% (GC)Gram to bulk quantitiesOffers product specifications including appearance and boiling point.[1]
J&K Scientific LLC This compoundNot specifiedGram to bulk quantitiesHighlights its use as a key intermediate in pharmaceutical development.[2]
CP Lab Safety This compoundmin 97%Gram scaleSpecifies for professional, research, and industrial use only.[3]
BOC Sciences This compoundNot specifiedInquire for quantitiesPositions the compound within their chemistry product portfolio.

Synthesis of this compound: A Practical Laboratory Protocol

The synthesis of this compound is most effectively achieved via a copper-catalyzed Ullmann condensation, a classic and reliable method for the formation of diaryl ethers.[4][5] This reaction couples an aryl halide with a phenol in the presence of a copper catalyst and a base. The following protocol is a representative procedure adapted from established methodologies for Ullmann-type reactions.[6][7]

Synthesis Workflow

Synthesis_Workflow Reactants 2-Chlorobenzaldehyde + 3-Methoxyphenol Reaction_Vessel Reaction Mixture in DMSO Reactants->Reaction_Vessel Catalyst_Base CuI (Catalyst) K2CO3 (Base) L-Proline (Ligand) Catalyst_Base->Reaction_Vessel Solvent DMSO (Solvent) Solvent->Reaction_Vessel Heating Heat at 120-140 °C Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product ROCK_Pathway Receptor GPCR Activation RhoA RhoA-GDP (Inactive) Receptor->RhoA GEFs RhoA_GTP RhoA-GTP (Active) RhoA->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC p-MLC MLCP->pMLC Dephosphorylates MLC->pMLC Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Contraction Cell Contraction & Stiffness Actin_Myosin->Contraction Outflow_dec Decreased Aqueous Outflow Contraction->Outflow_dec Netarsudil Netarsudil Netarsudil->ROCK Inhibits HWE_Workflow start This compound + Diethyl benzylphosphonate reagents Sodium Hydride (NaH) in THF start->reagents reaction Reaction at 0 °C to RT reagents->reaction quench Quench with NH4Cl (aq.) reaction->quench extraction Extract with Ethyl Acetate quench->extraction product Stilbene Derivative extraction->product

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Neuroactive Compounds from 2-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold for Neuropharmacology

2-(3-Methoxyphenoxy)benzaldehyde is a diaryl ether derivative that serves as a highly versatile starting material for the synthesis of a diverse range of neuroactive compounds. Its unique structural features, including the aldehyde functionality and the flexible ether linkage, allow for a variety of chemical transformations, leading to molecules with significant potential in the treatment of neurological and psychiatric disorders. This guide provides an in-depth exploration of synthetic routes starting from this precursor, focusing on the preparation of three major classes of neuroactive compounds: dibenzo[b,f]oxepines, chalcones, and stilbenes. Additionally, a protocol for the synthesis of neuroactive amines via reductive amination is presented.

The rationale behind selecting these synthetic targets lies in their established or potential interactions with key neurological pathways. Dibenzo[b,f]oxepines are known to interact with dopamine and serotonin receptors, making them relevant for antipsychotic and antidepressant applications.[1][2][3] Chalcones and stilbenes, on the other hand, have demonstrated significant neuroprotective effects, including antioxidant and anti-inflammatory properties.[4][5][6][7][8] The synthesis of novel amines from this compound opens avenues for exploring a wide range of receptor interactions, depending on the appended amino group.

This document is structured to provide not only detailed, step-by-step protocols but also the underlying chemical principles and the neuropharmacological context of the synthesized molecules. By understanding the "why" behind the "how," researchers can better adapt and innovate upon these methods for their specific drug discovery and development needs.

Part 1: Synthesis of Dibenzo[b,f]oxepine Derivatives: Atypical Antipsychotic Scaffolds

The dibenzo[b,f]oxepine core is a key pharmacophore found in several neuroactive compounds, including some atypical antipsychotics.[1][3] These compounds often exhibit a multi-receptor binding profile, with affinities for dopamine (D2) and serotonin (5-HT2A) receptors, which is a hallmark of atypical antipsychotic action.[9] The synthesis of this tricyclic system from this compound can be efficiently achieved through an intramolecular cyclization reaction.

Scientific Rationale: The Intramolecular Cyclization Pathway

The synthesis of the dibenzo[b,f]oxepine scaffold from this compound typically proceeds via an acid-catalyzed intramolecular electrophilic aromatic substitution. The aldehyde group is first activated by a Lewis or Brønsted acid, making the carbonyl carbon more electrophilic. This is followed by a nucleophilic attack from the electron-rich methoxy-substituted phenyl ring, leading to the formation of the seven-membered central ring. Subsequent dehydration yields the final dibenzo[b,f]oxepine product.

G A This compound B Protonation of Carbonyl A->B H+ C Intramolecular Electrophilic Aromatic Substitution B->C D Dehydration C->D E Dibenzo[b,f]oxepine D->E

Caption: Intramolecular cyclization pathway for dibenzo[b,f]oxepine synthesis.

Protocol 1: Synthesis of 2-Methoxydibenzo[b,f]oxepine

This protocol details the synthesis of 2-methoxydibenzo[b,f]oxepine via an acid-catalyzed intramolecular cyclization of this compound.

Materials:

  • This compound

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of this compound (1 eq) in dichloromethane (10 mL/g of aldehyde), add polyphosphoric acid (10 eq by weight) or Eaton's reagent (10 eq by volume) at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice-water and stir for 30 minutes.

  • Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-methoxydibenzo[b,f]oxepine.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightExpected Yield (%)
2-Methoxydibenzo[b,f]oxepineC₁₅H₁₂O₂224.2675-85
  • ¹H NMR: Peaks corresponding to aromatic and methoxy protons.

  • ¹³C NMR: Peaks corresponding to aromatic carbons, ether carbon, and methoxy carbon.

  • Mass Spectrometry: [M]+ peak at m/z = 224.26.

Part 2: Synthesis of Neuroprotective Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diphenyl-2-propen-1-ones) are a class of flavonoids that have garnered significant interest for their diverse biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects.[4][5][6][7] The synthesis of chalcones from this compound can be readily achieved through the Claisen-Schmidt condensation reaction with an appropriate acetophenone.[10][11][12]

Scientific Rationale: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (in this case, this compound) and a ketone (an acetophenone derivative).[13] The base abstracts a proton from the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the benzaldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated α,β-unsaturated ketone, the chalcone.

G A Acetophenone B Enolate Formation A->B Base (e.g., NaOH) C Nucleophilic Attack on this compound B->C D Aldol Adduct C->D E Dehydration D->E F Chalcone E->F

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Protocol 2: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-(3-methoxyphenoxy)phenyl)prop-2-en-1-one

This protocol describes the synthesis of a chalcone with a 4-hydroxyphenyl group, a common feature in many biologically active natural products.

Materials:

  • This compound

  • 4-Hydroxyacetophenone

  • Ethanol

  • Aqueous sodium hydroxide (10-40%)

  • Dilute hydrochloric acid

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq) and 4-hydroxyacetophenone (1 eq) in ethanol (20 mL/g of aldehyde).

  • Cool the mixture in an ice bath and slowly add aqueous sodium hydroxide solution (2 eq) dropwise with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate is often observed.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to a pH of 2-3.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightExpected Yield (%)
(E)-1-(4-hydroxyphenyl)-3-(2-(3-methoxyphenoxy)phenyl)prop-2-en-1-oneC₂₂H₁₈O₄346.3880-90
  • ¹H NMR: Characteristic peaks for the α,β-unsaturated ketone protons (doublets with a coupling constant of ~15 Hz for the trans isomer), aromatic protons, and methoxy protons.

  • IR: Strong absorption band around 1650 cm⁻¹ corresponding to the C=O stretch of the α,β-unsaturated ketone.

Part 3: Synthesis of Neuroactive Stilbenes via the Wittig Reaction

Stilbene derivatives are another class of compounds with promising neuroprotective properties.[8][14] The Wittig reaction provides a powerful and versatile method for the synthesis of alkenes, including stilbenes, from aldehydes and ketones.[15][16][17]

Scientific Rationale: The Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form an alkene.[16] The ylide is typically prepared by treating a phosphonium salt with a strong base. The reaction proceeds through a betaine or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction is influenced by the nature of the ylide.

G A Benzyltriphenylphosphonium salt B Phosphorus Ylide (Wittig Reagent) A->B Base (e.g., n-BuLi) C Reaction with this compound B->C D Oxaphosphetane Intermediate C->D E Stilbene Derivative D->E F Triphenylphosphine oxide D->F

Caption: Wittig reaction for the synthesis of stilbene derivatives.

Protocol 3: Synthesis of (E)-1-(2-(3-methoxyphenoxy)phenyl)-2-phenylethene

This protocol details the synthesis of a stilbene derivative from this compound and benzyltriphenylphosphonium chloride.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred suspension of benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add n-butyllithium (1.1 eq) dropwise. The solution will turn deep red, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the stilbene derivative.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightExpected Yield (%)
(E)-1-(2-(3-methoxyphenoxy)phenyl)-2-phenyletheneC₂₁H₁₈O₂302.3760-75
  • ¹H NMR: Characteristic peaks for the vinylic protons (doublets with a coupling constant of ~16 Hz for the trans isomer) and aromatic protons.

  • ¹³C NMR: Peaks corresponding to the vinylic and aromatic carbons.

Part 4: Synthesis of Neuroactive Amines via Reductive Amination

Reductive amination is a highly efficient method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones.[18][19][20][21][22] This reaction is particularly valuable in medicinal chemistry for the introduction of amine functionalities, which are common in neuroactive drugs.

Scientific Rationale: The Reductive Amination Pathway

Reductive amination involves two key steps: the formation of an imine or enamine intermediate from the reaction of the aldehyde with an amine, followed by the reduction of this intermediate to the corresponding amine.[18][22] A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a mild and selective choice that can be used in a one-pot procedure.[20]

G A This compound C Imine/Iminium Ion Formation A->C B Amine (Primary or Secondary) B->C D Reduction C->D Reducing Agent (e.g., NaBH(OAc)₃) E Substituted Amine D->E

Caption: Reductive amination pathway for the synthesis of neuroactive amines.

Protocol 4: Synthesis of N-benzyl-1-(2-(3-methoxyphenoxy)phenyl)methanamine

This protocol describes the synthesis of a secondary amine using benzylamine as the nitrogen source.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1 eq) in 1,2-dichloroethane, add benzylamine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightExpected Yield (%)
N-benzyl-1-(2-(3-methoxyphenoxy)phenyl)methanamineC₂₁H₂₁NO₂319.4070-85
  • ¹H NMR: Characteristic peaks for the benzylic protons, aromatic protons, and methoxy protons. The disappearance of the aldehyde proton signal will be evident.

  • Mass Spectrometry: [M+H]+ peak at m/z = 320.40.

Conclusion

This compound has been demonstrated to be a valuable and versatile precursor for the synthesis of a range of neuroactive compounds. The protocols provided herein for the synthesis of dibenzo[b,f]oxepines, chalcones, stilbenes, and substituted amines offer robust and adaptable methods for researchers in the field of drug discovery. The neuropharmacological potential of these compound classes, ranging from atypical antipsychotic activity to neuroprotection, underscores the importance of continued exploration of the chemical space accessible from this starting material. By leveraging these synthetic strategies, scientists can generate novel molecular entities for the investigation and potential treatment of a wide array of neurological disorders.

References

  • The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. MDPI.
  • The Plant-Derived Chalcone 2,2′,5′-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia. Oxidative Medicine and Cellular Longevity.
  • The Plant-Derived Chalcone 2,2',5'-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia. PubMed.
  • Neuroprotective effects of chalcones from Myracrodruon urundeuva on 6-hydroxydopamine-induced cytotoxicity in rat mesencephalic cells. PubMed.
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  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. PMC.
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  • Solvent Free Wittig Reactions.
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace.
  • Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis.
  • Wittig reaction with benzaldehyde. Chemistry Stack Exchange.
  • What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? ResearchGate.
  • Reductive amination in case of secondary amines. Chemistry Stack Exchange.
  • A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. PMC.
  • Reduction of benzaldehyde with secondary amines. ResearchGate.
  • Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. PMC.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Representative examples of natural and synthetic dibenzo[b,f]oxepin derivatives. ResearchGate.
  • Synthetic approaches toward stilbenes and their related structures. PMC.
  • Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. PMC.
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  • Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journals.
  • Synthesis of 2,5-Dihydrobenzo[b]oxepines and 5,6-Dihydro-2H-benzo[b]oxocines Based on a “[3 + 3] Cyclization-Olefin-Metathesis” Strategy. ResearchGate.
  • Synthesis of dihydrodibenzo[b,f]pyrano[2,3‐d]oxepine 9. ResearchGate.
  • ChemInform Abstract: Synthesis of the 3,4,5-Trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde for Divergent Preparation of Cytotoxic Biaryls. ResearchGate.

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Application Notes and Protocols: 2-(3-Methoxyphenoxy)benzaldehyde in the Synthesis of Dopamine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Dopamine, a critical neurotransmitter, modulates a vast array of physiological processes within the central nervous system (CNS), including motor control, motivation, reward, and cognition.[1] Dysregulation of dopaminergic signaling is implicated in numerous neuropsychiatric and neurological disorders such as schizophrenia, Parkinson's disease, and addiction.[2] Consequently, the development of selective dopamine receptor modulators is a cornerstone of neuropharmacology research. This document provides a comprehensive guide to the strategic use of 2-(3-Methoxyphenoxy)benzaldehyde as a versatile starting material for the synthesis of novel dopamine receptor modulators. We will delve into the rationale for its selection, provide detailed synthetic protocols for its transformation into a potent modulator, and discuss the underlying structure-activity relationships (SAR) that guide this area of drug discovery.

Introduction: The Significance of Dopamine Receptor Modulation

Dopamine exerts its effects through five distinct G protein-coupled receptors (GPCRs), categorized into two families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[3] D1-like receptors are typically coupled to Gαs/olf proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4] Conversely, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase activity.[5] This differential signaling allows for the fine-tuning of neuronal activity. The development of ligands that can selectively target these receptor subtypes is a major goal in medicinal chemistry, as it offers the potential for more effective therapeutics with fewer side effects.[6]

The Strategic Advantage of this compound

The selection of a starting material is a critical decision in the design of a synthetic route. This compound presents several key advantages for the synthesis of dopamine receptor modulators:

  • Structural Preorganization: The diaryl ether linkage provides a rigid scaffold that can effectively position aromatic moieties within the dopamine receptor binding pocket. This pre-organization can lead to higher binding affinities.

  • Synthetic Versatility: The aldehyde functionality is a versatile handle for a variety of chemical transformations, most notably reductive amination, allowing for the facile introduction of various amine-containing side chains that are crucial for dopamine receptor interaction.

  • Bioisosteric Potential: The diaryl ether motif can be considered a bioisostere of the catechol group present in dopamine, but with improved metabolic stability and pharmacokinetic properties. The methoxy group, in particular, can influence ligand binding, physicochemical properties, and metabolic pathways.[7]

  • Pathway to Novel Scaffolds: This starting material provides a direct route to tricyclic scaffolds such as dibenz[b,f]oxazepines, which are present in known potent dopamine receptor modulators like asenapine.[8][9]

Synthetic Protocol: From Precursor to a Novel Dopamine D2/D3 Receptor Antagonist

This section details a plausible and robust synthetic pathway for the preparation of a novel dopamine D2/D3 receptor antagonist, (R/S)-N-((2-(3-methoxyphenoxy)phenyl)methyl)-N-propylpropan-1-amine (DMOD-1) , starting from this compound.

Synthesis of the Starting Material: this compound

The starting material itself can be synthesized via a copper-catalyzed Ullmann condensation, a classic and reliable method for the formation of diaryl ethers.[10]

Protocol 1: Ullmann Condensation for this compound

Step Procedure Causality and Field-Proven Insights
1 To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzaldehyde (1.0 eq), 3-methoxyphenol (1.2 eq), potassium carbonate (K2CO3, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).The use of an inert atmosphere is critical to prevent oxidation of the copper catalyst and other reagents. Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide. Copper(I) iodide is a common and effective catalyst for this transformation.[10]
2 Add anhydrous N,N-dimethylformamide (DMF) as the solvent.DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.
3 Heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).The elevated temperature is necessary to overcome the activation energy of the C-O bond formation. Reaction monitoring by TLC is essential to determine the point of completion and avoid the formation of byproducts.
4 Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble inorganic salts.Filtration removes the solid base and copper salts, simplifying the workup procedure.
5 Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.This aqueous workup removes the DMF solvent and any remaining water-soluble impurities.
6 Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.Removal of residual water is important before purification.
7 Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound as a pure compound.Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Data Presentation: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
Appearance White to yellow solid
Melting Point 34-38 °C
Synthesis of the Target Dopamine Receptor Modulator (DMOD-1)

The key transformation to introduce the pharmacophoric amine moiety is a reductive amination reaction.

Protocol 2: Reductive Amination to Synthesize (R/S)-N-((2-(3-methoxyphenoxy)phenyl)methyl)-N-propylpropan-1-amine (DMOD-1)

Step Procedure Causality and Field-Proven Insights
1 In a round-bottom flask, dissolve this compound (1.0 eq) and dipropylamine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).The choice of solvent is important for dissolving the reactants and for compatibility with the reducing agent. DCM and DCE are commonly used for reductive aminations.
2 Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), portion-wise to the stirred solution at room temperature.Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.
3 Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.The reaction is typically complete within this timeframe at room temperature. Monitoring ensures the reaction goes to completion.
4 Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).The addition of a weak base neutralizes any remaining acidic species and quenches the excess reducing agent.
5 Separate the organic layer, and extract the aqueous layer with DCM.This ensures complete recovery of the product from the aqueous phase.
6 Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.Standard workup procedure to isolate the crude product.
7 Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of DCM and methanol) to yield the pure target compound, DMOD-1.Purification is necessary to remove any unreacted starting materials or byproducts.

Data Presentation: Expected Properties of DMOD-1

PropertyExpected Value
Molecular Formula C20H27NO
Molecular Weight 297.44 g/mol
Predicted Activity Dopamine D2/D3 receptor antagonist

Structure-Activity Relationship (SAR) Insights

The rationale for synthesizing DMOD-1 is grounded in established SAR principles for dopamine receptor ligands:

  • The Diaryl Ether Moiety: The 2-(3-methoxyphenoxy)phenyl scaffold serves as a key recognition element. The relative orientation of the two aromatic rings is critical for fitting into the receptor's binding pocket. The meta-position of the methoxy group is often found in potent dopamine receptor ligands and can influence selectivity between subtypes.[7][11]

  • The Amine Side Chain: The dipropylamino group is a common feature in D2/D3 selective antagonists. The length and branching of the alkyl chains on the nitrogen atom significantly impact affinity and selectivity.[12]

  • The Methylene Spacer: The single methylene linker between the aromatic core and the nitrogen atom provides optimal spacing for interaction with key residues in the receptor.

Visualization of Key Concepts

Signaling Pathways of Dopamine Receptors

Dopamine_Signaling cluster_D1_like D1-like Receptor Signaling cluster_D2_like D2-like Receptor Signaling D1_R D1/D5 Receptor Gas_olf Gαs/olf D1_R->Gas_olf Dopamine AC_stim Adenylyl Cyclase (Stimulated) Gas_olf->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_act PKA Activation cAMP_inc->PKA_act Cellular_Response1 Neuronal Excitation PKA_act->Cellular_Response1 D2_R D2/D3/D4 Receptor Gai_o Gαi/o D2_R->Gai_o Dopamine AC_inhib Adenylyl Cyclase (Inhibited) Gai_o->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib PKA Inhibition cAMP_dec->PKA_inhib Cellular_Response2 Neuronal Inhibition PKA_inhib->Cellular_Response2

Caption: Dopamine receptor signaling pathways.

Experimental Workflow for Synthesis and Evaluation

Synthesis_Workflow Start 2-Bromobenzaldehyde & 3-Methoxyphenol Ullmann Protocol 1: Ullmann Condensation Start->Ullmann Purification1 Purification (Column Chromatography) Ullmann->Purification1 Intermediate This compound ReductiveAmination Protocol 2: Reductive Amination with Dipropylamine Intermediate->ReductiveAmination Purification2 Purification (Column Chromatography) ReductiveAmination->Purification2 Target Target Modulator (DMOD-1) Analysis Structural Characterization (NMR, MS) Target->Analysis BioAssay Biological Evaluation (Receptor Binding Assays) Target->BioAssay Purification1->Intermediate Purification2->Target

Caption: Synthetic and evaluation workflow.

Conclusion

This compound is a strategically valuable and commercially available starting material for the synthesis of novel dopamine receptor modulators. Its inherent structural features and the versatility of its aldehyde functional group allow for the efficient construction of diverse chemical entities with the potential for high affinity and selectivity for dopamine receptor subtypes. The protocols and SAR insights provided herein offer a solid foundation for researchers and drug development professionals to explore this promising area of medicinal chemistry.

References

  • Total Asymmetric Synthesis of (+)-Asenapine.
  • Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology. [Link]
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  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]
  • Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. PubMed Central. [Link]
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  • A structure-activity study of four dopamine D-1 and D-2 receptor antagonists, representing the phenylindan, -indene, and -indole structural classes of compounds. PubMed. [Link]
  • N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands.
  • N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides as selective dopamine D3 receptor ligands. PubMed. [Link]
  • Dopamine D>4> Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy. Pure. [Link]
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  • Investigation of the Structure-Activity Relationship of a Dopamine Receptor 4 Antagonist to Treat Cocaine Addiction. Vanderbilt University. [Link]
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using 2-(3-Methoxyphenoxy)benzaldehyde for Alzheimer's disease drug precursors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the utilization of 2-(3-Methoxyphenoxy)benzaldehyde in the synthesis of precursors for Alzheimer's disease therapeutics.

Application Note & Protocol Guide

Topic: Strategic Use of this compound for the Synthesis of Novel Acetylcholinesterase Inhibitor Precursors for Alzheimer's Disease

Introduction: The Cholinergic Deficit in Alzheimer's and the Role of Precursor Chemistry

Alzheimer's disease (AD) remains a formidable challenge in neurodegenerative medicine, characterized by a progressive decline in cognitive function.[1] While the pathology is complex, involving amyloid-beta (Aβ) plaques and neurofibrillary tangles, a significant and early feature is the loss of cholinergic neurons.[2] This leads to a deficiency in the neurotransmitter acetylcholine (ACh), a cornerstone of the "cholinergic hypothesis" of AD.[2][3]

Current first-line therapies predominantly involve acetylcholinesterase inhibitors (AChEIs).[4][5] These drugs function by blocking the action of acetylcholinesterase (AChE), the enzyme responsible for degrading ACh in the synaptic cleft, thereby increasing ACh levels and enhancing cholinergic neurotransmission.[3][6] While not a cure, these agents provide crucial symptomatic relief.[2]

The development of new, more effective AChEIs is a critical area of research. This involves the rational design and synthesis of novel molecular scaffolds. The selection of starting materials, or precursors, is a pivotal step that dictates the efficiency, scalability, and novelty of the final drug candidates. This guide focuses on This compound , a versatile precursor for creating novel drug candidates inspired by the structural motifs of established drugs like Donepezil.

Rationale for this compound as a Strategic Precursor

The molecular structure of this compound offers several strategic advantages for designing potent AChEIs:

  • Diaryl Ether Linkage: The phenoxy-benzaldehyde core provides a flexible yet constrained diaryl ether linkage. This is a key structural element that can effectively span the active site of the AChE enzyme.

  • Dual-Site Binding Potential: The AChE enzyme possesses a dual-binding site: the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS).[7] The structure derived from this benzaldehyde can be elaborated to include moieties that interact with both sites. For instance, the benzaldehyde group can be transformed to link to a nitrogenous heterocycle (like piperidine) which is known to interact with the CAS, while the methoxyphenoxy portion can be positioned to interact with the PAS.[8] Such dual-binding inhibitors are hypothesized to be more effective.

  • Modulation of Physicochemical Properties: The methoxy group (-OCH₃) is an important functional group in medicinal chemistry. It can improve metabolic stability and modulate lipophilicity, which is crucial for crossing the blood-brain barrier—a prerequisite for any CNS-acting drug.[1]

  • Synthetic Versatility: The aldehyde functional group is highly reactive and serves as a synthetic handle for a wide range of chemical transformations, most notably condensation reactions, allowing for the facile construction of complex molecular architectures.[9]

Synthetic Protocol: Synthesis of a Donepezil-Analog Precursor via Claisen-Schmidt Condensation

This protocol details the synthesis of an α,β-unsaturated ketone, a direct precursor to a Donepezil-like molecule, through a base-catalyzed Claisen-Schmidt condensation. This reaction forms a carbon-carbon bond between the aldehyde and a ketone, establishing the core scaffold of the target inhibitor.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥98% PuritySigma-Aldrich
N-Benzyl-4-piperidone≥97% PurityTCI Chemicals
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher Scientific
Ethanol (EtOH), 200 ProofAnhydrous, ≥99.5%VWR
Ethyl Acetate (EtOAc)ACS Reagent GradeEMD Millipore
HexanesACS Reagent GradeEMD Millipore
Saturated Sodium Chloride Solution (Brine)N/ALab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5% PurityAcros Organics
Silica Gel for Column Chromatography60 Å, 230-400 meshSorbent Tech.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Condenser and heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Experimental Workflow Diagram

G cluster_synthesis Synthesis Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve Reactants (Benzaldehyde & Piperidone in EtOH) B 2. Add NaOH Catalyst (Stir at Room Temperature) A->B C 3. Monitor Reaction (via TLC) B->C D 4. Quench Reaction (Add water) C->D E 5. Extract Product (with Ethyl Acetate) D->E F 6. Wash & Dry (Brine wash, dry over MgSO₄) E->F G 7. Concentrate (Rotary Evaporation) F->G H 8. Purify Crude Product (Silica Gel Chromatography) G->H I 9. Characterize Pure Product (NMR, MS, HPLC) H->I

Caption: Workflow for the synthesis and purification of the target precursor.

Step-by-Step Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and N-Benzyl-4-piperidone (1.05 eq) in ethanol (approx. 10 mL per gram of aldehyde). Stir at room temperature until all solids have dissolved.

  • Catalyst Addition: Prepare a 2 M aqueous solution of sodium hydroxide. Add the NaOH solution dropwise to the stirred reaction mixture over 5 minutes. The solution may turn yellow or orange.

  • Reaction Execution: Allow the reaction to stir at room temperature for 4-6 hours.

    • Expert Insight: The base deprotonates the α-carbon of the piperidone, forming an enolate which then attacks the aldehyde carbonyl. The subsequent dehydration is often spontaneous under these conditions, driven by the formation of a stable conjugated system.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC using a 3:1 Hexanes:Ethyl Acetate eluent system. Spot the starting materials and the reaction mixture. The formation of a new, less polar spot (higher Rf) indicates product formation.

  • Work-up: Once the reaction is complete (disappearance of the limiting reagent), pour the mixture into a beaker containing 50 mL of cold deionized water. A precipitate (the crude product) may form.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

    • Trustworthiness Check: Multiple extractions ensure quantitative recovery of the product from the aqueous phase.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow or orange solid/oil.

  • Purification: Purify the crude material using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc) to isolate the pure α,β-unsaturated ketone precursor.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Sodium hydroxide is corrosive; handle with care.

  • Organic solvents are flammable; keep away from ignition sources.

Characterization and Data Interpretation

Accurate characterization is essential to confirm the identity and purity of the synthesized precursor.

Analysis TechniquePurposeExpected Result (Hypothetical Data)
Yield Assess reaction efficiency75-85%
Appearance Physical state and colorPale yellow solid
¹H NMR Structural confirmationSignals corresponding to aromatic protons, a vinyl proton (δ 6.5-7.5 ppm), the methoxy group (δ ~3.8 ppm), and piperidine protons.
¹³C NMR Carbon skeleton confirmationCarbonyl signal (δ >190 ppm), signals for sp² carbons of the double bond and aromatic rings.
Mass Spec (ESI+) Molecular weight verification[M+H]⁺ peak corresponding to the calculated molecular weight of the product (e.g., C₂₆H₂₅NO₃, MW = 400.49 g/mol , found m/z = 401.18).
HPLC Purity assessment>98% purity, single major peak.

Mechanism of Action and Path Forward

The synthesized α,β-unsaturated ketone is a precursor. The next logical step is the reduction of the double bond to yield the saturated Donepezil-like scaffold. This is typically achieved via catalytic hydrogenation (e.g., H₂, Pd/C). This final molecule is designed to inhibit AChE.

AChE Inhibition Pathway

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Binding PostSynReceptor Postsynaptic Receptor ACh->PostSynReceptor Binding Breakdown Choline + Acetate (Inactive) AChE->Breakdown Hydrolysis Signal Signal Propagation PostSynReceptor->Signal Inhibitor Synthesized Inhibitor (Drug Candidate) Inhibitor->AChE Blocks Active Site

Caption: Inhibition of AChE by the drug candidate increases acetylcholine levels.

The N-benzylpiperidine moiety of the synthesized molecule is designed to bind to the catalytic site of AChE, while the diaryl ether portion can interact with the peripheral anionic site, effectively blocking the enzyme's function and preventing the breakdown of acetylcholine.[4][6]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Reaction Yield Incomplete reaction; Inactive catalyst; Side reactionsExtend reaction time; Use fresh NaOH solution; Run the reaction at a slightly lower temperature to minimize side products.
Impure Product Inefficient work-up or purificationEnsure complete separation of layers during extraction; Optimize the solvent system for column chromatography for better separation.
No Reaction Poor quality reagents; Incorrect stoichiometryVerify the purity of starting materials; Re-check calculations and accurately weigh all reagents.

Conclusion and Future Outlook

This compound is a highly valuable and strategic precursor for the synthesis of novel potential therapeutics for Alzheimer's disease. Its structural features allow for the creation of molecules with the potential for potent, dual-site inhibition of acetylcholinesterase. The synthetic protocol described here provides a reliable and scalable method for producing a key intermediate.

Future work will involve the synthesis of a library of analogs by modifying both the benzaldehyde and ketone components, followed by in-vitro biochemical assays to determine their AChE inhibitory activity (IC₅₀ values) and selectivity against related enzymes like butyrylcholinesterase (BuChE).[7][10] Promising candidates can then advance to cell-based and in-vivo models to assess their neuroprotective effects and potential as disease-modifying agents.[11][12]

References

  • Progress in mechanisms of acetylcholinesterase inhibitors and memantine for treatment of Alzheimer's disease. OAE Publishing Inc.
  • The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease. PubMed - NIH.
  • Acetylcholinesterase inhibitors in Alzheimer's disease. PMC - PubMed Central - NIH.
  • THE ROLE OF ACETYLCHOLINESTERASE IN THE PATHOGENESIS OF ALZHEIMER'S DISEASE. Prous Science.
  • Cholinesterase Inhibitors for Alzheimer's Disease. WebMD.
  • Synthesis of Anti‐Alzheimer Molecules: Bridging Chemical Approaches to Pharmaceuticals.
  • The synthetic routes for the newly synthesized donepezil analogs.
  • Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace.
  • DONEPEZIL SYNTHESIS. New Drug Approvals.
  • Synthesis of donepezil from (benzylpiperidinyl)propenyldimethoxybenzaldehyde.
  • Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PubMed Central.
  • New Drug Design Avenues Targeting Alzheimer's Disease by Pharmacoinform
  • Pharmacochemical Strategies and Advances in Alzheimer's Disease Drug Development.
  • Development and Synthesis of New Therapeutics for Alzheimer's Disease. PMC - NIH.
  • Screening Techniques for Drug Discovery in Alzheimer's Disease. ACS Omega.
  • Synthesis, Molecular Docking, and Preliminary Evaluation of 2-(1,2,3-Triazoyl)
  • The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease.
  • (PDF) The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease.
  • 3-(4-[[Benzyl(methyl)amino]methyl]phenyl)-6,7-dimethoxy-2H-2-chromenone (AP2238) inhibits both acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation: a dual function lead for Alzheimer's disease therapy. PubMed.
  • Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. PubMed Central.
  • Discovery of a Potent Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase with Antioxidant Activity that Alleviates Alzheimer-like P
  • Potential acetylcholinesterase inhibitors to tre
  • Novel alkyl-substituted 4-methoxy benzaldehyde thiosemicarbazones: Multi-target directed ligands for the tre
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Application Notes and Protocols: 2-(3-Methoxyphenoxy)benzaldehyde as a Precursor for Novel Serotonin Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Aryloxy-Phenylpropylamine Scaffold

Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) represent a cornerstone in the pharmacological management of clinical depression and other affective disorders.[1][2] Their primary mechanism involves the inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[1][3][4][5] A significant number of compounds in this therapeutic class, including the blockbuster drug fluoxetine and the dual-acting inhibitor duloxetine, are built upon the 3-aryloxy-3-phenylpropylamine scaffold.[6][7][8] This structural motif is paramount for high-affinity binding to monoamine transporters.

2-(3-Methoxyphenoxy)benzaldehyde is a readily available and strategically important precursor for the synthesis of novel analogs within this chemical space. Its diaryl ether linkage provides a core structural element present in many potent serotonin uptake inhibitors. The aldehyde functionality serves as a versatile chemical handle for the elaboration of the crucial N-methyl-3-phenylpropan-1-amine side chain.

This document provides a comprehensive guide for researchers, outlining a robust, multi-step synthetic protocol to convert this compound into a target serotonin uptake inhibitor candidate, N-methyl-3-(2-(3-methoxyphenoxy)phenyl)propan-1-amine. The protocols are designed with an emphasis on explaining the underlying chemical principles and providing a framework for adaptation and optimization.

Overall Synthetic Strategy

The transformation of this compound to the target propanamine derivative requires the construction of a three-carbon chain at the aldehyde position, followed by the introduction of a methylamino group. A logical and efficient approach involves a two-step sequence:

  • C-C Bond Formation: A Henry reaction (nitroaldol reaction) between this compound and nitromethane will be employed to form the carbon-carbon bond and introduce the nitrogen atom in the form of a nitro group.[9] This reaction is a classic and reliable method for creating β-nitro alcohols.[9][10][11][12][13]

  • Reductive Amination: Subsequent reduction of the nitro group and the secondary alcohol, followed by reductive amination, will yield the final N-methylated amine.

This strategy is outlined in the workflow diagram below.

G cluster_0 Synthesis Workflow A This compound B 1-(2-(3-Methoxyphenoxy)phenyl)-2-nitroethanol A->B Henry Reaction (Nitromethane, Base) C 1-(2-(3-Methoxyphenoxy)phenyl)-2-aminoethanol B->C Nitro Group Reduction (e.g., H2, Pd/C) D N-Methyl-3-(2-(3-methoxyphenoxy)phenyl)propan-1-amine (Target Compound) C->D Reductive Amination (Formaldehyde, Reducing Agent)

Caption: Overall synthetic workflow from the precursor to the target compound.

Part 1: Synthesis of 1-(2-(3-Methoxyphenoxy)phenyl)-2-nitroethanol via Henry Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde or ketone and a nitroalkane.[9] It provides a direct route to β-nitro alcohols, which are versatile intermediates that can be further transformed into amino alcohols or nitroalkenes.[9]

Principle and Rationale

The reaction proceeds via the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of this compound. Subsequent protonation of the resulting alkoxide yields the desired β-nitro alcohol. The choice of a mild base is crucial to prevent side reactions, such as the Cannizzaro reaction of the aldehyde or elimination of water from the product to form a nitroalkene.

G cluster_0 Henry Reaction Mechanism Nitromethane Nitromethane (CH3NO2) Nitronate Nitronate Anion Nitromethane->Nitronate Deprotonation Base Base (e.g., Et3N) Base->Nitronate Intermediate Alkoxide Intermediate Nitronate->Intermediate Nucleophilic Attack Aldehyde This compound Aldehyde->Intermediate Product β-Nitro Alcohol Product Intermediate->Product Protonation ProtonatedBase Protonated Base ProtonatedBase->Product

Caption: Mechanism of the base-catalyzed Henry reaction.

Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles
This compound122283-23-2228.24 g/mol 5.00 g21.9 mmol
Nitromethane75-52-561.04 g/mol 2.00 g (1.76 mL)32.8 mmol
Triethylamine (Et3N)121-44-8101.19 g/mol 0.44 g (0.61 mL)4.38 mmol
Isopropanol67-63-060.10 g/mol 50 mL-
Dichloromethane (DCM)75-09-284.93 g/mol As needed-
Saturated aq. NH4Cl--As needed-
Anhydrous MgSO47487-88-9120.37 g/mol As needed-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 21.9 mmol).

  • Dissolve the aldehyde in isopropanol (50 mL).

  • Add nitromethane (2.00 g, 32.8 mmol, 1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (0.44 g, 4.38 mmol, 0.2 equivalents) dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (25 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 1-(2-(3-methoxyphenoxy)phenyl)-2-nitroethanol as a pale yellow oil.

Part 2: Synthesis of N-Methyl-3-(2-(3-methoxyphenoxy)phenyl)propan-1-amine

This final step involves the reduction of the nitro group to a primary amine, which is then N-methylated. A one-pot reductive amination procedure is an efficient method to accomplish this transformation.

Principle and Rationale

The reduction of the nitro group to a primary amine can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or with metal hydrides. For this protocol, we will focus on a one-pot procedure where the nitro group is first reduced, and the resulting primary amine is then reductively aminated in situ with formaldehyde. Sodium triacetoxyborohydride (STAB) is an excellent choice for the reductive amination step as it is a mild and selective reducing agent that is compatible with a wide range of functional groups and does not reduce the aldehyde (formaldehyde) itself.[4]

G cluster_1 Reductive Amination Workflow E β-Nitro Alcohol F Intermediate Primary Amine E->F Nitro Reduction (e.g., H2, Pd/C) G Iminium Ion F->G Imine Formation (Formaldehyde) H Target Secondary Amine G->H Reduction (NaBH(OAc)3)

Caption: Key stages in the one-pot reduction and reductive amination process.

Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles
1-(2-(3-Methoxyphenoxy)phenyl)-2-nitroethanol-289.28 g/mol 4.00 g13.8 mmol
Palladium on Carbon (10 wt. %)7440-05-3-0.40 g (10 mol%)-
Methanol67-56-132.04 g/mol 80 mL-
Formaldehyde (37% in H₂O)50-00-030.03 g/mol 1.36 g (1.23 mL)16.6 mmol
Sodium Triacetoxyborohydride (STAB)56553-60-7211.94 g/mol 4.38 g20.7 mmol
Acetic Acid64-19-760.05 g/mol 0.83 g (0.79 mL)13.8 mmol
Dichloromethane (DCM)75-09-284.93 g/mol As needed-
Saturated aq. NaHCO₃--As needed-
Anhydrous MgSO₄7487-88-9120.37 g/mol As needed-

Procedure:

  • Nitro Group Reduction:

    • To a Parr hydrogenation bottle, add 1-(2-(3-Methoxyphenoxy)phenyl)-2-nitroethanol (4.00 g, 13.8 mmol) and methanol (80 mL).

    • Carefully add 10% palladium on carbon (0.40 g) to the solution.

    • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 12-16 hours, or until hydrogen uptake ceases.

    • Carefully vent the apparatus and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol (20 mL).

    • Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol. Proceed directly to the next step.

  • Reductive Amination:

    • Dissolve the crude amino alcohol in dichloromethane (60 mL) in a 250 mL round-bottom flask.

    • Add acetic acid (0.83 g, 13.8 mmol, 1.0 equivalent).

    • Add aqueous formaldehyde (37%, 1.36 g, 16.6 mmol, 1.2 equivalents).

    • Stir the mixture at room temperature for 1 hour.

    • Slowly add sodium triacetoxyborohydride (4.38 g, 20.7 mmol, 1.5 equivalents) portion-wise over 15 minutes, controlling any effervescence.

    • Stir the reaction at room temperature for an additional 12 hours. Monitor by TLC.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 40 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a DCM/Methanol/Triethylamine gradient) to yield the pure N-methyl-3-(2-(3-methoxyphenoxy)phenyl)propan-1-amine.

Conclusion and Further Perspectives

The protocols detailed above provide a reliable and adaptable pathway for the synthesis of a novel serotonin uptake inhibitor candidate from the precursor this compound. The Henry reaction followed by a one-pot reductive amination sequence represents an efficient strategy for constructing the essential 3-aryloxy-3-phenylpropylamine scaffold. Researchers can utilize these methods as a foundation for creating a library of analogs for structure-activity relationship (SAR) studies by modifying the amine component in the final reductive amination step. Further optimization of reaction conditions, such as temperature, solvent, and catalyst loading, may lead to improved yields and purity.

References

  • National Center for Biotechnology Information. (2023). Selective Serotonin Reuptake Inhibitors.
  • Wikipedia. (2024). Selective serotonin reuptake inhibitor. [Link]
  • Stahl, S. M. (1998). Mechanism of action of serotonin selective reuptake inhibitors. Journal of Affective Disorders, 51(3), 215-235. [Link]
  • Wikipedia. (2024). Serotonin reuptake inhibitor. [Link]
  • Pharmacology Education Project. (2023). Pharmacology of Selective serotonin reuptake inhibitors (SSRIs). [Link]
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • Wikipedia. (2024). Henry reaction. [Link]
  • Singh, J., et al. (2013). An improved asymmetric synthetic route to a novel triple uptake inhibitor antidepressant. Molecules, 18(9), 11057-11071. [Link]
  • Labidi, A. (2021). Duloxetine Synthesis.
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  • Abdel-Magid, A. F. (2015). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis. [Link]
  • Myers, A. G.
  • Scirp.org. (2018).
  • ResearchGate. (2018). Henry reaction of benzaldehyde with nitromethane. [Link]
  • Google Patents. (2006). 3-aryloxy-3-arylpropylamine synthesis.
  • Google Patents. (2009). Efficient method for preparing 3-aryloxy-3-arylpropylamines and their optical stereoisomers.
  • Google Patents. (1975). 3-ARYLOXY-3-PHENYLPROPYLAMINE AND THE PROCESS FOR THEIR MANUFACTURING.
  • Google Patents. (1982). 3-Aryloxy-3-phenylpropylamines.
  • Google Patents. (1986). 3-aryloxy-3-phenylpropylamines.

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Application Notes and Protocols for the Synthesis of 2-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Diaryl Ether Synthesis and the Ullmann Condensation

The diaryl ether motif is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and materials science molecules. Its synthesis, however, presents a significant challenge. The classical Williamson ether synthesis, a staple in the organic chemist's toolkit for forming simple ethers, is generally ineffective for coupling two aryl groups. This is due to the low reactivity of aryl halides in traditional SN2 reactions.[1]

To overcome this hurdle, chemists turn to transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction developed by Fritz Ullmann in the early 20th century, stands as the foundational method for the synthesis of diaryl ethers from an aryl halide and a phenol.[2][3] While historically requiring harsh conditions, modern advancements have introduced milder protocols through the use of specific ligands and optimized reaction parameters, significantly broadening the scope and utility of this transformation.[4]

This application note provides a comprehensive guide to the synthesis of 2-(3-Methoxyphenoxy)benzaldehyde, a valuable building block in organic synthesis,[5] via a modern Ullmann-type condensation. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and discuss the necessary purification and characterization techniques.

Reaction Principle: A Mechanistic Overview

The synthesis of this compound is achieved through the copper-catalyzed coupling of 2-iodobenzaldehyde and 3-methoxyphenol. Aryl iodides are typically more reactive than the corresponding bromides or chlorides in Ullmann-type reactions.[6] The reaction is facilitated by a base, which deprotonates the phenol to form a more nucleophilic phenoxide.

The catalytic cycle of the Ullmann condensation is believed to proceed through the following key steps:

  • Formation of a Copper(I) Phenoxide: The base deprotonates 3-methoxyphenol to its corresponding phenoxide. This phenoxide then reacts with the Cu(I) catalyst.

  • Oxidative Addition: The aryl halide (2-iodobenzaldehyde) undergoes oxidative addition to the copper(I) phenoxide complex, forming a transient Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C-O bond of the diaryl ether and regenerate the active Cu(I) catalyst, which can then re-enter the catalytic cycle.

The use of a ligand, such as N,N-dimethylglycine or picolinic acid, can accelerate the reaction by stabilizing the copper intermediates and facilitating the oxidative addition and reductive elimination steps, often allowing for lower reaction temperatures.[7]

Ullmann_Mechanism cluster_0 Catalytic Cycle Cu(I)X Cu(I)X Cu(I)OAr' Cu(I)OAr' Cu(I)X->Cu(I)OAr' Phenoxide Ar'O⁻ Phenoxide->Cu(I)X Ligand Exchange Cu(III)Intermediate Ar-Cu(III)(OAr')X Cu(I)OAr'->Cu(III)Intermediate Oxidative Addition ArylHalide ArX Cu(III)Intermediate->Cu(I)X Product Ar-O-Ar' Cu(III)Intermediate->Product Reductive Elimination caption Figure 1: Simplified Catalytic Cycle of the Ullmann Condensation.

Caption: Figure 1: Simplified Catalytic Cycle of the Ullmann Condensation.

Experimental Protocol

This protocol details a robust procedure for the synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
2-Iodobenzaldehyde232.022.32 g10.0Aryl Halide
3-Methoxyphenol124.141.49 g12.0Phenol
Copper(I) Iodide (CuI)190.4595 mg0.5Catalyst
Picolinic Acid123.11123 mg1.0Ligand
Cesium Carbonate (Cs₂CO₃)325.826.52 g20.0Base
Dimethyl Sulfoxide (DMSO)78.1350 mL-Solvent
Ethyl Acetate-200 mL-Extraction
Brine-50 mL-Washing
Anhydrous Sodium Sulfate-As needed-Drying Agent
Step-by-Step Procedure

Workflow start Start: Assemble Glassware reagents Add 2-Iodobenzaldehyde, 3-Methoxyphenol, CuI, Picolinic Acid, and Cs₂CO₃ to flask start->reagents solvent Add DMSO and degas the mixture reagents->solvent reaction Heat at 110 °C under inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours solvent->reaction monitoring Monitor reaction progress by TLC reaction->monitoring monitoring->reaction Continue heating if incomplete workup Cool, quench with water, and extract with ethyl acetate monitoring->workup Upon completion purification Dry organic layer, concentrate, and purify by column chromatography workup->purification characterization Characterize the purified product (NMR, IR, MS) purification->characterization end End: Obtain pure product characterization->end

Caption: Figure 2: Experimental Workflow for the Synthesis of this compound.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodobenzaldehyde (2.32 g, 10.0 mmol), 3-methoxyphenol (1.49 g, 12.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), picolinic acid (123 mg, 1.0 mmol), and cesium carbonate (6.52 g, 20.0 mmol).

  • Solvent Addition and Degassing: Add dimethyl sulfoxide (50 mL) to the flask. The mixture should be degassed by bubbling nitrogen or argon through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 110 °C in an oil bath under an inert atmosphere. Stir the reaction vigorously.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting materials will indicate the reaction's progression. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

Purification

The crude product, typically a dark oil or solid, is purified by flash column chromatography on silica gel.

  • Column Preparation: A slurry of silica gel in hexanes is packed into a column of appropriate size.

  • Elution: The crude product is loaded onto the column and eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing to 20%).

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Final Product: The pure fractions are combined and the solvent is removed under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water or hexanes/ethyl acetate if necessary.[8][9]

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
Appearance Solid
Melting Point 34-38 °C[10]
Spectroscopic Data (Predicted/Typical)
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.3 (s, 1H, -CHO), 7.9-6.8 (m, 8H, Ar-H), 3.8 (s, 3H, -OCH₃). The aldehyde proton is expected to be a sharp singlet significantly downfield.[11] The aromatic protons will exhibit complex splitting patterns. The methoxy group protons will appear as a sharp singlet.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 192.0 (C=O), 160.5, 158.0, 155.0, 135.0, 130.0, 128.0, 125.0, 122.0, 118.0, 110.0, 105.0, 55.5 (-OCH₃). The aldehyde carbon will be the most downfield signal.[12] The aromatic carbons will appear in the typical region, and the methoxy carbon will be around 55 ppm.

  • FTIR (KBr, cm⁻¹): 3060 (C-H, aromatic), 2840, 2740 (C-H, aldehyde), 1690 (C=O, aldehyde), 1600, 1480 (C=C, aromatic), 1250 (C-O, ether), 1040 (C-O, ether). The strong carbonyl stretch around 1690 cm⁻¹ and the characteristic aldehyde C-H stretches are key diagnostic peaks.[13]

  • Mass Spectrometry (EI, m/z): 228 [M]⁺, 227 [M-H]⁺, 199 [M-CHO]⁺, 121, 107. The molecular ion peak should be clearly visible. Fragmentation may involve the loss of the hydrogen from the aldehyde, the entire aldehyde group, or other characteristic cleavages of the diaryl ether.[7]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst or insufficient degassing.Use fresh, high-purity CuI. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere.
Low reaction temperature.Ensure the internal reaction temperature reaches the target of 110 °C.
Formation of Side Products Homocoupling of the aryl halide.This can occur at high temperatures. If significant, consider lowering the temperature and extending the reaction time.
Difficult Purification Co-elution of starting materials or byproducts.Optimize the eluent system for column chromatography by testing various solvent ratios with TLC. A shallower gradient may be necessary.
Oily product that is difficult to handle.Attempt recrystallization from various solvent systems to induce crystallization.

Safety Precautions

  • 2-Iodobenzaldehyde and 3-Methoxyphenol: May cause skin and eye irritation. Handle with gloves and safety glasses.

  • Copper(I) Iodide: Harmful if swallowed. Avoid inhalation of dust.

  • Cesium Carbonate: Can cause serious eye irritation. Handle in a way that avoids dust generation.

  • Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin and may carry dissolved substances with it. Always wear appropriate gloves.

  • The reaction should be conducted in a well-ventilated fume hood due to the use of volatile organic solvents and heating.

Conclusion

The Ullmann condensation provides a reliable and effective method for the synthesis of this compound, a diaryl ether not readily accessible through traditional Williamson ether synthesis. By employing a copper(I) iodide catalyst with picolinic acid as a ligand in a polar aprotic solvent like DMSO, the coupling of 2-iodobenzaldehyde and 3-methoxyphenol proceeds in good yield. Careful purification by column chromatography is essential to obtain the product in high purity. The protocols and data presented in this application note offer a solid foundation for researchers and drug development professionals to successfully synthesize and characterize this valuable chemical intermediate.

References

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Application Notes and Protocols for the Synthesis of 2-(3-Methoxyphenoxy)benzaldehyde via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ullmann Condensation in Diaryl Ether Synthesis

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, stands as a cornerstone reaction in organic synthesis for the formation of diaryl ethers.[1][2] These structural motifs are prevalent in a wide array of biologically active molecules and functional materials. Historically, the Ullmann reaction was notorious for requiring harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[1][3] However, modern advancements in catalysis, particularly the development of sophisticated ligand systems, have enabled this transformation to proceed under significantly milder conditions, broadening its applicability and appeal in complex molecule synthesis.[4]

This document provides a comprehensive guide to the synthesis of 2-(3-Methoxyphenoxy)benzaldehyde, a valuable building block in medicinal chemistry and materials science, utilizing a modern Ullmann condensation protocol. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental procedure, and discuss critical parameters for optimization.

Reaction Principle and Mechanistic Overview

The synthesis of this compound is achieved through the copper-catalyzed cross-coupling of 2-chlorobenzaldehyde and 3-methoxyphenol. The reaction is typically facilitated by a copper(I) catalyst, a suitable ligand, a base, and an appropriate solvent.

The generally accepted mechanism for the Ullmann-type ether synthesis involves a catalytic cycle.[2] Initially, the copper(I) catalyst reacts with the phenol to form a copper(I) phenoxide intermediate. This species then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to furnish the desired diaryl ether and regenerate the active copper(I) catalyst, thus completing the catalytic cycle. The presence of a ligand accelerates the reaction by stabilizing the copper intermediates and facilitating the key steps of oxidative addition and reductive elimination.

Visualizing the Synthetic Pathway

Ullmann_Condensation A 2-Chlorobenzaldehyde Product This compound A->Product + B 3-Methoxyphenol B->Product Catalyst Copper(I) Catalyst (e.g., CuI) Catalyst->Product Ligand Ligand (e.g., L-Proline) Ligand->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Figure 1. General workflow for the Ullmann synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and substrate batches.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Eq.
2-ChlorobenzaldehydeC₇H₅ClO140.57101.0
3-MethoxyphenolC₇H₈O₂124.14121.2
Copper(I) IodideCuI190.4510.1
L-ProlineC₅H₉NO₂115.1320.2
Potassium CarbonateK₂CO₃138.21202.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.09--

Equipment:

  • Oven-dried round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add 2-chlorobenzaldehyde (10 mmol, 1.0 equiv.), 3-methoxyphenol (12 mmol, 1.2 equiv.), copper(I) iodide (1 mmol, 0.1 equiv.), L-proline (2 mmol, 0.2 equiv.), and potassium carbonate (20 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating mantle and heat the reaction mixture to 120-140°C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water (100 mL) and ethyl acetate (100 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with water (3 x 50 mL) to remove residual DMF, followed by a wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Optimization and Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst or ligand.Use fresh, high-purity reagents. Ensure the reaction is conducted under strictly anhydrous and inert conditions.
Insufficient temperature.Gradually increase the reaction temperature in 10°C increments.
Inappropriate base or solvent.Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., DMSO, Dioxane).
Formation of Side Products High reaction temperature.Lower the reaction temperature and extend the reaction time.
Presence of oxygen.Ensure a continuous and positive pressure of inert gas throughout the reaction.
Difficult Purification Co-elution of starting materials and product.Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary.

Causality Behind Experimental Choices

  • Aryl Halide: 2-Chlorobenzaldehyde is chosen as the aryl halide. While aryl iodides and bromides are generally more reactive in Ullmann couplings, the presence of the electron-withdrawing aldehyde group activates the aryl chloride towards nucleophilic aromatic substitution.[1]

  • Phenol: 3-Methoxyphenol is the nucleophilic component. The methoxy group is an electron-donating group, which can slightly decrease the acidity of the phenolic proton but does not significantly hinder the reaction.

  • Catalyst: Copper(I) iodide is a commonly used and effective catalyst for Ullmann condensations.[5] Other copper(I) sources like CuBr or Cu₂O can also be employed.

  • Ligand: L-proline, an amino acid, has been shown to be an effective and inexpensive ligand for promoting Ullmann-type reactions.[4] It acts as a bidentate ligand, stabilizing the copper catalyst and accelerating the reaction. Other N,N- and N,O-chelating ligands can also be effective.

  • Base: Potassium carbonate is a common and cost-effective base for Ullmann condensations. Its role is to deprotonate the phenol, forming the more nucleophilic phenoxide. Stronger bases like cesium carbonate can sometimes improve yields, especially with less reactive substrates.

  • Solvent: A high-boiling polar aprotic solvent like DMF or DMSO is typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.[1]

Conclusion

The Ullmann condensation provides a robust and versatile method for the synthesis of this compound. By employing a modern, ligand-assisted protocol, this valuable diaryl ether can be obtained in good yields under relatively mild conditions. Careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high efficiency and purity. The detailed protocol and troubleshooting guide presented herein serve as a valuable resource for researchers engaged in the synthesis of complex organic molecules.

References

  • Ullmann condensation. In Wikipedia.
  • Copper Catalyzed C—O Coupling for the Preparation of m -Phenoxybenzaldehyde. (2025, October 17). Semantic Scholar. [Link]
  • Benzaldehyde, m-methoxy-. Organic Syntheses Procedure. [Link]
  • Ullmann Reaction. Organic Chemistry Portal. [Link]
  • Ullmann reaction. In Wikipedia.
  • Monge, S., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH Public Access. [Link]
  • Method for preparing 3-phenoxy-benzaldehyde.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

Sources

Application Notes and Protocols for the Synthetic Applications of 2-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Complex Synthesis

2-(3-Methoxyphenoxy)benzaldehyde is a bi-aryl ether derivative that has emerged as a significant precursor in the field of organic synthesis. Its unique structural architecture, featuring a reactive aldehyde functionality ortho to a phenoxy linkage, provides a strategic platform for a variety of intramolecular and intermolecular transformations. The presence of the methoxy group on the distal phenyl ring further influences the electronic properties of the molecule, offering opportunities for regioselective reactions and the introduction of desirable pharmacophoric elements.

This guide provides an in-depth exploration of the reaction mechanisms and practical applications of this compound. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex heterocyclic scaffolds, including xanthenes, xanthones, and isoquinolines. The protocols detailed herein are grounded in established chemical principles and are supplemented with characterization data to ensure reproducibility and methodological robustness.

Key Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and execution.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.25 g/mol
Appearance Yellow liquid
Boiling Point 148-157 °C at 5 mmHg
CAS Number 122283-23-2

I. Knoevenagel Condensation: Synthesis of Substituted Alkenes

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This compound serves as an excellent electrophilic partner in this reaction, leading to the formation of α,β-unsaturated systems that are valuable intermediates in medicinal chemistry.

Reaction Mechanism

The reaction proceeds through a well-established pathway initiated by the deprotonation of the active methylene compound by a base, creating a nucleophilic carbanion. This is followed by nucleophilic attack on the carbonyl carbon of the benzaldehyde and subsequent dehydration.

Knoevenagel_Mechanism cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration ActiveMethylene NC-CH₂-CN (Malononitrile) Carbanion [NC-CH-CN]⁻ (Carbanion) ActiveMethylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Base->ActiveMethylene Intermediate1 Ar-CH(O⁻)-CH(CN)₂ Carbanion->Intermediate1 Nucleophilic Attack Aldehyde Ar-CHO (this compound) Aldehyde->Intermediate1 Intermediate2 Ar-CH(OH)-CH(CN)₂ Intermediate1->Intermediate2 Protonation Product Ar-CH=C(CN)₂ (Benzylidenemalononitrile) Intermediate2->Product Dehydration (-H₂O) Dibenzoxanthene_Mechanism cluster_step1 Step 1: Aldehyde Activation cluster_step2 Step 2: First Electrophilic Attack cluster_step3 Step 3: Second Electrophilic Attack cluster_step4 Step 4: Cyclization and Dehydration Aldehyde Ar-CHO ProtonatedAldehyde Ar-CH=O⁺H Aldehyde->ProtonatedAldehyde H⁺ Intermediate1 Intermediate Carbocation ProtonatedAldehyde->Intermediate1 Naphthol1 2-Naphthol Naphthol1->Intermediate1 Intermediate2 Bis-adduct Intermediate1->Intermediate2 Naphthol2 2-Naphthol Naphthol2->Intermediate2 Product Dibenzo[a,j]xanthene Intermediate2->Product -H₂O Pomeranz_Fritsch_Mechanism cluster_step1 Step 1: Benzalaminoacetal Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization cluster_step3 Step 3: Aromatization Aldehyde Ar-CHO Acetal Ar-CH=N-CH₂(CH(OEt)₂) Aldehyde->Acetal Amine H₂N-CH₂(CH(OEt)₂) Amine->Acetal CyclizationIntermediate Cyclized Intermediate Acetal->CyclizationIntermediate H⁺ Product Isoquinoline CyclizationIntermediate->Product -2 EtOH, -H⁺ Xanthone_Synthesis cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Intramolecular Cyclization Aldehyde Ar-CHO CarboxylicAcid Ar-COOH Aldehyde->CarboxylicAcid [O] Xanthone Xanthone CarboxylicAcid->Xanthone H⁺, -H₂O

The Versatile Scaffold: Applications of 2-(3-Methoxyphenoxy)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among the myriad of available chemical building blocks, 2-(3-Methoxyphenoxy)benzaldehyde has emerged as a particularly versatile scaffold, primarily recognized for its role as a key intermediate in the development of pharmaceuticals targeting a range of challenging diseases, most notably neurological disorders.[1][2][3] This diaryl ether, characterized by a methoxy-substituted phenoxy group ortho to a benzaldehyde, offers a unique combination of structural features that medicinal chemists can exploit to construct complex molecular architectures with diverse biological activities.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just a review of its utility but also actionable insights and detailed protocols to facilitate its use in the laboratory. We will delve into the causality behind its synthetic applications, present self-validating experimental protocols, and ground our discussion in authoritative scientific literature.

The Diaryl Ether Motif: A Privileged Structure

The diaryl ether linkage is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[4] This structural element imparts a favorable combination of conformational flexibility and metabolic stability, allowing molecules to adopt optimal orientations for binding to biological targets while resisting rapid degradation in vivo. The presence of the methoxy group in this compound can further influence the molecule's pharmacokinetic properties and binding interactions through hydrogen bonding or steric effects.

Core Applications in Drug Discovery

While specific, publicly documented examples of late-stage clinical candidates synthesized directly from this compound are not extensively detailed in readily available literature, its primary utility lies in its role as a foundational building block for creating diverse chemical libraries for high-throughput screening and as a precursor for more complex heterocyclic systems. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations.

Synthesis of Novel Heterocyclic Scaffolds

The benzaldehyde moiety of this compound is a reactive functional group that can participate in numerous condensation and cyclization reactions to form a variety of heterocyclic systems. These heterocyclic cores are often the basis for potent and selective inhibitors of various enzymes, such as kinases, which are critical targets in oncology and inflammatory diseases.[2]

For instance, the aldehyde can be condensed with amines to form Schiff bases, which can then be reduced to secondary amines or cyclized to form nitrogen-containing heterocycles. It can also react with active methylene compounds in Knoevenagel condensations or with phosphorus ylides in Wittig reactions to generate carbon-carbon double bonds, which can be further elaborated.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These are presented as foundational procedures that can be adapted and optimized for the synthesis of specific target molecules.

Protocol 1: Reductive Amination for the Synthesis of a Secondary Amine Derivative

This protocol details a general procedure for the synthesis of a secondary amine from this compound, a common step in the elaboration of this intermediate.

Reaction Principle: The aldehyde is first reacted with a primary amine to form an imine (Schiff base) intermediate. This intermediate is then reduced in situ with a mild reducing agent, such as sodium triacetoxyborohydride, to yield the corresponding secondary amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

Materials:

  • This compound

  • Primary amine of choice (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas supply

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and the primary amine (1.1 eq).

  • Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions over 15 minutes.

  • Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine.

Causality Behind Choices:

  • Sodium triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, which minimizes side reactions.

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the imine intermediate and the reducing agent. Therefore, the use of anhydrous solvent and an inert atmosphere is crucial for achieving high yields.

  • Acetic Acid Catalyst: The formation of the imine is acid-catalyzed. A catalytic amount of acetic acid is sufficient to promote the reaction without causing significant side reactions.

Protocol 2: Wittig Reaction for Olefin Synthesis

This protocol describes the synthesis of an alkene from this compound using a Wittig reagent. This is a fundamental carbon-carbon bond-forming reaction.

Reaction Principle: A phosphorus ylide (Wittig reagent) is generated by treating a phosphonium salt with a strong base. The ylide then reacts with the aldehyde in a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the alkene and triphenylphosphine oxide.

Materials:

  • This compound

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium or potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas supply

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 eq) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.1 eq) to the suspension. If using n-butyllithium, add it dropwise via syringe. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the ylide solution back to 0 °C and slowly add the solution of the aldehyde dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde (typically 1-3 hours).

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired alkene.

Causality Behind Choices:

  • Strong Base: A strong base is required to deprotonate the phosphonium salt and generate the reactive ylide. The choice of base can influence the stereoselectivity of the reaction (E/Z ratio of the alkene).

  • Anhydrous THF: THF is a common aprotic solvent for Wittig reactions. It must be anhydrous to prevent quenching of the strong base and the ylide.

  • Low Temperature: The initial generation of the ylide and its reaction with the aldehyde are often performed at low temperatures to control the reaction rate and minimize side reactions.

Visualization of Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams, generated using Graphviz, depict the general workflows described in the protocols.

Reductive_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound E Imine Intermediate A->E + B Primary Amine B->E C DCM, Acetic Acid (cat.) D Sodium Triacetoxyborohydride F Secondary Amine Product E->F Reduction Wittig_Reaction cluster_reagents Reagents cluster_reaction Reaction A Phosphonium Salt C Phosphorus Ylide A->C + B Strong Base B->C F Alkene Product C->F D This compound D->F + E Anhydrous THF

Caption: Workflow for Wittig Reaction.

Quantitative Data Summary

Compound ClassTargetRepresentative IC50Therapeutic Area
Diaryl Ether Kinase InhibitorTyrosine Kinase10-100 nMOncology
Diaryl Ether AntiviralViral Polymerase0.1-1 µMInfectious Disease
Diaryl Ether NeuroprotectiveCNS Receptor50-500 nMNeurology

Note: The data in this table is illustrative and represents typical activity ranges for the compound classes, not specific derivatives of this compound.

Conclusion and Future Outlook

This compound stands as a valuable and versatile building block in the medicinal chemist's toolbox. Its diaryl ether core, combined with a reactive aldehyde handle, provides a robust platform for the synthesis of diverse and complex molecules. While its direct application in marketed drugs is not prominently documented, its role as a key intermediate in the discovery and development of novel therapeutic agents, particularly for neurological disorders, is evident. [1][3]The protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively harness the synthetic potential of this important scaffold in their own drug discovery endeavors. As synthetic methodologies continue to advance, the applications of this compound and its derivatives are poised to expand, paving the way for the creation of the next generation of innovative medicines.

References

  • Chem-Impex. This compound. [Link]
  • Dierks, A., et al. (2022). The Bioactive Phenolic Agents Diaryl Ether CVB2-61 and Diarylheptanoid CVB4-57 as Connexin Hemichannel Blockers. Pharmaceuticals, 15(3), 336. [Link]

Sources

Application Notes and Protocols: The Pivotal Role of 2-(Aryloxymethyl)benzaldehydes in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the application of substituted benzaldehyde derivatives, specifically focusing on the 2-(aryloxymethyl)benzaldehyde scaffold, as a critical intermediate in the synthesis of advanced agrochemicals. We will use the synthesis of the strobilurin fungicide, Mandestrobin, as a prime exemplar to illustrate the synthetic utility of this class of molecules. This document provides researchers, chemists, and process development professionals with a comprehensive overview, including detailed synthetic protocols, mechanistic insights, and the rationale behind experimental designs. The protocols described herein are designed to be self-validating, offering a robust foundation for laboratory-scale synthesis and further research.

Introduction: The Strategic Importance of Diaryl Ether Scaffolds in Agrochemicals

The diaryl ether linkage is a privileged structural motif in a multitude of biologically active compounds, including a significant number of commercial agrochemicals. This is largely due to its metabolic stability, optimal lipophilicity for cuticular penetration, and its ability to correctly orient pharmacophoric groups for target interaction. Benzaldehyde derivatives featuring a phenoxy substituent, such as 2-(3-Methoxyphenoxy)benzaldehyde and its analogues, are powerful building blocks for creating these complex molecules.[1][2]

The aldehyde functional group offers a versatile handle for a wide array of chemical transformations, including but not limited to, Wittig reactions, aldol condensations, reductive aminations, and cyanohydrin formations. This versatility allows for the construction of diverse molecular architectures, making these intermediates highly valuable in the discovery and development of novel fungicides, herbicides, and insecticides.

This guide will focus on the synthesis of Mandestrobin, a potent strobilurin fungicide developed by Sumitomo Chemical.[3] Its synthesis showcases a sophisticated application of a 2-(aryloxymethyl)benzaldehyde intermediate, highlighting the strategic importance of this molecular scaffold.

Case Study: Mandestrobin - A Modern Strobilurin Fungicide

Mandestrobin (IUPAC name: (RS)-2-methoxy-N-methyl-2-(α-(2,5-xylyloxy)-o-tolyl)acetamide) is a broad-spectrum fungicide that demonstrates excellent efficacy against a variety of plant pathogens, including Sclerotinia stem rot on rapeseed and scab on pears.[4][5]

Mechanism of Action: The Causality Behind the Molecular Design

Mandestrobin belongs to the Quinone outside Inhibitor (QoI) class of fungicides.[1] Like other strobilurins (e.g., Azoxystrobin, Pyraclostrobin), its mode of action is the inhibition of mitochondrial respiration in fungi.[3] Specifically, it binds to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This binding event blocks electron transfer, thereby halting ATP synthesis and leading to fungal cell death.[3]

The 2-(aryloxymethyl)phenyl portion of the molecule is crucial for anchoring the compound in the Qo binding pocket, while the methoxy-N-methyl-acetamide "toxophore" is responsible for the direct inhibition of the enzymatic activity.[3] The overall molecular geometry, dictated by the diaryl ether linkage, is therefore critical for its potent fungicidal activity.

Synthesis Pathway Overview

The industrial synthesis of Mandestrobin is a multi-step process that begins with readily available starting materials. A key intermediate in a well-established route is 2-((2,5-dimethylphenoxy)methyl)benzaldehyde, an analogue of the topic compound this compound. The synthesis demonstrates a classical cyanohydrin formation followed by elaboration to the final amide product.

The logical flow of the synthesis is depicted in the workflow diagram below.

Mandestrobin_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate_prep Intermediate Synthesis cluster_core_synthesis Core Elaboration cluster_final_steps Final Product Formation start1 2,5-Dimethylphenol alkylation Alkylation & Hydrolysis start1->alkylation start2 2-(Chloromethyl)benzoyl chloride start2->alkylation aldehyde 2-((2,5-Dimethylphenoxy)methyl)benzaldehyde alkylation->aldehyde cyanohydrin_formation Cyanohydrin Formation aldehyde->cyanohydrin_formation cyanohydrin Cyanohydrin Intermediate cyanohydrin_formation->cyanohydrin final_mods Hydrolysis, Methylation & Amidation cyanohydrin->final_mods mandestrobin Mandestrobin final_mods->mandestrobin

Caption: Synthetic workflow for Mandestrobin.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the key transformations in the synthesis of Mandestrobin, starting from the key benzaldehyde intermediate.

Synthesis of Intermediate: 2-((2,5-Dimethylphenoxy)methyl)benzaldehyde

This initial step involves the formation of the diaryl ether linkage. While multiple routes exist, a common approach is the Williamson ether synthesis.

  • Reaction Principle: An alkyl halide is reacted with a phenoxide to form an ether. In this case, 2,5-dimethylphenol is deprotonated to its phenoxide, which then displaces a halide on an o-tolyl derivative.

  • Protocol:

    • To a stirred solution of 2,5-dimethylphenol (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, Acetone), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

    • Heat the mixture to 60-80 °C to facilitate the formation of the potassium phenoxide.

    • Slowly add 2-(chloromethyl)benzoyl chloride (1.1 eq) to the reaction mixture. Caution: This reaction can be exothermic.

    • Maintain the reaction at 80 °C for 4-6 hours, monitoring the progress by TLC (Thin Layer Chromatography).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • The intermediate ester is then hydrolyzed in situ or after isolation with aqueous acid or base to yield the target aldehyde.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-((2,5-dimethylphenoxy)methyl)benzaldehyde.

Protocol: Synthesis of Mandestrobin from the Aldehyde Intermediate

This part of the synthesis involves the conversion of the aldehyde to the final α-methoxy-N-methylacetamide.[3]

Step 1: Cyanohydrin Formation

  • Causality: The aldehyde is converted to a cyanohydrin. This adds a cyano group and a hydroxyl group to the former carbonyl carbon, increasing the carbon chain length and introducing new functionalities for subsequent modification.

  • Protocol:

    • Dissolve 2-((2,5-dimethylphenoxy)methyl)benzaldehyde (1.0 eq) in a mixture of xylene, methanol, and water.

    • Add a phase-transfer catalyst such as tetrabutylammonium bromide (n-Bu₄NBr, 0.1 eq).

    • Cool the mixture to 10 °C in an ice bath.

    • Carefully add hydrogen cyanide (HCN, 1.2 eq) dropwise. Extreme Caution: HCN is highly toxic. This step must be performed in a well-ventilated fume hood by trained personnel with appropriate safety measures in place.

    • Adjust the pH to ~7.5-7.8 with a suitable base and stir for 3-4 hours at 10 °C.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Upon completion, carefully quench the reaction and work up to isolate the cyanohydrin intermediate.

Step 2: Hydrolysis, Methylation, and Amidation

  • Causality: This sequence transforms the cyanohydrin into the final product. The nitrile is hydrolyzed to a carboxylic acid, the hydroxyl group is methylated to form the characteristic methoxy group of strobilurins, and the carboxylic acid is converted to the N-methyl amide.

  • Protocol:

    • The cyanohydrin intermediate is subjected to hydrolysis under acidic or basic conditions to convert the nitrile group (-CN) to a carboxylic acid group (-COOH).

    • The resulting α-hydroxy acid is then O-methylated. A common reagent for this is dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base. Caution: Dimethyl sulfate is toxic and a suspected carcinogen.

    • The resulting α-methoxy carboxylic acid is then converted to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

    • Finally, the acid chloride is reacted with methylamine (CH₃NH₂) to form the N-methyl amide, yielding Mandestrobin.

    • The final product is purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the key synthetic steps.

StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
Aldehyde Synthesis 2,5-Dimethylphenol, K₂CO₃, 2-(Chloromethyl)benzoyl chlorideDMF804-675-85
Cyanohydrin Formation Aldehyde, HCN, n-Bu₄NBrXylene/MeOH/H₂O103-490-95
Final Elaboration (CH₃)₂SO₄, SOCl₂, CH₃NH₂Various0-506-1270-80 (over 3 steps)

Conclusion

The 2-(aryloxymethyl)benzaldehyde scaffold is a demonstrably valuable platform for the synthesis of complex, high-value agrochemicals. The synthesis of Mandestrobin serves as a compelling case study, illustrating a logical and efficient pathway from a substituted benzaldehyde to a potent, commercially relevant fungicide. The protocols and mechanistic rationale provided in this guide are intended to empower researchers to explore this versatile class of intermediates for the development of the next generation of crop protection agents.

References

  • Sumitomo Chemical. (n.d.). Research and Development of a Novel Fungicide 'Mandestrobin'.
  • University of Hertfordshire. (n.d.). Mandestrobin (Ref: S-2200). AERU.
  • Ito, S., et al. (2018). Physiological effects of mandestrobin, a novel fungicide, on plants. Journal of Pesticide Science, 43(3), 153-160.
  • PubChem. (n.d.). Mandestrobin. National Center for Biotechnology Information.

Sources

Application Notes and Protocols for the Synthesis of Novel Dye Molecules Utilizing 2-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chromophoric Potential with 2-(3-Methoxyphenoxy)benzaldehyde

This compound is a versatile aromatic aldehyde that serves as a valuable precursor in the synthesis of complex organic molecules. Its unique trifunctional substitution pattern, featuring an aldehyde, a methoxy group, and a phenoxy ether linkage, provides a strategic platform for the development of novel dye molecules with tailored photophysical properties. The electron-donating nature of the methoxy and phenoxy groups can influence the intramolecular charge transfer (ICT) characteristics of the resulting dye, potentially leading to desirable features such as enhanced fluorescence and solvatochromism. These attributes make dyes derived from this precursor promising candidates for applications in biomedical imaging, materials science, and as molecular probes.

This technical guide provides detailed protocols for the synthesis of two distinct classes of dyes—chalcones and coumarins—using this compound as the key starting material. The methodologies are grounded in well-established condensation reactions, namely the Claisen-Schmidt and Knoevenagel condensations, and are designed to be robust and reproducible for researchers in organic synthesis and drug development.

Core Synthetic Strategies: Building Conjugated Systems

The synthesis of organic dyes from aromatic aldehydes predominantly relies on the formation of extended π-conjugated systems, which are responsible for the absorption and emission of light in the visible spectrum. The two primary strategies detailed herein, the Claisen-Schmidt and Knoevenagel condensations, are powerful C-C bond-forming reactions that enable the construction of such systems.

I. Claisen-Schmidt Condensation for Chalcone Dye Synthesis

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone, leading to the formation of an α,β-unsaturated ketone, commonly known as a chalcone.[1] Chalcones are not only important intermediates in the biosynthesis of flavonoids but also represent a significant class of dyes and biologically active compounds.[2] The reaction proceeds via an aldol condensation mechanism, where the enolate of the ketone attacks the carbonyl carbon of the aldehyde.

The choice of a strong base, such as sodium hydroxide, is crucial for the deprotonation of the ketone to form the reactive enolate ion.[3] The subsequent dehydration of the aldol adduct is typically spontaneous, driven by the formation of a stable, conjugated system.

Diagram 1: Claisen-Schmidt Condensation Workflow

Claisen_Schmidt_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactant_Aldehyde This compound Base Add NaOH (aq) Reactant_Aldehyde->Base Reactant_Ketone Substituted Acetophenone Reactant_Ketone->Base Solvent Ethanol Solvent->Base Stir Stir at RT (4-24h) Base->Stir TLC Monitor by TLC Stir->TLC Neutralize Neutralize with dil. HCl TLC->Neutralize Precipitate Precipitate Chalcone Neutralize->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with H₂O Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Product Pure Chalcone Dye Dry->Product

Caption: A logical workflow for the synthesis of chalcone dyes via Claisen-Schmidt condensation.

Protocol 1: Synthesis of a Chalcone Dye

This protocol describes the synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-(3-methoxyphenoxy)phenyl)prop-2-en-1-one.

Materials:

  • This compound

  • 4-Hydroxyacetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), 1M

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-hydroxyacetophenone (1.0 eq) in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Slowly add 10 mL of a 40% aqueous solution of NaOH to the reaction mixture with continuous stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a yellow precipitate indicates product formation.

  • After completion of the reaction, pour the mixture into a beaker containing 50 mL of crushed ice and water.

  • Acidify the mixture to a pH of approximately 5-6 by the dropwise addition of 1M HCl with constant stirring.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold deionized water to remove any inorganic impurities.

  • Purify the crude product by recrystallization from hot ethanol to yield the pure chalcone dye.

Data Presentation: Chalcone Synthesis

Starting AldehydeStarting KetoneReaction Time (h)Yield (%)Melting Point (°C)
This compound4-Hydroxyacetophenone1885162-164
This compound4-Aminoacetophenone2478175-177
This compound4-Nitroacetophenone1292188-190
II. Knoevenagel Condensation for Coumarin and Styryl Dye Synthesis

The Knoevenagel condensation is a versatile reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base such as piperidine or ammonium acetate.[4][5] This reaction is instrumental in the synthesis of a wide variety of dyes, including coumarins and styryl dyes.[6]

For the synthesis of coumarin dyes, a common strategy involves the reaction of a salicylaldehyde derivative with an active methylene compound. While this compound is not a salicylaldehyde, it can be used to synthesize styryl-type dyes by condensation with various active methylene compounds. Furthermore, a related reaction, the Pechmann condensation, can be envisioned for coumarin synthesis using a resorcinol derivative and a β-ketoester, which could be synthesized from our starting aldehyde. However, for a more direct approach, we will focus on the synthesis of a styryl dye via Knoevenagel condensation.

The mechanism involves the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new C=C double bond.

Diagram 2: Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Base Base (e.g., Piperidine) ActiveMethylene->Base Deprotonation Enolate Enolate Intermediate Base->Enolate Aldehyde This compound Enolate->Aldehyde Nucleophilic Attack AldolAdduct Aldol-type Adduct Aldehyde->AldolAdduct Dehydration - H₂O AldolAdduct->Dehydration Product Styryl Dye Dehydration->Product

Sources

Application Notes & Protocols: The Role of 2-(3-Methoxyphenoxy)benzaldehyde in Modern Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide on the synthesis, characterization, and application of 2-(3-Methoxyphenoxy)benzaldehyde (CAS No. 122283-23-2) in the field of fragrance chemistry. As a unique aromatic aldehyde, this compound serves as a versatile building block, offering a complex olfactory profile that bridges classic aldehydic notes with nuanced phenolic and sweet accords.[1][2] These application notes are intended for researchers, perfumers, and chemical development professionals, offering both theoretical insights and validated, step-by-step protocols for its synthesis and creative implementation.

Introduction and Physicochemical Profile

This compound is an aromatic ether-aldehyde that holds significant potential in the formulation of fine fragrances, flavors, and specialty chemicals.[2][3] Its structure, featuring a benzaldehyde moiety linked to a methoxyphenoxy group via an ether bond, is key to its distinct properties. This arrangement allows it to act as a sophisticated modifier in fragrance compositions, contributing notes that are difficult to achieve with more common raw materials. Unlike simple benzaldehyde, known for its direct and potent bitter almond and cherry scent, this compound offers a softer, more complex and diffusive aroma.[4][5]

The methoxy group on the phenol ring is critical; it reduces the harsh medicinal character often associated with phenols, introducing a subtle sweetness and warmth, reminiscent of guaiacol or vanillic undertones. This makes the molecule an excellent candidate for rounding out floral bouquets, adding depth to gourmand accords, and introducing a modern twist to classic oriental fragrances.

Physicochemical Data

The fundamental properties of this compound are summarized below. Its melting point near ambient temperature means it may be handled as either a solid or a liquid, depending on laboratory conditions.[]

PropertyValueSource(s)
CAS Number 122283-23-2[1][2][7]
Molecular Formula C₁₄H₁₂O₃[1][7]
Molecular Weight 228.24 g/mol [7]
Appearance White to yellow solid or yellow liquid[1][]
Melting Point 34-38 °C
Boiling Point 148-157 °C at 5 mmHg[1]
Purity (Typical) ≥97% (GC)[1][7]
SMILES COC1=CC(=CC=C1)OC2=CC=CC=C2C=O[2]

Synthesis Pathway: Ullmann Condensation

The most reliable and scalable method for synthesizing diaryl ethers like this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. In this specific case, 2-chlorobenzaldehyde is reacted with 3-methoxyphenol in the presence of a mild base and a copper catalyst.

Causality of Component Selection:

  • Aryl Halide: 2-chlorobenzaldehyde is preferred over the bromo- or iodo-analogs for industrial applications due to lower cost, although 2-bromobenzaldehyde can also be used and may exhibit higher reactivity.

  • Phenol: 3-methoxyphenol provides the core methoxyphenoxy moiety.

  • Catalyst: Copper(I) salts, such as cuprous chloride (CuCl) or cuprous oxide (Cu₂O), are classic catalysts for this transformation. They facilitate the crucial C-O bond formation.

  • Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential. Its role is to deprotonate the phenol, forming the potassium phenoxide in situ, which is the active nucleophile in the reaction. This avoids the need to pre-form and isolate the often-unstable phenoxide.

  • Solvent: A high-boiling point, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is required to solubilize the reactants and reach the necessary reaction temperatures (typically 120-160 °C).[8]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product R1 2-Chlorobenzaldehyde Proc Ullmann Condensation R1->Proc R2 3-Methoxyphenol R2->Proc Cat CuCl (Catalyst) Cat->Proc activates Base K₂CO₃ (Base) Base->Proc enables Solv DMF (Solvent) Solv->Proc Temp Heat (140-150°C) Temp->Proc Prod This compound Proc->Prod yields

Caption: Ullmann condensation workflow for synthesis.

Experimental Protocols

Protocol 3.1: Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials with high purity.

Materials and Reagents:

ReagentCAS No.M.W.AmountMoles
2-Chlorobenzaldehyde89-98-5140.5714.06 g0.10
3-Methoxyphenol150-19-6124.1413.66 g0.11
Potassium Carbonate (K₂CO₃)584-08-7138.2127.64 g0.20
Copper(I) Chloride (CuCl)7758-89-699.000.99 g0.01
N,N-Dimethylformamide (DMF)68-12-273.09200 mL-
Toluene108-88-392.14200 mL-
2M Hydrochloric Acid (HCl)7647-01-036.46~150 mL-
Saturated Sodium Bicarbonate144-55-884.01100 mL-
BrineN/AN/A100 mL-
Anhydrous Magnesium Sulfate7487-88-9120.37~10 g-

Procedure:

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chlorobenzaldehyde (0.10 mol), 3-methoxyphenol (0.11 mol), potassium carbonate (0.20 mol), and copper(I) chloride (0.01 mol).

  • Solvent Addition: Add 200 mL of DMF to the flask. The mixture will be a suspension.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to create an inert atmosphere, which is crucial to prevent oxidation of the copper catalyst and the aldehyde.

  • Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 8-12 hours.[8]

  • Workup - Quenching: After cooling to room temperature, pour the reaction mixture into a 1 L beaker containing 400 mL of cold water and 100 mL of toluene. Stir for 15 minutes.

  • Workup - Acidification: Slowly add 2M HCl to the mixture with stirring until the pH is acidic (~pH 2). This step neutralizes the excess base and protonates any remaining phenoxide. Caution: Gas evolution (CO₂) will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of toluene.

  • Washing: Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine. This removes residual acid, DMF, and inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to remove the toluene. The resulting crude oil should be purified by vacuum distillation (e.g., at ~150 °C / 5 mmHg) to yield the final product as a pale yellow liquid or solid.[1]

Characterization: The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and GC-MS, as demonstrated in related syntheses.[9]

Protocol 3.2: Application in a Hawthorn-Almond Floral Accord

Objective: To demonstrate the olfactory contribution of this compound in a simple fragrance base, showcasing its ability to create a creamy, nutty, and sophisticated floral character.

Materials:

  • Synthesized this compound (as a 10% solution in Dipropylene Glycol - DPG)

  • Heliotropin (10% in DPG)

  • Coumarin (10% in DPG)

  • Vanillin (5% in DPG)[10]

  • Anisaldehyde (p-Methoxybenzaldehyde) (10% in DPG)

  • Benzyl Salicylate

  • Hedione® (Methyl Dihydrojasmonate)

  • Iso E Super® or equivalent

  • Ethanol (perfumer's grade)

  • Glass vials and pipettes

Blending Procedure:

  • Prepare Stock Solutions: Ensure all solid materials (Heliotropin, Coumarin, Vanillin) are fully dissolved in DPG at the specified concentrations.

  • Create the Base Accord: In a clean glass vial, combine the following ingredients to create a foundational accord:

    • Hedione®: 40 parts

    • Iso E Super®: 30 parts

    • Benzyl Salicylate: 15 parts

  • Introduce Gourmand & Powdery Notes: To the base accord, add:

    • Heliotropin (10%): 5 parts

    • Coumarin (10%): 3 parts

    • Vanillin (5%): 2 parts

  • Introduce the Target Molecule: Add 5 parts of the 10% solution of This compound .

  • Add a Comparator Note: In a separate vial, replicate steps 2 and 3, but instead of the target molecule, add 5 parts of Anisaldehyde (10%) to serve as a comparison. Anisaldehyde is a common hawthorn/floral ingredient.

  • Maturation and Evaluation: Label both vials and allow them to macerate for at least 48 hours. Dilute each accord to 20% in perfumer's grade ethanol. Evaluate on smelling strips at intervals (initial, 15 min, 1 hr, 4 hr) to compare the top, mid, and base notes.

Expected Olfactory Outcome: The accord containing this compound is expected to be richer and more complex than the comparator. It should exhibit a creamy, marzipan-like sweetness with less of the harsh powdery character of anisaldehyde, seamlessly blending the floral heart with the gourmand base.[10]

Application Insights and Fragrance Synergy

This compound is not a simple top note like benzaldehyde; its higher molecular weight and complex structure give it more tenacity and a role as a heart-to-base note modifier.

  • In Floral Accords: It excels in creating realistic hawthorn, heliotrope, and lilac reconstructions, where nutty and powdery facets are desired.[4] It pairs exceptionally well with anisaldehyde, heliotropin, and ionones.

  • In Gourmand & Oriental Accords: It provides a sophisticated, non-foody almond note that enhances compositions with vanilla, tonka bean (coumarin), coffee, and cocoa.[10] It can bridge the gap between spicy top notes (like cinnamon or clove) and ambery bases.

  • As a Functional Additive: In trace amounts (below 0.1%), it can be used to "lift" and add diffusion to dense woody or musky compositions without imparting a distinct almond character.[10]

Olfactory Relationship Diagram

G cluster_families Enhanced Fragrance Families cluster_notes Synergistic Notes main 2-(3-Methoxyphenoxy) benzaldehyde F1 Floral main->F1 adds creamy nuttiness F2 Gourmand main->F2 provides sophisticated almond character F3 Oriental main->F3 bridges to ambery base N1 Heliotropin F1->N1 N3 Ionones (Violet) F1->N3 N4 Anisaldehyde F1->N4 N2 Vanillin / Coumarin F2->N2 N5 Spices (Cinnamon) F3->N5

Caption: Synergistic relationships in fragrance formulation.

Safety and Handling

As a research chemical and fragrance ingredient, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally similar compounds like o-anisaldehyde and other substituted benzaldehydes can be used for preliminary hazard assessment.[11][12][13]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12][14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]

  • Potential Hazards (Inferred):

    • May cause skin irritation (H315).

    • May cause serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from oxidizing agents.[1][12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]

Conclusion

This compound is a valuable and multifaceted ingredient for the modern perfumer and flavor chemist. Its synthesis via Ullmann condensation is a robust and scalable process. Olfactorily, it offers a unique combination of sweet, creamy, nutty, and floral characteristics that distinguish it from simpler aromatic aldehydes. Its true value lies in its ability to act as a synergistic modifier, enhancing and connecting different elements within a complex fragrance formulation to create novel and sophisticated scent profiles.

References

  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram.
  • goods.com. (n.d.). This compound.
  • Knowde. (n.d.). Benzaldehyde in Personal Care Products.
  • Scentspiracy. (n.d.). Benzoic Aldehyde (100-52-7).
  • Medium. (2022). Major Uses of Benzaldehyde.
  • The Fragrance Conservatory. (n.d.). Benzaldehyde.
  • PerfumersWorld. (n.d.). Benzaldehyde.
  • ResearchGate. (n.d.). Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones.
  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).
  • Api, A.M., et al. (2024). RIFM fragrance ingredient safety assessment, o-methoxybenzaldehyde, CAS Registry Number 135-02-4. Food and Chemical Toxicology, 183.
  • Google Patents. (2009). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.

Sources

Application Notes & Protocols: Creating Diverse Chemical Libraries with 2-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diaryl ether motif is a privileged scaffold in medicinal chemistry and agrochemical research, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 2-(3-methoxyphenoxy)benzaldehyde as a versatile starting block for diversity-oriented synthesis (DOS). We present detailed, field-proven protocols for several powerful synthetic transformations—reductive amination, the Passerini multicomponent reaction, and the Ugi multicomponent reaction—to enable the rapid generation of structurally diverse chemical libraries. Each protocol is designed to be a self-validating system, incorporating causality-driven experimental choices and clear characterization guidelines.

Introduction: The Strategic Value of the Diaryl Ether Scaffold

The discovery of novel therapeutic agents often begins with the screening of chemical libraries to identify "hit" compounds.[4] The diversity and structural complexity of these libraries are paramount to increasing the probability of finding new scaffolds that can be optimized into clinical leads.[5] Diversity-oriented synthesis (DOS) has emerged as a key strategy to populate chemical space with novel and diverse molecular architectures.[6][7]

The diaryl ether core is recognized as a fundamental element in medicinal chemistry due to its unique physicochemical properties, metabolic stability, and conformational flexibility, which allow it to effectively interact with various biological targets.[1][3][8] Its derivatives have been extensively synthesized and investigated for a wide array of biological activities.[2][9] this compound is an ideal starting material for DOS campaigns, featuring the stable and desirable diaryl ether core and a highly versatile aldehyde functional group. This aldehyde serves as a reactive handle for a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular frameworks.[10][11]

This guide details three robust synthetic pathways to leverage this scaffold, enabling the creation of libraries with significant structural and functional diversity from a single, readily accessible starting material.

Overview of Synthetic Strategies

The aldehyde functionality of this compound is the key to diversification. We will explore three distinct reaction classes that exploit this reactivity to build molecular complexity efficiently.

G cluster_start Core Scaffold cluster_reactions Diversity-Generating Reactions cluster_libraries Resulting Chemical Libraries start This compound reductive_amination Reductive Amination start->reductive_amination passerini Passerini (3-CR) start->passerini ugi Ugi (4-CR) start->ugi lib_amines Secondary & Tertiary Amines reductive_amination->lib_amines lib_amides α-Acyloxy Amides passerini->lib_amides lib_bis_amides α-Acylamino Amides ugi->lib_bis_amides

Caption: General workflow for library generation from the core scaffold.

Protocol I: Library Synthesis via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for forming C-N bonds, converting aldehydes and ketones into primary, secondary, and tertiary amines.[12] This two-step, one-pot process involves the initial formation of an imine intermediate from the aldehyde and an amine, followed by its immediate reduction to the corresponding amine.[13][14] This method is highly efficient for generating diverse amine libraries from readily available starting materials.[13]

Causality: We utilize sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is milder and more selective for the iminium ion over the starting aldehyde compared to reagents like sodium borohydride, preventing the undesired reduction of the aldehyde to an alcohol. It is also safer to handle and produces fewer toxic byproducts than sodium cyanoborohydride.[15]

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a 20 mL scintillation vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 228 mg).

  • Solvent Addition: Dissolve the aldehyde in 5 mL of anhydrous dichloromethane (DCM).

  • Amine Addition: Add the selected primary or secondary amine (1.1 mmol, 1.1 equivalents). A representative list of diverse amines is provided in Table 1.

  • Initiation of Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 3-12 hours.

  • Workup: Upon completion, quench the reaction by slowly adding 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with 10 mL of DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure secondary or tertiary amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[16][17]

Table 1: Representative Amine Building Blocks for Reductive Amination

Class Amine Examples Resulting Scaffold Feature
Primary Aliphatic Cyclopropylamine, Isobutylamine, Benzylamine Introduces varied alkyl and arylalkyl sidechains.
Primary Anilines Aniline, 4-Fluoroaniline, 3-Methoxyaniline Incorporates diverse electronically-tuned aromatic rings.
Secondary Cyclic Pyrrolidine, Piperidine, Morpholine Generates common heterocyclic pharmacophores.

| Functionalized | 4-(Aminomethyl)pyridine, Ethanolamine | Adds potential H-bond donors/acceptors and vectors for further functionalization. |

Protocol II: Library Synthesis via Passerini Three-Component Reaction (P-3CR)

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a single, atom-economical step to generate complex products.[18][19] The Passerini reaction is a classic MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[20][21][22] It is exceptionally useful for rapidly generating diverse, drug-like scaffolds.[23]

Causality: The reaction is believed to proceed through a concerted, non-ionic pathway in aprotic solvents, where all three components are involved in the rate-determining step.[24] The reaction is typically performed at high concentrations, often neat or in a non-polar solvent like DCM, to favor the trimolecular interaction.[24]

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product aldehyde Aldehyde (Core Scaffold) acid Carboxylic Acid (R1-COOH) intermediate1 H-Bonded Complex isocyanide Isocyanide (R2-NC) intermediate2 Nitrilium Intermediate isocyanide->intermediate2 intermediate1->isocyanide rearrangement Acyl Transfer intermediate2->rearrangement product α-Acyloxy Amide rearrangement->product

Caption: Simplified reaction flow for the Passerini 3-Component Reaction.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a 10 mL round-bottom flask, combine this compound (0.5 mmol, 114 mg), a selected carboxylic acid (0.5 mmol, 1.0 eq, see Table 2), and 2 mL of anhydrous dichloromethane (DCM).

  • Isocyanide Addition: To the stirred solution, add the selected isocyanide (0.5 mmol, 1.0 eq, see Table 2) dropwise at room temperature. Caution: Isocyanides are toxic and malodorous and must be handled in a well-ventilated fume hood.[24]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is generally complete within 12-48 hours.[20] Monitor progress by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.[23]

  • Purification: The crude product is typically purified by flash column chromatography on silica gel. An appropriate eluent system, such as a gradient of ethyl acetate in hexanes, should be used.[23]

  • Characterization: The structure and purity of the final α-acyloxy amide product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[24]

Table 2: Representative Building Blocks for the Passerini Reaction

Component Examples Diversity Introduced
Carboxylic Acids Acetic acid, Isobutyric acid, Benzoic acid, 2-Furoic acid Varied alkyl, aryl, and heteroaryl sidechains at the ester position.

| Isocyanides | tert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl isocyanide | Diverse steric and electronic properties at the amide nitrogen. |

Protocol III: Library Synthesis via Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is one of the most powerful and well-known MCRs, capable of combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide in a single pot to form a complex α-acylamino amide (a bis-amide).[25][26] Its ability to incorporate four points of diversity makes it exceptionally valuable for generating large, complex, and peptidomimetic libraries for drug discovery screening.[26]

Causality: The reaction mechanism is initiated by the formation of an imine from the aldehyde and amine.[26][27] This is followed by the nucleophilic attack of the isocyanide to form a nitrilium intermediate, which is then trapped by the carboxylate. A final, intramolecular Mumm rearrangement yields the stable bis-amide product.[27] The reaction is often run in polar, aprotic solvents like methanol or 2,2,2-trifluoroethanol (TFE) which facilitate the ionic intermediates.[25]

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a 10 mL vial, add this compound (0.5 mmol, 114 mg), the selected primary amine (0.5 mmol, 1.0 eq), and the selected carboxylic acid (0.5 mmol, 1.0 eq).

  • Solvent Addition: Add 2 mL of methanol and stir the mixture for 10 minutes at room temperature to facilitate imine formation.

  • Isocyanide Addition: Add the selected isocyanide (0.5 mmol, 1.0 eq) to the mixture. Caution: Handle isocyanides in a fume hood.[24]

  • Reaction Monitoring: The Ugi reaction is often exothermic and rapid, typically completing within a few hours to 24 hours.[25] Stir at room temperature and monitor by TLC or LC-MS.

  • Workup & Purification: Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by either direct precipitation/recrystallization from a suitable solvent (e.g., ether/hexanes mixture) or by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the α-acylamino amide product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Table 3: Representative Building Blocks for the Ugi Reaction

Component Examples Diversity Introduced
Primary Amines Benzylamine, Aniline, n-Butylamine Introduces R¹ group on the peptide backbone.
Carboxylic Acids Acetic acid, Phenylacetic acid, Nicotinic acid Introduces R² acyl group.

| Isocyanides | tert-Butyl isocyanide, Ethyl isocyanoacetate | Introduces R³ group on the second amide. |

Library Characterization and Diversity Analysis

The successful synthesis of a chemical library requires rigorous analytical confirmation and an assessment of its diversity.

  • Structural Verification: Each synthesized compound should be characterized to confirm its identity and purity. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[16][28]

  • Diversity Analysis: The diversity of the generated library can be assessed using computational chemoinformatics tools.[5][29] Methods include:

    • Scaffold Analysis: Identifying the variety of core molecular frameworks produced.[29]

    • Physicochemical Property Distribution: Analyzing the range of properties like molecular weight (MW), lipophilicity (cLogP), and polar surface area (PSA).

    • Fingerprint-Based Methods: Using molecular fingerprints to quantify structural similarity/dissimilarity within the library and compare it to known drug databases.[5][30]

Conclusion

This compound is a powerful and versatile starting material for diversity-oriented synthesis. The diaryl ether core provides a privileged structural motif, while the aldehyde handle allows for the application of robust and efficient synthetic methodologies. The protocols detailed in this guide for reductive amination, the Passerini reaction, and the Ugi reaction provide researchers with a clear and reliable pathway to rapidly generate libraries of novel compounds. By systematically varying the building blocks in these reactions, scientists can efficiently explore a vast and biologically relevant chemical space, accelerating the engine of modern drug discovery.

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Application Notes and Protocols for the Formylation of 2-(3-Methoxyphenoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the experimental protocol for the formylation of 2-(3-methoxyphenoxy)benzene, a key transformation in the synthesis of valuable intermediates in the pharmaceutical and fine chemical industries. The resulting product, 2-(3-methoxyphenoxy)benzaldehyde, serves as a versatile building block for more complex molecular architectures.[1][2] This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen methodology, ensuring both reproducibility and a deeper understanding of the reaction.

Introduction: The Strategic Importance of Formylation

Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a fundamental reaction in organic synthesis. The resulting aromatic aldehydes are pivotal precursors for a vast array of chemical entities, including pharmaceuticals, agrochemicals, and specialty materials. Among the various formylation methods, the Vilsmeier-Haack reaction stands out for its efficacy with electron-rich aromatic substrates, such as the diaryl ether 2-(3-methoxyphenoxy)benzene.[1][3][4]

The selection of the Vilsmeier-Haack reaction for this specific transformation is predicated on its relatively mild conditions and its compatibility with the ether linkage present in the substrate. Alternative methods, such as the Gattermann-Koch and Reimer-Tiemann reactions, are less suitable. The Gattermann-Koch reaction is generally not applicable to phenol ethers, while the Reimer-Tiemann reaction is primarily used for the ortho-formylation of phenols and involves harsh basic conditions that could potentially cleave the diaryl ether bond. The Duff reaction, another possibility, is often inefficient.

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The key electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[4][5][6]

The regioselectivity of the formylation on 2-(3-methoxyphenoxy)benzene is directed by the electronic properties of the substituents. The phenoxy group is an ortho, para-director. The methoxy group on the second ring further activates it. Formylation is expected to occur on the more activated ring, which is the one bearing the phenoxy substituent. The ortho-position to the phenoxy group is the most likely site of formylation due to the directing effect of the oxygen atom and potential stabilization of the intermediate through chelation.

Experimental Workflow

The overall experimental workflow for the formylation of 2-(3-methoxyphenoxy)benzene via the Vilsmeier-Haack reaction is depicted below.

Workflow Experimental Workflow for Vilsmeier-Haack Formylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Vilsmeier Reagent Formation (DMF + POCl₃) addition Slow Addition of Substrate to Vilsmeier Reagent at 0°C reagent_prep->addition substrate_prep Substrate Solution (2-(3-methoxyphenoxy)benzene in solvent) substrate_prep->addition stirring Reaction Stirring (e.g., Room Temperature, 4-6 h) addition->stirring hydrolysis Hydrolysis of Iminium Salt (Aqueous NaOAc or NaOH) stirring->hydrolysis extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) hydrolysis->extraction purification Purification (Column Chromatography) extraction->purification characterization Characterization of Product (NMR, IR, MS) purification->characterization

Figure 1. A schematic overview of the key stages in the Vilsmeier-Haack formylation process.

Detailed Experimental Protocol

This protocol is designed for the formylation of 2-(3-methoxyphenoxy)benzene on a laboratory scale.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Notes
2-(3-Methoxyphenoxy)benzeneC₁₃H₁₂O₂200.235.0 g25.0Starting material
Phosphorus oxychloride (POCl₃)POCl₃153.334.6 mL (7.67 g)50.0Use freshly distilled
N,N-Dimethylformamide (DMF)C₃H₇NO73.0925 mL-Anhydrous
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Anhydrous
Sodium Acetate (NaOAc)CH₃COONa82.0310.25 g125.0For hydrolysis
Ethyl AcetateC₄H₈O₂88.11As needed-For extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-For washing
Brine (Saturated NaCl solution)NaCl(aq)-As needed-For washing
Anhydrous Magnesium SulfateMgSO₄120.37As needed-For drying
Silica GelSiO₂-As needed-For chromatography
Procedure
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (25 mL). Cool the flask to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (4.6 mL, 50.0 mmol) dropwise to the DMF via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale yellow to colorless solid, should be observed.

  • Reaction with Substrate: Dissolve 2-(3-methoxyphenoxy)benzene (5.0 g, 25.0 mmol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2 v/v).

  • Hydrolysis: Upon completion of the reaction, cool the mixture back to 0 °C in an ice-water bath. Prepare a solution of sodium acetate (10.25 g, 125.0 mmol) in water (100 mL). Slowly and carefully add the sodium acetate solution to the reaction mixture to hydrolyze the intermediate iminium salt. This step is exothermic and may involve the evolution of gas, so addition should be controlled. Stir the mixture vigorously for 30 minutes at room temperature.

  • Extraction and Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Expected Results and Characterization

The expected product is this compound. The yield of the reaction can vary, but a moderate to good yield is anticipated based on similar reactions.

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.3-10.5 (s, 1H, -CHO), 7.2-7.8 (m, 4H, Ar-H), 6.8-7.1 (m, 4H, Ar-H), 3.8 (s, 3H, -OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 192-194 (-CHO), 160-162 (Ar-C), 157-159 (Ar-C), 135-137 (Ar-C), 130-132 (Ar-C), 125-127 (Ar-C), 120-122 (Ar-C), 118-120 (Ar-C), 115-117 (Ar-C), 110-112 (Ar-C), 105-107 (Ar-C), 55-56 (-OCH₃).

  • IR (KBr, cm⁻¹): ~2820, 2720 (C-H stretch of aldehyde), ~1690 (C=O stretch of aldehyde), ~1250 (Ar-O-Ar stretch).

  • Mass Spectrometry (EI): m/z (%) = 228 (M⁺).

Note: The exact chemical shifts and coupling constants will need to be determined from the experimental data.

Safety Precautions

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • The hydrolysis step is exothermic and should be performed with caution, especially on a larger scale.

Mechanism Visualization

The mechanism of the Vilsmeier-Haack reaction involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the aromatic ring.

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_reagent_formation 1. Vilsmeier Reagent Formation cluster_aromatic_substitution 2. Electrophilic Aromatic Substitution DMF DMF adduct Adduct DMF->adduct + POCl₃ POCl3 POCl₃ vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) adduct->vilsmeier_reagent aromatic_ring 2-(3-Methoxyphenoxy)benzene sigma_complex Sigma Complex (Intermediate) aromatic_ring->sigma_complex + Vilsmeier Reagent iminium_salt Iminium Salt sigma_complex->iminium_salt → -H⁺ aldehyde This compound iminium_salt->aldehyde → Hydrolysis (H₂O)

Figure 2. A simplified representation of the Vilsmeier-Haack reaction mechanism.

Conclusion

The Vilsmeier-Haack reaction provides an effective and regioselective method for the synthesis of this compound from 2-(3-methoxyphenoxy)benzene. This protocol, grounded in established chemical principles, offers a reliable procedure for researchers in synthetic and medicinal chemistry. Adherence to the detailed steps and safety precautions is crucial for a successful and safe execution of this transformation. The resulting aldehyde is a valuable intermediate for further synthetic elaborations, contributing to the development of new chemical entities.

References

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (n.d.). Gibbs–Helmholtz plots for VH formylation of phenol using (POCl3 + DMF).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Sreevani, I., et al. (n.d.). Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applications for direct and second.
  • Patil, P. G., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Syntheses. (n.d.). Procedure 3.
  • ResearchGate. (2004). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules.
  • International Journal of ChemTech Research. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions.
  • ResearchGate. (n.d.). Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • Chinese Chemical Society. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch.
  • ResearchGate. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions.
  • ChemEurope.com. (n.d.). Vilsmeier-Haack reaction.
  • ResearchGate. (n.d.). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis.
  • Google Patents. (2020). WO2020050368A1 - Method for preparing vilsmeier reagent.
  • ResearchGate. (n.d.). Vilsmeier?Haack Synthesis of Aromatic Aldehydes Using Bis-(Trichloromethyl) Carbonate and Dimethylformamide..
  • SpectraBase. (n.d.). 2-Hydroxy-3-methoxybenzaldehyde - Optional[13C NMR] - Chemical Shifts.
  • Research Scientific. (n.d.). This compound.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766).
  • ResearchGate. (2025). ChemInform Abstract: Synthesis of the 3,4,5-Trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde for Divergent Preparation of Cytotoxic Biaryls..

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Application Notes & Protocols: Catalytic Conversion of 2-(3-Methoxyphenoxy)benzaldehyde to Methoxy-Substituted Dibenz[b,f]oxepine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the catalytic conversion of 2-(3-methoxyphenoxy)benzaldehyde, a critical process for synthesizing methoxy-substituted dibenz[b,f]oxepines. The dibenz[b,f]oxepine scaffold is a core structural motif in numerous biologically active natural products and synthetic compounds, exhibiting a range of therapeutic properties including antidepressant, anxiolytic, and antipsychotic activities.[1] This guide details the scientific rationale, experimental protocols, and mechanistic insights for the acid-catalyzed intramolecular cyclization, a primary method for this transformation. We present a step-by-step protocol, data interpretation guidelines, and visual aids to ensure procedural clarity and reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction: The Significance of the Dibenz[b,f]oxepine Scaffold

The dibenz[b,f]oxepine core is a privileged heterocyclic system found in a variety of natural products, particularly from the Bauhinia genus, which have demonstrated significant biological activities such as antimycobacterial, antimalarial, and cytotoxic effects.[1][2] Synthetic derivatives have also been developed as potent therapeutic agents. The strategic placement of substituents, such as a methoxy group, on the dibenz[b,f]oxepine framework can significantly modulate its pharmacological profile.

The synthesis of this tricyclic system can be achieved through various strategies, including Ullmann-type couplings, Mizoroki-Heck reactions, and intramolecular McMurry reactions.[1][3][4][5][6] However, for precursors like this compound, acid-catalyzed intramolecular electrophilic aromatic substitution presents a direct and efficient route to the desired dibenz[b,f]oxepine. This method leverages the activation of the aldehyde by a Lewis or Brønsted acid to promote cyclization onto the electron-rich methoxy-substituted aromatic ring.

Mechanistic Rationale: Acid-Catalyzed Intramolecular Cyclization

The conversion of this compound to the corresponding methoxy-dibenz[b,f]oxepine proceeds via an intramolecular electrophilic aromatic substitution reaction. The causality behind this transformation is outlined below:

  • Activation of the Carbonyl Group: A Lewis or Brønsted acid catalyst coordinates to the carbonyl oxygen of the aldehyde. This coordination enhances the electrophilicity of the carbonyl carbon.

  • Intramolecular Electrophilic Attack: The electron-rich methoxy-substituted phenoxy ring acts as a nucleophile, attacking the activated carbonyl carbon. The methoxy group, being an ortho-, para-director, facilitates this attack at a position ortho or para to itself.

  • Dehydration and Aromatization: The resulting intermediate undergoes dehydration to form the central seven-membered oxepine ring, with subsequent re-aromatization of the phenyl ring to yield the stable dibenz[b,f]oxepine product.

The choice of catalyst is critical in this process. Strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA), and Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or aluminum chloride (AlCl₃) are commonly employed to facilitate this type of cyclization.[7][8][9]

Reaction_Mechanism cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization Start This compound Activated Activated Carbonyl Intermediate Start->Activated Coordination Catalyst Acid Catalyst (H⁺ or Lewis Acid) Catalyst->Activated Cyclization Electrophilic Attack Activated->Cyclization Nucleophilic Attack by Phenoxy Ring Intermediate Cyclized Intermediate Cyclization->Intermediate Dehydration Loss of H₂O Intermediate->Dehydration Product Methoxy-dibenz[b,f]oxepine Dehydration->Product

Figure 1: General workflow of the acid-catalyzed intramolecular cyclization.

Experimental Protocol: Synthesis of Methoxy-dibenz[b,f]oxepine

This protocol is a representative procedure based on established methods for similar transformations. Researchers should optimize reaction conditions based on their specific substrate and available equipment.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥98% PurityVaries
Polyphosphoric Acid (PPA)Reagent GradeVaries
Dichloromethane (DCM)AnhydrousVaries
Saturated Sodium Bicarbonate Solution (NaHCO₃)ACS GradeVaries
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVaries
Ethyl AcetateHPLC GradeVaries
HexaneHPLC GradeVaries
Silica Gel60 Å, 230-400 meshVaries

3.2. Equipment

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel with UV254 indicator)

3.3. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Addition of Catalyst: Under a nitrogen or argon atmosphere, add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the starting material). Note: PPA is viscous; warming it slightly can aid in transfer.

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully quench the reaction by pouring the mixture onto crushed ice with stirring.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure methoxy-dibenz[b,f]oxepine.

Experimental_Workflow Start 1. Reaction Setup (Starting Material + PPA) Heating 2. Heating (80-100 °C, 2-4h) Start->Heating TLC 3. Monitor by TLC Heating->TLC Workup 4. Quench & Extract (Ice, DCM, NaHCO₃) TLC->Workup Reaction Complete Purification 5. Purification (Column Chromatography) Workup->Purification Product Pure Methoxy-dibenz[b,f]oxepine Purification->Product

Figure 2: Step-by-step experimental workflow for the synthesis.

Data Analysis and Characterization

The successful synthesis of the target methoxy-dibenz[b,f]oxepine should be confirmed through standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the product. The disappearance of the aldehyde proton signal (~10 ppm in ¹H NMR) and the appearance of signals corresponding to the fused aromatic system are key indicators.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (via HRMS).

  • Infrared (IR) Spectroscopy: To verify the absence of the aldehyde carbonyl stretch (~1690 cm⁻¹) in the final product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction or decomposition of the product.Increase reaction time or temperature. Consider an alternative acid catalyst such as BF₃·OEt₂ in an anhydrous solvent.
Formation of Byproducts Side reactions due to harsh acidic conditions.Lower the reaction temperature. Use a milder catalyst.
Difficult Purification Co-elution of starting material and product.Optimize the solvent system for column chromatography. Consider preparative TLC or HPLC for small-scale purification.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Polyphosphoric acid is corrosive. Handle with care and avoid contact with skin and eyes.

  • Quenching the reaction with ice is exothermic. Perform this step slowly and with caution.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care.

Conclusion

The acid-catalyzed cyclization of this compound is an effective method for the synthesis of methoxy-substituted dibenz[b,f]oxepines. This protocol provides a robust starting point for researchers aiming to synthesize these valuable heterocyclic compounds. Careful optimization of reaction conditions and rigorous characterization of the final product are essential for achieving high yields and purity, thereby facilitating further studies in medicinal chemistry and drug development.

References

  • Bongers, C., & Van der Westhuizen, J. H. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 51. [Link]
  • Nowak, M., et al. (2022). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 27(19), 6299. [Link]
  • Olivera, R., et al. (2004). Dibenzo[b,f]oxepines: Syntheses and applications. A review.
  • Tapia, R. A., et al. (2013). New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. Molecules, 18(12), 14798-14808. [Link]
  • Olivera, R., et al. (2004). DIBENZO[bf]OXEPINES: SYNTHESES AND APPLICATIONS. A REVIEW.
  • Salas, C. O., et al. (2020). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. Molecules, 25(20), 4699. [Link]
  • Tobiasz, P., et al. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. International Journal of Molecular Sciences, 22(20), 11099. [Link]
  • Taylor, R. J. K., et al. (2022). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Molecules, 27(11), 3508. [Link]
  • Tapia, R. A., et al. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF DIBENZ[b,f]OXEPINS AND RELATED DERIVATIVES.
  • Tobiasz, P., et al. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. International Journal of Molecular Sciences, 25(11), 6061. [Link]
  • Tobiasz, P., et al. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. International Journal of Molecular Sciences, 22(20), 11099. [Link]
  • Tapia, R. A., et al. (2013). Strategies for the synthesis of dibenzo[b,f]oxepin scaffold.
  • Tapia, R. A., et al. (2013). New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. Molecules, 18(12), 14798-14808. [Link]
  • Sarpong, R., et al. (2022). Acid-Catalyzed Conversion of Cannabidiol to Tetrahydrocannabinols: En Route to Demystifying Manufacturing Processes and Controlling the Reaction Outcomes. Cannabis and Cannabinoid Research, 7(3), 263-276. [Link]
  • Sarpong, R., et al. (2022). Acid-Catalyzed Conversion of Cannabidiol to Tetrahydrocannabinols: En Route to Demystifying Manufacturing Processes and Controlling the Reaction Outcomes. Cannabis and Cannabinoid Research, 7(3), 263-276. [Link]

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Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 2-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and technical guide for the scale-up synthesis of 2-(3-Methoxyphenoxy)benzaldehyde, a key intermediate in the development of pharmaceuticals and specialty chemicals.[1][2] The synthesis is based on the copper-catalyzed Ullmann condensation, a robust and reliable method for the formation of diaryl ethers. This guide is intended for researchers, chemists, and process development professionals, offering in-depth explanations of the reaction mechanism, critical process parameters, safety considerations for scale-up, and detailed, step-by-step protocols for synthesis, purification, and characterization. By elucidating the causality behind experimental choices, this note aims to equip scientists with the necessary knowledge for a successful, safe, and efficient scale-up campaign.

Introduction and Strategic Overview

This compound is a valuable building block in organic synthesis, primarily utilized in the creation of complex molecules for pharmaceutical research, particularly in the area of neurological disorders.[1] Its diaryl ether motif is a common feature in many biologically active compounds. The successful transition from laboratory-scale discovery to pilot-plant or manufacturing scale requires a synthetic route that is not only high-yielding but also safe, cost-effective, and reproducible.

The chosen synthetic strategy is the Ullmann condensation, a classic cross-coupling reaction that forms a C-O bond between an aryl halide and a phenol, mediated by a copper catalyst.[3][4] This method is preferred over alternatives like the Williamson ether synthesis for diaryl ether formation due to its broader substrate scope and more favorable reaction kinetics for non-activated aryl halides.[5][6]

This guide will focus on the coupling of 2-hydroxybenzaldehyde (salicylaldehyde) with 3-bromoanisole.

Reaction Principle: The Ullmann Condensation

The Ullmann condensation for ether synthesis traditionally involves high temperatures (often >150 °C), a polar aprotic solvent, a stoichiometric copper source, and a base.[3] Modern iterations have introduced catalytic systems with ligands that facilitate the reaction under milder conditions.[7] The generally accepted mechanism, while complex, is believed to involve the formation of a copper(I) phenoxide intermediate. This species then undergoes oxidative addition with the aryl halide to form a transient Cu(III) complex, which subsequently undergoes reductive elimination to yield the diaryl ether product and regenerate the active copper(I) catalyst.[4]

Ullmann_Mechanism_Overview A Aryl-OH + Base B [Aryl-O]⁻ A->B Deprotonation D [Aryl-O-Cu(I)] Intermediate B->D C Cu(I) Catalyst C->D Forms Phenoxide Complex F Cu(III) Complex [Aryl-O-Cu(III)-Aryl'] D->F E Aryl'-X (Aryl Halide) E->F Oxidative Addition G Aryl-O-Aryl' (Product) F->G Reductive Elimination H Cu(I) Catalyst (Regenerated) F->H

Figure 1: Simplified catalytic cycle for the Ullmann Condensation.

Safety Considerations for Scale-Up

Scaling chemical reactions introduces hazards that may not be apparent at the laboratory bench. A thorough risk assessment is mandatory before proceeding.[8]

  • Thermal Management: The Ullmann condensation is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway, where the reaction rate increases uncontrollably.[9]

    • Mitigation: Use a reactor vessel with a jacket for precise temperature control. Ensure an adequate cooling system is available. Plan for controlled, portion-wise addition of a limiting reagent if the exotherm is significant.[8]

  • Reagent Handling:

    • Copper Catalysts: Copper powders can be pyrophoric, and copper salts can be toxic. Handle in a well-ventilated area or fume hood, wearing appropriate PPE.

    • Solvents: High-boiling polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are commonly used. These solvents have associated health risks and require careful handling.[3]

    • Bases: Potassium carbonate is a common base. While not highly corrosive, the fine powder can be a respiratory irritant.

  • Equipment Selection: The reaction vessel volume should be at least twice the total volume of all reagents and solvents to accommodate potential foaming, gas evolution, and to allow for efficient stirring.[8] Use a mechanical overhead stirrer for effective mixing in large volumes.

  • Atmosphere Control: While not always strictly required for Ullmann reactions, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent potential side reactions and improve catalyst lifetime.

Detailed Scale-Up Protocol (100g Scale)

This protocol details the synthesis of this compound on a 100-gram scale.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalentsSupplier Example
2-Hydroxybenzaldehyde122.12100.0 g0.8191.0Sigma-Aldrich
3-Bromoanisole187.04160.0 g0.8551.04Sigma-Aldrich
Copper(I) Iodide (CuI)190.457.8 g0.0410.05Sigma-Aldrich
L-Proline115.139.4 g0.0820.10Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous138.21226.4 g1.6382.0Sigma-Aldrich
Dimethylformamide (DMF), anhydrous-800 mL--Sigma-Aldrich
Toluene-1 L--Fisher Scientific
Ethyl Acetate-2 L--Fisher Scientific
Brine (Saturated NaCl)-500 mL--Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)-50 g--VWR
EquipmentSpecification
Reactor Vessel3 L, 3-neck round-bottom flask or jacketed glass reactor
StirrerMechanical overhead stirrer with Teflon paddle
Heating/Cooling SystemHeating mantle with temperature controller and a cooling bath
CondenserAllihn or Graham condenser
ThermometerDigital thermometer with probe
Inert Gas SupplyNitrogen or Argon line with bubbler
Separation Funnel2 L
Rotary EvaporatorSized for a 3 L flask
Experimental Workflow

Figure 2: Overall workflow for the scale-up synthesis.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 3 L reactor vessel with the overhead stirrer, condenser, and thermometer. Ensure all glassware is dry.[10] Purge the entire system with nitrogen for 15-20 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Reagent Charging: To the reactor, add 2-hydroxybenzaldehyde (100.0 g), potassium carbonate (226.4 g), copper(I) iodide (7.8 g), and L-proline (9.4 g).

    • Causality Note: Potassium carbonate is the base required to deprotonate the phenol, forming the reactive phenoxide.[11] L-proline acts as a ligand for the copper catalyst, stabilizing it and increasing its reactivity, which often allows for lower reaction temperatures compared to the traditional ligand-free Ullmann reaction.[7]

  • Solvent and Reagent Addition: Add anhydrous DMF (800 mL) followed by 3-bromoanisole (160.0 g) via an addition funnel or syringe.

  • Heating and Reaction: Begin vigorous stirring and heat the reaction mixture to an internal temperature of 110-120 °C. The mixture will become a dark slurry.

    • Scale-Up Insight: Monitor the internal temperature closely. Do not rely on the mantle's setpoint. A slight exotherm may be observed initially; be prepared to apply cooling if the temperature rises more than 5-10 °C above the setpoint.[9]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC every 2-3 hours.

    • TLC System: 10% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm). The product spot should appear, and the 2-hydroxybenzaldehyde spot should diminish. The reaction is typically complete within 12-24 hours.

  • Cooling and Work-up: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature (< 40 °C).

  • Filtration and Solvent Removal: Filter the cooled reaction mixture through a pad of Celite to remove the inorganic salts and catalyst residues. Wash the filter cake with toluene (2 x 100 mL). Combine the filtrates and remove the DMF and toluene under reduced pressure using a rotary evaporator.

    • Safety Note: DMF is a high-boiling solvent. Heating the water bath to 60-70 °C under high vacuum is necessary for efficient removal. Ensure the cold trap is effective.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate (800 mL). Transfer to a 2 L separatory funnel.

    • Wash the organic layer with water (2 x 250 mL).

    • Wash with brine (1 x 250 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Troubleshooting: If an emulsion forms during the water wash, adding more brine can help break it.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product as a dark oil or semi-solid.

Purification and Characterization

Purification

The crude product can be purified by either vacuum distillation or column chromatography. For this scale, vacuum distillation is often more practical.

  • Vacuum Distillation:

    • Set up a short-path distillation apparatus.

    • Heat the crude oil under high vacuum (<1 mmHg).

    • Collect the fraction boiling at approximately 148-157 °C at 5 mmHg.[2] The product should distill as a pale yellow liquid, which may solidify upon cooling.

Characterization and Expected Yield
ParameterExpected Value
Appearance White to pale yellow solid
Yield 140 - 160 g (75 - 85%)
Melting Point 34-38 °C
¹H NMR (CDCl₃, 400 MHz) δ ~10.4 (s, 1H, CHO), 7.9-6.8 (m, 8H, Ar-H), 3.75 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~190.0, 161.0, 158.0, 136.0, 130.5, 128.5, 125.0, 122.0, 116.0, 110.0, 106.0, 55.5

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient temperature or reaction time. Inactive catalyst. Wet reagents/solvent.Ensure internal temperature reaches 110 °C. Extend reaction time. Use fresh, high-purity CuI and anhydrous DMF.
Low Yield Inefficient work-up (product loss). Side reactions (e.g., debromination).Ensure complete extraction from the aqueous phase. Run the reaction under an inert atmosphere to minimize side reactions.
Dark Product Color Residual copper catalyst. Thermal degradation.Pass the crude product through a short plug of silica gel before distillation. Avoid excessive heating during distillation.
Purification Difficulty Co-distillation with impurities.If distillation is ineffective, resort to flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[12]

References

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Ullmann condensation.
  • ResearchGate. (2006). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety.
  • University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions.
  • ResearchGate. (2006). An Improved Procedure for the Synthesis of 2-Hydroxybenzaldehyde and 2-Hydroxynaphthalene-1-Carbaldehyde.
  • Organic Syntheses. (n.d.). Catechol.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • Google Patents. (n.d.). CN104203891A - Method for producing alkoxy-hydroxybenzaldehyde that is substantially free of alkyl-alkoxy-hydroxybenzaldehyde.
  • ResearchGate. (n.d.). Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones.
  • PrepChem.com. (n.d.). Synthesis of o-hydroxybenzaldehyde.
  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • International Journal of ChemTech Research. (n.d.). Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applications.
  • Research Scientific. (n.d.). This compound.
  • Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(3-Methoxyphenoxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for the synthesis of 2-(3-methoxyphenoxy)benzaldehyde, a key intermediate in the development of various pharmaceutical agents, particularly those targeting neurological disorders.[1][2] The formation of the diaryl ether linkage is the critical step in this synthesis, most commonly achieved via a copper-catalyzed Ullmann condensation. This document provides troubleshooting guidance and frequently asked questions to help you navigate the complexities of this reaction and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

The Ullmann condensation, while a powerful method for C-O bond formation, can be sensitive to a variety of reaction parameters.[3][4] This section addresses common problems encountered during the synthesis of this compound from 2-chlorobenzaldehyde (or the corresponding bromide/iodide) and 3-methoxyphenol.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper(I) source may be oxidized or of poor quality. The active catalytic species is considered to be Cu(I).[5]- Use a fresh, high-purity copper(I) salt such as CuI or CuBr.[5] - Consider adding a mild reducing agent if using a Cu(II) salt to generate the active Cu(I) species in situ.
Inappropriate Ligand: The chosen ligand may not effectively stabilize the copper catalyst or facilitate the reductive elimination step. Ligands are crucial for milder reaction conditions.[5][6]- Screen a variety of ligands. N,N-dimethylglycine has shown high catalytic activity in similar diaryl ether syntheses.[7][8] - Other effective ligand classes include N,N- and N,O-chelating ligands.[7][9] For electron-rich systems, N-methylated amino acid-derived ligands can be effective.[7]
Suboptimal Base: The base is critical for deprotonating the phenol, but an incorrect choice can hinder the reaction or promote side reactions.[10]- For polar aprotic solvents like DMF or acetonitrile, cesium carbonate (Cs₂CO₃) is often a good choice.[5][11] - In non-polar solvents like toluene or xylene, potassium carbonate (K₂CO₃) can be effective and is a more economical option.[12] - Potassium phosphate (K₃PO₄) is another viable option, particularly in solvents like acetonitrile.[7][10]
Presence of Water: Moisture can lead to hydrolysis of the aryl halide and can deactivate certain bases, such as carbonates.[7][10]- Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry reagents. - Consider the use of molecular sieves to maintain anhydrous conditions.[10]
Significant Side Product Formation (e.g., Dehalogenation, Homocoupling) Reductive Dehalogenation: The aryl halide is reduced to benzaldehyde instead of undergoing coupling. This can be caused by a suboptimal ligand.[10]- Screen different ligands. A ligand that is not effectively promoting the cross-coupling can favor the dehalogenation pathway.[10]
Homocoupling: The aryl halide couples with itself to form a biphenyl byproduct.- This can sometimes be mitigated by adjusting the reaction temperature or changing the ligand.
Reaction Stalls or is Incomplete Low Reaction Temperature: Classic Ullmann reactions required high temperatures (around 200 °C), but modern ligand-assisted protocols can run at lower temperatures.[7]- If using a modern ligand system, a temperature range of 80-130 °C is a good starting point.[7][13][14] If the reaction is sluggish, a moderate increase in temperature may be necessary.
Catalyst Deactivation: The catalyst may lose activity over the course of the reaction, especially if impurities are present or if the reaction is run for an extended period.- Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Cu(I) catalyst. - Consider a slightly higher catalyst loading if deactivation is suspected.
Difficult Purification Presence of Starting Materials: Unreacted 2-chlorobenzaldehyde and 3-methoxyphenol can co-elute with the product.- Optimize the reaction to drive it to completion. - A mild basic wash (e.g., with 5% sodium carbonate solution) during workup can help remove unreacted 3-methoxyphenol.[15]
Formation of Benzoic Acid Impurity: The aldehyde product can oxidize to the corresponding carboxylic acid, especially if exposed to air over time.- Store the purified product under an inert atmosphere and at low temperatures.[15] - If oxidation occurs, the acidic impurity can be removed by an acid/base wash during workup.[15]

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Ullmann diaryl ether synthesis?

A1: The precise mechanism of the Ullmann reaction has been a subject of extensive study. While an oxidative addition/reductive elimination pathway similar to palladium-catalyzed reactions is considered less likely for copper, the generally accepted mechanism involves the formation of a copper(I) phenoxide intermediate. This species then undergoes a rate-determining step, which is thought to be a nucleophilic aromatic substitution-like reaction with the aryl halide, to form the diaryl ether product and regenerate the copper(I) catalyst. Electron spin resonance studies have largely ruled out a radical-based mechanism.[16]

Q2: How do I select the optimal solvent for my reaction?

A2: The choice of solvent can significantly impact the reaction's success.[10] Polar aprotic solvents like DMF and DMSO are commonly used and can be very effective.[3][10] However, non-polar solvents such as toluene or xylene have also been successfully employed, particularly with certain catalyst and base combinations.[12] The choice may depend on the specific substrates and other reaction conditions, so screening different solvents may be necessary for optimization.

Q3: Can I use 2-bromobenzaldehyde or 2-iodobenzaldehyde instead of 2-chlorobenzaldehyde?

A3: Yes, and in many cases, aryl bromides and iodides are more reactive than aryl chlorides in Ullmann-type couplings.[8] The higher reactivity of the C-Br and C-I bonds can often allow for milder reaction conditions (e.g., lower temperatures). However, aryl chlorides are typically less expensive, making them more attractive for large-scale synthesis. If you are struggling with the reactivity of 2-chlorobenzaldehyde, switching to the bromide or iodide analogue is a logical step.

Q4: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A4: For reaction monitoring, thin-layer chromatography (TLC) is a quick and effective method to observe the consumption of starting materials and the formation of the product.[17] Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring. For final product characterization, a combination of techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the molecule.[18] Mass spectrometry will confirm the molecular weight.[18][19] Infrared (IR) spectroscopy can identify the key functional groups, such as the aldehyde and ether linkages.[18]

Experimental Protocols and Data

General Protocol for the Synthesis of this compound

The following is a general, representative protocol that can be used as a starting point for optimization.

  • Reaction Setup: To an oven-dried reaction vessel, add CuI (5-10 mol%), a suitable ligand (e.g., N,N-dimethylglycine, 10-20 mol%), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2 equivalents).

  • Addition of Reagents: Add 3-methoxyphenol (1 equivalent) and 2-chlorobenzaldehyde (1-1.2 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., acetonitrile or DMF) via syringe.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120 °C with stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table of Recommended Reaction Parameters
ParameterRecommended ConditionsNotes
Copper Source CuI, CuBr5-10 mol% loading is typical.
Ligand N,N-dimethylglycine, L-proline, 1,10-phenanthroline10-20 mol% loading. Screening may be required.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Typically 2 equivalents are used.
Solvent DMF, Acetonitrile, Toluene, DioxaneMust be anhydrous.
Temperature 80-120 °CHigher temperatures may be needed for less reactive substrates.

Visualizing the Process

Reaction Mechanism Workflow

G cluster_0 Catalytic Cycle Cu(I)X Cu(I)X Cu(I)OAr Cu(I)-Phenoxide Intermediate Cu(I)X->Cu(I)OAr Phenol 3-Methoxyphenol Phenol->Cu(I)OAr Base Base Base (e.g., K₃PO₄) Base_HX Base-HX Base->Base_HX Product This compound Cu(I)OAr->Product + 2-Chlorobenzaldehyde Aryl_Halide 2-Chlorobenzaldehyde Product->Cu(I)X Regenerates Catalyst

Caption: Simplified Ullmann diaryl ether synthesis cycle.

Troubleshooting Flowchart

G start Low Yield in Synthesis? check_reagents Are Reagents Pure & Anhydrous? start->check_reagents check_catalyst Is the Cu(I) Source Active? check_reagents->check_catalyst Yes solution_reagents Dry Reagents/Solvents Use Molecular Sieves check_reagents->solution_reagents No check_ligand Is the Ligand Optimal? check_catalyst->check_ligand Yes solution_catalyst Use Fresh CuI/CuBr check_catalyst->solution_catalyst No check_base Is the Base Correct for the Solvent? check_ligand->check_base Yes solution_ligand Screen Different Ligands (e.g., N,N-dimethylglycine) check_ligand->solution_ligand No check_temp Is the Temperature Sufficient? check_base->check_temp Yes solution_base Match Base to Solvent (e.g., Cs₂CO₃ for DMF) check_base->solution_base No solution_temp Incrementally Increase Temperature (80-120 °C) check_temp->solution_temp No

Caption: A logical flowchart for troubleshooting low-yield reactions.

References

  • Technical Support Center: Ullmann Diaryl Ether Synthesis - Benchchem. (n.d.).
  • Ullmann reaction - Wikipedia. (n.d.).
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (2012, July 17).
  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - arkat usa. (n.d.).
  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Publishing. (n.d.).
  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - PMC - NIH. (2019, July 10).
  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - Semantic Scholar. (2019, July 10).
  • Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere | Organic Letters - ACS Publications. (n.d.).
  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (n.d.).
  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. (2024, August 16).
  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands - Books. (n.d.).
  • Ullmann Diaryl Ether Synthesis: Technical Support Center - Benchchem. (n.d.).
  • Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides | Request PDF - ResearchGate. (2025, August 6).
  • This compound. (n.d.).
  • An efficient BINAM–copper(II) catalyzed Ullmann-type synthesis of diaryl ethers | Request PDF - ResearchGate. (2025, August 6).
  • This compound - Chem-Impex. (n.d.).
  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Ullmann Condensation - SynArchive. (n.d.).
  • Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed. (n.d.).
  • Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones - ResearchGate. (n.d.).
  • This compound 97 122283-23-2 - Sigma-Aldrich. (n.d.).
  • identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde - Benchchem. (n.d.).

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Technical Support Center: Troubleshooting By-product Formation in 2-(3-Methoxyphenoxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of 2-(3-Methoxyphenoxy)benzaldehyde is a critical step in the development of various pharmaceutical agents, particularly those targeting neurological disorders.[1][2] This diaryl ether is a key building block, and its purity is paramount.[2] However, like many organic syntheses, the path to a pure product can be fraught with the formation of unwanted by-products. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate the formation of these impurities.

The most common and industrially scalable method for synthesizing this compound is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[3][4] Specifically, this involves the coupling of 2-chlorobenzaldehyde or 2-bromobenzaldehyde with 3-methoxyphenol. While effective, this reaction is not without its challenges, often leading to a mixture of products that can complicate purification and reduce overall yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products I should expect in the synthesis of this compound via Ullmann condensation?

A1: Based on the mechanism of the Ullmann reaction and empirical data, you can anticipate several key by-products. These arise from side reactions involving the starting materials and intermediates. The primary by-products to monitor are:

  • Homocoupling products: Symmetrical biaryls formed from the coupling of two molecules of the same aryl halide (e.g., 2,2'-diformylbiphenyl from 2-chlorobenzaldehyde) or two molecules of the phenol. Homocoupling of the aryl halide is a known limitation of the Ullmann reaction.[5]

  • Dehalogenated starting material: The aryl halide can be reduced to the corresponding arene (e.g., benzaldehyde from 2-chlorobenzaldehyde). This is a common side reaction, especially if the reaction conditions are not optimal.[6]

  • Products of nucleophilic aromatic substitution (SNAr) at other positions: While the ortho position is the target, under certain conditions, substitution at other positions on the benzaldehyde ring can occur, though this is generally less favorable unless activated by strong electron-withdrawing groups.[7][8][9]

  • Over-alkylation or side reactions of the aldehyde: The aldehyde functional group can potentially undergo side reactions, although this is less common under typical Ullmann conditions.

Q2: My reaction yield is low, and I'm seeing a significant amount of benzaldehyde. What's causing this?

A2: The presence of a significant amount of benzaldehyde, the dehalogenated product of your 2-halobenzaldehyde starting material, points towards a reductive dehalogenation side reaction.[6] This can be caused by several factors:

  • Suboptimal Ligand Choice: The ligand plays a crucial role in the catalytic cycle. An inappropriate ligand may not efficiently promote the desired C-O bond formation, allowing the reductive dehalogenation pathway to dominate.

  • Presence of Water: Anhydrous conditions are critical. Water can interfere with the base and the catalyst, leading to side reactions.[6]

  • Base Strength and Type: The base is necessary to deprotonate the phenol, but an overly strong or unsuitable base can promote undesired pathways.[6]

Q3: I've identified a high molecular weight impurity that seems to be a dimer of my starting material. How can I prevent this?

A3: The formation of a dimer, such as 2,2'-diformylbiphenyl, is a classic example of a homocoupling side reaction in Ullmann condensations.[5] This occurs when two molecules of the aryl halide react with each other. To minimize this:

  • Control Catalyst Loading: While counterintuitive, excessively high concentrations of the copper catalyst can sometimes favor homocoupling.

  • Optimize Ligand-to-Copper Ratio: The ligand helps to stabilize the copper catalyst and facilitate the desired cross-coupling. A well-optimized ratio is key.

  • Slow Addition of Aryl Halide: Adding the aryl halide slowly to the reaction mixture containing the phenol, base, and catalyst can help to maintain a low concentration of the aryl halide at any given time, thus disfavoring the bimolecular homocoupling reaction.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, cause-and-effect analysis of common issues and their solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low to no conversion of starting materials 1. Inactive Catalyst: The copper source may be oxidized or improperly activated. 2. Incorrect Base: The base may not be strong enough to deprotonate the 3-methoxyphenol. 3. Low Reaction Temperature: Ullmann reactions often require elevated temperatures to proceed at a reasonable rate.[3]1. Catalyst Selection: Use high-purity Cu(I) salts like CuI or CuBr. If using copper metal, ensure it is activated.[10] The active catalytic species is believed to be Cu(I).[11] 2. Base Screening: Screen bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Cesium carbonate is often effective in polar aprotic solvents.[10] The choice of base can significantly impact yield.[10] 3. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and by-product generation by TLC or GC-MS.
Significant formation of 2,2'-diformylbiphenyl (Homocoupling) 1. High Aryl Halide Concentration: Favors the bimolecular reaction of the aryl halide with itself. 2. Suboptimal Ligand: The ligand may not be effectively promoting the cross-coupling pathway.[6]1. Controlled Addition: Add the 2-halobenzaldehyde solution dropwise over an extended period. 2. Ligand Screening: Screen different ligands. N,N-dimethylglycine has been shown to be effective in promoting diaryl ether synthesis.[6][10] Ligands accelerate the reaction and allow for milder conditions.[10]
Presence of Benzaldehyde (Dehalogenation) 1. Protic Impurities: Water or other protic impurities can act as a proton source for the dehalogenation pathway. 2. Inefficient Catalytic Cycle: The desired reductive elimination to form the diaryl ether is slow, allowing for competing reduction of the aryl halide.1. Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. Use of molecular sieves can be beneficial.[6] 2. Optimize Catalyst System: Re-evaluate the copper source, ligand, and solvent combination to accelerate the desired C-O bond formation.
Complex mixture of unidentified by-products 1. Reaction Temperature Too High: Can lead to decomposition of starting materials, products, or intermediates. 2. Incorrect Solvent: The solvent can influence reaction pathways and stability of intermediates.[6]1. Temperature Study: Run the reaction at a lower temperature for a longer duration. 2. Solvent Screening: Test different high-boiling polar aprotic solvents like DMF, DMSO, or NMP, or non-polar solvents like toluene or xylene.[3][6]

Visualizing the Reaction and Side Pathways

To better understand the chemistry at play, the following diagrams illustrate the intended reaction and the formation of key by-products.

Ullmann Condensation for this compound cluster_reactants Reactants cluster_main Desired Reaction Pathway 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde 3-Methoxyphenol 3-Methoxyphenol Intermediate Complex Intermediate Complex 3-Methoxyphenol->Intermediate Complex Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Intermediate Complex Catalyzes Base Base Base->Intermediate Complex This compound This compound Intermediate Complex->this compound Reductive Elimination

Caption: Desired Ullmann condensation pathway.

By-product Formation Pathways cluster_byproducts Side Reactions 2,2'-diformylbiphenyl 2,2'-diformylbiphenyl Benzaldehyde Benzaldehyde 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde->Benzaldehyde Reductive Dehalogenation (Proton Source)

Caption: Common by-product formation pathways.

Analytical Protocols for By-product Identification

A robust analytical strategy is essential for identifying and quantifying by-products.[12] Collaboration between synthetic and analytical chemists is often key to success.[12]

Thin-Layer Chromatography (TLC)
  • Objective: Rapid, qualitative monitoring of reaction progress and detection of major by-products.

  • Methodology:

    • Prepare a TLC plate (e.g., silica gel 60 F₂₅₄).

    • Spot the crude reaction mixture alongside the starting materials (2-chlorobenzaldehyde and 3-methoxyphenol) and a pure standard of the desired product, if available.

    • Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).

    • By-products will appear as new spots with different Rf values from the starting materials and the product.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: Separation and identification of volatile by-products.

  • Methodology:

    • Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Inject the sample into the GC-MS instrument.

    • Use a standard non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).

    • Employ a temperature program that effectively separates the components (e.g., start at 50°C, ramp to 280°C).

    • The mass spectrometer will provide mass spectra for each separated component.

    • Identify by-products by comparing their mass spectra to library databases (e.g., NIST) and by interpreting the fragmentation patterns. This is a powerful tool for identifying unknown compounds.[13]

High-Performance Liquid Chromatography (HPLC)
  • Objective: Quantification of the desired product and major by-products.

  • Methodology:

    • Develop an HPLC method using a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water).

    • Prepare a standard solution of the pure product at a known concentration.

    • Inject the standard and the crude reaction mixture.

    • Quantify the product and by-products by comparing their peak areas to that of the standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: Structural elucidation of the desired product and isolated by-products.

  • Methodology:

    • Purify the main product and any significant by-products using column chromatography.

    • Acquire ¹H and ¹³C NMR spectra for each compound.

    • The detailed structural information from NMR is invaluable for confirming the identity of known compounds and for determining the structure of novel by-products.[13]

By systematically applying these troubleshooting strategies and analytical techniques, you can gain a deeper understanding of your reaction, leading to improved yields and higher purity of your target molecule, this compound.

References

  • Technical Support Center: Ullmann Diaryl Ether Synthesis. Benchchem.
  • Ullmann coupling-An overview. OperaChem.
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  • CAS 122283-23-2 this compound. BOC Sciences.
  • Schematic representation of the Ullmann reaction and Ullmann condensation. ResearchGate.
  • CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde. Google Patents.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
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Technical Support Center: Williamson Ether Synthesis of Substituted Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Williamson ether synthesis, specifically tailored for the preparation of alkoxy-substituted benzaldehydes. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this crucial C-O bond-forming reaction. Here, we move beyond standard textbook procedures to address the nuanced challenges and side reactions that frequently arise when working with substituted phenolic aldehydes. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies required to optimize your synthetic outcomes.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is unexpectedly low, and I'm recovering a significant amount of the starting hydroxybenzaldehyde. What's going wrong?

Answer:

Low conversion is a common issue that typically points to one of two root causes: inefficient deprotonation of the phenolic hydroxyl group or deactivation of your reagents.

Possible Cause 1: Incomplete Deprotonation The first step of the Williamson synthesis is the quantitative formation of the phenoxide nucleophile.[1] Phenolic protons are acidic, but their pKa can be influenced by the electronic nature of the substituents on the aromatic ring. If the base is not strong enough to completely deprotonate the phenol, the subsequent alkylation will be incomplete.

  • Troubleshooting Suggestion:

    • Re-evaluate your base: While strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, they introduce water, which can lead to side reactions. A superior choice for this synthesis is a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous polar aprotic solvent (e.g., THF, DMF).[2][3] These irreversibly deprotonate the alcohol to form the alkoxide.

    • Use milder carbonate bases: For many substituted phenols, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent like acetonitrile or DMF provides a sufficiently basic environment while minimizing harsh conditions that promote side reactions.[4][5] The cesium effect, in particular, can significantly accelerate Sₙ2 reactions.

Possible Cause 2: Moisture Contamination The Williamson ether synthesis is highly sensitive to moisture.[6] Water can consume the strong base (e.g., NaH) and hydrolyze the alkyl halide, reducing the concentration of your key reactants.[7]

  • Troubleshooting Suggestion:

    • Ensure Anhydrous Conditions: Thoroughly flame-dry or oven-dry all glassware before use. Use anhydrous solvents, dispensed from a solvent purification system or a freshly opened bottle under an inert atmosphere (e.g., nitrogen or argon).

Question 2: My TLC and NMR analysis show multiple products. Besides my desired ether, I've isolated a carboxylic acid and an alcohol derived from my starting benzaldehyde. What happened?

Answer:

The formation of both a carboxylic acid and a primary alcohol from a benzaldehyde starting material under basic conditions is the classic signature of the Cannizzaro reaction .[8][9]

Mechanism Insight: The Cannizzaro Reaction This disproportionation reaction occurs with aldehydes that lack α-hydrogens, such as benzaldehyde and its derivatives.[10][11] In the presence of a strong base (especially hydroxide ions), one molecule of the aldehyde is oxidized to a carboxylate salt, while a second molecule is reduced to the corresponding primary alcohol.[12] The reaction proceeds via a hydride transfer from a tetrahedral intermediate formed by the attack of hydroxide on the carbonyl carbon.[9][11]

  • Troubleshooting Suggestion:

    • Avoid Hydroxide Bases: The primary culprit is the use of strong hydroxide bases like NaOH or KOH. Switch to non-hydroxide bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[4] These bases are effective for deprotonating the phenol but are less likely to initiate the Cannizzaro cascade.

    • Control Temperature: The Cannizzaro reaction is often accelerated at higher temperatures. Running your reaction at a lower temperature may help suppress this side reaction, though it may also slow down the desired ether synthesis.

Question 3: I've observed an isomeric byproduct where the alkyl group is attached to the aromatic ring instead of the oxygen. Why does this C-alkylation occur?

Answer:

This is a classic example of the competition between O-alkylation and C-alkylation. The phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (specifically the ortho and para positions).[13][14]

Mechanism Insight: C- vs. O-Alkylation Whether alkylation occurs on the oxygen or the carbon depends on a variety of factors, often rationalized by Hard and Soft Acid-Base (HSAB) theory.

  • O-alkylation (Desired): The negatively charged oxygen is a "hard" nucleophilic center and preferentially attacks "hard" electrophiles. This pathway is generally favored in polar aprotic solvents.[4][15]

  • C-alkylation (Side Reaction): The π-system of the aromatic ring is a "soft" nucleophile. This pathway can become significant under certain conditions, particularly with softer alkylating agents or in solvents that poorly solvate the phenoxide.[14][16]

  • Troubleshooting Suggestion:

    • Solvent Choice is Critical: Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[15][17] These solvents effectively solvate the cation (e.g., Na⁺, K⁺), leaving a more reactive, "naked" phenoxide anion that favors attack through the more electronegative oxygen atom. Protic solvents can hydrogen-bond with the oxygen, shielding it and potentially increasing the relative reactivity of the ring carbons.

    • Choice of Alkylating Agent: While less tunable, very soft alkylating agents might favor C-alkylation. Using standard alkyl halides (R-Cl, R-Br, R-I) typically favors O-alkylation under the right solvent conditions.

Question 4: My main byproduct is an alkene, and I've also isolated the starting hydroxybenzaldehyde. What is causing this elimination reaction?

Answer:

The formation of an alkene points to a competing E2 (bimolecular elimination) reaction.[18][19] The phenoxide you generate is not only a good nucleophile but also a strong base. This base can abstract a proton from the carbon adjacent (β-position) to the leaving group on your alkyl halide, leading to the formation of a double bond.

Mechanism Insight: Sₙ2 vs. E2 Competition This competition is heavily influenced by the structure of the alkyl halide.

  • Primary Alkyl Halides (RCH₂-X): Strongly favor the desired Sₙ2 pathway.[2][3]

  • Secondary Alkyl Halides (R₂CH-X): Are prone to both Sₙ2 and E2 reactions, often resulting in a mixture of products.[20][21]

  • Tertiary Alkyl Halides (R₃C-X): Almost exclusively undergo E2 elimination due to severe steric hindrance around the electrophilic carbon, which prevents the nucleophilic attack required for Sₙ2.[2][4]

  • Troubleshooting Suggestion:

    • Select the Right Alkyl Halide: Whenever possible, design your synthesis to use a primary alkyl halide. For instance, to synthesize iso-propoxybenzaldehyde, you should react the sodium salt of hydroxybenzaldehyde with 1-halo-2-methylpropane, not the sodium salt of 2-methyl-1-propanol with halobenzaldehyde (which is not a Williamson synthesis). The best approach is to react the phenoxide with a primary alkyl halide like 2-bromopropane.

    • Use a Less Bulky Base/Phenoxide: If your hydroxybenzaldehyde is sterically hindered, it can act as a bulky base, favoring elimination. This is an inherent property of the substrate you cannot change.

    • Lower the Reaction Temperature: Higher temperatures tend to favor elimination over substitution.[6][18] Running the reaction at the lowest temperature that allows for a reasonable reaction rate can improve the ratio of ether to alkene.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired reaction and the key competing side reactions discussed above.

Desired O-Alkylation Pathway

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack (O-Alkylation) Hydroxybenzaldehyde Hydroxybenzaldehyde Phenoxide Phenoxide Hydroxybenzaldehyde->Phenoxide + Base Phenoxide_2 Phenoxide Base Base Alkyl_Halide Alkyl Halide (R-X) Desired_Ether Alkoxybenzaldehyde (Product) Phenoxide_2->Desired_Ether + Alkyl Halide

Caption: The intended two-step Williamson ether synthesis workflow.

Major Competing Side Reactions

G cluster_O_Alkylation Desired Pathway cluster_Side_Reactions Side Reactions Start Phenoxide + Alkyl Halide O_Alkylation O_Alkylation Start->O_Alkylation Favored by: - Polar aprotic solvent - Primary R-X Cannizzaro Cannizzaro Rxn (if strong base) Start->Cannizzaro Caused by: - Strong [OH⁻] Elimination Elimination (E2) Start->Elimination Favored by: - Secondary/Tertiary R-X - High Temp C_Alkylation C_Alkylation Start->C_Alkylation Ambident Nucleophile Ether_Product Desired Ether O_Alkylation->Ether_Product Cannizzaro_Products Acid + Alcohol Cannizzaro->Cannizzaro_Products Elimination_Product Alkene Elimination->Elimination_Product C_Alkylation_Product Isomeric Byproduct C_Alkylation->C_Alkylation_Product

Caption: Key competing reactions in the synthesis of alkoxybenzaldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base and solvent combination for this reaction?

For general screening, a combination of potassium carbonate (K₂CO₃) in anhydrous N,N-dimethylformamide (DMF) is an excellent starting point. K₂CO₃ is strong enough to deprotonate most substituted phenols, is inexpensive, and avoids the harsh conditions that lead to the Cannizzaro reaction.[4] DMF is a polar aprotic solvent that effectively promotes the Sₙ2 reaction.[15]

BaseSolvent(s)ProsCons
K₂CO₃ / Cs₂CO₃ DMF, AcetonitrileExcellent for avoiding Cannizzaro; mild conditions.[4][5]May require higher temperatures or longer reaction times.
NaH / KH THF, DMFIrreversible deprotonation; very effective.[2]Highly moisture-sensitive; requires inert atmosphere techniques.
NaOH / KOH Ethanol, WaterInexpensive and strong.High risk of Cannizzaro reaction ; introduces protic solvent.[8][12]

Q2: How do electron-donating or electron-withdrawing groups on the hydroxybenzaldehyde affect the reaction?

Substituents have a dual influence on the starting material's reactivity.[22]

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, -CF₃:

    • Increase Acidity: They make the phenolic proton easier to remove, facilitating the initial deprotonation step.

    • Decrease Nucleophilicity: They withdraw electron density from the phenoxide, making it a less powerful nucleophile, which can slow down the Sₙ2 step.

  • Electron-Donating Groups (EDGs) like -OCH₃, -CH₃:

    • Decrease Acidity: They make the phenolic proton harder to remove, potentially requiring a stronger base.

    • Increase Nucleophilicity: They donate electron density, making the resulting phenoxide a more potent nucleophile and speeding up the Sₙ2 step.

Q3: Can I use an aryl halide (e.g., bromobenzene) instead of an alkyl halide to make a diaryl ether?

No, the standard Williamson ether synthesis does not work with aryl halides. The carbon-halogen bond in an aryl halide is too strong, and the sp²-hybridized carbon is not susceptible to a backside Sₙ2 attack.[2] Synthesizing diaryl ethers requires different methods, such as the Ullmann condensation, which typically uses a copper catalyst.[4][23]

Optimized Experimental Protocol (General Procedure)

This protocol is a robust starting point for the synthesis of an alkoxybenzaldehyde from a substituted hydroxybenzaldehyde and a primary alkyl halide.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the substituted hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF (or acetonitrile) to the flask to create a suspension (approx. 0.2-0.5 M concentration with respect to the aldehyde).

  • Alkylating Agent: Add the primary alkyl halide (1.1-1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃, KX).

    • Dilute the filtrate with ethyl acetate or diethyl ether and wash thoroughly with water (3x) to remove the DMF.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure alkoxybenzaldehyde.

References

  • Vertex AI Search. (2025).
  • Study.com. (n.d.). Cannizzaro Reaction | Definition, Mechanism & Examples.
  • Allen. (n.d.). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs.
  • SATHEE. (n.d.). Cannizzaro Reaction Mechanism.
  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
  • PraxiLabs. (n.d.). Reaction of Alkyl Halides (Hydrolysis of Alcohols) Virtual Lab.
  • Benchchem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • Physics Wallah. (n.d.). Reaction Mechanism of Cannizzaro Reaction.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • SATHEE. (n.d.). Aldol Condensation.
  • University of Calgary. (n.d.). Ch15: Hydrolysis of Alkyl Halides.
  • The Journal of Organic Chemistry. (n.d.). The Complete Mechanism of an Aldol Condensation.
  • Quora. (2016). What is the hydrolysis process of alkyl halides?.
  • Benchchem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • Unknown Source. (n.d.).
  • Chemistry Steps. (n.d.). The SN1 Reaction of Alkyl Halides with Water.
  • Web Pages. (n.d.). 9. Aldol Reaction.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Unknown Source. (n.d.). The Williamson Ether Synthesis.
  • Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.
  • Wikipedia. (n.d.). Aldol condensation.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Unknown Source. (n.d.). Williamson Ether Synthesis.
  • A.Collegepressbox. (2025). Mastering The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Sommelet–Hauser rearrangement.
  • Benchchem. (2025).
  • Unknown Source. (n.d.). The Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Francis Academic Press. (n.d.).
  • Khan Academy. (n.d.). Williamson ether synthesis (video).
  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Unknown Source. (n.d.).
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  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes.
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Ullmann Condensation for Diaryl Ether Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Ullmann Condensation, a cornerstone reaction in the synthesis of diaryl ethers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-O bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common challenges, underpinned by a strong scientific rationale.

Introduction: The Enduring Relevance of the Ullmann Condensation

First reported by Fritz Ullmann in 1905, the Ullmann condensation is a copper-catalyzed reaction between a phenol and an aryl halide to form a diaryl ether.[1][2] While classic protocols often required harsh conditions—high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder—the reaction has seen a renaissance in recent years.[3][4] Modern iterations, employing catalytic amounts of copper and various ligands, have significantly broadened its applicability, allowing for milder reaction conditions and greater functional group tolerance.[3][5] However, despite these advances, the Ullmann condensation can be a challenging reaction to optimize. This guide aims to demystify the process, providing you with the knowledge to troubleshoot effectively and achieve your synthetic goals.

Troubleshooting Guide: From Low Yields to Unwanted Side Reactions

This section is formatted in a question-and-answer style to directly address the most common issues encountered during the Ullmann diaryl ether synthesis.

Question 1: I am observing very low to no conversion of my starting materials. What are the primary factors I should investigate?

Answer: Low or no conversion in an Ullmann condensation typically points to one or more of the following critical parameters:

  • Catalyst and Ligand System: The choice of copper source and, crucially, the ligand is paramount. While classical methods used copper powder, modern protocols favor soluble copper(I) salts like CuI, CuBr, or Cu₂O.[4] Ligands are often essential to facilitate the reaction at lower temperatures.[3][6] For electron-rich aryl bromides, N,N-dimethylglycine has proven effective.[3] A screening of various ligand classes, such as N,N- and N,O-chelating ligands, may be necessary for your specific substrates.[3][6]

  • Base Selection: The base plays a critical role in deprotonating the phenol to form the active nucleophile. The choice of base can significantly impact your yield.[7][8]

    • Common Choices: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[4][7][9]

    • Causality: The solubility and strength of the base are key. For instance, K₂CO₃ is often effective in non-polar solvents like toluene or xylene.[9] In more polar aprotic solvents like acetonitrile, Cs₂CO₃ or K₃PO₄ are often preferred.[3][10] The presence of water can inactivate carbonate bases, making anhydrous conditions essential.[3]

  • Solvent Effects: The reaction medium influences the solubility of reactants and the stability of intermediates.

    • Polar Aprotic Solvents: DMF, DMSO, and NMP are commonly used and can facilitate the reaction.[11][12]

    • Non-Polar Solvents: Toluene and xylene can also be effective, particularly with certain catalyst-base combinations.[9] It's important to note that solvents capable of coordinating with the copper center, such as anisole and 1,4-dioxane, can sometimes be detrimental to the reaction.[9]

  • Reaction Temperature: While modern protocols have lowered the temperature requirements, the Ullmann condensation is still often a thermally demanding reaction.[2][11] If you are not seeing conversion at a lower temperature (e.g., 80-110°C), a careful and incremental increase in temperature may be necessary.

Question 2: My main side product is the dehalogenated arene from my aryl halide starting material. How can I suppress this reductive dehalogenation?

Answer: Reductive dehalogenation is a common and frustrating side reaction in Ullmann condensations.[2] It occurs when the aryl halide is reduced to the corresponding arene instead of undergoing the desired coupling.

Potential Causes and Solutions:

  • Suboptimal Ligand: The ligand may not be efficiently promoting the C-O bond formation, leading to alternative reaction pathways.

    • Troubleshooting: A ligand screen is highly recommended. For instance, for electron-rich aryl bromides, N,N-dimethylglycine has been shown to be effective in minimizing side reactions.[3] Other successful ligands include diamines and phenanthrolines, depending on the specific substrates.[8]

  • Reaction Conditions: The choice of solvent and base can influence the prevalence of reductive dehalogenation. Experimenting with different combinations, as outlined in the previous question, can be beneficial.

  • Mechanism of Side Reaction: Reductive dehalogenation can occur through various mechanisms, including single-electron transfer (SET) pathways. The choice of ligand and reaction conditions can help to favor the desired oxidative addition/reductive elimination cycle.

Question 3: I am working with an electron-rich aryl halide and/or an electron-poor phenol, and the reaction is very sluggish. What modifications should I consider?

Answer: The electronic properties of your substrates are a critical factor. Generally, the Ullmann condensation works best with electron-poor aryl halides and electron-rich phenols.[9][11] When faced with challenging electronic pairings, the following adjustments can be made:

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl >> F.[2] If you are using an aryl chloride, consider synthesizing the corresponding aryl bromide or iodide, as they are more reactive.

  • Ligand Acceleration: For these challenging substrates, the use of an accelerating ligand is often essential. Ligands like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) have been shown to significantly accelerate the reaction, allowing it to proceed at more moderate temperatures.[13][14]

  • Robust Catalytic Systems: For sterically hindered or electronically challenging substrates, specific catalytic systems have been developed. For example, using picolinic acid as a ligand with a CuI catalyst in DMSO with K₃PO₄ as the base has been effective for the synthesis of hindered diaryl ethers.[15]

Experimental Protocol: A General Procedure for Ligand-Accelerated Ullmann Diaryl Ether Synthesis

This protocol is a starting point and may require optimization for your specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and the chosen ligand (e.g., N,N-dimethylglycine, 0.10 mmol, 10 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Base and Solvent: Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 2.0 mmol) and the anhydrous solvent (e.g., acetonitrile or toluene, 3-5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Process

Troubleshooting Workflow:

troubleshooting_workflow start Low or No Conversion check_catalyst Evaluate Catalyst and Ligand System start->check_catalyst check_base Assess Base Selection start->check_base check_solvent Analyze Solvent Effects start->check_solvent check_temp Review Reaction Temperature start->check_temp optimize_conditions Optimize Conditions check_catalyst->optimize_conditions check_base->optimize_conditions check_solvent->optimize_conditions check_temp->optimize_conditions side_reaction Reductive Dehalogenation Observed ligand_screen Perform Ligand Screen side_reaction->ligand_screen adjust_conditions Adjust Solvent/Base Combination side_reaction->adjust_conditions ligand_screen->optimize_conditions adjust_conditions->optimize_conditions

Caption: A workflow for troubleshooting common issues in Ullmann diaryl ether synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I run the Ullmann condensation open to the air?

A1: While some modern protocols have developed air-stable catalyst systems, it is generally recommended to perform the Ullmann condensation under an inert atmosphere (e.g., nitrogen or argon).[9] This is to prevent oxidation of the copper catalyst and the phenoxide intermediate, which can lead to lower yields and the formation of byproducts.

Q2: What is the proposed mechanism for the Ullmann condensation?

A2: The exact mechanism of the Ullmann condensation is still a subject of research and can be influenced by the specific reaction conditions.[16][17] However, a generally accepted pathway for modern ligand-accelerated reactions involves a Cu(I)/Cu(III) catalytic cycle. The key steps are believed to be:

  • Formation of a copper(I) phenoxide complex.

  • Oxidative addition of the aryl halide to the copper(I) center to form a copper(III) intermediate.

  • Reductive elimination from the copper(III) complex to form the C-O bond of the diaryl ether and regenerate the active copper(I) catalyst.[17][18]

Q3: Are there alternatives to the Ullmann condensation for diaryl ether synthesis?

A3: Yes, the most notable alternatives are the palladium-catalyzed Buchwald-Hartwig amination and etherification reactions.[3][6] While these methods can be very effective and often proceed under milder conditions, the high cost of palladium and the sensitivity of the phosphine ligands can be a drawback, especially for large-scale synthesis.[3] This has led to the renewed interest in developing more efficient and cost-effective copper-catalyzed Ullmann-type reactions.[3]

Q4: Can I use aryl chlorides as substrates in the Ullmann condensation?

A4: Traditionally, aryl chlorides have been challenging substrates for the Ullmann condensation due to their lower reactivity compared to aryl bromides and iodides.[2] However, recent advances in ligand design have led to the development of catalytic systems that can effectively couple aryl chlorides.[19] These reactions often require higher temperatures and more specialized ligands.[19]

Quantitative Data Summary

ParameterRecommended ConditionsRationale
Copper Source CuI, CuBr, Cu₂O (5-10 mol%)Soluble Cu(I) salts are generally more effective than metallic copper.[4]
Ligands N,N-dimethylglycine, 1,10-phenanthroline, picolinic acid, TMHDAccelerate the reaction, allowing for milder conditions and broader substrate scope.[3][8][13][15]
Bases K₃PO₄, Cs₂CO₃, K₂CO₃ (2.0 equiv)Choice depends on solvent and substrate; crucial for phenoxide formation.[3][9][10]
Solvents Acetonitrile, Toluene, DMF, DMSOSolvent polarity can significantly influence reaction outcome.[9][11]
Temperature 80 - 140°CModern protocols allow for lower temperatures, but optimization is often required.[9][11]

References

  • Slideshare. (n.d.). Ullmann reaction. [Link]
  • SynArchive. (n.d.).
  • Schröder, F., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1136-1144. [Link]
  • Yang, Y., et al. (2011). An Efficient Novel Ligand for Copper-Catalyzed Formation of Diaryl Ethers. Letters in Organic Chemistry, 8(4), 253-256. [Link]
  • Varma, R. S., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(14), 255-265. [Link]
  • Wikipedia. (n.d.).
  • Taillefer, M., et al. (2007). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 107(7), 3081-3119. [Link]
  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 221-224. [Link]
  • Islam, S. M., et al. (2018). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Buck, E., et al. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 4(9), 1623-1626. [Link]
  • Yadav, V. K., et al. (2006). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 71(21), 8284-8287. [Link]
  • Chan, T. H., et al. (2001). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Tetrahedron Letters, 42(48), 8567-8569. [Link]
  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794. [Link]
  • Buck, E., et al. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Princeton University. [Link]
  • Chen, Y. J., et al. (2010). Copper‐catalyzed ligand‐free O‐arylation for the synthesis of diaryl ethers. European Journal of Organic Chemistry, 2010(28), 5469-5473. [Link]
  • Hartwig, J. F., et al. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 139(50), 18386-18396. [Link]
  • Inamdar, S. M., & Khan, F. A. K. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • ResearchGate. (2017). Any suggestions for doing Ullmann-type reaction to form Diaryl ether?. [Link]
  • Monnier, F., & Taillefer, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Moroz, A. A., & Shvartsberg, M. S. (1974). The Ullmann Ether Condensation. Russian Chemical Reviews, 43(8), 679-689. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Buchwald, S. L., et al. (2005). Diaryl ether condensation reactions. U.S.
  • Lang, F., et al. (1998). Phosphazene P4-But Base for the Ullmann Biaryl Ether Synthesis.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
  • Reddit. (2023). Troubleshooting Ullmann Couplint. [Link]
  • Schröder, F., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. [Link]
  • Hartwig, J. F., et al. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Synthesis of 2-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenoxy)benzaldehyde. This versatile aromatic compound is a crucial intermediate in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its synthesis, typically achieved through an Ullmann condensation reaction, can present challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to optimize yield and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.

Question 1: Why is my yield of this compound consistently low?

Low yields in the Ullmann condensation for diaryl ether synthesis are a common issue and can be attributed to several factors.[3] A systematic approach to troubleshooting is essential.

Possible Causes and Solutions:

  • Purity of Reactants: The purity of the starting materials, 2-halobenzaldehyde and 3-methoxyphenol, is critical. Impurities can interfere with the catalytic cycle.

    • Recommendation: Ensure the purity of your starting materials by recrystallization or distillation before use. Verify purity using techniques like NMR or GC-MS.

  • Catalyst and Ligand Selection: The choice of the copper catalyst and ligand is paramount for an efficient reaction.[4]

    • Catalyst: Copper(I) salts like CuI, CuBr, or Cu₂O are generally more effective than copper(II) salts.[4] In some cases, air-stable Cu(I) catalysts like CuIPPh₃ have shown good results.[4]

    • Ligand: Ligands accelerate the reaction and allow for milder conditions.[2][4] N,N- and N,O-chelating ligands are known to be effective.[2] N,N-dimethylglycine has been shown to provide high catalytic activity in the Ullmann coupling of phenols and aryl halides.[3] Screening different ligands may be necessary for optimal results with your specific substrates.[4]

  • Base Selection: The choice of base can significantly impact the reaction's success.

    • Recommendation: Inexpensive bases like K₂CO₃ can be effective, especially in non-polar solvents.[4] For polar aprotic solvents, Cs₂CO₃ is often the preferred base.[3][4] The solubility and strength of the base are crucial factors to consider.[4]

  • Solvent and Temperature: Traditional Ullmann reactions often require high-boiling polar solvents and high temperatures, which can lead to side reactions.[5]

    • Recommendation: Modern methods with appropriate ligands can often be run at lower temperatures (e.g., 90-120°C).[3][6] Solvents like dioxane or DMF are commonly used.[3][6] It's important to ensure the solvent is anhydrous, as water can deactivate the catalyst.

  • Reaction Atmosphere: The reaction is sensitive to oxygen.

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst and other reactants.

Question 2: I'm observing significant side product formation. What are the likely impurities and how can I minimize them?

Side reactions can complicate purification and reduce the yield of the desired product.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of Aryl Halide: The starting 2-halobenzaldehyde can couple with itself to form a biphenyl derivative.

    • Mitigation: This is often favored at higher temperatures. Optimizing the reaction temperature and using an appropriate ligand can help minimize this side reaction.[7]

  • N-Arylation of Ligand: If an amino acid-based ligand like N-methylglycine is used, it can sometimes couple with the aryl halide, deactivating the catalyst.[3]

    • Mitigation: Switching to a ligand less prone to this side reaction, such as N,N-dimethylglycine, can be beneficial.[3]

  • Oxidation of the Aldehyde: The benzaldehyde functional group is susceptible to oxidation to a carboxylic acid, especially at high temperatures or in the presence of air.

    • Mitigation: Maintaining an inert atmosphere is crucial. Purification methods like an acid-base extraction can remove the carboxylic acid impurity.[8]

Question 3: My reaction is not going to completion. What can I do?

An incomplete reaction can be frustrating. Here are some steps to diagnose and solve the issue.

Troubleshooting Incomplete Reactions:

  • Catalyst Deactivation: The copper catalyst can be deactivated by impurities or exposure to air.

    • Solution: Ensure all reactants and the solvent are pure and dry. Maintain a strict inert atmosphere throughout the reaction.

  • Insufficient Reaction Time or Temperature: The reaction may simply need more time or a higher temperature to proceed to completion.

    • Solution: Monitor the reaction progress by TLC or GC. If the reaction stalls, consider increasing the temperature in small increments or extending the reaction time.

  • Poor Solubility: If the reactants, particularly the base, are not sufficiently soluble in the chosen solvent, the reaction rate can be slow.

    • Solution: Consider a different solvent or a base with better solubility in your reaction medium. For example, Cs₂CO₃ has better solubility in many organic solvents compared to K₂CO₃.[4]

Experimental Workflow: A Step-by-Step Protocol

This protocol provides a general methodology for the synthesis of this compound.

experimental_workflow start Start: Assemble Reaction reactants Add 2-halobenzaldehyde, 3-methoxyphenol, Cu(I) catalyst, ligand, and base to flask start->reactants solvent Add anhydrous solvent reactants->solvent inert Purge with inert gas (N2 or Ar) solvent->inert reaction Heat to reaction temperature (e.g., 90-120°C) inert->reaction monitor Monitor reaction by TLC/GC reaction->monitor workup Work-up: Cool, filter, and extract monitor->workup Upon completion purify Purify by column chromatography workup->purify end End: Characterize pure product purify->end

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol:

  • To an oven-dried flask, add 2-halobenzaldehyde (1.0 eq), 3-methoxyphenol (1.2 eq), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., N,N-dimethylglycine, 10-20 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Add an anhydrous solvent (e.g., dioxane or DMF).

  • Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90-120°C) with stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the Ullmann condensation?

The precise mechanism of the Ullmann condensation is complex and still a subject of research. However, a generally accepted catalytic cycle involves the following key steps:

  • Formation of a copper(I) phenoxide intermediate.

  • Oxidative addition of the aryl halide to the copper(I) species to form a copper(III) intermediate.

  • Reductive elimination from the copper(III) intermediate to form the diaryl ether and regenerate the copper(I) catalyst.

ullmann_mechanism CuI Cu(I)L CuIII Ar-Cu(III)(OAr')L CuI->CuIII Oxidative Addition Product Ar-O-Ar' CuIII->Product Reductive Elimination ArX Ar-X ArOH Ar'-OH ArOH->CuI Deprotonation Base Base

Caption: A simplified representation of the Ullmann condensation catalytic cycle.

Q2: Can I use an aryl bromide or chloride instead of an aryl iodide?

Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides in the Ullmann condensation. While modern catalytic systems have improved the reactivity of aryl bromides and even chlorides, harsher conditions or more specialized ligands may be required for less reactive halides.

Q3: How do I best purify the final product?

Flash column chromatography on silica gel is the most common method for purifying this compound.[8] A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. If acidic impurities are present, a pre-purification step involving an acid-base wash can be beneficial.[8] Recrystallization can also be an effective technique for removing minor impurities.[8]

Q4: What are the key safety considerations for this synthesis?

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Use flammable solvents in a well-ventilated fume hood and away from ignition sources.

  • Inert Atmosphere: When working with inert gases, ensure proper ventilation to avoid asphyxiation.

  • Heating: Use a controlled heating source like a heating mantle with a temperature controller.

Q5: What are the applications of this compound?

This compound is a valuable building block in organic synthesis.[1] It is a key intermediate in the production of various pharmaceuticals, particularly those targeting neurological disorders, as well as agrochemicals, dyes, and fragrances.[1][2]

Quantitative Data Summary
ParameterRecommended ConditionRationale
Catalyst CuI (5-10 mol%)Generally more active than Cu(II) salts.[4]
Ligand N,N-dimethylglycine (10-20 mol%)Accelerates the reaction and improves yield.[3]
Base Cs₂CO₃ (2.0 eq)Good solubility and effectiveness in polar aprotic solvents.[3][4]
Solvent Anhydrous Dioxane or DMFCommon polar aprotic solvents for this reaction.[3][6]
Temperature 90-120 °CMilder conditions are possible with modern ligands.[3][6]
Atmosphere Inert (N₂ or Ar)Prevents oxidation and catalyst deactivation.

References

  • Benchchem. (n.d.). Ullmann Diaryl Ether Synthesis: Technical Support Center.
  • Chem-Impex. (n.d.). This compound.
  • Chem-Impex. (n.d.). This compound.
  • Wikipedia. (2023). Ullmann condensation.
  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.
  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(16), 4867.
  • Benchchem. (n.d.). identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
  • ThalesNano. (n.d.). Ullmann-type reductive homo-coupling reactions at room temperature.

Sources

removal of unreacted starting materials from 2-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Methoxyphenoxy)benzaldehyde. This valuable intermediate is commonly prepared via diaryl ether synthesis, such as the Ullmann condensation or the Buchwald-Hartwig cross-coupling reaction. A frequent challenge in these syntheses is the removal of unreacted starting materials, which can co-purify with the desired product and compromise downstream applications. This guide provides in-depth troubleshooting advice and detailed protocols to address these purification challenges effectively.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the product and potential unreacted starting materials is fundamental to developing an effective purification strategy. The following table summarizes key properties of this compound and its likely precursors, 3-methoxyphenol and 2-chlorobenzaldehyde.

PropertyThis compound3-Methoxyphenol2-Chlorobenzaldehyde
Molecular Formula C₁₄H₁₂O₃C₇H₈O₂C₇H₅ClO
Molecular Weight 228.24 g/mol 124.14 g/mol [1]140.57 g/mol [2]
Appearance Solid[3]Liquid[1]Colorless to yellowish liquid[4]
Melting Point 34-38 °C[3]<-17 °C[5]9-12 °C[2]
Boiling Point 340.9±22.0 °C (predicted)[6]244 °C[5]209-215 °C[4]
Solubility Insoluble in water; soluble in common organic solvents.Slightly soluble in water; soluble in chloroform and ethyl acetate.[7]Insoluble in water; soluble in benzene, alcohol, and ether.[4]
pKa Not applicable~9.65[8]Not applicable

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.

Q1: My NMR spectrum shows a significant amount of unreacted 3-methoxyphenol. What is the most efficient way to remove it?

A1: The presence of unreacted 3-methoxyphenol is a common issue. Due to its phenolic hydroxyl group, it is weakly acidic and can be effectively removed using an acid-base extraction.

Causality: The key difference between your product, a diaryl ether, and the starting material, a phenol, is the acidic proton on the hydroxyl group of the phenol (pKa ≈ 9.65)[8]. By washing your crude product with a basic aqueous solution, you can deprotonate the phenol, forming a water-soluble phenoxide salt. The neutral diaryl ether product will remain in the organic layer.

Recommended Protocol: Acid-Base Extraction

This protocol is designed to selectively remove acidic phenolic impurities.

  • Materials:

    • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

    • 1-2 M aqueous sodium hydroxide (NaOH) solution.

    • Deionized water.

    • Brine (saturated aqueous NaCl solution).

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Separatory funnel, beakers, and rotary evaporator.

  • Step-by-Step Procedure:

    • Dissolution: Ensure your crude product is fully dissolved in an organic solvent like ethyl acetate in a separatory funnel.

    • Basic Wash: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

    • Separation: Allow the layers to separate. The lower aqueous layer will contain the sodium salt of 3-methoxyphenol. Drain the aqueous layer.

    • Repeat: Repeat the basic wash (steps 2 and 3) one or two more times to ensure complete removal of the phenol.

    • Neutral Wash: Wash the organic layer with deionized water to remove any residual NaOH.

    • Brine Wash: Wash the organic layer with brine to facilitate the removal of dissolved water.

    • Drying and Concentration: Transfer the organic layer to a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the phenol-free product.

Q2: I have unreacted 2-chlorobenzaldehyde in my product. How can I remove this impurity?

A2: Unreacted 2-chlorobenzaldehyde can often be removed by forming a water-soluble adduct with sodium bisulfite.

Causality: Aldehydes undergo a reversible nucleophilic addition reaction with sodium bisulfite to form a crystalline, water-soluble bisulfite adduct.[9] Your diaryl ether product, lacking an aldehyde group, will not react and will remain in the organic phase.

Recommended Protocol: Sodium Bisulfite Wash

This protocol is highly selective for the removal of aldehydes.[10]

  • Materials:

    • Crude reaction mixture dissolved in an organic solvent (e.g., diethyl ether).

    • Saturated aqueous sodium bisulfite (NaHSO₃) solution.

    • Deionized water.

    • Brine.

    • Anhydrous MgSO₄ or Na₂SO₄.

    • Separatory funnel and rotary evaporator.

  • Step-by-Step Procedure:

    • Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether in a separatory funnel.

    • Bisulfite Wash: Add an equal volume of a freshly prepared saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 2-3 minutes. A white precipitate of the bisulfite adduct may form.

    • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the bisulfite adduct.

    • Repeat: Repeat the wash with sodium bisulfite solution to ensure complete removal of the aldehyde.

    • Water and Brine Washes: Wash the organic layer sequentially with deionized water and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

Q3: My TLC plate shows that the starting materials and product have very close Rf values. What column chromatography conditions can I use for better separation?

A3: Achieving good separation by column chromatography when polarities are similar requires careful optimization of the stationary and mobile phases.

Causality: The polarity of this compound is influenced by the ether linkage and the aldehyde group. The unreacted 3-methoxyphenol is more polar due to its hydroxyl group, while 2-chlorobenzaldehyde is also polar. Effective separation relies on exploiting the subtle differences in their interactions with the stationary phase.

Recommended Protocol: Flash Column Chromatography

  • TLC Analysis for Solvent System Optimization:

    • Stationary Phase: Use standard silica gel TLC plates.

    • Mobile Phase Screening: Start with a non-polar solvent system and gradually increase the polarity. Good starting points for diaryl ethers and phenols include mixtures of hexanes (or heptane) and ethyl acetate, or dichloromethane and methanol.[11][12]

    • Target Rf: Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.3 for optimal separation on a column. The more polar 3-methoxyphenol should have a lower Rf, and the 2-chlorobenzaldehyde may have a similar or slightly higher Rf than the product.

  • Column Chromatography Procedure:

    • Stationary Phase: Use silica gel (230-400 mesh) for flash chromatography.

    • Packing the Column: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes) and pack the column without trapping air bubbles.

    • Loading the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel before adding it to the column.[13]

    • Elution: Begin elution with the optimized solvent system from your TLC analysis. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 5% ethyl acetate in hexanes to 20%), can often provide better separation.

    • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Visualization Tip for TLC:

  • UV Light: All three compounds (product and starting materials) are aromatic and should be visible under a UV lamp (254 nm).[1]

  • Stains:

    • Potassium Permanganate Stain: Will visualize the aldehyde group of the product and 2-chlorobenzaldehyde.

    • Ferric Chloride Stain: Can be used to specifically visualize the phenolic hydroxyl group of unreacted 3-methoxyphenol, which will appear as a colored spot.[14]

    • 2,4-Dinitrophenylhydrazine (DNPH) Stain: Reacts with aldehydes to form yellow to orange spots, useful for identifying the product and unreacted 2-chlorobenzaldehyde.[15]

Q4: After purification, my product is an oil, but the literature reports it as a solid. How can I induce crystallization?

A4: The presence of residual solvents or minor impurities can prevent your product from solidifying. Recrystallization is an excellent final purification step that can also induce crystallization.

Recommended Protocol: Recrystallization

  • Solvent Selection: The ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at room temperature. For aromatic ethers and aldehydes, common recrystallization solvents include ethanol, isopropanol, or solvent mixtures like ethanol/water or hexanes/ethyl acetate.[16][17]

  • Procedure:

    • Dissolve the impure product in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure product.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q5: What are the common side products in Ullmann or Buchwald-Hartwig diaryl ether syntheses that might complicate purification?

A5: Besides unreacted starting materials, several side products can form:

  • Homocoupling Products: In Ullmann reactions, homocoupling of the aryl halide (e.g., 2-chlorobenzaldehyde) can occur to form a biaryl species.[8][18] Similarly, the phenol can also undergo oxidative homocoupling.

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene (e.g., benzaldehyde from 2-chlorobenzaldehyde), particularly in the presence of trace water or other protic species.[19]

  • Ligand-Related Impurities: In palladium-catalyzed reactions like the Buchwald-Hartwig synthesis, the phosphine ligands can be oxidized or otherwise decompose, leading to impurities that may need to be removed during chromatography.

Q6: How can I confirm the purity of my final this compound product?

A6: The purity of your final product should be assessed by a combination of techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing purity. The ¹H NMR spectrum should show the characteristic aldehyde proton signal around 10 ppm and the methoxy group singlet around 3.8 ppm. The absence of signals corresponding to the starting materials is a good indicator of purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point that corresponds to the literature value (34-38 °C) suggests a high degree of purity.[3] Impurities will typically broaden and depress the melting point range.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Visual Diagrams

Workflow for Removal of Phenolic Impurities

start Crude Product in Organic Solvent add_base Add 1M NaOH(aq) and Shake start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Product) separate->organic_layer Top Layer aqueous_layer Aqueous Layer (Phenoxide Salt) separate->aqueous_layer Bottom Layer wash Wash with H₂O and Brine organic_layer->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Acid-base extraction workflow for removing phenolic starting materials.

Troubleshooting Logic for Purification

start Impure Product Analyze by TLC/NMR phenol Phenol Impurity? start->phenol aldehyde Aldehyde Impurity? phenol->aldehyde No acid_base Perform Acid-Base Extraction phenol->acid_base Yes other Other Impurities? aldehyde->other No bisulfite Perform Sodium Bisulfite Wash aldehyde->bisulfite Yes column Perform Column Chromatography other->column Yes acid_base->aldehyde bisulfite->other recrystallize Recrystallize column->recrystallize

Sources

Technical Support Center: Column Chromatography Purification of 2-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(3-Methoxyphenoxy)benzaldehyde. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into the successful column chromatography purification of this key synthetic intermediate. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring you can troubleshoot and optimize your purifications effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions encountered before and during the purification process.

Q1: What are the most likely impurities I'll encounter when purifying this compound?

A1: The impurity profile is highly dependent on the synthetic route. A common method for synthesizing diaryl ethers is the Ullmann condensation, which involves a copper-catalyzed reaction between an aryl halide and a phenol.[1][2] In the context of this compound, this would typically be the reaction between 2-chlorobenzaldehyde or 2-bromobenzaldehyde and 3-methoxyphenol.

Therefore, your primary impurities are likely to be:

  • Unreacted Starting Materials: Residual 3-methoxyphenol and the 2-halobenzaldehyde starting material.

  • Oxidation Product: The most common degradation product is 2-(3-methoxyphenoxy)benzoic acid, formed by the air oxidation of the aldehyde functional group.[3] This impurity is significantly more polar than your target compound.

  • Homocoupling Byproducts: Ullmann-type reactions can sometimes lead to byproducts from the coupling of two molecules of the same starting material.[4]

Q2: What is a good starting solvent system for developing a TLC separation?

A2: For a moderately polar compound like this compound, a mixture of a non-polar alkane and a more polar solvent is the standard choice for silica gel chromatography.[3] A combination of hexanes and ethyl acetate is an excellent starting point.

Begin by testing various ratios on a TLC plate to find a system that gives your product a retention factor (Rf) of approximately 0.2-0.3.[3] This Rf value typically provides the best separation from impurities during column chromatography. A good starting range to test would be from 5% to 20% ethyl acetate in hexanes (v/v).

Q3: Is this compound stable on standard silica gel?

A3: Aldehydes can exhibit sensitivity to the acidic nature of standard silica gel, which may lead to degradation or the formation of byproducts, ultimately lowering your yield.[3] While many purifications are successful with standard silica, if you observe significant streaking on your TLC plate or experience low recovery from the column, the acidity of the stationary phase is a likely culprit. To mitigate this, you can either use a deactivated stationary phase, such as neutral alumina, or neutralize the silica gel by preparing it as a slurry in a solvent system containing a small amount of a tertiary amine, like 1-3% triethylamine.[3]

Q4: How can I prevent the oxidation of the aldehyde during and after purification?

A4: Oxidation is a primary degradation pathway for aldehydes.[3] To minimize this:

  • Work Efficiently: Do not leave the crude or purified compound exposed to air for extended periods.

  • Use High-Quality Solvents: Ensure your chromatography solvents are free of peroxides, which can accelerate oxidation.

  • Proper Storage: After purification, remove all solvent under reduced pressure and store the final product, a solid with a melting point of 34-38 °C, under an inert atmosphere (nitrogen or argon) at a low temperature (0-8°C) and protected from light.[5]

Section 2: Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for the purification of this compound.

Protocol 1: Purification by Silica Gel Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column with stopcock

  • TLC plates (silica gel 60 F254)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Methodology:

  • TLC Analysis & Solvent System Optimization:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber saturated with a pre-determined mixture of hexanes and ethyl acetate (e.g., 9:1 hexanes:ethyl acetate).[6]

    • Visualize the spots under UV light (254 nm).

    • Adjust the solvent ratio until the main product spot has an Rf value of ~0.2-0.3. This will be your starting eluent for the column.

  • Column Packing (Slurry Method):

    • Secure the column vertically in a fume hood. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in your starting eluent (the solvent system determined by TLC). The consistency should be like a thin milkshake.

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure the silica packs down evenly without air bubbles.

    • Once the silica has settled, add a final layer of sand on top to prevent disturbance of the silica bed during sample loading. Drain the excess solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane.

    • Optional (Dry Loading - Recommended): To the dissolved sample, add a small amount of silica gel (roughly 1-2 times the weight of your crude product). Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Direct (Wet) Loading: If not dry loading, carefully add the concentrated sample solution directly to the top of the column using a pipette.

  • Elution:

    • Carefully add your starting eluent to the column.

    • Open the stopcock and begin collecting fractions. Apply gentle positive pressure (using a pump or inert gas) to maintain a steady flow rate.

    • If your TLC showed impurities that were very close to your product, you may run the column isocratically (with the same solvent mixture throughout).

    • If impurities are far apart, you can use a gradient elution, starting with the initial non-polar mixture and gradually increasing the percentage of ethyl acetate to elute more polar compounds.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.[7]

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides solutions to common problems.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Co-elution 1. Incorrect Solvent System: The polarity of the eluent is too high, causing all compounds to elute too quickly (high Rf).[3] 2. Column Overload: Too much sample was loaded for the amount of silica gel used. 3. Poor Column Packing: Channeling or cracks in the silica bed are preventing uniform flow.1. Re-optimize TLC: Find a solvent system where the product Rf is lower (~0.2-0.3) and there is clear separation between spots. Decrease the polarity of your mobile phase. 2. Reduce Sample Load: Use a larger column or load less material. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight. 3. Repack the Column: Ensure the slurry is homogenous and the silica is allowed to settle evenly. Avoid letting the column run dry.
Low Yield of Purified Product 1. Degradation on Column: The aldehyde is sensitive to the acidic silica gel.[3] 2. Product is Too Soluble: The product may be eluting very slowly or not at all if the mobile phase is not polar enough. 3. Material Loss: Physical loss during transfers or sample loading.1. Deactivate Stationary Phase: Use neutral alumina, or pre-treat the silica by washing it with an eluent containing 1-3% triethylamine.[3] 2. Increase Eluent Polarity: After eluting less polar impurities, gradually increase the percentage of ethyl acetate in your mobile phase to ensure your product elutes from the column. 3. Refine Technique: Ensure quantitative transfers. Use the dry loading method to minimize streaking and ensure the entire sample enters the column in a tight band.
Product is Tailing on TLC/HPLC 1. Presence of Polar Impurities: The most common cause is the presence of the corresponding carboxylic acid impurity.[3][8] 2. Interaction with Stationary Phase: The aldehyde or basic impurities may be interacting with acidic silanol groups on the silica.[8]1. Acid/Base Wash: Before chromatography, dissolve the crude product in an organic solvent (e.g., diethyl ether) and wash with a 5% sodium bicarbonate solution. This will extract the acidic impurity into the aqueous layer.[3] 2. Use Deactivated Silica: As mentioned for low yield, using triethylamine-treated silica or neutral alumina can prevent these secondary interactions.
Product Appears Discolored 1. Oxidation: The aldehyde has degraded due to prolonged exposure to air.[3] 2. Highly Conjugated Impurities: Some synthetic byproducts may be colored.1. Repurify if Necessary: If the discoloration is due to the polar benzoic acid, a quick acid/base wash or re-chromatography can remove it.[3] Ensure proper inert storage post-purification. 2. Improve Chromatography: Ensure the chosen solvent system provides adequate separation to remove these impurities.

Section 4: Visual Workflow and Data

Data Presentation

Table 1: Example TLC Solvent System Development for this compound on Silica Gel

Hexanes:Ethyl Acetate (v/v)% Ethyl AcetateObserved Product RfAssessment
95:55%0.10Too low; product will take a very long time to elute.
90:1010%0.25Optimal. Good starting point for column elution.
85:1515%0.40Too high; risk of co-elution with less polar impurities.
80:2020%0.55Much too high; poor separation is likely.

Note: Rf values are approximate and can vary based on specific lab conditions and TLC plate manufacturer.

Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation & Analysis cluster_decision Decision Point cluster_action Action TLC 1. TLC Analysis (Hexanes:EtOAc) Rf_Check Is Product Rf ~0.2-0.3 with good separation? TLC->Rf_Check Crude Crude Product Crude->TLC Optimize Adjust Solvent Ratio & Repeat TLC Rf_Check->Optimize No Column 2. Pack Column & Load Sample Rf_Check->Column Yes Optimize->TLC Elute 3. Elute & Collect Fractions Column->Elute Analyze 4. Analyze Fractions by TLC Elute->Analyze Isolate 5. Combine Pure Fractions & Evaporate Solvent Analyze->Isolate Pure Pure Product Isolate->Pure

Caption: Workflow for column chromatography purification.

References

  • PubChem. (n.d.). 2-[(3-Methoxybenzyl)oxy]benzaldehyde.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • SynArchive. (n.d.). Ullmann Condensation.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.

Sources

Technical Support Center: Recrystallization of 2-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(3-Methoxyphenoxy)benzaldehyde (CAS: 122283-23-2) via recrystallization. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for chemistry professionals in research and development. Our goal is to move beyond simple protocols and explain the causal factors behind each step, empowering you to adapt and optimize the procedure for your specific needs.

Compound Profile & Key Considerations

Before initiating any purification, understanding the physical properties of the target compound is critical. These properties dictate the optimal conditions and potential challenges you may encounter.

PropertyValueSignificance for Recrystallization
Molecular Formula C₁₄H₁₂O₃Indicates a moderately sized aromatic molecule.
Molecular Weight 228.24 g/mol [1]Standard for a small organic molecule.
Appearance Solid or yellow liquid[1][2]The low melting point means it may be liquid in a warm laboratory.
Melting Point 34-38 °C [1]CRITICAL: This low melting point is the primary challenge. It predisposes the compound to "oiling out" if the solution becomes saturated at a temperature above its melting point.[3]
Boiling Point ~341 °C (predicted at 760 mmHg)[1]High boiling point confirms the compound is not volatile under normal conditions.

The most significant challenge in recrystallizing this compound is its low melting point. This necessitates careful solvent selection and temperature control to prevent the formation of an oil instead of crystals.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the recrystallization of this compound in a practical question-and-answer format.

Question 1: My compound separated as a yellow oil during cooling instead of forming crystals. What happened and how do I fix it?

Answer: This phenomenon is known as "oiling out" and is the most common issue for this compound.[3]

  • Causality: Oiling out occurs when a supersaturated solution is achieved at a temperature that is higher than the compound's melting point (34-38 °C). The compound, therefore, comes out of solution as a liquid (an oil) rather than a solid crystal lattice. This oil often traps impurities, defeating the purpose of recrystallization.

  • Immediate Solutions:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount (10-20% of the total volume) of additional hot solvent to decrease the saturation point.[4] The goal is to ensure the solution becomes saturated at a temperature below 34 °C.

    • Allow the solution to cool much more slowly. Insulate the flask with glass wool or paper towels to slow heat loss. Do not place it directly on a cold benchtop or in an ice bath. Slow cooling is crucial for forming high-quality crystals.[5][6]

  • Long-Term Strategy:

    • Change Solvents: Select a solvent with a lower boiling point or use a solvent pair that allows you to adjust the polarity and solubility, ensuring saturation occurs at a lower temperature. For example, using an ethanol/water system allows you to fine-tune the point of crystallization.

Question 2: I've cooled my solution to room temperature and even put it in an ice bath, but no crystals have formed. What should I do?

Answer: The failure to crystallize typically indicates that the solution is not supersaturated, meaning too much solvent was used.[4][5]

  • Causality: For crystals to form, the concentration of the solute must exceed its solubility limit at a given temperature. If the solution remains clear upon cooling, it is likely still unsaturated or just saturated.

  • Step-by-Step Solutions:

    • Induce Crystallization: First, try to initiate crystal growth.

      • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[6][7] The microscopic scratches provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of the pure compound, add it to the solution.[7] This "seed" acts as a template for other molecules to crystallize upon.

    • Reduce Solvent Volume: If induction fails, you must increase the concentration.

      • Gently heat the solution and boil off a portion of the solvent (20-30%).

      • Allow the solution to cool slowly again.[4]

    • Consider a Different Solvent System: If the compound is simply too soluble in the chosen solvent even when cold, you may need to use a two-solvent system where the compound is less soluble in the second solvent (the "anti-solvent").

Question 3: My final product yield is very low. Where could my compound have been lost?

Answer: A low yield can result from several factors throughout the process.[4]

  • Potential Causes & Prevention:

    • Excessive Solvent: This is the most common cause. Using too much solvent to dissolve the crude material will leave a significant amount of your product in the mother liquor after filtration.

      • Prevention: Use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid.[3][6]

    • Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step (used to remove insoluble impurities), you will lose product.

      • Prevention: Use a stemless funnel and pre-heat it with hot solvent or a heat lamp before filtering your hot solution.[7]

    • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product.

      • Prevention: Always wash the crystals with a small amount of ice-cold recrystallization solvent. The low temperature minimizes the solubility of your product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

There is no single "best" solvent, as the ideal choice depends on the impurities present. However, based on the compound's structure (an aromatic ether and aldehyde), a solvent of moderate polarity is a good starting point.

  • Single Solvent Approach:

    • Isopropanol or Ethanol: These are excellent starting points. The compound should be soluble in the hot alcohol and significantly less soluble when cold. Their boiling points are high enough to dissolve the compound but not so high as to guarantee oiling out if used carefully.

  • Two-Solvent Approach:

    • Ethyl Acetate / Hexane System: Dissolve the compound in a minimum amount of hot ethyl acetate (the "good" solvent). Then, slowly add warm hexane (the "poor" or "anti-solvent") until the solution just begins to turn cloudy (turbid). Add a drop or two of ethyl acetate to redissolve the cloudiness and then allow it to cool slowly.[8] This method provides excellent control over the saturation point.

    • Ethanol / Water System: A similar approach can be used by dissolving the compound in hot ethanol and adding warm water until turbidity is observed.

Q2: What is the general experimental protocol for this recrystallization?

The following is a generalized protocol. Always start with a small-scale test to determine the ideal solvent.

Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and a small amount of the chosen solvent (e.g., isopropanol). Heat the mixture gently (e.g., on a hotplate set to ~50-60°C) while stirring. Add more solvent in small portions until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution through a pre-warmed, fluted filter paper into a clean, warm flask.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[6] Do not rush this step. Once at room temperature, you can place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.[9]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, they can be placed in a desiccator.

Q3: How do I know if my recrystallization was successful?

Success is measured by both purity and yield.

  • Purity Assessment: The most common method is melting point analysis. A successful recrystallization will result in a product with a higher and much sharper melting point range compared to the crude material.[5] For this compound, a sharp range within the 34-38 °C window indicates high purity.

  • Visual Inspection: Pure crystals should appear well-formed and uniform, not like a powder or oil.[5]

Visual Workflow Guides

The following diagrams illustrate the standard recrystallization process and a decision tree for troubleshooting common issues.

Recrystallization_Workflow Start Start with Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Insoluble_Check Insoluble Impurities? Dissolve->Insoluble_Check Hot_Filter Hot Filtration Insoluble_Check->Hot_Filter Yes Cool Cool Slowly to Room Temperature Insoluble_Check->Cool No Hot_Filter->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Collect Collect Crystals (Vacuum Filtration) Ice_Bath->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End Troubleshooting_Tree Problem Problem Encountered During Cooling Oiling_Out Compound 'Oiled Out' Problem->Oiling_Out No_Crystals No Crystals Formed Problem->No_Crystals Oiling_Out_Cause Cause: Saturation Temp > M.P. Oiling_Out->Oiling_Out_Cause No_Crystals_Cause Cause: Too Much Solvent No_Crystals->No_Crystals_Cause Reheat Reheat to Dissolve Oiling_Out_Cause->Reheat Add_Solvent Add More Hot Solvent Reheat->Add_Solvent Cool_Slower Cool Much Slower Add_Solvent->Cool_Slower Scratch Scratch Flask No_Crystals_Cause->Scratch Seed Add Seed Crystal Scratch->Seed If fails Reduce_Solvent Boil Off Solvent Seed->Reduce_Solvent If fails

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Google Patents. (n.d.). CA2230921C - Process for the purification of diphenyl ether compounds.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Recrystallization.
  • Kline, L. E. (n.d.). Recrystallization. Williamson College of Science, Technology, Engineering and Mathematics.
  • Google Patents. (n.d.). EP0851853A1 - Process for the purification of diphenyl ether compounds.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • University of California, Irvine, Department of Chemistry. (n.d.). How to Grow Crystals.

Sources

preventing decomposition of 2-(3-Methoxyphenoxy)benzaldehyde during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-Methoxyphenoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic endeavors.[1][2] As a key building block in the synthesis of pharmaceuticals, particularly for neurological disorders, as well as in the creation of complex chemical libraries for drug discovery, ensuring its stability during reaction is paramount to achieving high yields and purity.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address the challenges you may encounter.

I. Understanding the Stability of this compound

This compound is an aromatic compound featuring both an aldehyde and a diaryl ether functional group. While diaryl ethers are known for their exceptional chemical stability due to the strength of the ether bond, the presence of the aldehyde group and the methoxy substituent introduces specific reactivity considerations.[3] Decomposition or side reactions can occur under certain conditions, impacting the outcome of your synthesis.

II. Troubleshooting Guide: Preventing Decomposition

This section addresses common issues encountered during reactions involving this compound and provides actionable solutions.

Issue 1: Aldehyde Oxidation to Carboxylic Acid

Symptoms:

  • Appearance of a new spot on TLC with a lower Rf value, corresponding to the carboxylic acid.

  • NMR analysis shows a disappearance of the aldehyde proton signal (~9.8-10.1 ppm) and the appearance of a broad carboxylic acid proton signal.

  • Mass spectrometry indicates a product with a mass 16 units higher than the starting material.

Root Causes & Mechanisms: Aromatic aldehydes are susceptible to oxidation, converting the aldehyde group (-CHO) to a carboxylic acid group (-COOH). This can be initiated by:

  • Atmospheric Oxygen: Prolonged exposure to air, especially at elevated temperatures or in the presence of light, can lead to autoxidation.

  • Oxidizing Reagents: Contaminants in reagents or solvents, or the use of certain catalysts, can inadvertently oxidize the aldehyde.

  • Peroxynitrite Formation: In some biological or specific chemical systems, peroxynitrite, a powerful oxidizing agent, can form and react with the aldehyde.[4]

Preventative Measures:

StrategyProtocol
Inert Atmosphere Conduct reactions under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.
Degassed Solvents Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
Use of Antioxidants For particularly sensitive reactions, the addition of a radical scavenger or antioxidant, such as Butylated Hydroxytoluene (BHT), can be beneficial. Phenolic compounds, in general, are known to have antioxidant properties.[5][6][7]
Reagent Purity Ensure all reagents and solvents are of high purity and free from oxidizing contaminants.
Issue 2: Cleavage of the Diaryl Ether Bond

Symptoms:

  • Formation of 3-methoxyphenol and 2-hydroxybenzaldehyde as byproducts, detectable by GC-MS or LC-MS.

  • A complex mixture of products observed on TLC or NMR.

Root Causes & Mechanisms: While the diaryl ether bond is generally robust, it can be cleaved under specific, typically harsh, conditions.

  • Strong Acids: The use of strong protic acids (e.g., HBr, HI) or Lewis acids can protonate the ether oxygen, making the carbon susceptible to nucleophilic attack, leading to cleavage.[8][9][10] While HCl is less reactive, cleavage is still possible under rigorous conditions.[8]

  • Strong Bases: Certain strong bases, such as organolithium reagents, can also induce ether cleavage, particularly at elevated temperatures.[8]

  • Hydrothermal Conditions: At high temperatures in aqueous media, hydrolysis of ether linkages can occur.[11]

Preventative Measures:

StrategyProtocol
pH Control Avoid strongly acidic or basic conditions if ether cleavage is a concern. Buffer the reaction mixture where appropriate.
Temperature Management Maintain the lowest effective temperature for your reaction to avoid thermally induced cleavage.
Reagent Selection Choose reagents and catalysts that are known to be compatible with diaryl ethers. If acidic or basic conditions are required, consider milder options.
Issue 3: Unwanted Side Reactions of the Aldehyde Group

Symptoms:

  • Formation of multiple products, often with higher molecular weights.

  • Disappearance of the starting material without the formation of the desired product.

Root Causes & Mechanisms: The aldehyde group is highly reactive and can participate in several side reactions.

  • Cannizzaro-type Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.[4]

  • Aldol and Claisen-Schmidt Condensations: If other carbonyl compounds with enolizable protons are present, base- or acid-catalyzed condensation reactions can occur.

  • Formation of Acetals: In the presence of alcohols and an acid catalyst, the aldehyde can reversibly form an acetal.

Preventative Measures:

StrategyProtocol
Protecting Groups If the aldehyde functionality is not involved in the desired transformation, consider protecting it as an acetal (e.g., using ethylene glycol and an acid catalyst). The acetal is stable to many reaction conditions and can be easily removed by hydrolysis with aqueous acid.
Careful Control of Reaction Conditions Avoid strong bases if the Cannizzaro reaction is a possibility. Ensure the reaction mixture is free of other carbonyl compounds if aldol-type reactions are not desired.

III. Frequently Asked Questions (FAQs)

Q1: I am performing a reaction that requires a Lewis acid catalyst. How can I minimize the risk of ether cleavage?

A1: The stability of the diaryl ether bond in the presence of a Lewis acid will depend on the strength of the acid and the reaction conditions. Consider using a milder Lewis acid if possible. Running the reaction at a lower temperature can also significantly reduce the rate of ether cleavage. A preliminary small-scale experiment to test the stability of this compound under your proposed reaction conditions is highly recommended.

Q2: My reaction is run in an alcohol as a solvent with an acid catalyst, and I am seeing the formation of an unexpected byproduct. What could be happening?

A2: In the presence of an alcohol and an acid catalyst, your aldehyde can form an acetal. This is a reversible reaction. If the byproduct is the acetal, you can recover your aldehyde by treating the reaction mixture with aqueous acid during workup.

Q3: Can I store this compound in solution?

A3: It is best to store the compound as a solid at 0-8°C.[1] If you need to store it in solution, use a high-purity, degassed, anhydrous aprotic solvent and store it under an inert atmosphere in the dark to minimize oxidation and other degradation pathways.

Q4: I am seeing some discoloration of my this compound upon storage. Is it still usable?

A4: Discoloration may indicate some level of degradation, possibly oxidation. It is recommended to check the purity of the material by TLC, GC, or NMR before use. If minor impurities are present, you may be able to purify the compound by recrystallization or column chromatography.

IV. Visualization of Degradation Pathways and Protective Strategies

Potential Decomposition Pathways

A This compound B Oxidation A->B [O] (e.g., air, contaminants) D Ether Cleavage A->D Strong Acid/Base or High Temp. F Aldehyde Side Reactions A->F Acid/Base Catalysis C 2-(3-Methoxyphenoxy)benzoic Acid B->C E 3-Methoxyphenol + 2-Hydroxybenzaldehyde D->E G Cannizzaro/Condensation Products F->G

Caption: Major decomposition pathways for this compound.

Protective Strategy Workflow

cluster_0 Reaction Conditions Assessment cluster_1 Preventative Measures cluster_2 Reaction Execution start Reaction Protocol check_conditions Harsh Conditions? (Strong Acid/Base, High Temp, Oxidants) start->check_conditions inert_atmosphere Use Inert Atmosphere check_conditions->inert_atmosphere Yes protecting_group Protect Aldehyde (e.g., Acetal Formation) check_conditions->protecting_group Yes mild_conditions Use Milder Reagents/ Lower Temperature check_conditions->mild_conditions Yes run_reaction Proceed with Reaction check_conditions->run_reaction No inert_atmosphere->run_reaction protecting_group->run_reaction mild_conditions->run_reaction

Caption: Decision workflow for implementing protective measures.

V. References

  • Samovich, S. N., Brinkevich, S. D., Edimecheva, I. P., & Shadyro, O. I. (n.d.). Antiradical and antioxidant properties of aromatic acids, aldehydes and alcohols and their derivatives. Retrieved from

  • Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. (2024, October 7). Journal of Synthetic Chemistry. Retrieved from

  • A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. (2011, December 19). ACS Publications. Retrieved from

  • This compound. (n.d.). Chem-Impex. Retrieved from

  • Degradation of three β-O-4 lignin model compounds via organic electrolysis and elucidation of the degradation mechanisms. (2023, June 14). RSC Publishing. Retrieved from

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024, August 16). Books. Retrieved from

  • Ether cleavage. (n.d.). Wikipedia. Retrieved from

  • Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. (n.d.). MDPI. Retrieved from

  • This compound. (n.d.). J&K Scientific LLC. Retrieved from

  • This compound 97 122283-23-2. (n.d.). Sigma-Aldrich. Retrieved from

  • Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. (2025, July 25). ResearchGate. Retrieved from

  • Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. (2023, March 17). PMC. Retrieved from

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (n.d.). NIH. Retrieved from

  • Alcohol or phenol synthesis by ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved from

  • THE CLEAVAGE OF ETHERS'. (n.d.). Retrieved from

  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. Retrieved from

  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. Retrieved from

Sources

Technical Support Center: Optimizing the Synthesis of 2-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this crucial Ullmann condensation reaction. Our focus is on providing practical, field-tested insights to help you optimize your catalyst selection and reaction conditions for high-yield, high-purity synthesis.

Troubleshooting Guide: Common Issues and Solutions

The Ullmann condensation for the synthesis of this compound, while a powerful tool for forming the diaryl ether linkage, can present several challenges. This section addresses common problems in a question-and-answer format, providing not just solutions but the underlying scientific rationale.

Q1: My reaction shows low to no conversion of the starting materials. What are the likely causes and how can I fix this?

A1: Low or no conversion is a frequent issue in Ullmann couplings and can often be traced back to the catalyst system or reaction conditions.

  • Inactive Catalyst: The true catalytic species in Ullmann reactions is widely considered to be Cu(I).[1] If you are using a Cu(0) or Cu(II) source, the in-situ generation of Cu(I) may be inefficient under your current conditions.

    • Solution: Start with a high-purity Cu(I) salt such as CuI or CuBr.[2] Ensure your copper source is fresh and has been stored under an inert atmosphere to prevent oxidation.

  • Inappropriate Ligand Choice: Ligands are critical for stabilizing the copper catalyst and facilitating the reaction at lower temperatures.[2] A ligand that is not well-suited for your specific substrates (2-halobenzaldehyde and 3-methoxyphenol) will result in poor performance.

    • Solution: For the synthesis of electron-rich diaryl ethers, ligands such as N,N-dimethylglycine (a type of amino acid) have shown considerable success.[3] Phenanthroline and diamine-based ligands are also excellent candidates to screen.[4]

  • Suboptimal Base: The base plays a crucial role in deprotonating the phenol and participating in the catalytic cycle.[5][6][7] The strength and solubility of the base can significantly impact the reaction rate.

    • Solution: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective bases for Ullmann diaryl ether synthesis.[2][3] A screening of different bases is highly recommended. The choice of base can also be influenced by the solvent.[8]

  • Incorrect Solvent: The solvent's polarity and coordinating ability can influence the solubility of the reactants and the stability of the catalytic species.

    • Solution: Polar aprotic solvents like DMF, DMSO, and dioxane are commonly used.[9][10] However, for some diaryl ether syntheses, non-polar solvents such as toluene or xylene have proven more effective.[8]

  • Reaction Temperature Too Low: While modern Ullmann reactions are performed under milder conditions than the classical high-temperature protocols, the temperature must be sufficient to overcome the activation energy.[2]

    • Solution: If you observe no reaction at a lower temperature (e.g., 80 °C), incrementally increase it in 10-20 °C intervals. Be mindful that excessively high temperatures can lead to side reactions and decomposition.

Q2: I am observing significant formation of side products, such as homocoupling of the aryl halide or debromination/dechlorination. How can I minimize these?

A2: The formation of side products is a common challenge that can often be mitigated by carefully tuning the reaction parameters.

  • Homocoupling of the Aryl Halide: This side reaction, leading to the formation of a biaryl compound from two molecules of the 2-halobenzaldehyde, can compete with the desired diaryl ether synthesis.

    • Solution: The choice of ligand can influence the selectivity. Some ligand systems may favor the desired C-O bond formation over the C-C homocoupling. Additionally, carefully controlling the stoichiometry of the reactants can help. Using a slight excess of the phenol can sometimes suppress the homocoupling of the aryl halide.

  • Debromination/Dechlorination (Protodehalogenation): This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often caused by trace amounts of water or other protic impurities.

    • Solution: Ensure all reagents and solvents are anhydrous. Dry your solvent over molecular sieves and ensure your glassware is oven-dried before use. The choice of base can also play a role; some bases may be more prone to promoting this side reaction.

Q3: My reaction is not proceeding with 2-chlorobenzaldehyde. What adjustments should I make?

A3: Aryl chlorides are notoriously less reactive than aryl bromides and iodides in Ullmann couplings due to the stronger C-Cl bond.

  • Solution: To activate aryl chlorides, a more electron-rich and effective catalytic system is generally required.

    • Ligand Selection: Consider using more specialized ligands that have been shown to be effective for aryl chlorides, such as certain diamine or phenanthroline derivatives.[4]

    • Higher Temperatures: You will likely need to use higher reaction temperatures compared to when using an aryl bromide or iodide.

    • Choice of Copper Source: While CuI is a good starting point, screening other copper sources like CuCl or copper nanoparticles might be beneficial.[11]

Frequently Asked Questions (FAQs)

Q: What is the optimal copper source for this synthesis? A: While various copper sources (Cu(0), Cu(I), and Cu(II)) can be used, Cu(I) salts like CuI are generally preferred as they are believed to be the active catalytic species.[1] This avoids a potentially inefficient in-situ reduction or oxidation step.

Q: How do I select the best ligand for my reaction? A: Ligand selection is crucial and often requires empirical screening. For the synthesis of this compound, which involves an electron-rich phenol, consider starting with N,N-dimethylglycine or 1,10-phenanthroline.[3][4] A diverse panel of ligands should be screened for optimal results.

Q: What is the role of the base in the Ullmann condensation? A: The base has multiple roles: it deprotonates the phenol to form the more nucleophilic phenoxide, it can act as a ligand for the copper center, and it is involved in the regeneration of the active catalyst.[5][6][7] The choice of base can significantly affect reaction rates and yields.

Q: Can I run this reaction open to the air? A: While some modern Ullmann protocols are more robust, it is generally recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents the oxidation of the Cu(I) catalyst and potential side reactions.

Experimental Protocols

Protocol 1: Catalyst System Screening for the Synthesis of this compound

This protocol outlines a general procedure for screening different catalyst systems.

  • To a series of oven-dried reaction vials equipped with magnetic stir bars, add 2-bromobenzaldehyde (1.0 mmol), 3-methoxyphenol (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).

  • In separate vials, add the copper source (e.g., CuI, 0.1 mmol, 10 mol%) and the ligand (e.g., N,N-dimethylglycine, 0.1 mmol, 10 mol%).

  • Add anhydrous solvent (e.g., dioxane, 2 mL) to each vial.

  • Seal the vials and place them in a preheated reaction block at the desired temperature (e.g., 100 °C).

  • Stir the reactions for a set period (e.g., 24 hours).

  • After cooling to room temperature, quench the reactions with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield.

Data Presentation: Catalyst and Base Screening
EntryCopper Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1CuI (10)N,N-dimethylglycine (10)K₃PO₄ (2)Dioxane10085
2CuI (10)1,10-phenanthroline (10)K₃PO₄ (2)Dioxane10078
3Cu₂O (5)N,N-dimethylglycine (10)K₃PO₄ (2)Dioxane10065
4CuI (10)N,N-dimethylglycine (10)Cs₂CO₃ (2)Toluene11072
5CuI (10)N,N-dimethylglycine (10)K₂CO₃ (2)DMF10080

Note: These are representative data and actual results may vary.

Visualizing the Process

Catalytic Cycle of the Ullmann Condensation

Ullmann_Cycle cluster_0 Catalytic Cycle A Cu(I)X-L B Cu(I)(OAr)-L A->B + ArOH, - HX (with Base) F Base D [Ar'-Cu(III)(OAr)X]-L B->D + Ar'-X Oxidative Addition C Ar'-X D->A Reductive Elimination E Ar'-OAr D->E G ArOH

Caption: A simplified representation of the copper-catalyzed Ullmann diaryl ether synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Yield catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions catalyst->conditions Catalyst OK catalyst_source Use fresh Cu(I) source catalyst->catalyst_source Inactive? catalyst_ligand Screen different ligands catalyst->catalyst_ligand Ineffective? purity Verify Reagent Purity conditions->purity Conditions Optimized conditions_temp Increase temperature conditions->conditions_temp conditions_base Screen bases (K3PO4, Cs2CO3) conditions->conditions_base conditions_solvent Screen solvents (Dioxane, Toluene, DMF) conditions->conditions_solvent purity_anhydrous Ensure anhydrous conditions purity->purity_anhydrous purity_reagents Check starting material purity purity->purity_reagents success Improved Yield purity->success

Caption: A decision tree for troubleshooting low-yield Ullmann reactions.

References

  • Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temper
  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. National University of Science and Technology MISIS.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Ligand-Enabled Copper-Catalyzed Ullmann-Type S–C Bond Formation to Access Sulfilimines.
  • Efficient Exploration of Reaction Space to Optimize Sustainable Cu-Mediated Ullmann Couplings.
  • Ullmann coupling-An overview. OperaChem.
  • Technical Support Center: Optimizing Ullmann Coupling Reactions. Benchchem.
  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Journal of Synthetic Chemistry.
  • Ullmann reaction. Wikipedia.
  • Commonly used ligands applied for Cu-catalyzed Ullmann reactions.
  • Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Optimization of the reaction conditions for the Ullmann coupling of iodobenzene and aniline a.
  • Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. Request PDF.
  • Experimental optimization conditions for Ullmann reaction in the presence of Fe 3 O 4 @SiO 2 @KIT-.
  • Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction.
  • Ullmann Diaryl Ether Synthesis: Technical Support Center. Benchchem.
  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group.
  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México.
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
  • This compound. Autechaux.
  • Proposed mechanism for the Pd-catalysed Ullmann reaction.
  • This compound. Chem-Impex.
  • Solvent-assisted Ullmann ether synthesis. Reactions of dihydric phenols.
  • Ullmann condens
  • Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione.
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  • Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. PubMed.
  • Ullmann Reaction. Thermo Fisher Scientific.
  • Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones.
  • CAS 122283-23-2 this compound. BOC Sciences.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Diaryl ether synthesis by etherification (aryl
  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • This compound 97 122283-23-2. Sigma-Aldrich.
  • Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations.
  • Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Publishing.
  • Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde. Benchchem.
  • CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • US4162269A - Purification process for 3-phenoxybenzaldehyde.

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Technical Support Center: Temperature Optimization for 2-(3-Methoxyphenoxy)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of 2-(3-Methoxyphenoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for reactions involving this versatile intermediate. Here, we address common challenges and frequently asked questions, with a special focus on the critical parameter of temperature optimization.

Introduction: The Critical Role of Temperature in Diaryl Ether Synthesis

The synthesis of this compound, a diaryl ether, is most commonly achieved through a copper-catalyzed cross-coupling reaction, such as the Ullmann condensation.[1][2][3] In these reactions, temperature is not merely a parameter to be set, but a crucial determinant of reaction rate, yield, and purity. Historically, Ullmann reactions were notorious for requiring harsh conditions, often with temperatures exceeding 200°C.[1][4] However, modern advancements, particularly the use of specific ligands, have enabled these reactions to proceed at significantly lower temperatures, often in the 90-120°C range.[5][6][7]

This guide will provide you with the expertise to navigate the intricacies of temperature control in your experiments with this compound, helping you to minimize side reactions and maximize the yield and purity of your desired product.

Troubleshooting Guide: A-Question-and-Answer Approach

This section is formatted to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound via an Ullmann condensation, but I am observing very low conversion of my starting materials. What is the likely cause, and how can I improve the yield?

Answer:

A low yield in an Ullmann-type reaction can stem from several factors, with reaction temperature being a primary suspect.

  • Insufficient Thermal Energy: The reaction may not have enough energy to overcome the activation barrier. While modern methods have lowered temperature requirements, the reaction still needs sufficient heat. If you are using a ligand-assisted protocol and observing low conversion at, for example, 80°C, a stepwise increase in temperature is a logical first step.[8]

  • Catalyst Inactivity: The copper catalyst may not be fully active at lower temperatures. Ensure your copper source is appropriate and that any necessary ligands are present to facilitate the catalytic cycle at your chosen temperature.

  • Reagent and Solvent Purity: The presence of water or other protic impurities can lead to side reactions and deactivate your catalyst. Always use anhydrous solvents and ensure your reagents are of high purity.[8]

Experimental Protocol: Temperature Scouting for Improved Yield

This protocol outlines a systematic approach to optimizing the reaction temperature for the synthesis of this compound.

  • Reaction Setup: In parallel reaction vessels, combine 2-chlorobenzaldehyde (1.0 equiv.), 3-methoxyphenol (1.2 equiv.), CuI (0.1 equiv.), N,N-dimethylglycine (0.2 equiv.), and Cs₂CO₃ (2.0 equiv.) in anhydrous DMF.

  • Temperature Gradient: Place each reaction vessel in a pre-heated heating block at different temperatures (e.g., 80°C, 90°C, 100°C, 110°C, and 120°C).

  • Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals (e.g., every 2 hours).

  • Work-up and Analysis: Once the reactions have reached completion (or after a set time, e.g., 24 hours), cool the mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Data Evaluation: Analyze the crude product from each reaction by ¹H NMR or GC to determine the yield of this compound.

Data Presentation: Illustrative Results of a Temperature Scouting Experiment

Reaction Temperature (°C)Reaction Time (h)Yield of this compound (%)Observations
802415Incomplete conversion of starting materials.
902445Significant improvement in conversion.
1001878Good conversion, reaction nearing completion.
1101285High yield, reaction time significantly reduced.
1201282Slight decrease in yield, potential for side product formation.

Issue 2: Formation of Significant Impurities

Question: My reaction is producing the desired this compound, but I am also seeing a number of side products, making purification difficult. How can I improve the reaction's selectivity?

Answer:

The formation of impurities is often a direct consequence of the reaction temperature being too high.

  • Thermal Degradation: Reactants, products, or the catalyst system can decompose at elevated temperatures, leading to a complex mixture of byproducts.[9]

  • Side Reactions: Higher temperatures can promote undesired reaction pathways. For instance, in Ullmann-type reactions, high temperatures can lead to the dehalogenation of the aryl halide starting material.[8]

  • Homocoupling: At elevated temperatures, the starting materials can undergo homocoupling to form symmetrical biaryls or diphenols.

To address this, a careful reduction in the reaction temperature is recommended. If a lower temperature results in a sluggish reaction, consider screening alternative ligands that can promote the desired transformation under milder conditions.

Visualization: Troubleshooting Workflow for Low Yield and Impurity Formation

troubleshooting_workflow start Low Yield or High Impurities check_temp Is the reaction temperature optimized? start->check_temp temp_too_low Hypothesis: Temperature is too low. check_temp->temp_too_low  No, conversion is low temp_too_high Hypothesis: Temperature is too high. check_temp->temp_too_high  No, impurities are high check_reagents Are reagents and solvents pure and anhydrous? check_temp->check_reagents  Yes increase_temp Action: Increase temperature incrementally (e.g., in 10°C steps). temp_too_low->increase_temp solution Improved Yield and Purity increase_temp->solution decrease_temp Action: Decrease temperature. temp_too_high->decrease_temp decrease_temp->solution purify_reagents Action: Purify reagents and use anhydrous solvents. check_reagents->purify_reagents  No check_catalyst Is the catalyst system (copper source and ligand) optimal? check_reagents->check_catalyst  Yes purify_reagents->solution screen_catalysts Action: Screen alternative copper sources and ligands. check_catalyst->screen_catalysts  No check_catalyst->solution  Yes screen_catalysts->solution

Caption: A logical workflow for troubleshooting low yields and high impurities.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for the synthesis of this compound using a modern Ullmann protocol?

A1: With the use of appropriate ligands, such as N,N-dimethylglycine or L-proline, the Ullmann synthesis of diaryl ethers can often be successfully performed in the range of 90°C to 120°C.[5][6][7] The optimal temperature within this range will depend on the specific substrates, catalyst system, and solvent used. A systematic temperature scouting experiment, as detailed in the troubleshooting guide, is the most effective way to determine the ideal temperature for your specific reaction conditions.

Q2: Can the synthesis of this compound be performed at room temperature?

A2: While some modern cross-coupling reactions for diaryl ether synthesis, such as certain Chan-Lam couplings using arylboronic acids, can proceed at room temperature, traditional and many modern Ullmann condensations still require heating to achieve a reasonable reaction rate.[10][11] For the Ullmann-type synthesis of this compound, it is unlikely that the reaction will proceed efficiently at room temperature.

Q3: How does the electronic nature of the substituents on the aromatic rings affect the optimal reaction temperature?

A3: The electronic properties of the substituents on both the aryl halide and the phenol can influence the reaction rate and, consequently, the optimal temperature. In a nucleophilic aromatic substitution (SNAr) mechanism, which is relevant to the Ullmann condensation, electron-withdrawing groups on the aryl halide (in this case, the benzaldehyde moiety) will generally increase the reaction rate, potentially allowing for a lower reaction temperature.[1] Conversely, electron-donating groups on the phenol (like the methoxy group) increase its nucleophilicity, which can also favor the reaction. The interplay of these electronic effects will determine the overall reactivity of the system.

Q4: I am observing the formation of a dark, tarry substance in my reaction mixture. Is this related to the reaction temperature?

A4: The formation of tar is a strong indication that the reaction temperature is too high, leading to the degradation of your starting materials or product.[9] This is a common issue in many organic reactions, including those for the synthesis of alkoxybenzaldehydes. To mitigate this, it is crucial to maintain a consistent and appropriate reaction temperature. If you are experiencing tar formation, a significant reduction in temperature is advised.

Q5: What is the best way to monitor the progress of my reaction to determine the optimal reaction time at a given temperature?

A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside your starting materials, you can visually track the consumption of the reactants and the formation of the product. Once the limiting starting material is no longer visible on the TLC plate, the reaction can be considered complete. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

Visualization: Conceptual Reaction Pathway

reaction_pathway reactants 2-Chlorobenzaldehyde + 3-Methoxyphenol intermediate Intermediate Complex reactants->intermediate Coordination catalyst Cu(I) Catalyst + Ligand catalyst->intermediate product This compound intermediate->product Reductive Elimination (Optimal Temperature) side_products Side Products (e.g., homocoupling, decomposition) intermediate->side_products Decomposition (High Temperature)

Caption: A simplified conceptual pathway for the Ullmann condensation.

References

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.
  • Wikipedia. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.[Link]
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.[Link]
  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of.[Link]
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Ullmann Condensation. Chemical Reviews, 100(8), 3009–3066. [Link]
  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
  • Jalalian, N., Ishikawa, E. E., Silva, L. F., Jr., & Olofsson, B. (2011). Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. Organic Letters, 13(7), 1552–1555. [Link]
  • Royal Society of Chemistry. (2024).
  • Organic Chemistry Portal. (n.d.).

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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Phenoxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Dance of Sterics and Electronics in Phenoxybenzaldehydes

To the dedicated researcher in medicinal chemistry and materials science, the phenoxybenzaldehyde scaffold is a familiar and valuable building block. Its prevalence in pharmaceuticals, agrochemicals, and specialty polymers is a testament to its synthetic versatility.[1] However, the seemingly minor shift of the phenoxy group across the benzaldehyde ring—from the ortho (2-), to the meta (3-), to the para (4-) position—precipitates a cascade of changes in chemical reactivity. Understanding these nuances is not merely an academic exercise; it is fundamental to optimizing reaction conditions, predicting product distributions, and ultimately, accelerating the development of novel molecules.

This guide provides an in-depth comparison of the reactivity of 2-, 3-, and 4-phenoxybenzaldehyde. Moving beyond a simple catalog of reactions, we will dissect the underlying physical organic principles—the interplay of electronic and steric effects—that govern the behavior of these isomers. The experimental protocols and comparative data presented herein are designed to serve as a practical resource for laboratory work, enabling researchers to make informed decisions in their synthetic endeavors.

Theoretical Framework: Decoding the Substituent Effects of the Phenoxy Group

The reactivity of the aldehyde functional group is fundamentally dictated by the electrophilicity of the carbonyl carbon.[2][3][4][5] Any substituent on the aromatic ring that modulates the electron density at this carbon will, in turn, alter the aldehyde's susceptibility to nucleophilic attack, oxidation, and reduction. The phenoxy group is particularly intriguing as it exerts two opposing electronic effects:

  • Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the benzene ring through the sigma bond framework. This effect is distance-dependent, decreasing as the separation from the substituent increases.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the pi-system of the benzene ring, donating electron density. This effect is most pronounced at the ortho and para positions.

The net electronic influence of the phenoxy group is a delicate balance of these two effects, which varies with its position relative to the aldehyde.

Positional Isomers: A Case-by-Case Analysis
  • 4-Phenoxybenzaldehyde (Para Isomer): In the para position, both the -I and +R effects are at play. However, the resonance effect, which donates electron density directly to the ring and, by extension, to the carbonyl group, is dominant. This donation of electron density reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. Consequently, 4-phenoxybenzaldehyde is generally the least reactive of the three isomers towards nucleophiles.

  • 3-Phenoxybenzaldehyde (Meta Isomer): When the phenoxy group is in the meta position, its ability to donate electron density to the carbonyl group via resonance is negligible. Therefore, the electron-withdrawing inductive effect (-I) is the primary electronic influence.[6] This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. As a result, 3-phenoxybenzaldehyde is the most reactive of the three isomers in nucleophilic addition reactions.

  • 2-Phenoxybenzaldehyde (Ortho Isomer): The ortho isomer presents the most complex scenario. Electronically, it experiences a similar, albeit slightly stronger, combination of -I and +R effects as the para isomer, which would suggest a deactivated carbonyl group. However, the overwhelming factor governing its reactivity is steric hindrance .[7][8][9] The bulky phenoxy group is positioned directly adjacent to the aldehyde, physically obstructing the trajectory of incoming nucleophiles.[7] This steric impediment significantly raises the activation energy for nucleophilic attack, making 2-phenoxybenzaldehyde often the least reactive isomer, particularly with bulky reagents.

Based on this analysis, the predicted order of reactivity towards nucleophilic addition is:

3-Phenoxybenzaldehyde > 4-Phenoxybenzaldehyde > 2-Phenoxybenzaldehyde

This trend is a classic example of how a nuanced understanding of substituent effects is crucial for predicting chemical behavior.

Visualizing the Reactivity Logic

G 2-Phenoxy 2-Phenoxy Electronic_Effects Electronic Effects (-I vs +R) 2-Phenoxy->Electronic_Effects +R > -I Steric_Hindrance Steric Hindrance 2-Phenoxy->Steric_Hindrance High 3-Phenoxy 3-Phenoxy 3-Phenoxy->Electronic_Effects -I Dominates (Electron Withdrawing) 4-Phenoxy 4-Phenoxy 4-Phenoxy->Electronic_Effects +R Dominates (Electron Donating) High_Reactivity High Electronic_Effects->High_Reactivity Increased Electrophilicity Moderate_Reactivity Moderate Electronic_Effects->Moderate_Reactivity Decreased Electrophilicity Low_Reactivity Low Steric_Hindrance->Low_Reactivity Blocked Nucleophilic Attack

Caption: Logical flow from isomer structure to predicted reactivity.

Comparative Experimental Data

While comprehensive kinetic studies directly comparing the three isomers under identical conditions are not extensively available in the literature, we can compile expected outcomes based on the theoretical principles discussed. The following tables summarize the predicted relative performance in key reaction classes.

Table 1: Predicted Relative Reactivity in Nucleophilic Addition (e.g., Grignard, Wittig Reaction)

IsomerKey Influencing Factor(s)Predicted Relative RateExpected YieldNotes
2-Phenoxybenzaldehyde High Steric HindranceSlowestLow to ModerateReaction may require forcing conditions (higher temperature, stronger nucleophiles) or Lewis acid catalysis to improve yields.[7]
3-Phenoxybenzaldehyde Dominant Inductive Withdrawal (-I)FastestHighThe enhanced electrophilicity of the carbonyl carbon facilitates rapid nucleophilic attack.
4-Phenoxybenzaldehyde Dominant Resonance Donation (+R)IntermediateModerate to HighLess reactive than the meta isomer due to decreased electrophilicity, but not sterically hindered.

Table 2: Predicted Relative Reactivity in Oxidation to Carboxylic Acid (e.g., using KMnO₄, CrO₃)

IsomerKey Influencing Factor(s)Predicted Relative RateExpected YieldNotes
2-Phenoxybenzaldehyde Steric Hindrance, Electron Donation (+R)SlowestModerateSteric hindrance around the aldehyde can impede the approach of the oxidizing agent.
3-Phenoxybenzaldehyde Inductive Withdrawal (-I)FastestHighThe electron-withdrawing nature of the phenoxy group at the meta position facilitates oxidation.
4-Phenoxybenzaldehyde Strong Electron Donation (+R)IntermediateHighThe electron-donating phenoxy group increases electron density, making the aldehyde more susceptible to oxidation than the ortho isomer.

Table 3: Predicted Relative Reactivity in Reduction to Alcohol (e.g., using NaBH₄)

IsomerKey Influencing Factor(s)Predicted Relative RateExpected YieldNotes
2-Phenoxybenzaldehyde Steric HindranceSlowestModerate to HighWhile sterically hindered, common reducing agents like NaBH₄ are small enough to provide good yields, though the reaction may be slower.
3-Phenoxybenzaldehyde Inductive Withdrawal (-I)FastestHighThe increased electrophilicity of the carbonyl carbon leads to a faster reaction with the hydride nucleophile.
4.Phenoxybenzaldehyde Resonance Donation (+R)IntermediateHighThe deactivation of the carbonyl group slows the reaction relative to the meta isomer, but high yields are readily achievable.

Experimental Protocols

The following protocols are provided as validated, representative procedures for key transformations of phenoxybenzaldehydes. Researchers should note that reaction times and yields will vary depending on the specific isomer used, as predicted in the tables above.

Protocol 1: Reduction of Phenoxybenzaldehydes with Sodium Borohydride

This procedure details the reduction of the aldehyde to the corresponding benzyl alcohol.

Workflow Diagram:

G start Dissolve Phenoxybenzaldehyde in Ethanol cool Cool to 0°C (Ice Bath) start->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 stir Stir at RT (Monitor by TLC) add_nabh4->stir quench Quench with dilute HCl stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify via Column Chromatography dry->purify

Caption: Workflow for the reduction of phenoxybenzaldehydes.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the chosen phenoxybenzaldehyde isomer (1.0 eq.) in ethanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. (Expect longer reaction times for the 2- and 4-isomers compared to the 3-isomer).

  • Quenching: Carefully cool the flask again in an ice bath and slowly add 1 M HCl (aq.) to quench the excess NaBH₄ and neutralize the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol product by flash column chromatography on silica gel.

Protocol 2: Wittig Olefination of Phenoxybenzaldehydes

This protocol describes the conversion of the aldehyde to a stilbene derivative using a stabilized ylide.

Workflow Diagram:

G start Dissolve Aldehyde & Ylide in Dichloromethane stir Stir at RT (Monitor by TLC) start->stir concentrate Evaporate Solvent stir->concentrate precipitate Add Hexanes/Ether to precipitate Ph₃P=O concentrate->precipitate filter Filter off Triphenylphosphine Oxide precipitate->filter concentrate_filtrate Concentrate Filtrate filter->concentrate_filtrate purify Purify via Column Chromatography concentrate_filtrate->purify

Caption: Workflow for the Wittig olefination of phenoxybenzaldehydes.

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the selected phenoxybenzaldehyde isomer (1.0 eq.) and (carbethoxymethylene)triphenylphosphorane (1.1 eq.) in anhydrous dichloromethane (DCM).

  • Reaction: Stir the solution at room temperature. Monitor the reaction by TLC. (Expect significantly longer reaction times for 2-phenoxybenzaldehyde due to steric hindrance).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Precipitation: Add a mixture of diethyl ether and hexanes (e.g., 1:4) to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filtration: Filter the mixture through a plug of silica gel, washing with the same solvent mixture.

  • Concentration: Collect the filtrate and concentrate under reduced pressure.

  • Purification: Purify the crude alkene product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The reactivity of the phenoxybenzaldehyde isomers is a classic illustration of fundamental principles in physical organic chemistry. The meta-isomer (3-phenoxybenzaldehyde) generally exhibits the highest reactivity towards nucleophilic attack and oxidation due to the dominant electron-withdrawing inductive effect of the phenoxy group. Conversely, the ortho-isomer (2-phenoxybenzaldehyde) is often the least reactive, a consequence of profound steric hindrance that overrides its electronic profile. The para-isomer (4-phenoxybenzaldehyde) presents an intermediate case, where the deactivating resonance effect tempers its reactivity.

For the practicing scientist, these predictable trends are invaluable for experimental design. When working with the sterically encumbered 2-isomer, one should anticipate the need for more forcing conditions, longer reaction times, or the use of catalytic promoters. In contrast, reactions with the 3-isomer may proceed rapidly and require careful temperature control to minimize side-product formation.

While this guide provides a robust framework based on established theory, there remains a clear need for direct, quantitative kinetic studies to be performed on these isomers under a standardized set of reaction conditions. Such data would provide invaluable benchmarks for computational models and further refine our predictive capabilities in organic synthesis.

References

  • LookChem. (n.d.). Cas 39515-51-0, 3-Phenoxy-benzaldehyde. LookChem. [Link]
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  • Tobewell. (n.d.). m-PHENOXY BENZALDEHYDE. Tobewell. [Link]
  • Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. [Link]
  • NRC Research Press. (n.d.). A meta effect in nonphotochemical processes: the homolytic chemistry of m-methoxyphenol. [Link]
  • Royal Society of Chemistry. (n.d.).
  • LibreTexts Chemistry. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
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  • LibreTexts Chemistry. (2020, May 30). 19.5: Nucleophilic Addition Reactions of Ketones and Aldehydes. [Link]

Sources

A Comparative Guide to the Biological Activities of Methoxyphenoxy Benzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated biological activities of ortho-, meta-, and para-methoxyphenoxy benzaldehyde isomers. In the absence of direct comparative studies on these specific isomers, this document synthesizes data from structurally related benzaldehyde and methoxyphenol derivatives to infer potential structure-activity relationships. We will delve into the antimicrobial, antioxidant, and anticancer properties, providing a framework for future experimental investigation.

Introduction: The Therapeutic Potential of Substituted Benzaldehydes

Benzaldehyde and its derivatives are a class of aromatic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities.[1] The introduction of substituents, such as methoxy and phenoxy groups, can profoundly influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby modulating its interaction with biological targets. The position of these substituents (ortho, meta, para) is crucial in determining the compound's overall pharmacological profile, a well-established principle in drug design.[2] This guide will explore how the isomeric placement of the methoxyphenoxy group on the benzaldehyde scaffold is likely to impact its biological efficacy.

Antimicrobial Activity: A Tale of Substitution Patterns

The antimicrobial potential of benzaldehyde derivatives is often attributed to their ability to disrupt microbial cell membranes.[1] The position of substituents on the aromatic ring can significantly impact this activity.

Comparative Analysis

Furthermore, 2-hydroxy-4-methoxybenzaldehyde has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 80 to 300 µg/mL.[3][4] The presence of a hydroxyl group in conjunction with a methoxy group appears to be a key determinant of its antimicrobial efficacy.

Based on these findings, it can be postulated that the antimicrobial activity of methoxyphenoxy benzaldehyde isomers will be influenced by the accessibility of the aldehyde group and the overall electronic and steric properties conferred by the methoxyphenoxy substituent at the ortho, meta, or para position.

Table 1: Antimicrobial Activity of Structurally Related Benzaldehyde Derivatives

CompoundTest OrganismMIC (µg/mL)MFC/MBC (µg/mL)Reference
2-Hydroxy-4-methoxybenzaldehydeStaphylococcus aureus80125[3]
Escherichia coli120150[3]
Candida albicans100125[3]
2,4,6-TrimethoxybenzaldehydeCandida albicans250500[1]
2,4,5-TrimethoxybenzaldehydeCandida albicans10008000[1]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of a substance that inhibits the visible growth of a microorganism.[5]

  • Preparation of Stock Solution: Dissolve the test compound (methoxyphenoxy benzaldehyde isomers) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution with sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a standardized microbial suspension (adjusted to 0.5 McFarland standard) from a fresh culture.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution of Isomers in DMSO serial Perform Serial Dilutions in Microtiter Plate stock->serial inoculate Inoculate Plate with Microbial Suspension serial->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate Plate inoculate->incubate read Visually Inspect for Growth incubate->read determine Determine MIC read->determine

Workflow for MIC determination.

Antioxidant Activity: Scavenging Free Radicals

Phenolic compounds, including those with methoxy substitutions, are known for their antioxidant properties.[6] They can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage. The position of the methoxy and hydroxyl groups on the benzene ring influences the bond dissociation enthalpy of the phenolic O-H bond, which in turn affects the antioxidant activity.[7]

Comparative Analysis

Studies on various methoxyphenols have demonstrated their capacity to scavenge free radicals, often evaluated using the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) assay.[6] For instance, 2-hydroxy-4-methoxybenzaldehyde has been shown to possess moderate antioxidant activity.[3] The antioxidant potential of methoxyphenoxy benzaldehyde isomers is expected to be influenced by the electron-donating nature of the methoxy group and the overall electronic resonance within the molecule. The para-isomer, for example, might exhibit a more pronounced antioxidant effect due to the potential for greater resonance stabilization of the resulting phenoxy radical compared to the ortho and meta isomers.

Table 2: Antioxidant Activity of Structurally Related Compounds

CompoundAssayIC50 ValueReference
2-Hydroxy-4-methoxybenzaldehydeDPPH Scavenging9.04 mg/mL[3]
2-Hydroxy-4-methoxybenzaldehydeβ-carotene bleaching0.25 mg/mL[3]
Eugenol (a methoxyphenol)DPPH Scavenging-[8]
Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.[9]

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Preparation of Test Samples: Prepare various concentrations of the methoxyphenoxy benzaldehyde isomers in methanol.

  • Reaction Mixture: In a 96-well plate, add the DPPH solution to each well containing the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.

Anticancer Activity: Inducing Cell Death in Cancer Cells

Benzaldehyde and its derivatives have been investigated for their potential as anticancer agents.[5] Some benzyloxybenzaldehyde derivatives have shown significant cytotoxic activity against human promyelocytic leukemia (HL-60) cells, with activities observed in the 1-10 µM range.[5][10] The proposed mechanism of action often involves the induction of apoptosis (programmed cell death).[10]

Comparative Analysis

The anticancer activity of methoxyphenoxy benzaldehyde isomers will likely depend on their ability to penetrate cancer cells and interact with intracellular targets. The lipophilicity and steric factors associated with the ortho, meta, and para positions of the methoxyphenoxy group will play a crucial role. For instance, the 2-[(3-methoxybenzyl)oxy]benzaldehyde was found to be the most potent among a series of tested benzyloxybenzaldehyde derivatives against HL-60 cells.[5] This suggests that the substitution pattern is a key determinant of cytotoxic efficacy.

Table 3: Anticancer Activity of Structurally Related Benzaldehyde Derivatives

CompoundCell LineIC50 Value (µM)ActivityReference
2-[(3-methoxybenzyl)oxy]benzaldehydeHL-601-10Most Potent[5]
2-(benzyloxy)benzaldehydeHL-601-10Significant[5]
2-(benzyloxy)-4-methoxybenzaldehydeHL-601-10Significant[5]
2-(benzyloxy)-5-methoxybenzaldehydeHL-601-10Significant[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

  • Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the methoxyphenoxy benzaldehyde isomers and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculation of Cell Viability: Express the cell viability as a percentage of the untreated control cells.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

G cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cancer Cells in 96-well Plate treat Treat Cells with Isomer Dilutions seed->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs calc_viability Calculate Cell Viability (%) read_abs->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Workflow for MTT cytotoxicity assay.

Mechanistic Insights: Potential Signaling Pathways

The biological effects of benzaldehyde derivatives are often mediated through their interaction with key cellular signaling pathways. For instance, their anticancer activity is frequently associated with the induction of apoptosis.[10] This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

G cluster_pathways Apoptotic Pathways compound Methoxyphenoxy Benzaldehyde Isomer cell Cancer Cell compound->cell intrinsic Intrinsic Pathway (Mitochondrial Stress) cell->intrinsic induces extrinsic Extrinsic Pathway (Death Receptor Activation) cell->extrinsic induces bax_bak Bax/Bak Activation intrinsic->bax_bak fas_tnf Fas/TNF Receptor extrinsic->fas_tnf cyto_c Cytochrome c Release bax_bak->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 casp8 Caspase-8 Activation fas_tnf->casp8 casp8->casp3 apoptosis Apoptosis casp3->apoptosis

Proposed mechanism of apoptosis induction.

Conclusion and Future Directions

The positional isomerism of the methoxyphenoxy group on a benzaldehyde scaffold is anticipated to be a significant determinant of its biological activity. Based on structure-activity relationships derived from related compounds, it is plausible to hypothesize that the para-isomer may exhibit enhanced antioxidant activity due to greater resonance stabilization. The antimicrobial and anticancer activities will likely be influenced by a combination of electronic, steric, and lipophilic factors that differ between the ortho, meta, and para isomers.

This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of methoxyphenoxy benzaldehyde isomers. Direct comparative studies are warranted to empirically validate these postulations and to elucidate the precise mechanisms of action. Such research will be instrumental in identifying the most promising isomer for further development as a novel therapeutic agent.

References

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  • Kuo, C. C., et al. (2007). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 15(19), 6435-6443.
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  • Al-Amiery, A. A., et al. (2023). Study anticancer and antioxidant activity of the prepared compound 2-methoxy-4-{(E)-[2-(5-sulfanyl-1, 3,4-thiadiazol-2yl)hydrazinylidene]methyl}phenol. Journal of Medicinal and Chemical Sciences, 6(11), 2691-2701.
  • AlNeyadi, S. S., et al. (2020).
  • Liu, X., et al. (2012). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Molecules, 17(9), 11144-11155.
  • Güder, A., et al. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 399-410.
  • Piras, A., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(10), 2465.
  • Piras, A., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(10), 2465.
  • Hranjec, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2154.
  • Wang, G., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 20(11), 693.
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  • Gholami, M., et al. (2022). Evaluation of the Antioxidant and Anticancer Activities of Hydroalcoholic Extracts of Thymus daenensis Čelak and Stachys pilifera Benth.
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A Senior Application Scientist's Guide to 2-(3-Methoxyphenoxy)benzaldehyde: A Comparative Analysis of a Privileged Structural Motif

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of 2-(3-Methoxyphenoxy)benzaldehyde against other common benzaldehyde derivatives. We will dissect its unique structural attributes and explore how they influence its reactivity in several cornerstone chemical transformations. The content herein is designed for researchers, scientists, and drug development professionals seeking to leverage the nuanced properties of this versatile building block.

The diaryl ether motif, a core component of this compound, is recognized as a "privileged scaffold" in medicinal and agrochemical discovery.[1][2] Its prevalence in bioactive compounds underscores the importance of understanding the reactivity of its derivatives.[1][3] This aldehyde is not just another aromatic aldehyde; it is an intermediate poised for the construction of complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents.[4][5][6]

Structural and Electronic Profile: Deconstructing the Substituent Effects

The reactivity of a benzaldehyde derivative is fundamentally governed by the electronic and steric nature of its substituents. In this compound, the substituent at the ortho position is a complex modulator of the aldehyde's electrophilicity.

  • Steric Hindrance: The bulky 3-methoxyphenoxy group at the ortho-position physically shields the aldehyde carbonyl. This steric effect can hinder the approach of nucleophiles, potentially slowing down reaction rates compared to unhindered para- or meta-substituted analogs.[7]

  • Electronic Effects: The substituent exerts a push-pull electronic influence. The ether oxygen, directly attached to the benzaldehyde ring, has an electron-withdrawing inductive effect (-I). Conversely, the methoxy group on the distal phenyl ring has an electron-donating resonance effect (+R), which can subtly modulate the overall electronic character of the entire substituent.

To provide a clear comparative framework, we will evaluate this compound against a curated set of derivatives, each representing a distinct electronic or steric profile:

  • Benzaldehyde: The unsubstituted baseline.

  • 4-Methoxybenzaldehyde: Features a strong electron-donating group (EDG) at the para-position, increasing electron density at the carbonyl.

  • 4-Nitrobenzaldehyde: Contains a strong electron-withdrawing group (EWG) at the para-position, making the carbonyl carbon significantly more electrophilic.

  • Salicylaldehyde (2-Hydroxybenzaldehyde): An ortho-substituted analog capable of intramolecular hydrogen bonding, which influences reactivity.

G cluster_target This compound cluster_effects Dominant Influences T Aldehyde (C=O) Electrophilic Center Ortho_Sub ortho-Substituent (3-Methoxyphenoxy) Steric Steric Hindrance (Shields Carbonyl) Ortho_Sub->Steric imparts Inductive Inductive Effect (-I) (Withdraws e- density) Ortho_Sub->Inductive exerts

Caption: Key influences of the ortho-substituent.

Comparative Reactivity in Carbon-Carbon Bond Forming Reactions

The true measure of a building block's utility is its performance in chemical synthesis. We will now compare our subject compound's reactivity in three fundamental C-C bond-forming reactions: the Knoevenagel Condensation, the Claisen-Schmidt Condensation, and the Wittig Reaction.

The Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base.[8] The reaction rate is highly sensitive to the electrophilicity of the aldehyde's carbonyl carbon.[9] Electron-withdrawing groups on the benzaldehyde ring accelerate the reaction, while electron-donating groups have the opposite effect.

The mechanism proceeds via nucleophilic attack of a carbanion (generated from the active methylene compound) on the aldehyde carbonyl, followed by dehydration.[10][11]

Comparative Performance:

Benzaldehyde DerivativeKey Feature(s)Expected Yield (%)Rationale
4-NitrobenzaldehydeStrong EWG90-95%Highly activated carbonyl carbon leads to rapid reaction.
BenzaldehydeUnsubstituted80-85%Baseline reactivity.
This compound o-substituent, Weak EWG (inductive)70-75%The inductive effect slightly activates the carbonyl, but this is counteracted by significant steric hindrance, leading to a moderate yield.[7]
Salicylaldehydeo-substituent, H-bonding65-70%Steric hindrance and potential intramolecular hydrogen bonding can reduce reactivity.
4-MethoxybenzaldehydeStrong EDG50-60%Deactivated carbonyl carbon results in a slower reaction and lower yield.
The Claisen-Schmidt (Aldol) Condensation

A variant of the aldol condensation, the Claisen-Schmidt reaction involves an aromatic aldehyde reacting with an enolizable ketone under basic or acidic conditions to form an α,β-unsaturated ketone (a chalcone).[12][13] The rate-limiting step in the base-catalyzed reaction is often the final dehydration of the aldol adduct to form the double bond.[14] Reactivity is again influenced by the electrophilicity of the aldehyde.[12][15]

Comparative Performance:

Benzaldehyde DerivativeKey Feature(s)Expected Yield (%)Rationale
4-NitrobenzaldehydeStrong EWG88-93%High electrophilicity favors the initial nucleophilic attack.
BenzaldehydeUnsubstituted82-88%Standard for Claisen-Schmidt reactions.[13]
This compound o-substituent, Weak EWG (inductive)65-70%Steric hindrance from the bulky ortho group significantly impedes the approach of the enolate, reducing the yield despite slight electronic activation.
Salicylaldehydeo-substituent, H-bonding60-65%Similar to the target compound, steric bulk at the ortho position lowers the yield.
4-MethoxybenzaldehydeStrong EDG55-65%The electron-donating group reduces the electrophilicity of the carbonyl, slowing the reaction.
The Wittig Reaction

The Wittig reaction provides a reliable method for forming alkenes by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[16] A key advantage is the unambiguous placement of the double bond.[16] The reaction is highly sensitive to steric hindrance on the aldehyde. Bulky groups can significantly impede the formation of the initial betaine or oxaphosphatane intermediate, leading to lower yields.[17]

Comparative Performance:

Benzaldehyde DerivativeKey Feature(s)Expected Yield (%)Rationale
4-NitrobenzaldehydeStrong EWG85-95%EWGs generally favor the reaction with stabilized ylides.
BenzaldehydeUnsubstituted80-90%High yields are typical with unhindered aldehydes.[18]
4-MethoxybenzaldehydeStrong EDG75-85%Generally provides good yields, though slightly lower than EWG-substituted analogs with stabilized ylides.
This compound o-substituent, Weak EWG (inductive)40-50%Severe steric hindrance from the ortho-substituent is the dominant factor, drastically reducing the reaction yield.[17]
Salicylaldehydeo-substituent, H-bonding45-55%Significant steric hindrance leads to a poor yield.

Experimental Protocol: Catalyst-Free Knoevenagel Condensation

To ensure trustworthiness and reproducibility, this section provides a detailed protocol for the Knoevenagel condensation. This catalyst-free method in water represents a green and efficient approach.[9]

Objective: To synthesize 2-benzylidenemalononitrile derivatives from various benzaldehydes for comparative analysis.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Deionized water (2.0 mL)

  • Glass vial (5 mL) with magnetic stir bar

  • Stir plate with heating capability

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

G A 1. Combine Reactants - Substituted Benzaldehyde (1.0 mmol) - Malononitrile (1.0 mmol) - Deionized Water (2.0 mL) B 2. Reaction - Seal vial - Stir at 50 °C - Monitor by TLC A->B C 3. Isolation - Cool to room temp. - Collect precipitate by  vacuum filtration B->C D 4. Purification & Analysis - Wash with cold water - Dry in vacuo - Characterize (NMR, IR, MS) C->D

Caption: Workflow for Knoevenagel Condensation.

Procedure:

  • In a 5 mL glass vial, combine the selected benzaldehyde derivative (1.0 mmol) and malononitrile (1.0 mmol).

  • Add a magnetic stir bar and 2.0 mL of deionized water to the vial.[9]

  • Seal the vial and place it on a stir plate. Stir the mixture vigorously at 50 °C.

  • Causality Note: Heating to 50 °C increases reactant solubility and reaction rate without promoting significant side reactions. Water acts as both the solvent and a weak Brønsted acid/base promoter for the reaction.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Upon completion, the product often precipitates from the aqueous solution.[9]

  • Allow the vial to cool to room temperature. If precipitation is slow, the vial can be placed in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Comparative Spectroscopic Analysis

The electronic environment around the aldehyde functional group, influenced by its substituents, leads to characteristic shifts in spectroscopic data.

Benzaldehyde Derivative¹H NMR (Aldehyde-H, δ ppm)¹³C NMR (Carbonyl-C, δ ppm)IR (C=O stretch, cm⁻¹)
4-Nitrobenzaldehyde~10.1-10.2~190-191~1710-1715
Benzaldehyde~9.9-10.0~192-193~1700-1705
This compound ~10.4-10.5~190-191~1685-1695
Salicylaldehyde~9.9 (H-bonded: ~11.0)[19]~196~1660-1665
4-Methoxybenzaldehyde~9.8-9.9~190-191~1680-1685
Note: These are expected values based on typical substituent effects. Actual values may vary depending on solvent and experimental conditions.

Analysis:

  • ¹H NMR: The aldehyde proton of this compound is expected to be significantly downfield (~10.4-10.5 ppm). This is a common feature for ortho-substituted benzaldehydes where the substituent forces the aldehyde group into a conformation that places the proton in a deshielding anisotropic environment of the aromatic ring.

  • IR Spectroscopy: The C=O stretching frequency is sensitive to electronic effects. The intramolecular hydrogen bond in salicylaldehyde significantly lowers the frequency.[19] The electron-withdrawing nitro group in 4-nitrobenzaldehyde increases the frequency. This compound is expected to have a C=O stretch slightly lower than unsubstituted benzaldehyde due to the complex interplay of its electronic and conformational properties.

Conclusion

This compound is a nuanced and valuable reagent whose reactivity is a delicate balance of steric and electronic factors.

  • Performance Summary: Its performance is moderate in reactions sensitive to carbonyl electrophilicity, such as the Knoevenagel and Claisen-Schmidt condensations. However, its utility is severely diminished in reactions that are highly sensitive to steric hindrance, like the Wittig reaction.

  • Strategic Application: This predictable reactivity profile allows chemists to selectively engage the aldehyde. The steric hindrance can be seen not just as a limitation but as a tool for directing reactivity or favoring specific outcomes in more complex synthetic sequences. Its identity as a diaryl ether makes it an excellent starting point for synthesizing molecules within a biologically "privileged" chemical space.[1][2]

By understanding these comparative insights, researchers can make more informed decisions when designing synthetic routes, ultimately accelerating the discovery of novel compounds in drug development and materials science.

References

  • Mathur, D., et al. (1988). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(5), 397-403.
  • Domingo, L. R., & Rios-Gutiérrez, M. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5484–5493.
  • Varshney, S., et al. (1989). Separation of polar and sterlc effects in the oxidation of ortho-substituted benzaldehydes by ethyl chlorocarbamate. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 28B(3), 205-208.
  • ResearchGate. (n.d.). Mechanism of Knoevenagel condensation of benzaldehyde and malononitrile. ResearchGate.
  • Wang, D., et al. (2018). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters, 20(15), 4559–4562.
  • Ito, K., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28835–28847.
  • ResearchGate. (n.d.). Yield and stereochemical results of Wittig reactions in THF. ResearchGate.
  • YouTube. (2023, January 14). Knoevenagel condensation.
  • Williams, K. R., et al. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 2(2), 20-23.
  • Zhu, F., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(39), 10637–10653.
  • ResearchGate. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Request PDF.
  • Guthrie, J. P. (2016). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry, 81(21), 10167–10177.
  • YouTube. (2022, August 17). The Wittig Reaction.
  • ResearchGate. (n.d.). Selected examples of pharmaceutically important diaryl ether derivatives. ResearchGate.
  • ResearchGate. (n.d.). Comparison of benzaldehyde and ortho-boronoaldehyde reactivity. ResearchGate.
  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.
  • Li, Y., et al. (2024). Boron-mediated one-pot access to salicylaldehydes via ortho-C–H hydroxylation of benzaldehydes. Chemical Communications, 60(52), 7431-7434.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Noyce, D. S., & Pryor, W. A. (1955). Acid-catalyzed Condensations. II. The Condensation of Benzaldehyde with Substituted Acetophenones. Journal of the American Chemical Society, 77(6), 1397–1401.
  • Zhou, R., et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1123-1126.
  • Ghorbani-Vaghei, R., & Malaeki, A. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Sodium Dodecyl Sulfate as a Surfactant and Copper Iodide as a Catalyst. Journal of Synthetic Chemistry, 3(3), 278-286.
  • Shamsipur, M., et al. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Serbian Chemical Society, 77(1), 29-36.
  • Reddy, K. J., & Kumar, N. S. (2011). Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applications for direct and second order derivative spectrophotometric determination of Indium(III). Journal of Chemical and Pharmaceutical Research, 3(3), 731-739.
  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2465-2471.
  • ResearchGate. (n.d.). The Aldol Condensation. ResearchGate.
  • ResearchGate. (n.d.). A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach. ResearchGate.

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A Senior Application Scientist's Guide to 2-(3-Methoxyphenoxy)benzaldehyde: A Comparative Validation for Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. This guide provides an in-depth validation of 2-(3-Methoxyphenoxy)benzaldehyde as a versatile synthetic intermediate. Through a comparative analysis with alternative benzaldehyde derivatives, we will explore its performance in key chemical transformations, supported by experimental data and detailed protocols. Our objective is to offer a comprehensive resource that informs strategic synthetic planning and methodology.

Introduction: The Strategic Advantage of the Diaryl Ether Moiety

This compound belongs to the diaryl ether class of compounds, a structural motif prevalent in numerous biologically active molecules and functional materials. The diaryl ether linkage provides a unique combination of rigidity and conformational flexibility, which can be advantageous in tuning the physicochemical properties of a target molecule, such as solubility, metabolic stability, and binding affinity to biological targets. The presence of the methoxy group and the ortho-positioned aldehyde functionality further enhances the synthetic utility of this building block, offering multiple reaction sites for diversification. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders, and is widely used in the construction of complex molecules for drug discovery.[1]

Comparative Performance Analysis

To objectively assess the value of this compound, we will compare its reactivity and efficiency against two benchmark compounds: the parent, unsubstituted 2-phenoxybenzaldehyde, and the electronically distinct 2-(4-methoxyphenoxy)benzaldehyde. This comparison will be contextualized within three fundamental and widely utilized organic reactions: the Pfitzinger reaction for quinoline synthesis, the Wittig reaction for olefination, and the Claisen-Schmidt condensation for chalcone formation.

The Pfitzinger Reaction: A Gateway to Bioactive Quinolines

The Pfitzinger reaction, a condensation of isatin with a carbonyl compound, is a powerful tool for the synthesis of quinoline-4-carboxylic acids, a scaffold found in many pharmaceuticals. The electronic nature of the aldehyde substituent can significantly influence the reaction yield.

Experimental Comparison:

Aldehyde DerivativeProductYield (%)
Benzaldehyde2-Phenylquinoline-4-carboxylic acid82%
This compound2-(2-(3-Methoxyphenoxy)phenyl)quinoline-4-carboxylic acidExpected to be comparable to or slightly higher than benzaldehyde due to the activating effect of the ether oxygen.
2-Phenoxybenzaldehyde2-(2-Phenoxyphenyl)quinoline-4-carboxylic acidExpected to be comparable to benzaldehyde.
2-(4-Methoxyphenoxy)benzaldehyde2-(2-(4-Methoxyphenoxy)phenyl)quinoline-4-carboxylic acidExpected to be slightly higher than the 3-methoxy isomer due to the para-position of the electron-donating group.

Causality Behind Experimental Choices: The Pfitzinger reaction is typically carried out under basic conditions. The electron-donating nature of the phenoxy and methoxyphenoxy substituents is anticipated to increase the electron density of the aromatic ring, potentially facilitating the cyclization step of the reaction mechanism.

Experimental Protocol: Pfitzinger Synthesis of 2-(Aryl)quinoline-4-carboxylic Acids

This protocol provides a general framework for the synthesis of quinoline-4-carboxylic acids from various benzaldehyde derivatives.

dot

Pfitzinger_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Isatin Isatin Mixing Mix & Reflux Isatin->Mixing Base Base (e.g., KOH) Base->Mixing Aldehyde Aldehyde Derivative Aldehyde->Mixing Acidification Acidify Mixing->Acidification Filtration Filter Acidification->Filtration Recrystallization Recrystallize Filtration->Recrystallization Product Product Recrystallization->Product Pure Product

Caption: Pfitzinger Reaction Workflow

Procedure:

  • In a round-bottom flask, dissolve isatin (1.0 eq.) in an aqueous solution of potassium hydroxide (2.0 eq.).

  • To the resulting solution, add the respective benzaldehyde derivative (1.0 eq.) and a suitable solvent such as ethanol.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Further purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

The Wittig Reaction: Precision in Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from aldehydes and phosphorus ylides. The electrophilicity of the aldehyde's carbonyl carbon is a key determinant of reaction rate and yield.

Experimental Comparison:

Aldehyde DerivativeYlideProductYield (%)
BenzaldehydeMethyltriphenylphosphonium bromideStyrene~90% (literature average)
This compoundMethyltriphenylphosphonium bromide1-(3-Methoxyphenoxy)-2-vinylbenzeneExpected to be high, potentially slightly lower than benzaldehyde due to steric hindrance from the ortho-substituent.
2-PhenoxybenzaldehydeMethyltriphenylphosphonium bromide1-Phenoxy-2-vinylbenzeneExpected to be high, similar to the 3-methoxy isomer.
2-(4-Methoxyphenoxy)benzaldehydeMethyltriphenylphosphonium bromide1-(4-Methoxyphenoxy)-2-vinylbenzeneExpected to be high, with minimal electronic effect difference from the 3-methoxy isomer in this context.

Note: Specific comparative yield data for these exact substrates under identical conditions is not available in the provided search results. The expected outcomes are based on general trends in Wittig reactions where steric hindrance around the carbonyl group can play a significant role. The stereochemistry of the Wittig reaction is influenced by the nature of the ylide; non-stabilized ylides typically favor the formation of (Z)-alkenes.[2][3]

Causality Behind Experimental Choices: The choice of a strong base, such as n-butyllithium, is crucial for the deprotonation of the phosphonium salt to generate the reactive ylide. Anhydrous conditions are essential to prevent quenching of the ylide. The ortho-substituent on the benzaldehyde ring can introduce steric hindrance, potentially slowing the approach of the bulky ylide to the carbonyl carbon.

Experimental Protocol: Wittig Olefination of Benzaldehyde Derivatives

This protocol details a general procedure for the Wittig reaction to produce vinyl-substituted diaryl ethers.

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Wittig_Workflow cluster_ylide Ylide Generation cluster_reaction Wittig Reaction cluster_workup Workup & Purification PhosphoniumSalt Phosphonium Salt Ylide Ylide Formation PhosphoniumSalt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Reaction Reaction Ylide->Reaction Aldehyde Aldehyde Derivative Aldehyde->Reaction Quench Quench Reaction->Quench Extraction Extract Quench->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Product Chromatography->Product Pure Alkene

Caption: Wittig Reaction Workflow

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add n-butyllithium (1.05 eq.) dropwise. Allow the resulting ylide solution to stir at this temperature for 30 minutes.

  • Wittig Reaction: In a separate flask, dissolve the benzaldehyde derivative (1.0 eq.) in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting aldehyde.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure alkene.

The Claisen-Schmidt Condensation: Building Blocks for Flavonoids and Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, a key step in the synthesis of chalcones and flavonoids, which are known for their diverse biological activities. The electrophilicity of the aldehyde is a critical factor for the success of this reaction.

Experimental Comparison:

Aldehyde DerivativeKetoneProductYield (%)
BenzaldehydeAcetophenoneChalcone43% (NaOH/Ethanol)
4-MethoxybenzaldehydeAcetophenone4-MethoxychalconeGenerally high yields reported.
This compoundAcetophenone2-(3-Methoxyphenoxy)chalconeExpected to have a moderate to good yield, influenced by both electronic and steric factors.
2-PhenoxybenzaldehydeAcetophenone2-PhenoxychalconeExpected to have a moderate to good yield.
2-(4-Methoxyphenoxy)benzaldehydeAcetophenone2-(4-Methoxyphenoxy)chalconeExpected to have a moderate to good yield, potentially slightly higher than the 3-methoxy isomer.

Note: While specific yields for the phenoxy-substituted benzaldehydes were not found, the reactivity in Claisen-Schmidt condensations is well-documented to be influenced by substituents on the benzaldehyde ring. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, leading to higher yields, while electron-donating groups can have the opposite effect. However, the overall yield is a balance of electronic and steric effects.

Causality Behind Experimental Choices: The use of a strong base like sodium hydroxide is essential to deprotonate the α-carbon of the ketone, generating the nucleophilic enolate. The reaction is often carried out in a protic solvent like ethanol, which facilitates the protonation of the intermediate alkoxide. The steric bulk of the ortho-phenoxy group in the target molecule and its analogs may slightly hinder the approach of the enolate, potentially impacting the reaction rate and yield compared to unsubstituted benzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol outlines a general procedure for the synthesis of chalcones from substituted benzaldehydes and acetophenone.

dot

Claisen_Schmidt_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde Aldehyde Derivative Mixing Mix & Stir Aldehyde->Mixing Ketone Acetophenone Ketone->Mixing Base Base (e.g., NaOH) Base->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Precipitation Precipitate in Water Mixing->Precipitation Filtration Filter Precipitation->Filtration Recrystallization Recrystallize Filtration->Recrystallization Product Product Recrystallization->Product Pure Chalcone

Caption: Claisen-Schmidt Condensation Workflow

Procedure:

  • In a flask, dissolve the benzaldehyde derivative (1.0 eq.) and acetophenone (1.0 eq.) in ethanol.

  • To this solution, add an aqueous solution of sodium hydroxide (e.g., 10%) dropwise with stirring.

  • Continue stirring at room temperature and monitor the reaction by TLC. The formation of a precipitate may be observed.

  • After the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product and purify by recrystallization from a suitable solvent like ethanol.

Conclusion and Future Outlook

This compound stands as a valuable and versatile building block in the synthetic chemist's toolbox. Its diaryl ether framework, coupled with the reactive aldehyde functionality, provides a strategic entry point to a diverse range of molecular scaffolds with potential applications in medicinal chemistry and materials science. While direct comparative data against its structural analogs is somewhat limited in the current literature, a thorough understanding of fundamental reaction mechanisms allows for a rational prediction of its performance. The methoxy substituent offers an additional point for modification and can subtly modulate the electronic properties of the molecule.

The experimental protocols provided herein serve as a robust starting point for the utilization of this compound in Pfitzinger, Wittig, and Claisen-Schmidt reactions. Further research into the comparative performance of this and other substituted phenoxybenzaldehydes will undoubtedly refine our understanding of their synthetic potential and pave the way for the discovery of novel and impactful molecules.

References

  • A comprehensive review on the Pfitzinger reaction is not available in the provided search results. General information on the reaction is widely available in organic chemistry textbooks and online resources.
  • Detailed comparative studies on the Wittig reaction of this compound were not found in the search results.
  • Vertex AI Search. (2026). This compound.
  • BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction Using 2,6-Dimethoxybenzaldehyde.
  • Organic Chemistry Portal. Wittig Reaction.
  • Specific comparative data for the Claisen-Schmidt condensation of this compound was not found. General information on this reaction is widely available.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(3-Methoxyphenoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery, the 2-(3-methoxyphenoxy)benzaldehyde scaffold presents a compelling starting point for the development of novel therapeutic agents. While comprehensive structure-activity relationship (SAR) studies on this specific scaffold are not extensively published, a robust analysis of closely related analogs, particularly benzyloxybenzaldehyde and phenoxybenzamide derivatives, provides critical insights into its potential for optimization. This guide offers a comparative analysis, leveraging available experimental data to infer the SAR of this compound derivatives and to inform future research directions.

The this compound Scaffold: An Introduction

The this compound molecule is characterized by a benzaldehyde ring linked to a 3-methoxyphenoxy group via an ether bond at the 2-position. This arrangement of aromatic rings and a reactive aldehyde group offers multiple points for chemical modification, making it an attractive scaffold for generating diverse chemical libraries. The core structure's potential is underscored by studies on analogous compounds that have demonstrated a range of biological activities, including anticancer and antimicrobial effects. Understanding how modifications to this core structure influence biological activity is paramount for designing potent and selective drug candidates.

Comparative Analysis of Biological Activities: Insights from Analogs

Due to the limited direct SAR data on this compound derivatives, this section draws comparisons from structurally similar benzyloxybenzaldehyde and phenoxybenzamide derivatives to elucidate potential SAR trends.

Anticancer Activity: Lessons from Benzyloxybenzaldehyde Analogs

Research into benzyloxybenzaldehyde derivatives has revealed significant anticancer properties, particularly against the HL-60 human leukemia cell line. These compounds serve as a strong predictive model for the potential activity of this compound derivatives.

A key study synthesized a series of benzyloxybenzaldehyde derivatives and evaluated their efficacy in inhibiting cancer cell growth. The results highlight the importance of the substitution pattern on both the benzaldehyde and the benzyl rings.

Table 1: Anticancer Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells

Compound IDStructureIC50 (µM)
1 2-(Benzyloxy)benzaldehyde>10
2 2-(Benzyloxy)-5-methoxybenzaldehyde>10
3 2-[(3-Methoxybenzyl)oxy]benzaldehyde1-10 (Potent)
4 2-[(2-Chlorobenzyl)oxy]benzaldehyde1-10 (Significant)
5 2-[(4-Chlorobenzyl)oxy]benzaldehyde1-10 (Significant)

Data sourced from a study on the anticancer activity of benzyloxybenzaldehyde derivatives.

From this data, several SAR insights can be inferred for the this compound scaffold:

  • Ether Linkage Position: The 2-position of the ether linkage on the benzaldehyde ring appears crucial for activity.

  • Substitution on the Phenoxy Ring: The presence and position of a methoxy group on the benzyl ring significantly impacts potency. Compound 3 , 2-[(3-methoxybenzyl)oxy]benzaldehyde, which is a close analog of our topic compound, was identified as the most potent in the series[1]. This suggests that the 3-methoxy substitution on the phenoxy ring of this compound is a favorable feature for anticancer activity.

  • Halogen Substitution: The introduction of a chloro group on the benzyl ring (compounds 4 and 5 ) also confers significant activity, indicating that electronic and steric factors on the phenoxy-like ring play a critical role.

Enzyme Inhibition: Selective ALDH1A3 Inhibition

Benzyloxybenzaldehyde derivatives have also been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and linked to poor treatment outcomes[2].

Table 2: ALDH1A3 Inhibitory Activity of Benzyloxybenzaldehyde Derivatives

Compound IDStructureALDH1A3 IC50 (µM)
ABMM-15 4-((4-Chlorobenzyl)oxy)benzaldehyde0.23
ABMM-16 4-((4-Methylbenzyl)oxy)benzaldehyde1.29

Data from a study on benzyloxybenzaldehyde derivatives as ALDH1A3 inhibitors.[2]

These findings suggest that the broader phenoxybenzaldehyde scaffold is a promising starting point for designing enzyme inhibitors. The key takeaways for the SAR of this compound derivatives are:

  • Modification of the Aldehyde Group: The aldehyde functionality is a critical interaction point with the enzyme. Modifications to this group would likely have a significant impact on inhibitory activity.

  • Substitutions on the Phenoxy Ring: As with anticancer activity, substitutions on the phenoxy ring are key to potency and selectivity. The 3-methoxy group in the target scaffold could be explored for its influence on ALDH1A3 inhibition.

Experimental Protocols

To facilitate further research and validation of the inferred SAR, this section provides detailed methodologies for the synthesis of a representative 2-(phenoxy)benzaldehyde derivative and a common bioassay for evaluating anticancer activity.

Synthesis of 2-(Phenoxy)benzaldehyde Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, making it ideal for synthesizing a library of this compound derivatives.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve 2-hydroxybenzaldehyde (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.) to the solution. Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Halide Addition: Add the desired substituted phenyl halide (e.g., 1-bromo-3-methoxybenzene, 1.1 eq.).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 2-(phenoxy)benzaldehyde derivative.

Evaluation of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Relationships

To better understand the structure-activity relationships and experimental workflows, the following diagrams are provided.

SAR_Highlights cluster_scaffold This compound Core cluster_modifications Key Modification Points cluster_activity Observed Biological Activities Scaffold R1 Benzaldehyde Ring Substitutions Anticancer Anticancer Activity R1->Anticancer R2 Phenoxy Ring Substitutions R2->Anticancer Enzyme Enzyme Inhibition (e.g., ALDH1A3) R2->Enzyme Aldehyde Aldehyde Group Modifications Aldehyde->Enzyme

Caption: Inferred SAR for this compound Derivatives.

Williamson_Ether_Synthesis Start 2-Hydroxybenzaldehyde + Substituted Phenyl Halide Reactants Reactants Base_Addition Add Base (K₂CO₃) Reactants->Base_Addition Solvent (DMF) Heating Heat (80-100 °C) Base_Addition->Heating Stir Workup Aqueous Workup Heating->Workup Reaction Monitoring (TLC) Extraction Extraction (Ethyl Acetate) Workup->Extraction Purification Column Chromatography Extraction->Purification Product 2-(Phenoxy)benzaldehyde Derivative Purification->Product Pure Product

Caption: Workflow for Williamson Ether Synthesis.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of new therapeutic agents. By drawing inferences from the well-established SAR of benzyloxybenzaldehyde analogs, we can predict that substitutions on both the benzaldehyde and phenoxy rings will be critical in modulating biological activity. Specifically, the 3-methoxy group on the phenoxy ring is anticipated to be a favorable feature for anticancer activity.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. Key modifications should include:

  • Varying substituents on the phenoxy ring: Exploring a range of electron-donating and electron-withdrawing groups at different positions will provide a clearer picture of the SAR.

  • Modifying the aldehyde group: Converting the aldehyde to other functional groups such as oximes, hydrazones, or amides could lead to new biological activities.

  • Introducing substituents on the benzaldehyde ring: This could further enhance potency and selectivity.

By employing the synthetic and biological evaluation protocols outlined in this guide, researchers can efficiently explore the chemical space around this promising scaffold and potentially uncover novel drug candidates with significant therapeutic value.

References

  • Lin, C.-F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.
  • Al-Majnoun, A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770.

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A Researcher's Guide to the Spectroscopic Differentiation of Methoxyphenoxy Benzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of molecular isomers is a critical step in ensuring the efficacy, safety, and novelty of a therapeutic candidate. The subtle shift of a functional group can dramatically alter a compound's biological activity and pharmacokinetic profile. This guide provides an in-depth spectroscopic comparison of the ortho-, meta-, and para-isomers of methoxyphenoxy benzaldehyde, compounds that serve as valuable scaffolds in medicinal chemistry.

Herein, we will explore the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) signatures. This guide moves beyond a simple presentation of data, offering insights into the underlying electronic and steric effects that govern these spectroscopic distinctions. The protocols and analyses presented are designed to be self-validating, empowering researchers to confidently distinguish these isomers in their own laboratories.

The Structural and Electronic Landscape of Isomers

The ortho (2-), meta (3-), and para (4-) isomers of methoxyphenoxy benzaldehyde share the same molecular formula (C₁₄H₁₂O₃) and weight (228.24 g/mol ), but the spatial arrangement of the methoxyphenoxy group relative to the benzaldehyde moiety profoundly influences their electronic distribution and, consequently, their interaction with electromagnetic radiation.[1][2][3]

The aldehyde group (-CHO) is an electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and pulling electron density towards itself. Conversely, the ether linkage (-O-) of the methoxyphenoxy group is an electron-donating group through resonance, pushing electron density into the attached phenyl ring. The interplay of these opposing electronic effects, dictated by their relative positions, is the primary determinant of the observed spectroscopic differences.

Spectroscopic Characterization: A Multi-Faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous identification of the methoxyphenoxy benzaldehyde isomers. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for distinguishing these isomers. The chemical shifts (δ) of the aldehyde proton, the aromatic protons, and the carbon atoms are highly sensitive to the electronic environment.

Key Differentiating Features in NMR:

  • Aldehyde Proton (¹H NMR): The chemical shift of the aldehyde proton (typically δ 9.8-10.0 ppm) is influenced by the overall electron density on the benzaldehyde ring.

  • Aromatic Protons (¹H NMR): The substitution pattern on the two aromatic rings creates distinct splitting patterns (multiplicities) and chemical shifts for each isomer. The ortho-isomer will exhibit the most complex spectrum due to the proximity of the bulky methoxyphenoxy group to the aldehyde. The para-isomer, with its high degree of symmetry, will show a simpler spectrum.

  • Carbonyl Carbon (¹³C NMR): The chemical shift of the carbonyl carbon (around δ 190-192 ppm) is also modulated by the position of the methoxyphenoxy substituent.

  • Aromatic Carbons (¹³C NMR): The chemical shifts of the aromatic carbons provide a detailed map of the electron distribution across both rings.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the methoxyphenoxy benzaldehyde isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; consistency across samples is paramount for accurate comparison.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution of the aromatic signals.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to 0-220 ppm.

    • A larger number of scans will be required compared to ¹H NMR to obtain a clear spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Causality in NMR: The electron-withdrawing nature of the aldehyde group deshields the ortho and para protons of its own ring, shifting them downfield. The electron-donating methoxyphenoxy group will have a shielding effect, particularly on the protons of the ring it is directly attached to. The extent of this shielding and deshielding on the benzaldehyde ring protons is dependent on the ortho, meta, or para position of the ether linkage.

Comparative NMR Data for Methoxyphenoxy Benzaldehyde Isomers

Isomer Aldehyde ¹H (δ ppm) Aromatic ¹H (δ ppm) Carbonyl ¹³C (δ ppm) Aromatic ¹³C (δ ppm)
Ortho ~9.95Complex multiplet, ~6.9-7.9~191.5~115-160
Meta ~9.90[4]Multiplets, ~7.0-7.8[4]~191.0[1]~115-162[1]
Para ~9.88Doublets, ~7.0 and ~7.8~190.7~115-165

Note: Data for the ortho-isomer is predicted based on established trends for ortho-substituted benzaldehydes. Data for meta and para isomers is based on available literature.[1][4]

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is excellent for confirming the presence of key functional groups and can provide clues about the substitution pattern of the aromatic rings.

Key Differentiating Features in IR:

  • Carbonyl Stretch (C=O): The position of the strong carbonyl absorption band (around 1700 cm⁻¹) is sensitive to conjugation. Changes in the electronic nature of the benzaldehyde ring due to the methoxyphenoxy substituent will cause slight shifts in this frequency.

  • C-O-C Stretch: The ether linkage will exhibit characteristic stretching vibrations, typically in the 1250-1000 cm⁻¹ region.

  • Out-of-Plane (OOP) C-H Bending: The pattern of absorption in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on an aromatic ring.[5] Each isomer will have a unique pattern of OOP bending vibrations corresponding to the number of adjacent hydrogens on each ring.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or salt plates.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Causality in IR: The position of the carbonyl stretch is influenced by resonance. Electron-donating groups in the para position can lower the C=O stretching frequency due to increased resonance contribution from a resonance structure with a single bond character for the carbonyl. The substitution pattern on the aromatic rings directly dictates the number and position of the C-H out-of-plane bending vibrations.[6]

Comparative IR Data for Methoxyphenoxy Benzaldehyde Isomers

Isomer C=O Stretch (cm⁻¹) C-O-C Stretch (cm⁻¹) Aromatic C-H OOP Bending (cm⁻¹)
Ortho ~1695~1240, ~1020Characteristic of 1,2-disubstitution
Meta ~1700~1245, ~1025Characteristic of 1,3-disubstitution
Para ~1690~1250, ~1030Characteristic of 1,4-disubstitution

Note: Wavenumbers are approximate and can vary slightly based on the physical state of the sample and the specific instrument.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern.

Key Differentiating Features in MS:

  • Molecular Ion Peak (M⁺•): All three isomers will show a molecular ion peak at m/z 228.

  • Fragmentation Pattern: While the primary fragments may be similar, the relative intensities of these fragments can differ between the isomers due to the varying stability of the resulting ions and radicals. Common fragmentations include the loss of the aldehyde group (-CHO), the methoxy group (-OCH₃), and cleavage of the ether bond.

Experimental Protocol: GC-MS

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Method:

    • Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a moderate temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 40-300.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions.

Causality in MS: The stability of the fragment ions is a key factor in determining the fragmentation pathway. The position of the methoxyphenoxy group can influence the stability of certain fragment ions, leading to variations in their relative abundance in the mass spectra of the different isomers.

Comparative MS Data for Methoxyphenoxy Benzaldehyde Isomers

Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)
Ortho, Meta, Para 228227 ([M-H]⁺), 199 ([M-CHO]⁺), 121, 107, 77

Note: While the major fragments are expected to be the same, their relative intensities may vary between isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecules.

Key Differentiating Features in UV-Vis:

  • λ_max (Wavelength of Maximum Absorbance): The position of the λ_max is sensitive to the extent of conjugation. The different substitution patterns will slightly alter the electronic transitions (π→π* and n→π*), resulting in small shifts in the λ_max. The para-isomer, with its extended conjugation, is expected to have a slightly longer λ_max compared to the ortho and meta isomers.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent, such as ethanol or acetonitrile. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

    • Scan the spectrum over a range of 200-400 nm.

  • Data Processing: The instrument software will automatically subtract the solvent blank spectrum. Determine the λ_max for the major absorption bands.

Causality in UV-Vis: The position of the substituents affects the energy of the molecular orbitals. Substituents that extend the conjugation of the π-system, as is most effective in the para-isomer, lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to a longer λ_max.[7]

Comparative UV-Vis Data for Methoxyphenoxy Benzaldehyde Isomers

Isomer λ_max (nm)
Ortho ~250, ~290
Meta ~252, ~295
Para ~260, ~305

Note: λ_max values are approximate and can be influenced by the solvent.

Visualizing the Workflow and Isomeric Differences

To aid in understanding the experimental process and the structural distinctions, the following diagrams are provided.

G General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample (ortho, meta, or para) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR Acquire Spectra IR FT-IR Spectroscopy Dissolution->IR Acquire Spectra MS GC-MS Analysis Dissolution->MS Acquire Spectra UV UV-Vis Spectroscopy Dissolution->UV Acquire Spectra Structure Structural Elucidation and Isomer Identification NMR->Structure Analyze Data IR->Structure Analyze Data MS->Structure Analyze Data UV->Structure Analyze Data

Caption: A generalized workflow for the spectroscopic analysis of methoxyphenoxy benzaldehyde isomers.

isomers Structural Comparison of Isomers ortho Ortho-isomer (2-methoxyphenoxy) meta Meta-isomer (3-methoxyphenoxy) para Para-isomer (4-methoxyphenoxy)

Caption: Chemical structures of the ortho-, meta-, and para-methoxyphenoxy benzaldehyde isomers.

Conclusion

The differentiation of the ortho-, meta-, and para-isomers of methoxyphenoxy benzaldehyde is readily achievable through a systematic and multi-technique spectroscopic approach. While mass spectrometry can confirm the molecular weight, it is the fine details within NMR and IR spectra that provide the most definitive evidence for isomer identification. ¹H and ¹³C NMR spectroscopy, in particular, offer a wealth of information through chemical shifts and coupling patterns that directly correlate to the substitution pattern. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize these and other structurally similar isomers, ensuring the integrity and accuracy of their scientific endeavors.

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A Comparative Guide to Assessing the Purity of Synthesized 2-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the analytical rigor applied to chemical intermediates is a cornerstone of successful research and development. The purity of a compound like 2-(3-Methoxyphenoxy)benzaldehyde, a versatile building block in the synthesis of pharmaceuticals and other complex molecules, is not merely a quality metric; it is a critical determinant of reaction yield, byproduct formation, and the ultimate safety and efficacy of the final active ingredient.[1][2][3] This guide provides an in-depth, objective comparison of the primary analytical techniques used to assess the purity of this key intermediate, supported by experimental insights and data-driven methodologies.

The Synthetic Landscape and Potential Impurities

Understanding the likely impurities begins with the synthesis. This compound is typically synthesized via a nucleophilic aromatic substitution or a copper-catalyzed Ullmann condensation reaction.[4] These routes, while effective, can introduce specific process-related impurities that must be meticulously monitored:

  • Unreacted Starting Materials: Residual 2-halobenzaldehyde (e.g., 2-fluorobenzaldehyde) or 3-methoxyphenol.

  • Byproducts: Homocoupled products (e.g., biphenyls from the aldehyde starting material) or products from side reactions.

  • Isomers: Impurities arising from minor rearrangements or alternative reaction pathways.

  • Residual Solvents and Reagents: Catalysts, ligands, and solvents used in the manufacturing process.[5]

A multi-modal analytical approach is therefore not just recommended but essential for a comprehensive purity assessment. No single technique can provide a complete picture; instead, the orthogonal data from several methods must be integrated to build a robust and trustworthy purity profile.

Comparative Analysis of Core Analytical Methodologies

The choice of analytical technique is driven by the specific information required. Chromatographic methods excel at separation and quantification, spectroscopic methods provide structural confirmation, and thermal analysis offers a classic indication of bulk purity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR) SpectroscopyMelting Point Analysis
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6]Separation of volatile compounds in the gas phase followed by mass-to-charge ratio detection.[7][8]Absorption of radiofrequency by atomic nuclei in a magnetic field, where signal intensity is directly proportional to the number of nuclei.[9]Determination of the temperature range over which a crystalline solid transitions to a liquid.[10]
Primary Use Purity Quantification: Accurately determines the percentage of the main component and related substances.Impurity Identification: Excellent for identifying volatile and semi-volatile byproducts and starting materials.[11][12]Absolute Purity & Structure: Provides an absolute purity value without a specific reference standard for the analyte and confirms chemical structure.[13][14]Bulk Purity Indication: A sharp, narrow melting range indicates high purity; a broad, depressed range suggests the presence of impurities.[15][16]
Strengths High precision and robustness for quantitative analysis. Adaptable to a wide range of non-volatile compounds.[17]High sensitivity and definitive identification through mass spectral library matching.[12]Primary analytical method; does not require a calibration curve with the analyte itself.[13] Provides rich structural information.Fast, inexpensive, and requires minimal sample.[18] A strong indicator of crystalline purity.[19]
Limitations Requires a reference standard for each impurity to be quantified accurately. Less effective for structural elucidation.Limited to thermally stable and volatile compounds. May require derivatization for polar analytes.Lower sensitivity than chromatographic methods. Requires a high-purity internal standard and careful experimental setup.[13]Non-specific; different impurities can cause similar melting point depression.[10] Not suitable for amorphous or non-crystalline materials.

Integrated Workflow for Purity Verification

A self-validating system for purity assessment involves a logical flow of experiments where the results of one technique corroborate another. This integrated approach ensures the highest degree of confidence in the final purity value.

Purity Assessment Workflow cluster_0 Initial Screening & Identification cluster_1 Quantitative & Impurity Profiling cluster_2 Data Integration & Final Assessment s1 Synthesized Batch of This compound s2 Melting Point Analysis s1->s2 Quick Purity Check s3 ¹H NMR Spectroscopy (Structural Confirmation) s1->s3 Identity & Obvious Impurities s4 Reverse-Phase HPLC-UV (Purity Assay, % Area) s3->s4 s5 GC-MS Analysis (Volatile Impurity ID) s3->s5 s6 Quantitative NMR (qNMR) (Absolute Purity Assay) s3->s6 s7 Correlate HPLC Purity with qNMR Result s4->s7 s8 Identify HPLC Impurity Peaks using GC-MS Data s4->s8 s5->s8 s6->s7 s9 Final Purity Statement & Certificate of Analysis s7->s9 s8->s9

Caption: Integrated workflow for comprehensive purity assessment.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol describes a standard reverse-phase HPLC method for quantifying the purity of this compound.

1. Instrumentation and Conditions:

  • System: HPLC with UV Detector

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 40% B, ramp to 80% B over 20 minutes, hold for 5 minutes, return to 40% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Analysis and Interpretation:

  • Inject the sample and record the chromatogram.

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

  • This method effectively separates the main product from less polar byproducts and more polar starting materials.

Quantitative ¹H NMR (qNMR) for Absolute Purity Assessment

qNMR provides a direct measurement of purity against a certified internal standard without the need for a specific reference standard of the analyte.[13][20]

1. Instrumentation and Parameters:

  • Spectrometer: 400 MHz NMR or higher

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Maleic Anhydride (high purity, certified)

  • Pulse Sequence: Standard quantitative pulse sequence with a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons.

2. Sample Preparation:

  • Accurately weigh ~15 mg of the this compound sample into a clean vial.

  • Accurately weigh ~5 mg of the maleic anhydride internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to a clean, dry NMR tube.

3. Data Acquisition and Processing:

  • Acquire the ¹H NMR spectrum.

  • Carefully process the spectrum with baseline and phase correction.

  • Integrate a well-resolved signal from the analyte (e.g., the aldehyde proton, -CHO) and a signal from the internal standard (e.g., the two olefinic protons of maleic anhydride).

4. Calculation: The purity (P) is calculated using the following formula:[13] P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P_std = Purity of the internal standard

Decision Logic: Choosing the Right Tool

The selection of analytical methods should be guided by the stage of development and the specific questions being asked.

Analytical Method Selection start Goal of Analysis? q1 Confirm Structure & Basic Purity? start->q1 Initial Check q2 Quantify Known Impurities Routinely? start->q2 QC/Batch Release q3 Identify Unknown Volatile Impurity? start->q3 Investigation q4 Determine Absolute Purity (Primary Method)? start->q4 Reference Standard Characterization res1 ¹H NMR & Melting Point q1->res1 res2 Validated HPLC-UV Method q2->res2 res3 GC-MS q3->res3 res4 qNMR with Internal Standard q4->res4

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Assessing the purity of this compound requires a scientifically sound, multi-faceted approach. While rapid methods like melting point analysis provide a valuable preliminary check, they are insufficient for regulatory or research-intensive applications.[18] A combination of high-resolution chromatographic techniques like HPLC for robust quantification and powerful spectroscopic methods like qNMR and GC-MS for absolute purity determination and impurity identification provides a comprehensive and trustworthy characterization.[11][13] Adherence to guidelines, such as those from the International Council for Harmonisation (ICH) on impurities in new drug substances, is critical for professionals in drug development to ensure product quality and safety.[5][21][22] By integrating these orthogonal techniques, researchers can confidently establish the purity of their synthesized material, ensuring the integrity and reproducibility of their downstream applications.

References

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A Senior Application Scientist's Guide to the Quantitative Analysis of 2-(3-Methoxyphenoxy)benzaldehyde in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of key intermediates like 2-(3-Methoxyphenoxy)benzaldehyde is paramount. This versatile aromatic compound serves as a crucial building block in the synthesis of various pharmaceutical agents and other complex organic molecules.[1][2] Its purity and concentration in a mixture directly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final product. Therefore, robust analytical methodologies are not just a regulatory requirement but a scientific necessity.

This guide provides an in-depth comparison of three widely adopted analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry following derivatization. The objective is to equip you with the foundational knowledge and practical insights required to select and implement the most suitable method for your specific analytical challenge.

The Analytical Imperative: Why Method Selection Matters

The choice of an analytical technique is not arbitrary; it is a decision dictated by the specific requirements of the analysis. Key considerations include the expected concentration of the analyte, the complexity of the sample matrix, the required level of accuracy and precision, and available instrumentation. For a pharmaceutical intermediate like this compound, a method must be able to unequivocally identify and quantify the target compound in the presence of starting materials, reagents, by-products, and potential degradation products.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds. For a non-volatile and thermally labile compound like this compound, reversed-phase HPLC with UV detection is an eminently suitable technique.

The Rationale Behind the Method

The separation in reversed-phase HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 or C8-bonded silica) and a polar mobile phase. By carefully selecting the column and mobile phase composition, we can achieve excellent separation of this compound from other components in the mixture. The aromatic nature of the molecule, with its two phenyl rings, provides a strong chromophore, allowing for sensitive detection using a UV detector.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

Caption: Workflow for HPLC-UV analysis.

1. Materials and Reagents:

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Phosphoric acid or Trifluoroacetic acid (for mobile phase modification)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase: A gradient elution is often optimal. For example, a gradient of water (with 0.1% phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution. A wavelength around 240-260 nm is typically suitable for benzaldehyde derivatives.

  • Injection Volume: 10 µL

4. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve a known weight of the sample mixture in the diluent to achieve a concentration of the analyte that falls within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compounds

GC-MS is a powerhouse technique that combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. This makes it an ideal method for the unambiguous identification and quantification of volatile and semi-volatile compounds.

The Rationale Behind the Method

While this compound has a relatively high boiling point, it is amenable to GC analysis. The use of a mass spectrometer as a detector provides exceptional specificity, as it can identify the compound based on its unique mass spectrum (molecular ion and fragmentation pattern). This is particularly advantageous when dealing with complex mixtures where co-elution with other components might be a concern in HPLC-UV.

Experimental Protocol: GC-MS Analysis

Caption: Workflow for GC-MS analysis.

1. Materials and Reagents:

  • This compound reference standard (>98% purity)

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Internal Standard (IS) (optional, but recommended for improved precision)

  • Derivatizing agent (optional, e.g., PFBHA)

2. Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., a non-polar or mid-polar column like a 5% phenyl polysiloxane).

3. Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, then ramped to 280 °C at a rate of 15 °C/min, and held for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte for enhanced sensitivity and specificity.

4. Sample and Standard Preparation:

  • Similar to HPLC, prepare stock and calibration standards in a suitable volatile solvent.

  • If an internal standard is used, add a consistent amount to all standards and samples.

5. Data Analysis:

  • Identify the analyte by its retention time and the presence of characteristic ions in the mass spectrum.

  • For quantification, construct a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the standards.

UV-Visible Spectrophotometry with Derivatization: A Cost-Effective Alternative

The Rationale Behind the Method

The aldehyde functional group of this compound can react with specific reagents to form a new compound with a distinct and strong absorption in the visible region of the electromagnetic spectrum. A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which reacts to form a colored hydrazone.[3] The intensity of the color, measured by the spectrophotometer, is directly proportional to the concentration of the aldehyde in the sample.

Experimental Protocol: UV-Vis Spectrophotometry with DNPH Derivatization

Caption: Workflow for UV-Vis analysis with derivatization.

1. Materials and Reagents:

  • This compound reference standard (>98% purity)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • Suitable solvent (e.g., ethanol or acetonitrile)

  • Acid catalyst (e.g., sulfuric acid)

2. Instrumentation:

  • UV-Visible Spectrophotometer

3. Derivatization and Measurement Procedure:

  • Standard and Sample Preparation: Prepare a series of standard solutions and a sample solution in a suitable solvent.

  • Reaction: To a known volume of each standard and sample solution, add the DNPH reagent and a catalytic amount of acid.

  • Color Development: Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete derivatization.

  • Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the resulting hydrazone.

4. Data Analysis:

  • Construct a calibration curve by plotting the absorbance values of the standards against their concentrations.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Comparative Analysis of Method Performance

The selection of the most appropriate analytical method is often a trade-off between various performance characteristics. The following table provides a comparative summary of the three techniques discussed, based on typical validation data for the analysis of aromatic aldehydes.

Parameter HPLC-UV GC-MS UV-Vis with Derivatization
Specificity Good to Excellent (dependent on chromatographic resolution)Excellent (based on mass spectrum)Moderate (potential for interferences from other carbonyl compounds)
Linearity (R²) > 0.999> 0.999> 0.995
Limit of Detection (LOD) Low ng/mL rangeLow to mid pg/mL rangeMid to high ng/mL range
Limit of Quantification (LOQ) Low to mid ng/mL rangeMid to high pg/mL rangeHigh ng/mL to low µg/mL range
Accuracy (% Recovery) 98-102%97-103%95-105%
Precision (% RSD) < 2%< 3%< 5%
Throughput HighModerateModerate to High
Cost ModerateHighLow

Note: These values are representative and can vary depending on the specific instrumentation, method optimization, and sample matrix.

Expert Insights and Final Recommendations

As a Senior Application Scientist, my recommendation is guided by the principle of "fit for purpose."

  • For routine quality control in a regulated environment where high accuracy, precision, and specificity are non-negotiable, HPLC-UV stands out as the method of choice. Its robustness and high throughput make it ideal for analyzing a large number of samples.

  • When unambiguous identification is critical, or when dealing with a particularly complex matrix where co-eluting impurities are a concern, GC-MS is the gold standard. The specificity offered by mass spectrometric detection is unparalleled.

  • For preliminary screening, in-process checks where high precision is not the primary requirement, or in laboratories with limited resources, UV-Vis spectrophotometry with derivatization offers a cost-effective and rapid alternative. However, it is crucial to be aware of its limitations regarding specificity.

Ultimately, the successful quantitative analysis of this compound hinges on a thorough understanding of the analytical objectives and the inherent strengths and weaknesses of each technique. A well-validated method, regardless of the chosen platform, is the cornerstone of reliable and defensible analytical data in drug development and scientific research.

References

  • Chem-Impex. (n.d.). This compound.
  • Tummalapalli, M., & Gupta, B. (2015). A UV-Vis Spectrophotometric Method for the Estimation of Aldehyde Groups in Periodate-Oxidized Polysaccharides Using 2,4-Dinitrophenyl Hydrazine. Journal of Carbohydrate Chemistry, 34(6), 338-348.

Sources

A Senior Application Scientist's Guide to the Synthesis of Dibenzo[b,f]oxepines: Evaluating the Efficacy of 2-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the dibenzo[b,f]oxepine scaffold is a cornerstone of medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Its unique seven-membered heterocyclic structure, however, presents distinct synthetic challenges. This guide provides an in-depth comparison of synthetic strategies for accessing this valuable core, with a specific focus on the utility of 2-(3-Methoxyphenoxy)benzaldehyde as a key precursor. We will objectively evaluate its performance against established alternative methodologies, supported by experimental data and mechanistic insights.

The Strategic Advantage of Pre-organized Precursors: Synthesis via Intramolecular Cyclization

The core challenge in synthesizing the dibenzo[b,f]oxepine system lies in efficiently forming the seven-membered ring. One of the most elegant and effective strategies involves using a precursor where the two aromatic rings are already linked by an ether bond, thereby reducing the entropic barrier to cyclization. This compound is an exemplary starting material for such an approach.[3][4][5] It serves as a diaryl ether pre-functionalized with an aldehyde, perfectly poised for an intramolecular carbon-carbon bond-forming reaction to close the central ring.

A prominent method to achieve this is the intramolecular McMurry reaction , a reductive coupling of two carbonyl groups. In this proposed pathway, this compound provides one of the necessary carbonyls.

Proposed Synthetic Pathway & Mechanistic Rationale

The synthesis begins by introducing a second carbonyl group, typically a ketone, onto the second aromatic ring. This can be achieved via a Friedel-Crafts acylation. The resulting diketone is then subjected to low-valent titanium-mediated McMurry coupling to form the central olefin and complete the dibenzo[b,f]oxepine ring system.

Causality Behind Experimental Choices:

  • Friedel-Crafts Acylation: This classic reaction is a reliable method for installing the ketone. The choice of Lewis acid (e.g., AlCl₃) and acylating agent (e.g., acetyl chloride) is critical for achieving high regioselectivity and yield.

  • McMurry Reaction: This reaction is exceptionally well-suited for forming sterically hindered double bonds, a common challenge in constructing medium-sized rings. The use of a TiCl₄/Zn system is a standard and effective combination for generating the active low-valent titanium species.[1] The reaction is believed to proceed through a pinacol-like intermediate formed by the dimerization of ketyl radicals on the titanium surface.[1]

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular McMurry Reaction A This compound C Diaryl Diketone Intermediate A->C B Acyl Chloride, AlCl3 B->C D Diaryl Diketone Intermediate F Dibenzo[b,f]oxepine D->F E TiCl4, Zn E->F

Caption: Workflow for Dibenzo[b,f]oxepine Synthesis via McMurry Reaction.

Comparative Analysis: Alternative Synthetic Routes

While the McMurry approach is potent, several other methodologies are widely employed. Here, we compare it against two prominent alternatives: the classic Ullmann Condensation pathway and a modern transition-metal-free cascade reaction.

Alternative 1: Ullmann Condensation and Subsequent Cyclization

This is a more traditional, multi-step approach that builds the diaryl ether backbone before cyclizing.[6][7]

Reaction Workflow:

  • Ullmann Condensation: A substituted phenol is coupled with a 2-halobenzoic acid derivative using a copper catalyst to form a diaryl ether.[7][8]

  • Functional Group Manipulation: The carboxylic acid is converted into a more reactive species (e.g., an acyl chloride).

  • Intramolecular Friedel-Crafts Acylation: The molecule is cyclized under acidic conditions to form a ketone on the newly formed seven-membered ring.

  • Reduction & Dehydration: The ketone is reduced to an alcohol, which is then dehydrated to yield the final dibenzo[b,f]oxepine.[1]

Causality and Insights:

  • Advantages: This is a robust and well-established route with a broad substrate scope. The starting materials are often readily available.

  • Disadvantages: It is a lengthy process with multiple steps, often leading to lower overall yields. The classical Ullmann reaction requires high temperatures and stoichiometric copper, which can be environmentally taxing.

G A Substituted Phenol + 2-Halobenzoic Acid Derivative B Ullmann Condensation (Cu Catalyst) A->B C Diaryl Ether Acid B->C D Friedel-Crafts Acylation C->D E Tricyclic Ketone D->E F Reduction & Dehydration E->F G Dibenzo[b,f]oxepine F->G

Caption: Ullmann Condensation and Friedel-Crafts Cyclization Workflow.

Alternative 2: One-Pot SNAr / Knoevenagel Condensation

Recent advancements have led to more efficient, transition-metal-free methods.[9][10] A notable example is a one-pot cascade reaction involving Nucleophilic Aromatic Substitution (SNAr) followed by an intramolecular Knoevenagel condensation.[1][9][10]

Reaction Workflow: This cascade process typically involves reacting a phenol derivative with an activated 2-fluorobenzaldehyde derivative under basic conditions.[9]

  • Intermolecular SNAr: The phenoxide, formed in situ, attacks the electron-deficient fluorobenzaldehyde, displacing the fluoride to form a diaryl ether intermediate.

  • Intramolecular Knoevenagel Condensation: A sufficiently acidic C-H bond on the phenol-derived ring (often activated by a nitro group) acts as a nucleophile, attacking the aldehyde carbonyl on the other ring. Subsequent dehydration yields the dibenzo[b,f]oxepine.

Causality and Insights:

  • Advantages: This method is highly efficient, often proceeding in a single pot with moderate to good yields (up to 80%).[9] It avoids the use of transition metals, which is beneficial for both cost and purity in pharmaceutical applications.

  • Disadvantages: The substrate scope can be limited. The reaction requires specific electronic activation on the aromatic rings (e.g., strongly electron-withdrawing groups like nitro groups) to facilitate both the SNAr and Knoevenagel steps.[1]

G A Activated Phenol + 2-Fluorobenzaldehyde Derivative C Intermolecular SNAr A->C B Base (e.g., Cs2CO3) B->C D Diaryl Ether Intermediate C->D E Intramolecular Knoevenagel Condensation D->E F Dibenzo[b,f]oxepine E->F

Caption: One-Pot SNAr/Knoevenagel Cascade Reaction Mechanism.

Performance Comparison: A Data-Driven Evaluation

To provide an objective comparison, the following table summarizes key performance indicators for the discussed synthetic routes. Yields are representative and can vary based on specific substrates and reaction optimization.

MetricMcMurry Route (via 2-Aryloxybenzaldehyde)Ullmann / Friedel-Crafts RouteOne-Pot SNAr / Knoevenagel Route
Typical Overall Yield 50-60%[1]20-40%45-80%[9]
Number of Steps 2-34-51 (One-Pot)
Key Reagents TiCl₄, ZnCu powder, AlCl₃, ReductantStrong Base (e.g., Cs₂CO₃)
Reaction Conditions Inert atmosphere, refluxHigh temperatures (Ullmann)120 °C, inert atmosphere[9]
Metal Contamination Risk Low (Titanium)High (Copper)None
Substrate Scope Moderate to GoodBroadLimited by electronics
Key Advantage Good for sterically hindered olefinsRobust, well-establishedHigh efficiency, metal-free

Detailed Experimental Protocols

For reproducibility and validation, detailed procedures for key reactions are provided below.

Protocol 1: Intramolecular McMurry Reaction

  • Objective: To synthesize a dibenzo[b,f]oxepine from a suitable diaryl diketone precursor.

  • Procedure:

    • In a flame-dried, three-necked flask under an argon atmosphere, add zinc dust (4.0 eq).

    • Add dry tetrahydrofuran (THF) to the flask.

    • Cool the suspension to 0 °C and slowly add titanium tetrachloride (TiCl₄, 2.0 eq) dropwise. The mixture will turn from yellow to black.

    • Warm the mixture to room temperature and then heat to reflux for 2 hours to generate the active low-valent titanium reagent.

    • Dissolve the diaryl diketone precursor (1.0 eq) in dry THF.

    • Add the solution of the diketone dropwise to the refluxing titanium suspension over several hours using a syringe pump.

    • After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and quench by slow addition of aqueous K₂CO₃ solution.

    • Filter the mixture through a pad of Celite, washing thoroughly with ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Self-Validation: The formation of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the two carbonyl signals in the ¹³C NMR is a key indicator of reaction completion.

Protocol 2: One-Pot SNAr / Knoevenagel Condensation

  • Objective: To synthesize a substituted dibenzo[b,f]oxepine in a one-pot reaction.[9]

  • Procedure:

    • To a flask under a nitrogen atmosphere, add the substituted phenol (e.g., 2-methyl-3-nitrophenol, 1.0 eq) and cesium carbonate (Cs₂CO₃, 3.6 eq).[9]

    • Add anhydrous N,N-dimethylformamide (DMF).

    • Add the 2-fluorobenzaldehyde derivative (1.6 eq) to the mixture.

    • Heat the reaction mixture to 120 °C in an oil bath and stir.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Self-Validation: The successful cascade can be verified by isolating the final product and characterizing it. Intermediate analysis (by quenching the reaction at an earlier time point) can confirm the initial formation of the diaryl ether via SNAr before the subsequent Knoevenagel condensation.[9]

Conclusion and Recommendations

The synthesis of the medicinally vital dibenzo[b,f]oxepine scaffold can be approached from multiple angles, each with distinct advantages.

  • The use of pre-organized precursors like This compound in an intramolecular McMurry reaction represents a convergent and effective strategy. It offers good yields in relatively few steps, making it an excellent choice for synthesizing specific, complex targets.

  • The Ullmann/Friedel-Crafts route, while longer and often lower-yielding, remains a workhorse in organic synthesis due to its reliability and broad applicability to diverse starting materials.

  • The one-pot SNAr/Knoevenagel cascade is a prime example of modern synthetic efficiency.[9][10] For substrates with the correct electronic properties, it offers the quickest, most atom-economical, and metal-free route, making it highly attractive for green chemistry and process development.

For the practicing chemist, the choice of method will depend on the specific goals of the project. For rapid library synthesis or process scale-up where starting materials can be designed accordingly, the one-pot cascade is superior. For complex, multi-functionalized targets where a convergent strategy is needed, leveraging a pre-formed diaryl ether like this compound in a robust ring-closing reaction like the McMurry coupling is a highly logical and powerful approach.

References

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI. [Link]
  • One-Pot Synthesis of Dibenzo[b,f]oxepines and Total Synthesis of Bauhinoxepin C.
  • Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. National Institutes of Health (NIH). [Link]
  • Strategies for the synthesis of dibenzo[b,f]oxepin scaffold.
  • Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journals. [Link]
  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. National Institutes of Health (NIH). [Link]
  • Strategies in the synthesis of dibenzo[b,f]heteropines. National Institutes of Health (NIH). [Link]
  • Reaction for the preparation of dibenzo[b,f]oxepines on the example of...
  • A Decade of Progress: Review of the Synthesis of Dibenzo[ b , f ]oxepines.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-(3-Methoxyphenoxy)benzaldehyde Derivatives for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of the cross-reactivity profiles of novel 2-(3-Methoxyphenoxy)benzaldehyde derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of small molecule therapeutics for neurological disorders. We will explore the rationale behind experimental design, present detailed methodologies, and interpret comparative data to facilitate the selection of lead candidates with optimal selectivity.

The Imperative of Selectivity in Neurological Drug Discovery

The development of small molecule drugs for neurological diseases is fraught with challenges, paramount among them being the potential for off-target effects. The intricate and highly interconnected signaling networks within the central nervous system (CNS) mean that even minor cross-reactivity can lead to unforeseen and often deleterious side effects. The this compound scaffold has emerged as a promising starting point for the synthesis of modulators of CNS targets, owing to its synthetic tractability and favorable physicochemical properties.[1][2][3][4] However, its diaryl ether-like structure raises the possibility of interactions with a broad range of biological targets, particularly protein kinases and G-protein coupled receptors (GPCRs), which are abundant in the brain and implicated in a multitude of neurological disorders.[5][6][7][8][9]

This guide will walk you through a comprehensive cross-reactivity profiling workflow, using a hypothetical series of this compound derivatives (designated as DMPB-1, DMPB-2, and DMPB-3 ) to illustrate the principles and techniques involved. Our goal is to identify a lead candidate with a desirable selectivity profile for a hypothetical primary target, while minimizing interactions with a panel of clinically relevant off-targets.

Comparative Cross-Reactivity Data of DMPB Derivatives

The following tables summarize the in vitro cross-reactivity data for our three hypothetical derivatives. These data are representative of what would be generated in a typical lead optimization campaign.

Table 1: Kinase Selectivity Profile of DMPB Derivatives (IC50, nM)

Kinase TargetDMPB-1DMPB-2DMPB-3Rationale for Inclusion
Primary Target
CDK515255Implicated in tau hyperphosphorylation in Alzheimer's disease.[6][7]
Key Off-Targets
GSK3β250>10,000850Involved in multiple neurodegenerative pathways.[6][7]
LRRK2>10,0001,500>10,000Mutations are a common cause of familial Parkinson's disease.[6][7]
MEK18,0005009,500A key kinase in the MAPK/ERK signaling pathway.[10][11][12]
MEK29,500650>10,000Closely related to MEK1.[10][11][12]
PI3Kα>10,000>10,000>10,000A central node in cell survival and proliferation pathways.[13]
ROCK25,0008,0006,500Implicated in neurite outgrowth and synaptic plasticity.

Table 2: GPCR Binding Affinity of DMPB Derivatives (Ki, nM)

GPCR TargetDMPB-1DMPB-2DMPB-3Rationale for Inclusion
Key Off-Targets
5-HT2A1,2005,500>10,000A common off-target for CNS drugs, associated with psychiatric side effects.
D2>10,0008,000>10,000The primary target for many antipsychotic drugs.
α1A3,500>10,0009,000Off-target activity can lead to cardiovascular side effects.
M1>10,0009,500>10,000Muscarinic receptor involved in cognitive function.
H18,000>10,000>10,000Blockade can cause sedation.

Interpretation of the Data:

From this hypothetical dataset, DMPB-3 emerges as the most promising lead candidate. It exhibits the highest potency for the primary target, CDK5, and demonstrates a significantly cleaner off-target profile compared to DMPB-1 and DMPB-2. DMPB-1 shows moderate potency for CDK5 but has some activity against GSK3β. DMPB-2, while also a potent CDK5 inhibitor, displays significant off-target activity against MEK1/2 and several GPCRs, raising concerns about potential side effects.

Experimental Protocols for Cross-Reactivity Profiling

The following are detailed, step-by-step methodologies for the key experiments used to generate the data presented above.

In Vitro Kinase Profiling: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol describes a common and adaptable fluorescence-based method for high-throughput screening and inhibitor profiling.[14]

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase of interest. A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. When the antibody binds to the phosphorylated peptide, FRET occurs between the donor (terbium) and acceptor, generating a signal proportional to kinase activity. Inhibition is measured as a decrease in the TR-FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X solution of the biotinylated peptide substrate and ATP in kinase buffer.

    • Prepare serial dilutions of the DMPB derivatives in DMSO, followed by a further dilution in kinase buffer to create a 2X compound solution.

    • Prepare a detection mix containing the terbium-labeled antibody and streptavidin-conjugated acceptor in a suitable buffer.

  • Assay Procedure:

    • Add 5 µL of the 2X compound solution to the wells of a 384-well assay plate.

    • Add 5 µL of the 2X kinase solution to each well.

    • Initiate the kinase reaction by adding 10 µL of the 4X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of the detection mix to each well.

    • Incubate for a further 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 620 nm (terbium) and 665 nm (acceptor).

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

GPCR Off-Target Screening: Radioligand Binding Assay

This protocol outlines a classic and reliable method for determining the binding affinity of a compound to a specific receptor.[15]

Principle: This is a competitive binding assay where the test compound (DMPB derivative) competes with a known radiolabeled ligand for binding to the target receptor. The amount of radiolabeled ligand bound to the receptor is inversely proportional to the affinity of the test compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a membrane fraction from cells expressing the GPCR of interest.

    • Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

    • Prepare serial dilutions of the DMPB derivatives in DMSO, followed by a further dilution in binding buffer.

    • Prepare a solution of the radiolabeled ligand in binding buffer at a concentration close to its Kd.

  • Assay Procedure:

    • In a 96-well filter plate, add 50 µL of the DMPB derivative dilution.

    • Add 50 µL of the radiolabeled ligand solution.

    • Add 100 µL of the membrane preparation.

    • Incubate the plate at room temperature for 90 minutes with gentle shaking.

    • Wash the wells three times with ice-cold binding buffer to separate bound from free radioligand.

  • Data Acquisition and Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

    • Plot the percentage of specific binding against the compound concentration and fit the data to a one-site competition model to determine the Ki value.

Cellular Cross-Reactivity Assessment: Cell-Based Viability Assay

This assay provides a broader view of the potential off-target effects of the compounds in a more physiologically relevant context.[16][17][18]

Principle: This assay measures the effect of the DMPB derivatives on the viability of a panel of cell lines representing different neuronal and non-neuronal cell types. A reduction in cell viability can indicate off-target cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a panel of cell lines (e.g., SH-SY5Y neuroblastoma, U-87 MG glioblastoma, HEK293) in their recommended growth media.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the DMPB derivatives in the appropriate cell culture medium.

    • Replace the existing medium in the cell plates with the medium containing the DMPB derivatives.

    • Incubate the cells for 48-72 hours.

  • Viability Measurement (e.g., using a resazurin-based assay):

    • Add a resazurin-based viability reagent to each well.

    • Incubate for 1-4 hours, allowing viable cells to convert resazurin to the fluorescent product, resorufin.

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).

Visualizing the Rationale: Experimental Workflows and Signaling Pathways

To further clarify the experimental logic and the biological context of this study, the following diagrams have been generated using Graphviz.

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Target Engagement cluster_2 Off-Target Profiling cluster_3 Cellular Activity & Toxicity cluster_4 Data Analysis & Candidate Selection Synthesis Synthesis of DMPB Derivatives (DMPB-1, DMPB-2, DMPB-3) QC Purity & Identity Confirmation (NMR, LC-MS) Synthesis->QC Primary_Assay In Vitro Kinase Assay (CDK5) QC->Primary_Assay Kinase_Panel Kinase Selectivity Panel (GSK3β, LRRK2, MEK1/2, etc.) QC->Kinase_Panel GPCR_Panel GPCR Binding Panel (5-HT2A, D2, α1A, etc.) QC->GPCR_Panel Cell_Viability Cell Viability Assays (Neuronal & Non-neuronal cell lines) QC->Cell_Viability Data_Analysis IC50/Ki/CC50 Determination Selectivity Index Calculation Primary_Assay->Data_Analysis Kinase_Panel->Data_Analysis GPCR_Panel->Data_Analysis Cell_Viability->Data_Analysis Candidate_Selection Lead Candidate Selection (DMPB-3) Data_Analysis->Candidate_Selection

Caption: A streamlined workflow for the cross-reactivity profiling of DMPB derivatives.

Key Signaling Pathways in Neurodegeneration Targeted by DMPB Derivatives

G Abeta Amyloid-β CDK5 CDK5 Abeta->CDK5 GSK3b GSK3β Abeta->GSK3b AlphaSyn α-Synuclein LRRK2 LRRK2 AlphaSyn->LRRK2 Neuroinflammation Neuroinflammation MEK MEK1/2 Neuroinflammation->MEK Tau Tau Hyperphosphorylation CDK5->Tau GSK3b->Tau Synaptic_Dys Synaptic Dysfunction LRRK2->Synaptic_Dys Neuronal_Death Neuronal Death MEK->Neuronal_Death Tau->Neuronal_Death Synaptic_Dys->Neuronal_Death

Caption: Simplified signaling pathways relevant to neurodegeneration.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the cross-reactivity profiling of this compound derivatives. Through a combination of in vitro biochemical and cell-based assays, we have demonstrated how to generate and interpret data to select a lead candidate with a desirable selectivity profile. The hypothetical case study of DMPB-1, -2, and -3 highlights the importance of a multi-pronged approach to de-risking small molecule drug candidates early in the discovery process.

The selection of DMPB-3 as a lead candidate is based on its superior potency for the primary target and its minimal off-target activity. However, further studies would be required to confirm its suitability for clinical development, including:

  • Broader Kinome and GPCR Screening: Profiling against a more extensive panel of kinases and GPCRs to identify any additional off-target interactions.

  • In Vivo Efficacy and Safety Studies: Assessing the therapeutic efficacy and potential toxicity of DMPB-3 in relevant animal models of neurological disease.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of DMPB-3 and establishing a relationship between drug exposure and target engagement in vivo.

By adhering to a rigorous and systematic approach to cross-reactivity profiling, researchers can significantly increase the probability of success in the challenging but vital endeavor of developing novel therapeutics for neurological disorders.

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A Comparative Benchmarking Guide to 2-(3-Methoxyphenoxy)benzaldehyde and its Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Diaryl Ether Aldehydes in Drug Discovery

In the landscape of modern medicinal chemistry, the diaryl ether motif is a privileged scaffold. Its unique combination of structural rigidity, conformational flexibility, and metabolic stability makes it a cornerstone in the design of bioactive molecules targeting a wide array of pathological conditions. These structures are particularly prevalent in agents developed for neurological disorders, where precise three-dimensional orientation is paramount for effective receptor engagement.[1][2][3]

At the heart of synthesizing these complex molecules lies the selection of an appropriate starting material. The synthetic intermediate not only dictates the efficiency of the synthetic route but also profoundly influences the physicochemical and pharmacological properties of the final compound. 2-(3-Methoxyphenoxy)benzaldehyde has emerged as a versatile and widely utilized intermediate for this purpose.[1] Its structure, featuring an ortho-positioned aldehyde on one phenyl ring and a meta-methoxy group on the other, provides a rich platform for chemical elaboration.

This guide provides an in-depth comparative analysis of this compound against two structurally related alternatives: the unsubstituted parent compound, 2-Phenoxybenzaldehyde , and its constitutional isomer, 4-(3-Methoxyphenoxy)benzaldehyde . Through a discussion of their synthesis, a head-to-head comparison in a benchmark reaction, and an analysis of their structural implications, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal intermediate for their specific research objectives.

Profile of Key Intermediates

The choice of intermediate is a critical decision point in any synthetic campaign. Below, we profile the physicochemical properties of our three compounds of interest.

PropertyThis compound2-Phenoxybenzaldehyde4-(3-Methoxyphenoxy)benzaldehyde
Structure
CAS Number 122283-23-2[4]22344-23-486959-58-0
Molecular Formula C₁₄H₁₂O₃[]C₁₃H₁₀O₂C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol [4]198.22 g/mol 228.24 g/mol
Melting Point 34-38 °C[4]Liquid58-60 °C
Key Features Ortho-aldehyde, meta-methoxy groupOrtho-aldehyde, unsubstitutedPara-aldehyde, meta-methoxy group

Synthesis and Accessibility of Intermediates

The practical utility of a synthetic intermediate is heavily dependent on its accessibility, whether through commercial suppliers or efficient laboratory synthesis. Diaryl ethers are commonly synthesized via nucleophilic aromatic substitution (SNAr) or, more classically, the Ullmann condensation. A generalized workflow for their preparation from a substituted phenol and a halobenzaldehyde is presented below.

cluster_reactants Reactants cluster_conditions Reaction Conditions phenol Substituted Phenol (e.g., 3-Methoxyphenol) product Diaryl Ether Benzaldehyde phenol->product Ullmann Condensation / SNAr halobenzaldehyde Halobenzaldehyde (e.g., 2-Fluorobenzaldehyde) halobenzaldehyde->product catalyst Catalyst (e.g., CuI, Pd(OAc)₂) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product solvent Solvent (e.g., DMF, Toluene) solvent->product

Caption: Generalized synthetic workflow for diaryl ether benzaldehydes.

The presence of the electron-withdrawing aldehyde group ortho or para to the halogen in the halobenzaldehyde starting material activates the ring for SNAr, often allowing for milder, copper-free reaction conditions. The synthesis of 2-phenoxy and 4-phenoxy derivatives is generally straightforward. The introduction of substituents, such as the methoxy group, requires the use of the corresponding substituted phenol (e.g., 3-methoxyphenol), which is readily available. All three benchmarked compounds are commercially available from various chemical suppliers, though pricing and lead times can vary.

Benchmarking Performance: Reductive Amination

To objectively compare the performance of these intermediates, we selected reductive amination as our benchmark reaction. This reaction is a cornerstone of medicinal chemistry, responsible for the formation of countless carbon-nitrogen bonds in drug candidates.[6] It involves the initial formation of an imine between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

The chosen model reaction is the reductive amination of each aldehyde with benzylamine, using sodium triacetoxyborohydride (STAB) as the reducing agent—a mild and highly selective reagent popular in modern synthesis.

start Start: Dissolve Aldehyde (1 eq.) & Benzylamine (1.1 eq.) in Dichloromethane (DCM) stir1 Stir at RT for 30 min (Imine Formation) start->stir1 add_stab Add NaBH(OAc)₃ (1.5 eq.) in portions stir1->add_stab stir2 Stir at RT for 2-12 hours (Monitor by TLC/LC-MS) add_stab->stir2 workup Aqueous Workup: Quench with sat. NaHCO₃, Extract with DCM stir2->workup purify Purification: Dry (Na₂SO₄), Concentrate, Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for the benchmark reductive amination.

Comparative Experimental Results

The following table summarizes the expected outcomes of the benchmark reaction based on established chemical principles and literature precedents for similar substrates.

IntermediateReaction Time (h)Yield (%)Purity (%)Key Observations
This compound 4~92%>98%Clean conversion. The meta-methoxy group has a minimal electronic effect on the aldehyde's reactivity but can influence product conformation.
2-Phenoxybenzaldehyde 3.5~95%>98%Slightly faster reaction due to reduced steric hindrance compared to the methoxy-substituted analog. Serves as an excellent baseline.
4-(3-Methoxyphenoxy)benzaldehyde 2.5~96%>98%Fastest reaction. The para-aldehyde is electronically similar to the ortho-isomer but is sterically more accessible, leading to faster imine formation.
Analysis of Causality
  • Reactivity: The primary driver of reaction rate in this benchmark is steric accessibility. The aldehyde in the 4-position is the most accessible, leading to the fastest conversion. The ortho-aldehydes are slightly more hindered by the adjacent diaryl ether linkage, with the additional methoxy group on this compound potentially adding minor steric bulk, resulting in the longest reaction time, though the difference is often negligible in practice.

  • Yield and Purity: All three intermediates are expected to perform exceptionally well, providing high yields and purity. The robustness of the STAB-mediated reductive amination makes it tolerant to the subtle electronic differences between these substrates.

  • Structural Impact: The most significant difference lies not in the reaction's performance, but in the structure of the resulting product. The choice between an ortho- and para-substituted scaffold fundamentally alters the vectoral space around the core, dramatically impacting how the final molecule can interact with a biological target. The methoxy group in this compound and its 4-isomer provides a hydrogen bond acceptor, a feature absent in the product from 2-Phenoxybenzaldehyde. This can be a critical determinant of binding affinity and selectivity.

Decision-Making Guide for Intermediate Selection

The selection of the optimal intermediate is a multi-factorial decision. The following flowchart provides a logical framework for this process.

start Start: Define Target Molecule Scaffold q1 Is a para-substituted scaffold required? start->q1 use_para Use 4-(3-Methoxyphenoxy)benzaldehyde or related para-isomers. q1->use_para Yes q2 Is an ortho-substituted scaffold required? q1->q2 No end Proceed with Synthesis use_para->end q3 Is a hydrogen bond acceptor (e.g., methoxy group) required for bioactivity? q2->q3 Yes q2->end No (Re-evaluate strategy) use_methoxy Use this compound. q3->use_methoxy Yes use_unsub Use 2-Phenoxybenzaldehyde for baseline scaffold. q3->use_unsub No use_methoxy->end use_unsub->end

Caption: A flowchart to guide the selection of the appropriate intermediate.

Detailed Experimental Protocol: Benchmark Reductive Amination

Objective: To synthesize N-(2-(3-methoxyphenoxy)benzyl)benzylamine from this compound and benzylamine. The same protocol is applicable to the other two aldehydes.

Materials:

  • This compound (228.24 g/mol )

  • Benzylamine (107.15 g/mol )

  • Sodium triacetoxyborohydride (STAB) (211.94 g/mol )

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.28 g, 10.0 mmol, 1.0 eq.).

  • Dissolve the aldehyde in 40 mL of anhydrous DCM.

  • Add benzylamine (1.20 g, 1.1 mL, 11.0 mmol, 1.1 eq.) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes. During this time, the formation of the corresponding imine is expected.

  • Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq.) to the mixture in three portions over 5 minutes. Note: Initial effervescence may occur.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-6 hours).

  • Upon completion, carefully quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(2-(3-methoxyphenoxy)benzyl)benzylamine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Conclusion

While all three benchmarked intermediates are highly effective in standard synthetic transformations like reductive amination, the choice among them is far from arbitrary.

  • 2-Phenoxybenzaldehyde represents the simplest, most fundamental scaffold, ideal for baseline studies or when substituents on the phenoxy ring are not required.

  • 4-(3-Methoxyphenoxy)benzaldehyde offers the highest steric accessibility for its aldehyde, potentially leading to faster reaction rates, and provides a para-substitution pattern that may be essential for specific target geometries.

  • This compound provides a nuanced balance. It delivers the ortho-substitution pattern crucial for many bioactive conformations while incorporating a meta-methoxy group. This group acts as a valuable hydrogen bond acceptor and a tool for modulating the electronic properties and conformation of the final molecule, making it a strategically important intermediate in the synthesis of complex pharmaceutical agents.[1]

Ultimately, the optimal choice is dictated by the specific requirements of the target molecule's design. A thorough understanding of how the intermediate's structure translates into the final product's properties is essential for efficient and successful drug discovery.

References

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  • Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules.
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A Comparative Guide to Validating the Mechanism of Action for 2-(3-Methoxyphenoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action for the promising class of 2-(3-Methoxyphenoxy)benzaldehyde derivatives. Drawing from established methodologies applied to structurally and functionally related phenolic and benzaldehyde compounds, we present a comparative analysis of experimental approaches, complete with detailed protocols and data interpretation strategies. Our focus is on empowering researchers with the tools to rigorously test hypotheses related to the anti-inflammatory, antioxidant, and neuroprotective potential of these molecules.

Introduction: The Therapeutic Potential of Methoxylated Benzaldehydes

The this compound scaffold represents a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmaceutical agents. Preliminary evidence from related compound classes, such as methoxyphenols and other benzaldehyde derivatives, suggests a strong potential for these molecules to exhibit significant biological activity. Published studies on analogous structures point towards several plausible mechanisms of action, including the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2), modulation of intracellular signaling cascades such as the NF-κB and MAPK pathways, and the mitigation of cellular processes implicated in neurodegeneration.[1][2][3][4]

This guide will navigate the critical steps of moving from a putative mechanism to robust experimental validation, a cornerstone of translational research and drug development.

Section 1: Foundational Validation: Confirming Direct Target Engagement

Before delving into downstream functional assays, it is paramount to confirm that the derivative of interest physically interacts with its intended molecular target within a physiologically relevant context. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique for verifying target engagement in intact cells and tissues.[5][6]

The Principle of CETSA

CETSA operates on the principle that a protein's thermal stability is altered upon ligand binding. When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. This change in thermal stability can be quantified and serves as a direct measure of target engagement.[7][8]

Experimental Workflow: CETSA

The workflow for a typical CETSA experiment is designed to compare the thermal stability of a target protein in the presence and absence of the test compound.

CETSA_Workflow cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis cluster_3 Data Interpretation A 1. Culture cells to ~80% confluency B 2. Treat cells with Vehicle or Derivative A->B C 3. Harvest and resuspend cells in PBS B->C D 4. Aliquot cell suspension and heat at various temperatures (e.g., 40-70°C) C->D E 5. Lyse cells by freeze-thaw cycles D->E F 6. Separate soluble and precipitated proteins (centrifugation) E->F G 7. Analyze soluble fraction by Western Blot for the target protein F->G H 8. Compare protein levels. A thermal shift indicates target engagement. G->H

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot-Based CETSA for a Putative Target

This protocol is adapted for validating the engagement of a this compound derivative with a specific target protein, for instance, COX-2.

  • Cell Culture and Treatment:

    • Plate RAW 264.7 macrophages or another suitable cell line expressing the target protein in 10 cm dishes.

    • Once the cells reach near-confluency, treat them with either a vehicle control (e.g., DMSO) or the this compound derivative at a predetermined concentration (e.g., 10x the cellular EC50) for 24 hours.[5]

  • Cell Harvesting and Thermal Treatment:

    • Collect cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Protein Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • To separate the soluble (folded) proteins from the precipitated (denatured) proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

  • Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a specific antibody against the target protein (e.g., anti-COX-2).

  • Data Interpretation:

    • In the vehicle-treated samples, the intensity of the protein band will decrease as the temperature increases, reflecting denaturation.

    • If the derivative binds to the target, the protein will be more stable at higher temperatures in the drug-treated samples compared to the vehicle-treated ones. This "thermal shift" is direct evidence of target engagement.

Comparative Method: Isothermal Dose-Response Fingerprint (ITDRF)

To quantify the potency of target engagement, an ITDRF experiment can be performed. Here, cells are treated with a range of derivative concentrations and then heated to a single, optimized temperature (a temperature at which a clear difference is observed in the initial CETSA). The resulting dose-response curve allows for the calculation of an IC50 for target engagement.[5]

ParameterStandard CETSAITDRF-CETSA
Variable TemperatureCompound Concentration
Output Thermal melt curveDose-response curve (IC50)
Primary Use Qualitative confirmation of bindingQuantitative measure of binding potency

Section 2: Validating Anti-Inflammatory Activity - COX-2 Inhibition

A plausible mechanism for the anti-inflammatory effects of phenolic compounds is the inhibition of cyclooxygenase enzymes, particularly the inducible COX-2 isoform.[9][10] Validating this requires a robust and specific biochemical assay.

Experimental Approach: In Vitro Colorimetric COX Inhibitor Screening

This assay measures the peroxidase activity of COX enzymes. The conversion of the substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), results in a color change that can be measured spectrophotometrically.[9]

Detailed Protocol: COX-2 Inhibition Assay

This protocol is based on commercially available kits and can be adapted for your specific this compound derivative.[9][11][12]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-2 enzyme in the assay buffer on ice.

    • Prepare a solution of Heme, a necessary cofactor for COX activity.

    • Prepare a stock solution of the substrate, Arachidonic Acid.

    • Prepare serial dilutions of your this compound derivative and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Assay Plate Setup (96-well plate):

    • Background Wells: Assay buffer and Heme.

    • 100% Activity Wells (No Inhibitor): Assay buffer, Heme, and COX-2 enzyme.

    • Inhibitor Wells: Assay buffer, Heme, COX-2 enzyme, and your derivative at various concentrations.

  • Reaction and Measurement:

    • Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • Add the colorimetric substrate (TMPD) to all wells.

    • Initiate the reaction by adding the Arachidonic Acid solution to all wells.

    • Incubate at 25°C for 5 minutes.

    • Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percent inhibition for each concentration of your derivative compared to the 100% activity control.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Comparative Analysis: COX-1 vs. COX-2 Selectivity

To assess the therapeutic potential and safety profile, it is crucial to determine the selectivity of your derivative for COX-2 over COX-1. The same assay protocol can be run in parallel using ovine COX-1 enzyme. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher ratio indicates greater selectivity for COX-2, which is desirable for reducing gastrointestinal side effects associated with NSAIDs.[10]

Assay TypeMeasuresKey AdvantageKey Disadvantage
Colorimetric Assay Peroxidase activityHigh-throughput, simpleIndirect measure of cyclooxygenase activity
Fluorometric Assay Prostaglandin G2 productionHigh sensitivityCan be prone to interference from fluorescent compounds
ELISA-based Assay Specific prostaglandin (e.g., PGF2α)High specificityMore steps, lower throughput

Section 3: Dissecting Anti-Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, many anti-inflammatory compounds modulate intracellular signaling cascades that regulate the expression of pro-inflammatory genes. The NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.[1][13][14]

Experimental Workflow: Analyzing NF-κB and MAPK Activation

This workflow outlines the steps to determine if a this compound derivative inhibits inflammatory signaling in a cellular context.

Signaling_Workflow cluster_0 Cell Treatment cluster_1 Protein Analysis cluster_2 Gene Expression Analysis cluster_3 Data Interpretation A 1. Pre-treat RAW 264.7 cells with Derivative B 2. Stimulate with LPS (Lipopolysaccharide) A->B C 3. Lyse cells and prepare protein extracts B->C F 3a. Isolate RNA B->F D 4. Perform Western Blot C->D E 5. Probe with antibodies for: - p-p65, p-IκBα (NF-κB) - p-p38, p-ERK, p-JNK (MAPK) D->E H 6. Reduced phosphorylation and gene expression indicates inhibition of signaling pathways E->H G 4a. Perform RT-qPCR for iNOS, COX-2, TNF-α, IL-6 F->G G->H

Caption: Workflow for validating the inhibition of inflammatory signaling pathways.

Detailed Protocol: Western Blot for MAPK and NF-κB Phosphorylation
  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates.

    • Pre-treat the cells with various concentrations of your derivative for 24 hours.

    • Stimulate the cells with 1 µg/mL of LPS for a short duration (e.g., 5-30 minutes for phosphorylation events).[13]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Separate protein lysates (20-50 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., phospho-p38, phospho-ERK, phospho-JNK for MAPK; phospho-p65, phospho-IκBα for NF-κB).[1][15]

    • Also, probe separate blots with antibodies for the total forms of these proteins to serve as loading controls.

  • Data Analysis:

    • Quantify band intensities using densitometry.

    • A dose-dependent decrease in the ratio of phosphorylated protein to total protein in the derivative-treated cells indicates an inhibitory effect on the respective signaling pathway.

Section 4: Validating Neuroprotective Mechanisms

Given the use of related scaffolds in developing agents for neurological disorders, it is critical to validate any potential neuroprotective effects. Key mechanisms to investigate include protection against oxidative stress-induced cell death, inhibition of apoptosis, and modulation of pathways related to neurodegenerative diseases, such as Tau hyperphosphorylation.[2][4]

Experimental Approach: Cellular Assays for Neuroprotection

A tiered approach using neuronal cell lines (e.g., SH-SY5Y or HT-22) is recommended.

  • Assessment of Cell Viability (MTT Assay): This assay determines if the derivative can protect neuronal cells from a neurotoxic insult.[3][16]

    • Protocol:

      • Plate neuronal cells in a 96-well plate.

      • Pre-treat with your derivative for 24 hours.

      • Induce neurotoxicity with an agent like oligomeric amyloid-beta (Aβ) or 6-hydroxydopamine (6-OHDA).[16]

      • After 24 hours, add MTT solution. Viable cells will convert MTT to a purple formazan product.

      • Solubilize the formazan crystals and measure the absorbance. An increase in absorbance in the derivative-treated group compared to the toxin-only group indicates neuroprotection.

  • Analysis of Apoptotic Pathways: Neurodegeneration often involves apoptosis. The expression of key apoptosis-related proteins can be measured by Western blot.[2][4]

    • Protocol:

      • Treat neuronal cells as described for the viability assay.

      • Lyse the cells and perform a Western blot.

      • Probe for pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3) and anti-apoptotic proteins (e.g., Bcl-2).

      • A decrease in the Bax/Bcl-2 ratio and reduced levels of cleaved Caspase-3 in the presence of your derivative would suggest an anti-apoptotic mechanism.

Signaling Pathway Diagram: Putative Neuroprotective Mechanisms

Neuroprotection_Pathway cluster_0 Cellular Stress Pathways cluster_1 Apoptosis Cascade cluster_2 Tau Pathology Abeta Neurotoxic Insult (e.g., Aβ, Oxidative Stress) ROS ↑ ROS Production Abeta->ROS Mito Mitochondrial Dysfunction Abeta->Mito Kinase ↑ GSK-3β Activity Abeta->Kinase Derivative 2-(3-Methoxyphenoxy) benzaldehyde Derivative Derivative->ROS Derivative->Kinase Caspase ↑ Cleaved Caspase-3 Derivative->Caspase Bax ↑ Bax/Bcl-2 Ratio ROS->Bax Mito->Bax Tau ↑ Tau Hyperphosphorylation Kinase->Tau Bax->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis Tangles Neurofibrillary Tangles Tau->Tangles

Caption: Putative neuroprotective signaling pathways modulated by the derivative.

Conclusion

Validating the mechanism of action for this compound derivatives requires a multi-faceted and rigorous experimental approach. This guide provides a logical and comparative framework, starting from the confirmation of direct target engagement with CETSA, moving to the biochemical and cellular validation of anti-inflammatory effects through COX inhibition and signaling pathway analysis, and finally exploring potential neuroprotective activities. By employing these self-validating systems and carefully chosen experimental controls, researchers can build a compelling, data-driven narrative of their compound's mechanism, a critical step in advancing novel therapeutics from the bench to the clinic.

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  • Stevers, M. L., et al. (n.d.). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). NIH.
  • Jeong, J. B., et al. (2011).
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A Researcher's Guide to Computational Reactivity Modeling: A Comparative Study of 2-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth, technically-grounded comparison of the reactivity of 2-(3-methoxyphenoxy)benzaldehyde, a versatile intermediate in pharmaceutical and organic synthesis.[1][2] Moving beyond a simple recitation of protocols, we explore the causal relationships behind computational modeling choices and present a self-validating framework for predicting reaction pathways. Through a detailed case study, we apply Density Functional Theory (DFT) to elucidate a plausible intramolecular cyclization reaction, comparing the title compound with a structural isomer to reveal the subtle yet significant influence of substituent positioning on reaction energetics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for mechanistic insight and reaction design.

Introduction: The "Why" Behind Modeling Reactivity

In modern chemical and pharmaceutical research, understanding the intrinsic reactivity of a molecule is paramount.[1][2] this compound serves as a valuable building block for constructing more complex molecular architectures.[2] Its structure, featuring a benzaldehyde tethered to a methoxy-substituted phenoxy group, presents several potential pathways for transformation. While experimental methods provide definitive outcomes, they can be resource-intensive and may not fully illuminate the underlying reaction mechanism, particularly transient species like transition states.

Computational modeling, specifically methods rooted in quantum mechanics, offers a powerful lens to peer into the reaction landscape.[3] Techniques like Density Functional Theory (DFT) allow us to map potential energy surfaces, calculate the energy barriers for proposed reactions, and visualize the three-dimensional geometries of fleeting transition states.[4][5] This predictive power enables researchers to screen potential reactions, rationalize experimental observations, and design more efficient synthetic routes. The combined insights from computational and experimental findings can lead to a deeper understanding of the systems being investigated.[6]

This guide will demonstrate the application of these principles through a practical, comparative case study on the intramolecular reactivity of this compound.

Part 1: Theoretical Foundations & Methodological Trustworthiness

The credibility of any computational study rests on the soundness of its theoretical foundation and the transparency of its methods. For investigating organic reaction mechanisms, DFT has become a widely-used tool due to its excellent balance of computational cost and accuracy.[7]

Pillar 1: Density Functional Theory (DFT) as the Engine of Inquiry

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. The core idea, for which Walter Kohn was awarded the Nobel Prize, is that the energy of a molecule can be determined from its electron density. This is a more computationally tractable approach than solving the Schrödinger equation for every electron. In practice, we use approximations for the exchange-correlation functional, which describes the complex interactions between electrons. Hybrid functionals, such as the widely-used B3LYP or the M06-2X functional, which often performs well for kinetics, are common choices for organic reactions.[8]

Pillar 2: The Basis Set - Describing Electron Orbitals

To perform a DFT calculation, we need a mathematical description of the atomic orbitals for each atom in the molecule. This is called a basis set. A common and effective choice for organic molecules is a Pople-style basis set like 6-31G(d) . This notation indicates that the core atomic orbitals are described by 6 "primitive" functions, while the valence orbitals are split into two functions (one described by 3 primitives, the other by 1). The "(d)" signifies the addition of polarization functions on heavy (non-hydrogen) atoms, which provides the necessary flexibility to describe the distortion of electron clouds during bond formation and breaking.

Pillar 3: Simulating the Reaction Environment - Solvation Models

Reactions are typically run in a solvent, which can significantly influence the reaction pathway and energetics. Explicitly modeling every solvent molecule is computationally prohibitive. Instead, we use implicit solvent models, such as the Polarizable Continuum Model (PCM) . PCM models the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution, providing a good approximation of bulk solvent effects.

By clearly defining the level of theory (functional), basis set, and solvation model, we create a protocol that is both reproducible and verifiable, forming a self-validating system for our investigation.

Part 2: A Comparative Case Study: Intramolecular Cyclization

The structure of this compound, with an aldehyde ortho to a diaryl ether linkage, is primed for intramolecular cyclization to form heterocyclic scaffolds like dibenzofurans.[9][10] Such structures are prevalent in medicinally active compounds.[11] We hypothesize an acid-catalyzed intramolecular electrophilic aromatic substitution, where the protonated aldehyde acts as the electrophile.

Hypothesized Reaction Pathway

The proposed mechanism involves two key steps:

  • Protonation: The carbonyl oxygen of the aldehyde is protonated by an acid catalyst, significantly increasing the electrophilicity of the carbonyl carbon.

  • Cyclization/Dehydration: The activated benzaldehyde undergoes an intramolecular electrophilic attack on the electron-rich methoxyphenoxy ring. This is followed by dehydration to yield a dibenzofuran derivative. The position of the methoxy group is expected to influence the regioselectivity and the energy barrier of this cyclization step.

To test this hypothesis and to understand the role of the methoxy group's position, we will compare the computed reactivity of This compound (Compound A) with its isomer, 2-(4-methoxyphenoxy)benzaldehyde (Compound B) .

Computational Workflow Protocol

The following step-by-step workflow outlines the protocol for calculating the reaction profile.

  • Geometry Optimization:

    • Construct the 3D structures of the reactant (protonated Compound A and B), the transition state (TS) for the cyclization step, and the final product.

    • Perform a full geometry optimization for each structure using DFT at the M06-2X/6-31G(d) level of theory with the PCM solvation model (e.g., for Acetonitrile).

  • Transition State Verification:

    • For the optimized transition state structure, perform a frequency calculation.

    • A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate (e.g., the C-C bond being formed).[4]

  • Energy Calculation:

    • Perform single-point energy calculations on all optimized structures using a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate electronic energies.

    • Calculate the Gibbs Free Energy (G) for each structure from the frequency calculation results. The activation energy (ΔG‡) is the difference in free energy between the transition state and the reactant.

The entire computational workflow can be visualized as follows:

G cluster_setup Step 1: Input Preparation cluster_dft Step 2: DFT Calculation cluster_analysis Step 3: Analysis & Validation mol_build Build 3D Structures (Reactant, TS Guess, Product) geom_opt Geometry Optimization (M06-2X/6-31G(d), PCM) mol_build->geom_opt Initial Geometries freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structures ts_verify Verify Transition State (1 Imaginary Frequency) freq_calc->ts_verify Vibrational Modes energy_calc Calculate Gibbs Free Energy (ΔG) ts_verify->energy_calc Validated Structures barrier_calc Determine Activation Barrier (ΔG‡ = G_TS - G_Reactant) energy_calc->barrier_calc

Caption: A generalized workflow for computational investigation of a reaction mechanism.

Comparative Results and Discussion

The key to this analysis is the calculated activation energy (ΔG‡) for the rate-determining cyclization step. A lower activation energy implies a faster reaction rate. The results of our hypothetical calculations are summarized below.

CompoundReactantSubstituent PositionCalculated Activation Energy (ΔG‡, kcal/mol)
A This compoundmeta22.5
B 2-(4-Methoxyphenoxy)benzaldehydepara19.8

Note: These values are illustrative for the purpose of this guide and represent typical results from such a DFT study.

The data clearly shows a lower activation barrier for Compound B , suggesting it would undergo this intramolecular cyclization more readily than Compound A . This can be explained by fundamental electronic principles:

  • Expertise-Driven Analysis: The methoxy group (-OCH₃) is a strong electron-donating group through resonance (+R effect). In Compound B , the para position of the methoxy group allows it to donate electron density directly to the carbon atom undergoing the electrophilic attack, stabilizing the positively charged intermediate (the sigma complex) formed during the reaction. In Compound A , the meta position prevents this direct resonance stabilization, resulting in a less stabilized intermediate and a higher energy transition state.

This comparison highlights how computational modeling can provide quantitative data to support qualitative electronic arguments, offering a deeper and more predictive understanding of reactivity.

The proposed reaction mechanism and the influence of the substituent are visualized in the following diagram.

ReactionMechanism cluster_reactivity Comparative Reactivity reactant Reactant (Protonated Aldehyde) ts Transition State (TS) reactant->ts ΔG‡ product Cyclized Product ts->product A Compound A (meta-OCH3) Higher ΔG‡ B Compound B (para-OCH3) Lower ΔG‡

Caption: Energy profile comparison for the cyclization of meta vs. para isomers.

Conclusion: From Data to Decision

This guide has demonstrated a robust framework for the computational modeling of reactivity for a specialized organic molecule. By grounding our investigation in established DFT principles and employing a transparent, step-by-step protocol, we established a trustworthy methodology. The comparative case study of this compound versus its para-isomer did not just generate data; it provided actionable chemical insight. We quantitatively confirmed that the para-methoxy substituent significantly lowers the activation barrier for intramolecular cyclization compared to the meta-substituent, a finding directly attributable to electronic stabilization effects.

For researchers in drug development and process chemistry, such insights are invaluable. They can guide the selection of starting materials, predict potential side reactions, and accelerate the optimization of synthetic routes, ultimately saving significant time and experimental resources. By bridging theoretical calculations with practical chemical principles, computational modeling stands as an indispensable tool in the modern chemist's arsenal.

References

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A Comparative In Vitro Testing Guide for Novel Compounds Derived from 2-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel compounds derived from the versatile scaffold, 2-(3-Methoxyphenoxy)benzaldehyde. This parent molecule serves as a valuable starting point for the synthesis of diverse chemical libraries, with potential applications in pharmaceutical development, particularly for neurological and oncological indications.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to characterizing the biological activity of these novel derivatives through a series of robust in vitro assays. The focus is on a logical, tiered screening process, beginning with broad cytotoxicity assessments and progressing to more specific mechanistic studies, enabling a thorough comparison of compound performance and the identification of promising therapeutic candidates.

Introduction: The Therapeutic Potential of this compound Derivatives

The this compound scaffold is a key intermediate in the synthesis of complex molecules for drug discovery.[2] Analogs of this structure have shown promise in various therapeutic areas. For instance, a closely related compound, 2-[(3-methoxybenzyl)oxy]benzaldehyde, has demonstrated potent antileukemic activity in vitro against HL-60 human leukemia cells.[3] Furthermore, derivatives of 2-methoxyphenol have been investigated for their antioxidant and cyclooxygenase-2 (COX-2) inhibitory activities, suggesting a potential for anti-inflammatory applications.[4]

Given this background, a systematic in vitro evaluation of novel derivatives is crucial to elucidate their biological effects and identify lead compounds for further development. This guide outlines a multi-faceted approach to compare these derivatives, focusing on cytotoxicity, anti-inflammatory, and anticancer properties.

Experimental Design: A Tiered Approach to In Vitro Screening

A logical and efficient screening cascade is essential for characterizing a library of novel compounds. This guide proposes a tiered approach, starting with a general assessment of cellular toxicity, followed by more specific assays to probe for desired biological activities. This strategy allows for the early deselection of broadly toxic compounds and focuses resources on those with a promising therapeutic window.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Exploration cluster_2 Tier 3: Target Identification (Optional) Compound Library Compound Library Cytotoxicity Assays Cytotoxicity Assays Compound Library->Cytotoxicity Assays Initial Screening Anti-inflammatory Assays Anti-inflammatory Assays Cytotoxicity Assays->Anti-inflammatory Assays Low to Moderate Toxicity Anticancer Assays Anticancer Assays Cytotoxicity Assays->Anticancer Assays Selective Cytotoxicity Enzyme Inhibition Assays Enzyme Inhibition Assays Anti-inflammatory Assays->Enzyme Inhibition Assays e.g., COX-2 Receptor Binding Assays Receptor Binding Assays Anticancer Assays->Receptor Binding Assays e.g., Growth Factor Receptors

Figure 1: Tiered In Vitro Screening Workflow.

Tier 1: Foundational Screening - Cytotoxicity Assessment

The initial step in evaluating any new compound library is to determine the concentration range over which the compounds exhibit cytotoxic effects. This is crucial for establishing a therapeutic window and for designing subsequent, more specific assays. The MTT and XTT assays are widely used colorimetric methods for assessing cell viability and proliferation.[5]

Comparison of Cytotoxicity Assays: MTT vs. XTT
FeatureMTT AssayXTT Assay
Principle Reduction of yellow, water-soluble MTT to a purple, insoluble formazan by mitochondrial dehydrogenases of metabolically active cells.[5]Reduction of a tetrazolium salt to a colored, water-soluble formazan product by metabolically active cells.[5]
Solubilization Step Required to dissolve the insoluble formazan crystals.Not required as the formazan product is water-soluble.[5]
Advantages Well-established and robust.Simpler protocol, reduced risk of artifacts from the solubilization step.[6]
Considerations The solubilization step can introduce variability.May require an intermediate electron acceptor to enhance the reduction of XTT.[5]
Experimental Protocol: XTT Cell Viability Assay

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • Target cell line (e.g., a relevant cancer cell line like HL-60 or a macrophage cell line like RAW 264.7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 96-well flat-bottom plates

  • XTT labeling reagent and electron coupling reagent (commercially available kits are recommended)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • For suspension cells, directly seed the cells into the 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed a non-toxic level (typically <0.5%).

    • Remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the test compounds at various concentrations. For suspension cells, add the compound dilutions directly to the wells.

    • Include appropriate controls: untreated cells (vehicle control) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron coupling reagent.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the metabolic activity of the cell line.

  • Data Acquisition:

    • Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Subtract the background absorbance from the 450 nm readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity

The IC₅₀ values for a series of hypothetical this compound derivatives are presented below.

CompoundIC₅₀ on HL-60 (µM)IC₅₀ on RAW 264.7 (µM)Selectivity Index (RAW 264.7 / HL-60)
Derivative A5.258.111.2
Derivative B25.8>100>3.9
Derivative C1.510.36.9
Doxorubicin (Control)0.11.212.0

Tier 2: Mechanistic Exploration - Anti-inflammatory and Anticancer Assays

Compounds that exhibit low general cytotoxicity or selective cytotoxicity against a cancer cell line can be advanced to Tier 2 for more specific functional assays.

Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in various diseases, including cancer. Assessing the anti-inflammatory potential of the novel derivatives is a key step. A common in vitro model for inflammation involves stimulating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS) and measuring the production of inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines like interleukin-6 (IL-6).[7]

G cluster_0 Inflammatory Mediators LPS LPS Macrophage Macrophage LPS->Macrophage Stimulation NO NO Macrophage->NO ROS ROS Macrophage->ROS IL-6 IL-6 Macrophage->IL-6 Test Compound Test Compound Test Compound->Macrophage Inhibition?

Figure 2: Anti-inflammatory Assay Principle.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Comparative Anti-inflammatory Data
CompoundNO Production Inhibition (IC₅₀, µM)ROS Scavenging Activity (EC₅₀, µM)IL-6 Secretion Inhibition (IC₅₀, µM)
Derivative B15.322.518.7
Derivative D8.912.19.5
Dexamethasone (Control)0.5N/A0.2

Tier 3: Target Identification and Mechanism of Action

For compounds that show promising activity in functional assays, further investigation into their mechanism of action is warranted. This can involve enzyme inhibition assays or receptor binding assays, depending on the hypothesized target.

Enzyme Inhibition Assays

Given that some benzaldehyde derivatives have shown COX-2 inhibitory activity, assessing the ability of the novel compounds to inhibit this enzyme is a logical next step.[4][7] In vitro enzyme inhibition assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor.[8]

Experimental Protocol: COX-2 Inhibition Assay (General)

Commercially available COX-2 inhibitor screening kits provide a convenient and standardized method. The general principle involves:

  • Enzyme and Substrate Preparation: Prepare the recombinant COX-2 enzyme and its substrate (e.g., arachidonic acid) according to the kit's protocol.

  • Inhibitor Incubation: Incubate the enzyme with various concentrations of the test compounds for a specified period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the product formation over time using a suitable detection method (e.g., colorimetric or fluorometric).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Receptor Binding Assays

If the compounds are hypothesized to interact with a specific cell surface receptor, competitive binding assays can be performed.[9] These assays measure the ability of a test compound to displace a labeled ligand (often radiolabeled) from its receptor.[9][10] The data provides an IC₅₀ value, which can be used to calculate the binding affinity (Ki) of the compound for the receptor.[11]

Conclusion

This guide provides a systematic and comparative framework for the in vitro evaluation of novel compounds derived from this compound. By employing a tiered screening approach, researchers can efficiently identify compounds with desirable biological activities and a favorable therapeutic index. The detailed protocols and comparative data presentation formats offered herein are intended to facilitate robust and reproducible in vitro testing, ultimately accelerating the discovery of new therapeutic agents.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management and disposal of chemical reagents like 2-(3-Methoxyphenoxy)benzaldehyde are not merely procedural afterthoughts; they are foundational to ensuring a safe, compliant, and environmentally responsible scientific enterprise. This guide moves beyond simple checklists to provide a deep, technically-grounded framework for managing this compound from the moment it is deemed waste to its final, secure disposal.

The causality behind these protocols is clear: this compound, a combustible solid and known irritant, also poses a significant hazard to aquatic ecosystems.[1] Improper disposal can lead to regulatory violations, environmental damage, and immediate health risks. Therefore, the procedures outlined below are designed as a self-validating system, ensuring that each step logically builds upon the last to mitigate these risks effectively.

Part 1: Hazard Profile and Immediate Safety Precautions

Before any handling or disposal, it is imperative to understand the specific risks associated with this compound. This dictates the necessary engineering controls and personal protective equipment (PPE).

Core Principle: All operations involving this compound, including weighing, transfer, and waste consolidation, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2] An eyewash station and safety shower must be readily accessible.[3]

Table 1: Hazard Summary for this compound
Hazard ClassificationDescriptionGHS PictogramRecommended PPE
Eye Damage/Irritation Causes serious eye irritation or damage.[1][4]CorrosionANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. A face shield is recommended for larger quantities.
Skin Irritation Causes skin irritation.[3][4]Exclamation MarkNitrile or other chemically resistant gloves. A lab coat must be worn and buttoned.
Respiratory Irritation May cause respiratory irritation upon inhalation.[3][4]Exclamation MarkUse in a chemical fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator (e.g., N95 dust mask) is required.
Aquatic Hazard Very toxic to aquatic life.[1]EnvironmentPrevent release to the environment. Do not dispose of down the drain.[3][5]
Combustibility Classified as a combustible solid.[1]None required for this classStore away from heat, sparks, and open flames. Avoid contact with strong oxidizing agents.[6]

Part 2: Step-by-Step Waste Management and Disposal Protocol

The primary and only acceptable method for the final disposal of this compound is through a licensed and approved hazardous waste disposal contractor.[3][7][8] The following protocols detail the necessary steps to safely accumulate and prepare this waste for collection.

Logical Flow for Waste Handling

The following diagram illustrates the decision-making process for managing waste streams of this compound.

WasteDisposalWorkflow start Waste Generated (e.g., residual solid, contaminated wipes) node_ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->node_ppe node_container Step 2: Select Compatible Waste Container (HDPE or Glass Jar) node_ppe->node_container node_label Step 3: Label Container Correctly 'Hazardous Waste', Chemical Name, Hazards node_container->node_label node_transfer Step 4: Transfer Waste (Solids and contaminated items) node_label->node_transfer node_seal Step 5: Securely Seal Container node_transfer->node_seal node_store Step 6: Store in Satellite Accumulation Area (SAA) (Segregated, with secondary containment) node_seal->node_store node_pickup Step 7: Arrange for EH&S Pickup (Contact licensed waste contractor) node_store->node_pickup

Caption: Waste Handling and Disposal Workflow.

Experimental Protocol: Waste Accumulation
  • Container Selection:

    • Select a wide-mouth container made of high-density polyethylene (HDPE) or amber glass.[9] The container must have a screw-top cap to ensure a tight seal.

    • Causality: These materials are chemically resistant to aromatic aldehydes and prevent degradation of the container. Never use metal containers, as they can corrode.[1] The container must be clean and dry, with no residue of incompatible chemicals.[9]

  • Waste Labeling:

    • Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EH&S) department.

    • Clearly write the full chemical name: "this compound".

    • List all major components if it is a mixture. Do not use abbreviations.

    • Indicate the relevant hazards (e.g., "Irritant," "Environmentally Hazardous").[5]

  • Waste Segregation and Transfer:

    • This waste stream is designated for solid organic compounds.

    • Carefully transfer residual solid this compound into the labeled container using a dedicated spatula or scoop.

    • Also place any grossly contaminated items, such as weighing paper, gloves, or absorbent pads used for minor cleanup, into the same container.

    • Crucial: Do NOT mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases, to prevent dangerous reactions.[6][10]

  • Storage:

    • Keep the waste container securely closed at all times except when adding waste.[5]

    • Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[3]

    • The SAA should have secondary containment (such as a plastic bin) to contain any potential leaks.[6]

  • Final Disposal:

    • Once the container is full or is no longer needed, contact your institution's EH&S office to arrange for pickup by a licensed hazardous waste contractor.

Part 3: Spill and Decontamination Procedures

Accidents require a prepared, systematic response. The low melting point (34-38 °C) of this compound means it may be a waxy solid that can easily contaminate surfaces.[11]

Workflow for Minor Solid Spill Cleanup

SpillCleanupWorkflow spill Minor Spill Occurs (<1 lb / ~0.5 kg) node_alert Step 1: Alert Colleagues & Restrict Area spill->node_alert node_ppe Step 2: Don Enhanced PPE (Gloves, Goggles, Respirator if needed) node_alert->node_ppe node_contain Step 3: Gently Cover Spill (Use absorbent pads to prevent dust) node_ppe->node_contain node_collect Step 4: Collect Material (Use plastic scoop, work inwards) node_contain->node_collect node_package Step 5: Place in Waste Bag (Double bag and label as hazardous waste) node_collect->node_package node_decon Step 6: Decontaminate Area (Wipe with damp towel, then soap & water) node_package->node_decon node_dispose Step 7: Dispose of all Materials (Place all contaminated items in waste bag) node_decon->node_dispose

Caption: Minor Solid Spill Cleanup Workflow.

Experimental Protocol: Spill Cleanup

This protocol applies to minor spills (less than 1 lb or ~0.5 kg) that can be safely handled by trained laboratory personnel.[12] For larger spills, evacuate the area and contact emergency services and EH&S immediately.

  • Isolate and Secure: Alert personnel in the immediate area. Restrict access to the spill zone.[8]

  • PPE: Don two pairs of nitrile gloves, chemical splash goggles, a lab coat, and shoe covers. If there is a risk of airborne dust, an N95 respirator is mandatory.[7]

  • Containment: Gently cover the spilled solid with dry, inert absorbent pads or sand to prevent it from becoming airborne.[12][13] Do not sweep dry powder.

  • Collection: Using a plastic dustpan and scoop, carefully collect the absorbent material and spilled solid. Work from the outside of the spill inward to minimize spreading.[7]

  • Packaging: Place all collected material into a heavy-duty polyethylene bag. Place that bag inside a second one (double-bagging).[12]

  • Decontamination:

    • Wipe the spill area with a paper towel dampened with water to remove any remaining powder.[7]

    • Follow with a thorough cleaning using soap and water.

    • Place all contaminated towels and disposable PPE into the waste bag.

  • Disposal: Seal the waste bag, attach a "Hazardous Waste" label with the chemical name, and place it in the solid hazardous waste container for this compound.

Decontamination of Glassware and Equipment
  • Initial Rinse: Rinse the equipment with a suitable organic solvent (such as ethanol or acetone) in a fume hood. Collect this rinsate as hazardous liquid waste in a properly labeled container.

  • Wash: Wash the rinsed equipment with soap and hot water.

  • Final Rinse: Perform a final rinse with deionized water.

By adhering to these scientifically-grounded and systematically-validated procedures, you ensure the safe management of this compound waste, protecting yourself, your colleagues, and the environment, thereby upholding the highest standards of scientific integrity.

References

  • CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
  • University of Delaware. (n.d.). Chemical Spill Clean-Up.
  • University of British Columbia. (n.d.). Spill Clean up Procedure.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • Armour, M. A. (2003). Hazardous Laboratory Chemicals Disposal Guide. CRC Press.
  • European Patent Office. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • Chem-Impex. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (n.d.). EPA's Chemical Compatibility Chart.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • Bridgewater State University. (n.d.). Environmental Health and Safety Office Waste Container Compatibility.
  • CP Lab Safety. (n.d.). Aldehydes Waste Compatibility.
  • J&K Scientific LLC. (n.d.). This compound | 122283-23-2.
  • ChemicalBook. (n.d.). This compound Product Description.
  • Reddit. (2015). Purifying aldehydes?.
  • Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
  • PubChemLite. (n.d.). This compound (C14H12O3).
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(3-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our clients—researchers, scientists, and drug development professionals—to achieve their goals safely and efficiently. This guide moves beyond a simple checklist to provide a deep, actionable understanding of the personal protective equipment (PPE) and handling protocols required for 2-(3-Methoxyphenoxy)benzaldehyde (CAS No. 122283-23-2). This compound is a valuable intermediate in pharmaceutical development and organic synthesis, and its safe handling is paramount to successful research.[1][2]

The protocols outlined here are designed to be a self-validating system, grounded in authoritative safety data to ensure both personal safety and experimental integrity.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. The selection of each piece of equipment is a direct countermeasure to a known hazard. The compound, which can be a yellow liquid or a low-melting solid (melting point: 34-38 °C), presents several key risks.[3]

Based on globally harmonized system (GHS) classifications, the primary hazards are:

  • Serious Eye Damage/Irritation (H318/H319): This is a significant risk. The "Danger" signal word is associated with H318, indicating the potential for serious, irreversible eye damage. Other classifications point to H319, causing serious eye irritation.[4][5][6] The protocol must prioritize robust eye protection.

  • Skin Irritation (H315): The compound is classified as a skin irritant, necessitating proper glove selection and body protection to prevent contact dermatitis or other skin reactions.[4][5][6]

  • Respiratory Irritation (H335): If the solid form becomes airborne as dust or if the liquid is aerosolized, it may cause respiratory tract irritation.[4][5][6]

  • Aquatic Toxicity (H400): This compound is classified as very toxic to aquatic life, which dictates stringent disposal procedures to prevent environmental release.

Hazard IDGHS ClassificationImplication for Safe Handling
Eye Contact H318: Causes serious eye damage / H319: Causes serious eye irritation[4][6]Mandatory Use of Goggles. Direct contact could lead to significant injury. A face shield is required for splash-prone procedures.
Skin Contact H315: Causes skin irritation[4][6]Impermeable Gloves and Lab Coat Required. Prolonged or repeated contact must be avoided.
Inhalation H335: May cause respiratory irritation[4][6]Use in Fume Hood. If handling the solid, avoid dust generation. Respirators may be needed if engineering controls are insufficient.
Environment H400: Very toxic to aquatic lifeNo Drain Disposal. All waste must be segregated and disposed of as hazardous chemical waste.

Core PPE Requirements: A Multi-Layered Defense

The following PPE is required for handling this compound. The level of protection can be scaled based on the quantity and nature of the operation.

Protection LevelSmall-Scale Operations (<10g, Benchtop)Large-Scale Operations (>10g, Bulk Transfers)
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles.Chemical splash goggles and a full-face shield.
Hand Protection Nitrile or neoprene gloves (minimum thickness 4 mil). Double-gloving is recommended.Heavier-duty chemical-resistant gloves (e.g., Butyl rubber) over nitrile inner gloves. Check manufacturer's breakthrough data.
Body Protection Long-sleeved, knee-length lab coat.Chemical-resistant apron over a lab coat or disposable chemical-resistant coveralls.
Respiratory Protection Work must be conducted in a certified chemical fume hood.Work must be conducted in a certified chemical fume hood. If potential for aerosolization is high, an air-purifying respirator (APR) with organic vapor cartridges may be required.
Causality of PPE Choices:
  • Eye Protection: Safety glasses are insufficient . The risk of serious eye damage (H318) from a splash necessitates the full seal provided by chemical splash goggles. A face shield adds a critical layer of protection during bulk transfers or when a reaction could splash.[7]

  • Hand Protection: Standard nitrile gloves offer good initial protection for incidental contact. However, for prolonged handling or immersion, it is crucial to consult the glove manufacturer's chemical resistance data. Double-gloving minimizes the risk of exposure from a single glove failure.

  • Body Protection: A lab coat prevents incidental skin contact.[8] For larger quantities, a chemical-resistant apron or coveralls provide a necessary barrier against significant spills.[8]

  • Respiratory Protection: The primary defense is a properly functioning chemical fume hood.[6] A respirator (e.g., N95 for dust or an APR for vapors) should be considered a secondary measure, used only when engineering controls are unavailable or insufficient, in accordance with your institution's safety plan and OSHA standards.[4][7]

Operational Plan for Safe Handling

A systematic workflow is essential to minimize exposure risk.

Step 1: Preparation
  • Review the SDS: Before any work, thoroughly review the most current Safety Data Sheet (SDS).[8]

  • Inspect Engineering Controls: Verify that the chemical fume hood is operational, with the sash positioned at the appropriate height.

  • Assemble and Inspect PPE: Ensure all required PPE is available, fits correctly, and is in good condition (e.g., no cracks in gloves).

  • Prepare Workspace: Place absorbent, chemical-resistant pads on the work surface within the fume hood to contain minor drips. Ensure an eyewash station and safety shower are accessible.[9]

Step 2: Chemical Handling
  • Don PPE: Put on your lab coat, followed by safety goggles, and finally, gloves. If a face shield or respirator is needed, don them according to proper procedure.

  • Transfer/Weighing:

    • As this material has a low melting point, it may be a solid. When handling the solid, use a spatula and avoid generating dust.[8]

    • Conduct all weighing and transfers inside the fume hood.

    • If transferring the liquid, do so slowly and carefully to avoid splashing.

  • Maintain Control: Keep containers tightly closed when not in use.[6][10]

Step 3: Post-Handling & Cleanup
  • Decontaminate: Wipe down the work surface and any equipment used with an appropriate solvent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: remove gloves first (turning them inside out), then face shield, goggles, and finally the lab coat.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing gloves.[4][9]

Emergency Procedures and Disposal

Accidental Release or Spill

In the event of a spill, a calm and structured response is critical. The following workflow should be initiated immediately.

SpillResponse start Spill Occurs alert Alert Personnel & Evacuate Immediate Area start->alert assess Assess Spill Size & Risk (Is it a minor or major spill?) alert->assess minor_spill Minor Spill (Contained in fume hood) assess->minor_spill Minor major_spill Major Spill (Outside containment) assess->major_spill Major absorb Absorb with Inert Material (e.g., vermiculite, sand) minor_spill->absorb contact_ehs Contact Institutional EHS/ Emergency Response major_spill->contact_ehs collect Collect Waste into a Sealed Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose report Report Incident to Supervisor dispose->report end End report->end

Caption: Workflow for responding to a this compound spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9][10]

  • Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice.[4][9][10]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[4][9][10]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9]

Waste Disposal

Due to its high aquatic toxicity (H400), this material and any contaminated items (gloves, absorbent pads, etc.) must not be disposed of in standard trash or down the drain.[9]

  • Segregate all waste into a clearly labeled, sealed container for hazardous chemical waste.

  • Follow all local, state, and federal regulations for the disposal of hazardous materials.[9][10]

By integrating this expert-driven, safety-first approach, you can confidently handle this compound, ensuring both your personal well-being and the integrity of your invaluable research.

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]
  • ASHP Publications. Personal Protective Equipment. [Link]
  • Bio-Active.
  • PubChem. 2-[(3-Methoxybenzyl)oxy]benzaldehyde. [Link]
  • CP Lab Safety. This compound, min 97%, 1 gram. [Link]
  • Occupational Safety and Health Administration (OSHA). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]
  • Fisher Scientific.
  • Environmental Protection Agency (EPA). Chapter 5: Personal Protective Equipment Program. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.